3-Ethyl-2-methylbenzothiazolium iodide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-ethyl-2-methyl-1,3-benzothiazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NS.HI/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCSPDBFXYFKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883951 | |
| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3119-93-5 | |
| Record name | 3-Ethyl-2-methylbenzothiazolium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-2-methylbenzothiazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Ethyl-2-methylbenzothiazolium iodide CAS number and properties
An In-depth Technical Guide to 3-Ethyl-2-methylbenzothiazolium Iodide for Advanced Research Applications
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, core applications, and safe handling, grounded in established scientific principles and field-proven methodologies.
Strategic Overview: The Versatility of a Quaternary Benzothiazolium Salt
This compound is a heterocyclic quaternary ammonium salt that serves as a cornerstone building block in synthetic and applied chemistry. Its strategic importance lies in the unique reactivity of the benzothiazolium core, particularly the activated methyl group at the C2 position. This reactivity, combined with its favorable physicochemical properties, makes it an indispensable precursor for a wide array of functional molecules.
This guide will elucidate the fundamental properties of this compound and explore its practical applications, with a focus on the causal relationships behind experimental choices and protocols. Its primary utility is found in the development of cyanine dyes, fluorescent probes for bio-imaging, and as a versatile intermediate in the synthesis of novel organic molecules for pharmaceuticals and materials science.[1][2]
Core Physicochemical & Handling Properties
A thorough understanding of a compound's properties is critical for its effective use and storage. The data below has been compiled from verified chemical supplier databases and safety data sheets.
Identity and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 3119-93-5 | [1][3][4] |
| Molecular Formula | C₁₀H₁₂INS | [1][4][5] |
| Molecular Weight | 305.18 g/mol | [1][3][4][5] |
| Appearance | White to tan/pink powder or crystals | [1] |
| Melting Point | 193 - 197 °C (decomposes) | [1][3] |
| Purity (Typical) | >98% (Assessed by HPLC & Titration) | [5] |
Stability, Storage, and Safety
This compound requires careful handling due to its sensitivity and potential hazards.
-
Stability: The compound is known to be light-sensitive and hygroscopic . Exposure to light can cause degradation, leading to discoloration and impurity formation. Its hygroscopic nature means it will readily absorb moisture from the atmosphere, which can affect its reactivity and shelf-life.
-
Storage: For long-term stability, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] It should be kept in a cool, dry, and dark place, with a recommended temperature of <15°C.
-
Safety Summary: This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before use.[6]
| Hazard Classification | GHS Statement | Pictogram | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [3] | |
| Eye Irritation | H319: Causes serious eye irritation | [3] | |
| Respiratory Irritation | H335: May cause respiratory irritation | [3][6] | |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | [6] | |
| Organ Toxicity | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure | [6] | |
| Aquatic Hazard | H400: Very toxic to aquatic life | [6] |
Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves. A dust respirator is recommended for handling the solid powder.
Synthesis and Analytical Characterization
The synthesis of this compound is a classic example of N-alkylation (quaternization), a fundamental reaction in heterocyclic chemistry.
Synthetic Workflow: Quaternization of 2-Methylbenzothiazole
The most direct and common synthesis route involves the reaction of 2-methylbenzothiazole with an ethylating agent, typically ethyl iodide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide in an Sₙ2 reaction.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol (Representative):
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-methylbenzothiazole in a suitable solvent like acetonitrile or toluene.
-
Reagent Addition: Add 1.1 to 1.5 equivalents of ethyl iodide to the solution. Causality: A slight excess of the alkylating agent ensures the complete conversion of the starting material.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, is often insoluble in the reaction solvent and will precipitate out as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold solvent or diethyl ether to remove unreacted starting materials. For high purity, recrystallize the product from a suitable solvent such as ethanol.
-
Drying: Dry the purified white or off-white crystals under vacuum to remove residual solvent.
Analytical Characterization
Validation of the final product's identity and purity is non-negotiable.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive tools. Key expected signals in ¹H NMR (in a solvent like DMSO-d₆) would include a triplet for the ethyl -CH₃, a quartet for the N-CH₂-, a singlet for the C2-CH₃, and distinct aromatic protons. The diastereotopicity of the N-methylene protons may be observed due to restricted rotation.[7]
-
HPLC: As a quality control standard, reverse-phase HPLC is used to determine purity, often exceeding 98%.[5]
-
Mass Spectrometry (MS): ESI-MS will show the mass of the cation [C₁₀H₁₂NS]⁺, with a calculated m/z of approximately 178.07.
Core Applications in Research & Drug Development
The utility of this compound stems from the electrophilic nature of the benzothiazolium ring and the nucleophilic potential of the C2-methyl group after deprotonation.
Precursor in Cyanine Dye and Sensor Synthesis
This is the most prominent application. The protons on the C2-methyl group are acidic and can be removed by a base (like piperidine or triethylamine) to form a reactive methylene base intermediate. This intermediate readily undergoes condensation with various aldehydes to form styryl and cyanine dyes.[8][9]
Caption: General mechanism for cyanine dye synthesis from the title compound.
Experimental Protocol: Synthesis of a Styryl Dye Sensor [8] This protocol is adapted from the literature for synthesizing an ICT-based optical probe.
-
Reactant Preparation: In a microwave reactor vessel, combine this compound (1 mmol) and a substituted aromatic aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde, 1 mmol).[8]
-
Solvent & Catalyst: Add ethanol as the reaction solvent and a catalytic amount of piperidine. Causality: Piperidine acts as the base to generate the reactive methylene intermediate necessary for the condensation reaction.[8]
-
Reaction Conditions: Seal the vessel and subject it to microwave irradiation at 130 °C for 5 minutes.[8] Insight: Microwave synthesis dramatically accelerates the reaction compared to conventional heating, often improving yields and reducing side products.
-
Workup & Purification: After cooling, the resulting colored product typically precipitates. It can be collected by filtration and purified by recrystallization or column chromatography to yield the final dye.
Applications in Drug Discovery and Bio-imaging
The dyes synthesized from this compound often exhibit valuable photophysical properties.
-
Fluorescent Probes: These dyes can be designed as "turn-on" or "turn-off" fluorescent probes. Their fluorescence may be quenched in solution but significantly enhanced upon binding to a specific biological target, such as DNA, proteins, or specific ions.[4][8][9] This property is crucial for visualizing cellular processes with high sensitivity.[1][2]
-
Photosensitizers: The extended π-conjugation in these dyes allows them to absorb light in the visible or near-infrared region. This property is exploited in photodynamic therapy (PDT), where the dye, upon light activation, generates reactive oxygen species to kill cancer cells.
-
Drug Development Intermediate: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a versatile starting material for creating more complex molecules with potential therapeutic activity.[1][2] The integration of artificial intelligence (AI) and machine learning can further accelerate the design and optimization of these novel drug candidates.[10]
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined reactivity, coupled with straightforward synthesis, provides a reliable platform for the rational design of functional molecules. From the vibrant colors of cyanine dyes to the high-contrast signals of fluorescent probes in cellular imaging, its derivatives continue to push the boundaries of what is possible in diagnostics, materials science, and therapeutics. As research increasingly focuses on targeted therapies and precision diagnostics, the demand for custom-designed molecular probes and photosensitizers will grow, ensuring that this versatile building block remains a compound of critical importance for the foreseeable future.
References
-
A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. (2025). RSC Publishing. Retrieved from [Link]
-
Deligeorgiev, T., et al. (2022). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI. Retrieved from [Link]
-
Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
(a) ¹H NMR spectra (400 Hz, DMSO-d6) of sensor BID in the absence and.... (n.d.). ResearchGate. Retrieved from [Link]
-
Gadjev, N., et al. (2018). NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[ d]azol-3-ium iodides. ResearchGate. Retrieved from [Link]
-
Ukrainets, I.V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]
-
Sharma, A., et al. (2024). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethyl-2-methylbenzothiazolium iodide solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of 3-Ethyl-2-methylbenzothiazolium Iodide
Introduction
This compound (CAS No. 3119-93-5) is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds.[1] Its unique molecular structure, featuring a positively charged benzothiazolium ring, makes it a valuable intermediate and functional molecule in various scientific fields. It is widely utilized in the synthesis of cyanine dyes, as a component in fluorescent probes for biological imaging, and in the fabrication of electrochemical sensors.[2][3] Given its diverse applications, a thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure its effective use, proper storage, and the reliability of experimental outcomes.
This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, detailing experimental protocols and the scientific rationale behind them.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential before undertaking solubility or stability studies. These parameters influence solvent selection, analytical method development, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 3119-93-5 | [1][3][4] |
| Molecular Formula | C₁₀H₁₂INS | [1][3][4] |
| Molecular Weight | 305.18 g/mol | [1][3][4] |
| Appearance | White, pink, tan, or dark green powder/crystals | [1][3][5] |
| Melting Point | 195-197 °C (with decomposition) | [3][5][6][7] |
| Purity | Typically >98.0% (by HPLC or Titration) | [1][3][5] |
| Storage Conditions | Room temperature, in a cool, dark, and dry place, preferably under an inert gas | [5][7] |
| Sensitivities | Light sensitive, hygroscopic | [5][7] |
Solubility Profile
The solubility of this compound is dictated by its ionic nature. As a salt, it is expected to be soluble in polar solvents. While extensive quantitative data is not publicly available, its solubility can be experimentally determined. For instance, its use in synthetic reactions involving ethanol and in analytical studies using DMSO/water mixtures suggests its solubility in these systems.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Causality: This method ensures that the solvent is fully saturated with the compound, allowing for the determination of the maximum amount of substance that can be dissolved at a given temperature, representing the true equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile
Understanding the chemical stability of this compound is critical for defining its shelf-life, handling procedures, and application limits. Key factors influencing its stability include pH, temperature, and light.
pH Stability
The stability of benzothiazolium salts can be pH-dependent. While specific studies on this compound are limited, related chemical structures are known to undergo hydrolysis under acidic or basic conditions. For example, compounds with ester or ether linkages can be sensitive to pH-mediated cleavage.[10] It is plausible that extreme pH values could lead to the degradation of the benzothiazolium ring system over time.
Thermal Stability
The compound's melting point of approximately 196 °C is accompanied by decomposition, indicating its thermal liability at elevated temperatures.[5][7] Long-term storage should be at controlled room temperature. High temperatures can provide the energy needed to initiate degradation reactions, leading to a loss of purity and efficacy. Advanced techniques like in-situ X-ray diffraction can be used to study thermal decomposition pathways in detail.[11]
Photostability
Supplier data explicitly states that this compound is light-sensitive.[5][7] Exposure to light, particularly UV radiation, can provide the activation energy for photochemical degradation reactions. This necessitates storing the compound in amber vials or in the dark to prevent the formation of photodegradants.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is used to identify potential degradation pathways and develop stability-indicating analytical methods.
Causality: By intentionally exposing the compound to harsh conditions (e.g., strong acid/base, high temperature, intense light), we can accelerate its degradation. This helps predict its long-term stability and ensures that the chosen analytical method can separate the intact compound from its degradation products.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Incubate a solution and a solid sample at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution to a calibrated light source (e.g., providing an overall illumination of >1.2 million lux hours).
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., a gradient method with a C18 column and UV-Vis/PDA detection).
-
Evaluation: Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound. Peak purity analysis using a PDA detector is essential to ensure the parent peak is free from co-eluting degradants.
Visualization: Forced Degradation Workflow
Caption: Workflow for a forced degradation (stress testing) study.
Analytical Methodologies
Accurate quantification is the backbone of solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[9]
-
Technique: Reversed-phase HPLC.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detector set at the compound's λmax or a Photo Diode Array (PDA) detector for peak purity analysis.
Conclusion
This compound is a versatile chemical with significant applications. Its utility is, however, governed by its physicochemical properties. It is a crystalline solid with moderate thermal stability, decomposing at its melting point. It is sensitive to light and is hygroscopic, requiring careful handling and storage in dark, dry conditions. As an ionic salt, it is soluble in polar solvents, and its precise solubility can be determined using standard methods like the shake-flask technique. A comprehensive understanding of these solubility and stability characteristics, validated through robust experimental protocols, is essential for any scientist or researcher aiming to leverage this compound in their work.
References
- Vertex AI Search. This compound.
- Chem-Impex. This compound.
- CymitQuimica. This compound.
- Santa Cruz Biotechnology. This compound | CAS 3119-93-5.
- PubChem. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide.
- Echemi. This compound.
- TCI Chemicals. This compound 3119-93-5.
- Unknown Source. III Analytical Methods.
- TCI Chemicals. This compound | 3119-93-5.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- BLDpharm. 3119-93-5|3-Ethyl-2-methylbenzo[d]thiazol-3-ium iodide.
- RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.
- Fisher Scientific. This compound 98.0+%, TCI America 5 g.
- PubMed. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
- New Journal of Chemistry (RSC Publishing). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- PubMed Central.
- Sigma-Aldrich. Solvent Miscibility Table.
- Chemical Point. This compound.
- DiVA portal. Thermal stability of Ti3SiC2 thin films.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 3119-93-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 3119-93-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal stability of Ti3SiC2 thin films [diva-portal.org]
An In-Depth Technical Guide to the Mechanism of Action of 3-Ethyl-2-methylbenzothiazolium Iodide: A Mitochondria-Targeted Photosensitizer
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive analysis of the core mechanism of action of 3-Ethyl-2-methylbenzothiazolium iodide, a heterocyclic organic compound with significant potential in targeted cancer therapy. Drawing upon the established bioactivities of the benzothiazole scaffold and the physicochemical properties of delocalized lipophilic cations, we elucidate a primary mechanism centered on mitochondrial targeting and photodynamically induced oxidative stress. This document details the scientific rationale, key molecular events, and requisite experimental protocols to investigate and validate this mechanism for researchers in oncology, cell biology, and medicinal chemistry.
Introduction: The Benzothiazole Scaffold in Oncology
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] In the realm of oncology, numerous benzothiazole-containing molecules have been investigated for their potent anti-cancer properties, which are often attributed to a range of mechanisms including the induction of apoptosis and the inhibition of critical cellular pathways.[3][4] The unique structural and electronic characteristics of the benzothiazole ring system make it a versatile scaffold for the design of targeted therapeutic agents.[4] This guide focuses specifically on this compound, postulating its primary mechanism of action as a mitochondria-targeted photosensitizer.
Core Mechanism: A Dual-Action Approach
The proposed mechanism of action for this compound is twofold, capitalizing on both its inherent chemical properties and its response to external stimuli:
-
Mitochondrial Targeting and Accumulation: As a quaternary ammonium salt, this compound possesses a delocalized positive charge and lipophilic characteristics. This combination facilitates its passive diffusion across the plasma membrane and subsequent accumulation within the mitochondria of cancer cells.[5] This preferential uptake is driven by the significantly higher negative mitochondrial membrane potential (ΔΨm) in cancer cells compared to healthy cells. A structurally similar compound, 2,3-dimethylbenzothiazolium iodide, is a known mitochondrial targeting moiety, providing strong precedent for this behavior.[5]
-
Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation: The benzothiazolium core of the molecule is a potent chromophore, capable of absorbing light energy. Upon irradiation with light of a suitable wavelength, it is hypothesized to function as a photosensitizer.[6] This photoactivation initiates a cascade of events leading to the production of cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), through both Type I and Type II photochemical reactions.[6]
The convergence of these two actions—selective mitochondrial accumulation and localized ROS generation upon photo-irradiation—results in a highly targeted and potent cytotoxic effect, primarily through the induction of apoptosis.
Signaling Pathways and Cellular Fate
The localized generation of ROS within the mitochondria triggers a cascade of downstream signaling events, ultimately leading to programmed cell death.
Figure 1: Proposed mechanism of action for this compound.
Caption: The compound passively enters the cell and accumulates in the mitochondria. Upon light activation, it generates ROS, leading to mitochondrial damage and the initiation of the apoptotic cascade.
Experimental Validation Protocols
To empirically validate the proposed mechanism of action, a series of well-established in vitro assays are recommended.
Assessment of Mitochondrial Targeting
The preferential accumulation of this compound within mitochondria can be confirmed by observing a decrease in the mitochondrial membrane potential (ΔΨm).
Protocol: JC-1 Assay for Mitochondrial Membrane Potential [7][8][9]
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate or on coverslips and culture overnight.
-
Treatment: Treat cells with varying concentrations of this compound for a predetermined time course. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with an appropriate assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Flow Cytometry/Plate Reader: Quantify the red and green fluorescence intensity. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Measurement of Intracellular ROS Generation
The photosensitizing capability of the compound can be determined by measuring the generation of intracellular ROS upon light exposure.
Protocol: DCFDA/H2DCFDA Assay for Intracellular ROS [10][11][12][13]
-
Cell Culture: Plate adherent or suspension cells in a 96-well plate suitable for fluorescence measurement.
-
Dye Loading: Incubate the cells with DCFDA or H2DCFDA working solution (typically 10-50 µM) for 30-45 minutes at 37°C.
-
Treatment: Wash the cells and treat them with this compound.
-
Photo-irradiation: Expose the treated cells to a light source of the appropriate wavelength and duration. Include a dark control (no light exposure) and a positive control for ROS induction (e.g., pyocyanin or H₂O₂).
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope (excitation/emission ~485/535 nm). An increase in green fluorescence corresponds to an increase in intracellular ROS.
Determination of Cytotoxicity and Mode of Cell Death
The cytotoxic effect and the primary mode of cell death (apoptosis vs. necrosis) induced by the photodynamic treatment should be assessed.
Protocol: In Vitro Cytotoxicity and Apoptosis/Necrosis Assay [14][15][16]
-
Cytotoxicity (MTT Assay):
-
Treat cells with a range of concentrations of this compound, followed by photo-irradiation.
-
After a suitable incubation period (e.g., 24-48 hours), add MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability and calculate the IC50 value.[17]
-
-
Apoptosis vs. Necrosis (Annexin V/Propidium Iodide Staining):
-
Treat cells as described for the cytotoxicity assay.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Apoptotic cells: Annexin V positive, PI negative (early apoptosis) or Annexin V positive, PI positive (late apoptosis).
-
Necrotic cells: Annexin V negative, PI positive.[18]
-
-
Data Presentation and Interpretation
| Parameter | Expected Outcome with this compound + Light | Interpretation |
| Mitochondrial Membrane Potential (JC-1 Assay) | Decrease in Red/Green Fluorescence Ratio | Depolarization of the mitochondrial membrane, indicating mitochondrial dysfunction. |
| Intracellular ROS (DCFDA Assay) | Increased Green Fluorescence | Generation of reactive oxygen species upon photoactivation. |
| Cell Viability (MTT Assay) | Dose-dependent decrease in cell viability | Cytotoxic effect of the photodynamic treatment. |
| Mode of Cell Death (Annexin V/PI) | Increase in Annexin V positive cell population | Induction of apoptosis as the primary mechanism of cell death. |
Conclusion
The available evidence strongly supports a mechanism of action for this compound centered on its properties as a mitochondria-targeting photosensitizer. Its inherent lipophilic cationic nature facilitates selective accumulation in the mitochondria of cancer cells. Subsequent photo-irradiation triggers the localized production of cytotoxic reactive oxygen species, leading to mitochondrial damage and the initiation of apoptosis. The experimental protocols outlined in this guide provide a robust framework for the validation of this mechanism and for furthering the development of this promising compound for photodynamic therapy applications.
References
- Hello Bio. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. [URL: https://www.hellobio.com/protocols/dcfda-h2dcfda-cellular-ros-assay-kit-protocol.html]
- Chen, L., et al. (2019). Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. Acta Pharmaceutica Sinica B, 9(5), 879-899. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6761803/]
- Bio-protocol. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [URL: https://bio-protocol.org/e1124]
- ResearchGate. MitoProbe™ JC-1 Assay staining protocol for flow cytometry. [URL: https://www.researchgate.net/figure/MitoProbe-JC-1-Assay-staining-protocol-for-flow-cytometry_fig3_275043132]
- RayBiotech. JC-1 Mitochondrial Membrane Potential Assay Kit. [URL: https://www.raybiotech.com/jc-1-mitochondrial-membrane-potential-assay-kit/]
- National Institutes of Health. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7319983/]
- Abcam. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851). [URL: https://www.abcam.com/dcfda-h2dcfda-cellular-ros-assay-kit-ab113851.html]
- ResearchGate. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [URL: https://www.researchgate.
- G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [URL: https://www.gbiosciences.com/image/pdfs/protocol/786-1321_protocol.pdf]
- Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit. [URL: https://cdn.caymanchem.com/cdn/insert/10009172.pdf]
- Bentham Science. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [URL: https://www.eurekaselect.com/article/135245]
- Cell Signaling Technology. OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). [URL: https://media.cellsignal.com/pdf/STA-342.pdf]
- PubMed. Benzothiazole derivatives as anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/31790602/]
- PubMed. Benzothiazolium-based NIR AIE photosensitizers with type I and II ROS generation for efficient mitochondria-targeted photodynamic therapy. [URL: https://pubmed.ncbi.nlm.nih.gov/38565323/]
- Taylor & Francis Online. Benzothiazole derivatives as anticancer agents. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2019.1698036]
- PubMed Central. Benzothiazole derivatives as anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6896476/]
- RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/nj/d3nj05789a]
- National Institutes of Health. New photosensitizers for photodynamic therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4811612/]
- RSC Publishing. Benzothiazole-decorated iridium-based nanophotosensitizers for photodynamic therapy of cancer cells. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/dt/d1dt04315c]
- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/3-ethyl-2-methylbenzothiazolium-iodide-3119-93-5]
- National Institutes of Health. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945415/]
- Malaysian Journal of Medical Sciences. Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8059045/]
- PubMed Central. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC94028/]
- PubMed. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. [URL: https://pubmed.ncbi.nlm.nih.gov/11713567/]
- PubMed Central. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539265/]
- ResearchGate. In vitro cytotoxicity and genotoxicity of three cytotoxic compounds.... [URL: https://www.researchgate.net/figure/In-vitro-cytotoxicity-and-genotoxicity-of-three-cytotoxic-compounds-nutlin-3_fig1_265846740]
- PubMed Central. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9574421/]
- RSC Publishing. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tb/d1tb01168e]
- PubMed. Photosensitizers in photodynamic therapy of choroidal neovascularization. [URL: https://pubmed.ncbi.nlm.nih.gov/15211178/]
- ResearchGate. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. [URL: https://www.researchgate.net/publication/377033580_A_turn-off_ICT-based_optical_probe_for_the_selective_detection_of_cyanide_ions_in_real_samples]
- PubMed. Differential kinetics of propidium iodide uptake in apoptotic and necrotic thymocytes. [URL: https://pubmed.ncbi.nlm.nih.gov/8244773/]
- RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/NJ/D3NJ05789A]
- New Jersey Institute of Technology Libraries. In Vitro Photodynamic Studies of a BODIPY-Based Photosensitizer. [URL: https://digitalcommons.njit.edu/pure/10002]
- MDPI. ROS Generation in the Light Reactions of Photosynthesis Triggers Acclimation Signaling to Environmental Stress. [URL: https://www.mdpi.com/2223-7747/11/1/10]
- National Institutes of Health. New phthalocyanine photosensitizers for photodynamic therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4162044/]
- PubMed Central. Programmed cell death detection methods: a systematic review and a categorical comparison. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9203102/]
- MedChemExpress. ROS Dyes. [URL: https://www.medchemexpress.
- ResearchGate. Apoptosis and necrosis: Two distinct events induced by cadmium in cortical neurons in culture. [URL: https://www.researchgate.net/publication/10903328_Apoptosis_and_necrosis_Two_distinct_events_induced_by_cadmium_in_cortical_neurons_in_culture]
- PubMed. Three-dimensional Imaging of Carbonyl Sulfide and Ethyl Iodide Photodissociation Using the Pixel Imaging Mass Spectrometry Camera. [URL: https://pubmed.ncbi.nlm.nih.gov/26520790/]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Benzothiazolium-based NIR AIE photosensitizers with type I and II ROS generation for efficient mitochondria-targeted photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doc.abcam.com [doc.abcam.com]
- 14. medic.upm.edu.my [medic.upm.edu.my]
- 15. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential kinetics of propidium iodide uptake in apoptotic and necrotic thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 3-Ethyl-2-methylbenzothiazolium Iodide: A Technical Guide for Organic Chemists
Abstract
3-Ethyl-2-methylbenzothiazolium iodide, a quaternary ammonium salt, has emerged as a valuable and versatile reagent in modern organic synthesis. This technical guide provides an in-depth exploration of its core applications, moving beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings and rationale behind its use. Primarily, this document will focus on its well-documented role as a key precursor in the synthesis of cyanine dyes and other conjugated heterocyclic systems through Knoevenagel-type condensation reactions. Furthermore, we will delve into its potential as a precursor for the generation of N-heterocyclic carbenes (NHCs), a class of organocatalysts with burgeoning importance. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this readily accessible benzothiazolium salt.
Introduction: Unveiling the Reactivity of a Versatile Benzothiazolium Salt
This compound (C₁₀H₁₂INS) is a stable, crystalline solid that serves as a cornerstone in the construction of various organic scaffolds.[1] Its utility stems from the electrophilic nature of the C2-carbon of the benzothiazolium ring and the acidity of the protons on the C2-methyl group. This inherent reactivity allows it to participate in a range of chemical transformations, making it a valuable tool for the synthetic chemist.[1][2] While its applications are diverse, its most prominent and extensively documented use lies in the synthesis of polymethine dyes, particularly cyanine dyes, which have found widespread applications as fluorescent probes and sensitizers.[2][3]
This guide will provide a detailed examination of the primary applications of this compound, focusing on the practical aspects of its use, the mechanistic rationale for its reactivity, and detailed experimental protocols.
Core Application: A Gateway to Cyanine Dyes and Conjugated Systems via Knoevenagel-Type Condensation
The most significant application of this compound is its role as a key building block in the Knoevenagel-type condensation reaction. This reaction facilitates the formation of a carbon-carbon double bond between the active methyl group of the benzothiazolium salt and a carbonyl compound, typically an aldehyde.[4][5] The resulting products are highly conjugated systems, often with pronounced optical properties.[2]
Mechanistic Insights: The Driving Forces of the Condensation
The Knoevenagel condensation catalyzed by a base, such as piperidine, proceeds through a well-established mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.[6]
-
Deprotonation: The reaction is initiated by the deprotonation of the C2-methyl group of this compound by a mild base. This is facilitated by the electron-withdrawing nature of the positively charged quaternary nitrogen, which increases the acidity of the methyl protons. This step generates a highly reactive methylene base intermediate.
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. This step is often irreversible and drives the reaction to completion.
The overall transformation results in the formation of a new carbon-carbon double bond, extending the π-conjugated system of the molecule.
Caption: Generalized workflow of the Knoevenagel condensation.
Synthesis of Cyanine Dyes and Fluorescent Probes: A Step-by-Step Protocol
The synthesis of cyanine dyes is a prime example of the practical application of the Knoevenagel condensation with this compound. These dyes are characterized by a polymethine chain flanked by two nitrogen-containing heterocycles.
Example: Microwave-Assisted Synthesis of (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide (ETBI) [7]
This protocol describes the synthesis of a fluorescent probe for cyanide ion detection, showcasing a modern and efficient approach to this classic reaction.
Experimental Protocol:
-
Reactant Preparation: In a suitable microwave reactor vessel, combine this compound (0.3052 g, 1 mmol) and 2,4,6-trimethoxybenzaldehyde (0.1962 g, 1 mmol).[7]
-
Solvent and Catalyst Addition: To the mixture, add ethanol as the reaction solvent and a catalytic amount of piperidine.[7]
-
Microwave Irradiation: Place the sealed vessel in a CEM Discovery microwave reactor. Irradiate the mixture at 130 °C under a pressure of 250 psi for 5 minutes.[7]
-
Product Isolation and Purification: After the reaction is complete and the vessel has cooled, the product will precipitate as a red powder. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the pure (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide.
Data Presentation:
| Product | Yield | Melting Point | Analytical Data |
| (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide (ETBI) | 86% | 229 °C | ¹H NMR, ¹³C NMR, HRMS, IR, and single-crystal XRD data confirm the structure.[7] |
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly reduces the reaction time from hours to minutes compared to conventional heating methods. This is due to the efficient and uniform heating of the reaction mixture, which accelerates the rate of reaction.[7]
-
Piperidine as a Catalyst: Piperidine is a weak organic base, which is sufficient to deprotonate the acidic methyl group of the benzothiazolium salt without causing self-condensation of the aldehyde.[5]
-
Ethanol as a Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and the catalyst, facilitating the reaction. It is also a relatively green and inexpensive solvent.
Emerging Application: A Precursor to N-Heterocyclic Carbenes (NHCs)
Beyond its classical role in dye synthesis, this compound is gaining attention as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have revolutionized the field of organocatalysis and have found widespread use as ligands in transition metal catalysis.
Generation of the Thiazol-2-ylidene Carbene
The generation of the corresponding NHC, an N-ethyl-N-methylbenzothiazol-2-ylidene, from this compound involves the deprotonation of the C2-carbon of the benzothiazolium ring. This deprotonation is typically achieved using a strong base.
Caption: Generation of the N-heterocyclic carbene.
The resulting thiazol-2-ylidene possesses a nucleophilic carbene center that can be exploited in a variety of catalytic transformations.[8] While imidazolium- and triazolium-based NHCs are more common, thiazolium-derived NHCs are known to catalyze reactions such as the benzoin condensation.[9]
Potential Catalytic Applications
While specific catalytic applications of the NHC derived from this compound are not as extensively documented as for other NHCs, the general reactivity of thiazol-2-ylidenes suggests potential in the following areas:
-
Benzoin and Stetter Reactions: These are classic umpolung reactions catalyzed by NHCs, where the polarity of a carbonyl carbon is reversed.
-
Transesterification and Amidation: NHCs can act as potent nucleophilic catalysts for acyl transfer reactions.
-
Polymerization: NHCs have been employed as initiators in ring-opening polymerization reactions.
Further research is needed to fully explore and document the catalytic potential of the specific NHC derived from this compound.
Other Synthetic Applications
While the Knoevenagel condensation and NHC generation are the most prominent applications, this compound can also serve as a versatile intermediate in the synthesis of other heterocyclic systems and as a component in the development of electrochemical sensors.[1][2] Its ability to undergo various transformations makes it a valuable starting material for the construction of complex molecular architectures.
Safety and Handling
This compound is an irritant to the skin and eyes.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a readily available and synthetically valuable compound with well-established applications in organic synthesis. Its primary role as a precursor to cyanine dyes and other conjugated systems via the Knoevenagel condensation is a testament to its utility in the construction of functional organic materials. The emerging potential of this compound as a precursor to N-heterocyclic carbenes opens up new avenues for its application in catalysis. This guide has provided a comprehensive overview of its core applications, with a focus on mechanistic understanding and practical experimental protocols, to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
-
A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing. [Link]
-
Synthesis of (E)-3-methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide (1). MDPI. [Link]
-
Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI. [Link]
-
This compound. Vertex AI Search. [Link]
-
NOTE Synthesis of Some New Photosensitizer Cyanine Dyes. Asian Journal of Chemistry. [Link]
-
Knoevenagel condensation reaction and its mechanism. ResearchGate. [Link]
-
Knoevenagel condensation - Wikipedia. Wikipedia. [Link]
-
A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. ResearchGate. [Link]
-
Synthesis of Cyanine Dyes | Request PDF. ResearchGate. [Link]
-
Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI. [Link]
-
Possible mechanism of the Knoevenagel condensation in the [HyEtDBU]Br-H2O-DABCO composite system. ResearchGate. [Link]
-
Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis. PMC - NIH. [Link]
-
Phase transfer catalysis: Chemistry and engineering. AIChE Journal. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC - NIH. [Link]
-
Bioorthogonal Cyclization-Mediated In Situ Self-Assembly of Small Molecule Probes for Imaging Caspase Activity in vivo. PMC - NIH. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]
-
Wittig reaction - Wikipedia. Wikipedia. [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. IJIRSET. [Link]
-
Thiazol-2-ylidenes: Versatile N-Heterocyclic Carbene Ligands with Enhanced Electrophilicity for Transition-Metal-Catalysis. ResearchGate. [Link]
-
The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. PMC - NIH. [Link]
-
N‐Heterocyclic Carbenes: Generation under Mild Conditions... ResearchHub. [Link]
-
Experiment 7 Horner–Wadsworth–Emmons Reaction. YouTube. [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. [Link]
-
PHASE TRANSFER CATALYSTS. JETIR. [Link]
-
Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Indian Academy of Sciences. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 8. Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Benzothiazolium Core as a Fluorescent Reporter: A Technical Guide to 3-Ethyl-2-methylbenzothiazolium Iodide and its Application as a Viscosity-Sensing Probe
Abstract
This technical guide provides an in-depth exploration of 3-Ethyl-2-methylbenzothiazolium iodide as a foundational building block for a class of environmentally sensitive fluorescent probes known as "molecular rotors." We delve into the photophysical principles governing their function, focusing on the direct relationship between ambient viscosity and fluorescence quantum yield. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for utilizing these probes in complex biological systems, such as monitoring mitochondrial viscosity in live cells. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a comprehensive resource for harnessing the power of molecular rotors in cellular and molecular research.
Introduction: The Rise of Environmentally Sensitive Fluorophores
Modern biological research and drug development demand tools that can report on the dynamic and heterogeneous nature of cellular microenvironments. Traditional fluorescent probes offer exceptional utility for localization and quantification, but a more sophisticated class of fluorophores—those whose spectral properties are intrinsically linked to their surroundings—provides a deeper layer of insight. Among these, "molecular rotors" have emerged as powerful sensors for a critical biophysical parameter: microviscosity.
This compound is a key heterocyclic salt that serves as a versatile precursor in the synthesis of such probes. While not highly fluorescent on its own, its condensation with various aromatic aldehydes yields cyanine dyes, like the well-studied Thiazole Orange (TO), which exhibit remarkable viscosity-dependent fluorescence[1]. These probes are characterized by a low basal fluorescence in low-viscosity environments, which can increase by orders of magnitude when their intramolecular motion is restricted, a phenomenon often described as a "turn-on" response[1][2]. This unique property makes them invaluable for studying processes where viscosity changes are implicated, including protein aggregation, membrane dynamics, and cellular stress pathways.
Core Principle: The Molecular Rotor Mechanism
The functionality of benzothiazolium-based viscosity probes is rooted in the principle of restricted intramolecular rotation. This mechanism dictates that the probe's ability to fluoresce is in direct competition with a non-radiative decay pathway facilitated by molecular motion.
The Excited State Crossroads
Upon absorption of a photon, the fluorophore is elevated to an excited state (S1). From this state, it has two primary pathways to return to the ground state (S0):
-
Radiative Decay: The molecule releases its energy as a photon, resulting in fluorescence. This is a relatively slow process.
-
Non-Radiative Decay: The molecule dissipates its energy as heat through rapid intramolecular twisting or rotation around a central methine bridge that connects the benzothiazole ring system to another aromatic system[1]. In low-viscosity environments, this pathway is highly efficient and dominates, leading to significant fluorescence quenching[3].
Viscosity as a Rotational Brake
The genius of the molecular rotor lies in its structural design. The bond linking the two aromatic halves of the dye acts as an axle.
-
In Low-Viscosity Media (e.g., Water, Cytosol): The molecule can freely rotate around this bond. This rapid torsional motion provides a highly effective non-radiative decay channel, quenching fluorescence. The fluorescence quantum yield is consequently very low, and the fluorescence lifetime is extremely short, often in the single-picosecond range[2][3].
-
In High-Viscosity Media (e.g., Glycerol, Lipid Membranes, Protein Aggregates): The viscous solvent exerts a drag force on the rotating parts of the molecule. This friction physically hinders the torsional motion[1]. By impeding the non-radiative decay pathway, the excited state is forced to remain in a more planar conformation for a longer duration, dramatically increasing the probability of radiative decay (fluorescence). This results in a bright, "turn-on" fluorescent signal with a significantly higher quantum yield and a longer fluorescence lifetime[4][5].
This relationship is mathematically described by the Förster-Hoffmann equation :
log(Φf) = C + x log(η)
Where Φf is the fluorescence quantum yield, η is the viscosity, and C and x are constants specific to the molecular rotor[6][7]. This equation provides the theoretical foundation for calibrating fluorescence measurements to obtain quantitative viscosity values.
Synthesis and Photophysical Properties
The versatility of this compound lies in its straightforward reactivity. It serves as the benzothiazolium donor in a Knoevenagel-type condensation reaction, typically with an electron-rich aromatic aldehyde, to form the final styryl dye structure. A representative synthesis to create a Thiazole Orange-like probe is outlined below.
Representative Synthesis Workflow
Photophysical Data
Direct photophysical data for the precursor, this compound, is limited as its primary value is in synthesis. However, the properties of its most famous derivative, Thiazole Orange (TO), are well-characterized and serve as an excellent proxy for this class of probes. The data below illustrates the dramatic effect of environmental viscosity.
| Property | Low Viscosity (Aqueous Buffer) | High Viscosity (Bound to DNA/Glycerol) | Source(s) |
| Excitation Max (λex) | ~500 nm | ~512 nm | [3],[8] |
| Emission Max (λem) | ~525-530 nm | ~533 nm | [4],[9],[8] |
| Quantum Yield (Φf) | ~0.0002 (very low) | up to 0.4 (high) | [2],[4] |
| Fluorescence Lifetime (τ) | ~1-5 ps (ultrafast) | ~3 ns (significantly longer) | [3] |
Note: Absolute values can vary slightly depending on the specific solvent, buffer composition, and binding partner.
Experimental Protocol: Measuring Mitochondrial Viscosity in Live Cells
This protocol provides a validated workflow for using a Thiazole Orange-based molecular rotor to visualize and quantify changes in mitochondrial viscosity in cultured mammalian cells. The causality for key steps is explained to ensure robust and reproducible results.
Materials and Reagents
-
Molecular Rotor Probe: Thiazole Orange or a derivative (e.g., synthesized from this compound).
-
Cell Line: HeLa, U-2 OS, or other adherent mammalian cell line.
-
Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Imaging Medium: Live Cell Imaging Solution (e.g., HBSS) to maintain cell health and reduce background fluorescence[10].
-
Solvent: Anhydrous DMSO for preparing stock solutions.
-
Viscosity Modulators (Optional Controls): Nystatin or Monensin (increase mitochondrial viscosity).
-
Co-localization Stain (Optional): MitoTracker™ Deep Red.
-
Equipment: Fluorescence microscope (confocal preferred) with appropriate filter sets (e.g., FITC/GFP channel) and, ideally, Fluorescence Lifetime Imaging (FLIM) capability[11].
Step-by-Step Methodology
Step 1: Cell Culture and Plating
-
Culture cells in a T-75 flask at 37°C and 5% CO2 until they reach 70-80% confluency.
-
Trypsinize and seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Causality: Using glass-bottom dishes is critical for high-resolution microscopy. Sub-confluent monolayers are used to ensure clear imaging of individual cells without artifacts from cell-cell overlap.
-
Step 2: Preparation of Probe Stock Solution
-
Prepare a 1 mM stock solution of the molecular rotor probe in anhydrous DMSO.
-
Causality: DMSO is a biocompatible solvent that can effectively dissolve the hydrophobic dye. The stock solution is made at a high concentration to minimize the volume of DMSO added to the cells, which can be toxic at higher concentrations (<0.5%).
-
Step 3: Staining of Live Cells
-
Aspirate the culture medium from the imaging dish.
-
Wash the cells once with 1 mL of pre-warmed (37°C) Live Cell Imaging Solution.
-
Prepare the final staining solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed Live Cell Imaging Solution. Vortex briefly.
-
Causality: The optimal concentration should be determined empirically, but 1-5 µM is a common starting range. Using imaging buffer instead of full culture medium for staining reduces background fluorescence from media components like phenol red and riboflavin.
-
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Causality: Incubation allows the membrane-permeant dye to enter the cells and accumulate in organelles like the mitochondria, driven by the mitochondrial membrane potential.
-
Step 4: Washing and Imaging
-
Aspirate the staining solution.
-
Wash the cells twice with 1 mL of pre-warmed Live Cell Imaging Solution to remove excess, unbound probe from the extracellular space.
-
Causality: Washing is crucial to reduce background signal from unbound probe in the solution, thereby increasing the signal-to-noise ratio.
-
-
Add 1 mL of fresh, pre-warmed Live Cell Imaging Solution to the dish. The cells are now ready for imaging.
-
Place the dish on the microscope stage incubator (maintaining 37°C and 5% CO2).
-
Using a suitable objective (e.g., 60x oil immersion), locate the cells.
-
Excite the probe using a ~488 nm or ~514 nm laser line and collect emission from ~520-600 nm[9][12].
-
Capture images. For viscosity change experiments, capture baseline images first, then add the viscosity modulator (e.g., Nystatin) and perform time-lapse imaging.
Step 5: Data Analysis (Self-Validation)
-
Intensity Analysis: In regions of interest (e.g., mitochondria), an increase in fluorescence intensity over time or upon treatment with a viscosity-increasing agent validates that the probe is responding to viscosity changes.
-
FLIM Analysis (Authoritative): If using FLIM, analyze the fluorescence lifetime. A shift to a longer lifetime corresponds to an increase in viscosity. This method is more robust as it is independent of probe concentration, providing a more direct measure of the physical environment[5][11].
Applications and Future Outlook
The use of this compound as a scaffold for molecular rotors extends far beyond fundamental cell biology.
-
Drug Development: These probes can be used to screen for compounds that modulate cellular viscosity or to assess the cellular stress induced by drug candidates.
-
Disease Research: Abnormal mitochondrial viscosity is linked to neurodegenerative diseases, cancer, and metabolic disorders[1]. These probes provide a direct means to study these pathological states.
-
Biomaterial Science: The viscosity-sensing properties can be used to characterize the curing process of polymers or the internal environment of hydrogels.
The future of this field lies in the development of next-generation probes with improved photostability, larger Stokes shifts to avoid self-quenching, and targeting moieties for specific subcellular compartments beyond the mitochondria. By continuing to build upon the versatile benzothiazolium core, researchers can develop increasingly sophisticated tools to unravel the complex interplay of biophysical parameters in living systems.
References
-
Kolle, S. A., D'Agosto, V., Klotz, B., & Famulok, M. (Year). Light-up properties of complexes between thiazole orange-small molecule conjugates and aptamers . Nucleic Acids Research. Oxford Academic. [Link]
-
Levitt, J. A., Kuimova, M. K., Yahioglu, G., Chung, P. H., & Suhling, K. (2009). Membrane-bound molecular rotors measure viscosity in live cells via fluorescence lifetime imaging . Spiral, Imperial College London. [Link]
-
Niaz, M., Marks, D., & Mandl, R. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions . MDPI. [Link]
-
Photophysical properties of THIA in: glycerol (GL), ethylene glycol... . ResearchGate. [Link]
-
Song, B., et al. (2022). Synthesis and Properties of Red-Emitting Fluorescence Probe for Viscosity Detection . Chinese Journal of Applied Chemistry. [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (Year). RSC Publishing. [Link]
-
Chen, J., et al. (2016). Ultrafast Excited-State Dynamics of Thiazole Orange . PMC, NIH. [Link]
-
Wang, J., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative . Chalcogenide Letters. [Link]
-
Chen, J., et al. (2016). Ultrafast Excited-State Dynamics of Thiazole Orange . ResearchGate. [Link]
-
Kuimova, M. K. (2012). Molecular Rotors Image Intracellular Viscosity . CHIMIA. [Link]
-
Suhling, K., et al. (2022). Fluorescence Lifetime Imaging: Molecular Rotors In Living Cells l Protocol Preview . JoVE. [Link]
-
Ghosh, S., et al. (2023). Thioflavin-T: A Quantum Yield-Based Molecular Viscometer for Glycerol–Monohydroxy Alcohol Mixtures . ACS Omega, ACS Publications. [Link]
-
Ghosh, S., et al. (2023). (PDF) Thioflavin-T: A Quantum Yield-Based Molecular Viscometer for Glycerol–Monohydroxy Alcohol Mixtures . ResearchGate. [Link]
-
Dračínský, M., et al. (2021). (PDF) Real‐time Imaging of Nascent DNA in Live Cells by Monitoring the Fluorescence Lifetime of DNA‐Incorporated Thiazole Orange‐Modified Nucleotides . ResearchGate. [Link]
-
Introduction to Live Cell Imaging . UCL. [Link]
Sources
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Spectrum [Thiazole Orange] | AAT Bioquest [aatbio.com]
The Cornerstone of Color: A Technical Guide to 3-Ethyl-2-methylbenzothiazolium Iodide in Dye and Pigment Production
Abstract
3-Ethyl-2-methylbenzothiazolium iodide (EMBTI) is a quaternary ammonium salt that serves as a pivotal precursor in the synthesis of a wide array of polymethine dyes, most notably cyanines and styryl dyes. Its significance lies in the reactivity of the C2-methyl group, which, upon deprotonation, becomes a potent nucleophile. This guide provides an in-depth examination of the synthesis, physicochemical properties, and core reaction mechanisms of EMBTI. It offers detailed, field-proven protocols for its use in the production of functional dyes, elucidates the causal relationship between molecular structure and spectral properties, and explores its broader applications for researchers and professionals in drug development and materials science.
Introduction: The Benzothiazolium Core in Modern Chromophores
The benzothiazole moiety is a foundational heterocyclic structure in the world of synthetic dyes.[1] Its fusion of a benzene and a thiazole ring creates a stable, electron-rich system. However, in its native state, 2-methylbenzothiazole lacks the requisite reactivity for dye synthesis. The transformative step is quaternization —the alkylation of the heterocyclic nitrogen atom.
By reacting 2-methylbenzothiazole with an alkyl halide such as ethyl iodide, we form the 3-ethyl-2-methylbenzothiazolium salt. This process achieves two critical objectives:
-
Inductive Activation : The permanent positive charge on the nitrogen atom strongly withdraws electron density from the rest of the ring system. This inductive effect renders the protons on the adjacent C2-methyl group significantly more acidic and thus easier to remove.
-
Creation of a Latent Nucleophile : The quaternized salt is a stable, isolable solid. Yet, it holds the potential to become a powerful carbon nucleophile, a reactive methylene base, upon treatment with a mild base. This on-demand reactivity is the key to its utility.
EMBTI is, therefore, not a dye itself, but a "dye intermediate" or synthon—a fundamental building block from which complex, colored molecules are constructed. Its primary role is to serve as the "active methylene" component in condensation reactions that build the conjugated polymethine chain, the very heart of the chromophore.[2][3]
Synthesis and Physicochemical Properties of this compound (EMBTI)
The synthesis of EMBTI is a classic example of an SN2 quaternization reaction. Modern methods have streamlined this process, offering high yields and purity without the need for solvents, which aligns with green chemistry principles.
Experimental Protocol: Microwave-Assisted Synthesis of EMBTI[4]
Objective: To synthesize this compound from 2-methylbenzo[d]thiazole and iodoethane.
Materials:
-
2-methylbenzo[d]thiazole (0.20 mL, 0.0015 moles)
-
Iodoethane (0.248 mL, 0.0031 moles)
-
Microwave reaction vial
-
Diethyl ether (cold, for washing)
-
Vacuum filtration apparatus
Methodology:
-
Reactant Charging: Using a syringe for precision, add 2-methylbenzo[d]thiazole and iodoethane to a microwave reaction vial. Causality: A slight excess of the alkylating agent, iodoethane, is used to ensure the complete conversion of the starting benzothiazole.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 170 °C for 20 minutes with a ramp time of 4 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, dramatically reducing the reaction time from many hours (under conventional reflux) to minutes. The high temperature accelerates the SN2 reaction.
-
Isolation: Upon completion, a white solid product will have formed. Allow the vial to cool to room temperature.
-
Purification: Wash the resulting solid with cold diethyl ether. Causality: EMBTI is an ionic salt and is insoluble in nonpolar ether, while any unreacted starting materials or organic impurities are soluble. This washing step effectively purifies the product.
-
Drying: Collect the white solid via vacuum filtration and dry under vacuum.
-
Yield: This protocol typically results in a yield of approximately 83%.[4]
Physicochemical Data for EMBTI
| Property | Value | Source |
| CAS Number | 3119-93-5 | [5] |
| Molecular Formula | C₁₀H₁₂INS | [6] |
| Molecular Weight | 305.18 g/mol | [6] |
| Appearance | White to pale green crystalline powder | [6] |
| Melting Point | 193-197 °C | [7] |
| Purity (Typical) | >98.0% (HPLC) | [6] |
The Core Mechanism: Formation and Reaction of the Methylene Base
The utility of EMBTI in dye synthesis hinges on the formation of its corresponding methylene base, an analogue of the famous Fischer's base .[8] This transformation is the critical step that creates the nucleophile required for chain-building condensation reactions.
Step 1: Deprotonation In the presence of a mild base, such as piperidine or triethylamine, a proton is abstracted from the C2-methyl group of EMBTI. The positive charge on the quaternized nitrogen stabilizes the resulting carbanionic character, making the methylene group nucleophilic.
Step 2: Nucleophilic Attack (Condensation) This methylene base readily attacks electrophilic centers. In dye synthesis, the most common electrophile is the carbonyl carbon of an aldehyde or a vinylogous equivalent. This nucleophilic addition, followed by elimination of water, forges a new carbon-carbon double bond and extends the conjugated π-system.
Diagram: General Mechanism of Styryl Dye Synthesis
Below is a diagram illustrating the activation of EMBTI and its subsequent condensation with an aromatic aldehyde to form a styryl dye.
Caption: Workflow of EMBTI activation and condensation.
Application Case Study: Synthesis of a Styryl Benzothiazolium Dye
Styryl dyes are a class of polymethine dyes where the benzothiazolium ring is connected to an aromatic group via a single double bond.[9] They are valued for their applications as fluorescent probes and sensors. The following protocol details a typical synthesis.
Experimental Protocol: Synthesis of (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide[8]
Objective: To synthesize a functional styryl dye via the condensation of EMBTI with 2,4,6-trimethoxybenzaldehyde.
Materials:
-
This compound (EMBTI) (0.305 g, 1 mmol)
-
2,4,6-Trimethoxybenzaldehyde (0.196 g, 1 mmol)
-
Ethanol (as solvent)
-
Piperidine (as basic catalyst)
-
Microwave reaction vessel
Methodology:
-
Solution Preparation: In a microwave reaction vessel, dissolve EMBTI (1 mmol) and 2,4,6-trimethoxybenzaldehyde (1 mmol) in ethanol. Causality: Ethanol is an excellent solvent for both the ionic salt and the organic aldehyde, ensuring a homogeneous reaction mixture for efficient molecular interaction.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture. Causality: Piperidine is a sufficiently strong base to deprotonate the C2-methyl group of EMBTI, initiating the reaction, but mild enough to avoid unwanted side reactions.
-
Microwave Reaction: Seal the vessel and heat in a microwave reactor to 130 °C for 5 minutes. Causality: As with the EMBTI synthesis, microwave irradiation provides rapid and controlled heating, leading to a high yield in a very short timeframe.
-
Isolation and Purification: Upon cooling, the product precipitates from the ethanol solution. Collect the red powdered product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Characterization: The product can be characterized by melting point (229 °C) and spectroscopic methods (NMR, HRMS). The typical yield is around 86%.[8]
Structure-Property Relationships
The color of a polymethine dye is directly related to the length of its conjugated π-electron system. The π → π* electronic transition is the primary cause of light absorption.
-
Styryl Dyes (n=0): Have a short conjugated path. The synthesized dye in the protocol absorbs in the visible region, appearing yellow to red.[8]
-
Cyanine Dyes (n=1, 2, 3...): By using different electrophiles (e.g., orthoesters or malondialdehyde derivatives), the polymethine chain can be extended. Each additional vinylene group (–CH=CH–) in the chain increases the wavelength of maximum absorption (λmax) by approximately 100 nm.[10] This predictable bathochromic shift allows for the precise tuning of color from blue to green to near-infrared (NIR).
| Dye Class (from EMBTI) | Approx. Conjugation Path | Typical λmax Range (nm) | Perceived Color |
| Styryl | Benzothiazole=CH–Aryl | 450 - 550 | Yellow / Red |
| Trimethine Cyanine | Benzothiazole=CH–CH=CH–Benzothiazole | 550 - 650 | Magenta / Cyan |
| Pentamethine Cyanine | Benzothiazole=(CH)₅=Benzothiazole | 650 - 750 | Cyan / Blue |
| Heptamethine Cyanine | Benzothiazole=(CH)₇=Benzothiazole | 750 - 850 | NIR (Invisible) |
Diagram: Extending Conjugation to Tune Color
This diagram shows how the core EMBTI structure is incorporated into dyes with progressively longer polymethine chains, leading to a predictable shift in absorption wavelength.
Caption: Tuning color by extending the polymethine chain.
Conclusion and Future Outlook
This compound is more than a mere chemical reagent; it is an enabling platform for the rational design of functional organic dyes. The straightforward synthesis of the salt, combined with the robust and predictable nature of its condensation chemistry, provides researchers with a powerful tool for creating chromophores with tailored spectral properties. From fluorescent probes for biological imaging to sensitizers in materials science, the dyes derived from EMBTI are integral to advancing numerous scientific fields. Future research will likely focus on creating novel EMBTI derivatives with enhanced solubility, photostability, and quantum yields, further expanding the horizons of what can be achieved with this cornerstone of color chemistry.
References
- Uota, S., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing.
- Chem-Impex International Inc. (n.d.). This compound. Chem-Impex.
- Wikipedia. (n.d.). Polymethine dyes. Wikipedia.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
- Zhang, X., et al. (n.d.). The pursuit of polymethine fluorophores with NIR-II emission and high brightness for in vivo applications. PubMed Central.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Valdez, C. A., et al. (n.d.). Microwave Synthesis of Quaternary Ammonium Salts. PubMed Central.
- Echemi. (n.d.). This compound. Echemi.com.
- Shindy, H. A. (2025). Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper. ResearchGate.
- Behera, G. B., et al. (n.d.). Cyanine Dyes : Self Aggregation and Behaviour in Surfactants A Review. Unknown Source.
- Mustroph, H. (2023). Classification and naming of polymethine dyes used as staining agents for microscopy. A short guide for biomedical investigators. Taylor & Francis Online.
- Carter, K. P., et al. (n.d.). Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. PubMed Central.
- Ishchenko, A. A. (2025). Structure and spectral-luminescent properties of polymethine dyes. ResearchGate.
- Unknown Author. (n.d.). Synthesis of N-quaternary 2-methyl benzothiazolium and... ResearchGate.
- Unknown Author. (n.d.). General structure of polymethine dyes and examples of symmetrical and unsymmetrical cyanine dyes. ResearchGate.
- Unknown Author. (n.d.). This compound. Unknown Source.
- Unknown Author. (n.d.). Synthesis and applications of benzothiazole containing cyanine dyes. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. issstindian.org [issstindian.org]
- 4. Microwave Synthesis of Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymethine dyes - Wikipedia [en.wikipedia.org]
- 10. The pursuit of polymethine fluorophores with NIR-II emission and high brightness for in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Ethyl-2-methylbenzothiazolium iodide in Modern Analytical Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 3-Ethyl-2-methylbenzothiazolium iodide, a key heterocyclic organic compound, and its significant role as a precursor in the synthesis of advanced analytical tools. Moving beyond a simple cataloging of applications, this document elucidates the chemical principles and practical methodologies that empower researchers, scientists, and drug development professionals to leverage this compound in the creation of highly sensitive and selective fluorescent probes. We will delve into the synthesis, mechanism, and application of a state-of-the-art cyanide sensor derived from this compound, offering a comprehensive case study of its analytical utility. This guide is structured to provide not only theoretical understanding but also actionable, field-proven insights for laboratory application.
Foundational Understanding of this compound
This compound is a quaternary ammonium salt belonging to the benzothiazole family of heterocyclic compounds.[1][2] Its chemical structure, characterized by a fused benzene and thiazole ring system with ethyl and methyl substitutions, imparts unique properties that make it a valuable reagent in organic synthesis and, consequently, in analytical chemistry.[3] While not typically used as a primary analytical reagent in its own right, its true power lies in its function as a versatile building block for more complex functional molecules.[3][4]
The key to its utility is the reactive methyl group at the 2-position, which is activated by the quaternized nitrogen atom. This activation facilitates condensation reactions, most notably the Knoevenagel condensation, with various aldehydes.[5][6] This reaction pathway is the cornerstone for synthesizing a wide array of styryl and hemicyanine dyes, which exhibit valuable photophysical properties for analytical applications.[1][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3119-93-5 | [2] |
| Molecular Formula | C₁₀H₁₂INS | [1] |
| Molecular Weight | 305.18 g/mol | [1] |
| Appearance | White to pink or tan powder/crystals | [3] |
| Melting Point | 195 - 197 °C (decomposes) | [3] |
| Purity (Typical) | >98.0% (HPLC) | [2] |
Core Application: Synthesis of a "Turn-Off" Fluorescent Cyanide Sensor
A prime and illustrative application of this compound in analytical chemistry is its use in the synthesis of a highly selective and sensitive fluorescent probe for the detection of cyanide ions (CN⁻).[5][9] Cyanide is a potent toxin, and its rapid and accurate detection in environmental and biological samples is of paramount importance.[10][11]
The synthesized sensor, (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide (ETBI), operates on an intramolecular charge transfer (ICT) mechanism.[5][9] In its native state, the molecule is fluorescent. However, upon nucleophilic addition of cyanide to the benzothiazolium ring, the π-conjugated system is disrupted, inhibiting the ICT process and leading to a "turn-off" of fluorescence.[9] This distinct change in a photophysical property allows for the quantitative determination of cyanide.
Synthesis of the ETBI Cyanide Sensor
The synthesis of the ETBI probe is a straightforward one-step Knoevenagel condensation reaction.[5] This process underscores the role of this compound as a readily deployable synthetic precursor.
Caption: Synthesis workflow for the ETBI cyanide sensor.
Experimental Protocol: Synthesis of ETBI [5]
-
Reagent Preparation: In a microwave reactor vessel, combine this compound (0.3052 g, 1 mmol) and 2,4,6-trimethoxybenzaldehyde (0.1962 g, 1 mmol).
-
Solvent and Catalyst Addition: Add ethanol as the reaction solvent and a catalytic amount of piperidine.
-
Microwave-Assisted Reaction: Place the vessel in a microwave reactor and irradiate at 130°C under a pressure of 250 psi for 5 minutes.
-
Product Isolation: Upon completion of the reaction, a red powdered product (ETBI) is obtained. The yield is typically high (around 86%).
This self-validating protocol is efficient and produces the desired sensor with high purity, which is critical for its subsequent analytical performance. The causality behind using microwave irradiation is to significantly reduce the reaction time and improve the yield compared to conventional heating methods.
Mechanism of Cyanide Detection
The ETBI sensor exhibits a dual-mode optical response to cyanide.[9] There is a visible color change from pale yellow to colorless and a significant quenching of its fluorescence.[5][9] This is a result of the nucleophilic attack by the cyanide ion on the electrophilic carbon of the benzothiazolium ring.
Caption: Mechanism of "turn-off" fluorescence for cyanide detection.
This disruption of the π-conjugated system is the key to the sensor's function. The extensive conjugation in the ETBI molecule allows for the ICT process, which is responsible for its fluorescence. The formation of the ETBI-CN adduct breaks this conjugation, thereby "turning off" the fluorescence.[9]
Analytical Performance and Applications
The ETBI sensor demonstrates high sensitivity and selectivity for cyanide ions. This makes it a powerful tool for quantitative analysis in various matrices.
Table 2: Analytical Performance of the ETBI Cyanide Sensor
| Parameter | Value | Reference |
| Detection Limit (LOD) | 0.49 µM | [9] |
| Binding Stoichiometry | 1:1 (ETBI:CN⁻) | [9] |
| Association Constant (Kₐ) | 2.86 × 10⁴ M⁻¹ | [9] |
| Response Type | "Turn-off" fluorescence, colorimetric | [9] |
| Selectivity | High against other common anions | [5] |
The detection limit of 0.49 µM is well below the World Health Organization's guideline for cyanide in drinking water, highlighting its practical utility.[9] Furthermore, the sensor has been successfully applied to the fluorescence imaging of intracellular cyanide in HeLa cells and for the creation of test strips for real-time cyanide detection.[5][9]
Experimental Protocol: Spectrofluorimetric Determination of Cyanide [5]
-
Stock Solution Preparation: Prepare a stock solution of the ETBI sensor in a suitable solvent (e.g., DMSO/HEPES buffer at pH 7.0).
-
Sample Preparation: Prepare the aqueous sample suspected of containing cyanide.
-
Measurement: In a quartz cuvette, add the ETBI stock solution. Record the initial fluorescence spectrum (excitation typically around 435 nm, emission peak around 580 nm).
-
Titration: Add aliquots of the sample solution to the cuvette and record the fluorescence spectrum after each addition.
-
Quantification: A decrease in fluorescence intensity at the emission maximum is proportional to the concentration of cyanide in the sample. A calibration curve can be constructed using standard cyanide solutions to determine the concentration in unknown samples.
The choice of a buffered solution at physiological pH is crucial for biological applications to ensure the stability of both the sensor and the biological system under investigation.
Broader Applications in Analytical Dye Synthesis
Beyond the specific application of cyanide detection, this compound is a precursor for a wide range of other analytical dyes.[1][7][8] By varying the aldehyde used in the Knoevenagel condensation, a diverse library of styryl and hemicyanine dyes can be synthesized.[7][8] These dyes often exhibit solvatochromism and are used as:
-
Fluorescent stains for nucleic acids (DNA and RNA) and cell organelles. [1][8]
-
Probes for measuring membrane potential and viscosity. [12]
-
Components in the fabrication of electrochemical sensors. [3][4]
The underlying principle remains the same: the reactive methyl group of this compound provides a synthetic handle to create larger, conjugated systems with desirable photophysical properties for specific analytical targets.
Conclusion
This compound is a pivotal, yet often overlooked, compound in the field of analytical chemistry. Its primary role is not that of a direct analytical reagent but as a fundamental building block for the synthesis of sophisticated analytical tools. As demonstrated through the detailed case study of the ETBI fluorescent cyanide sensor, this precursor enables the creation of highly sensitive and selective probes through straightforward and efficient chemical reactions. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals to harness the potential of this compound in developing novel analytical methods for a wide range of applications, from environmental monitoring to cellular biology.
References
-
Abebe, F., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry. [Link][9]
-
Uota, S., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing. [Link][5]
-
Semantic Scholar. (2022). Synthesis of (E)-3-methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide (1). [Link][7]
-
Abebe, F., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. ResearchGate. [Link][13]
-
MDPI. (2021). A Deoxyuridine-Based Far-Red Emitting Viscosity Sensor. Molecules. [Link][12]
-
Semantic Scholar. (2022). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4- thiomorpholinostyryl)benzo[d]thiazol-3-ium I. [Link][8]
-
MDPI. (2022). (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as Solvatochromic and Fluorogenic Dye for Spectroscopy Applications. Chemosensors. [Link][1]
-
NIST. (n.d.). Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, iodide. Retrieved from [Link][14]
-
ResearchGate. (2022). ELECTROCHEMICAL SENSORS FOR THE DETECTION OF CHEMICAL WARFARE AGENTS. [Link][15]
-
NIH. (2011). Recent developments in cyanide detection: A review. Analytica Chimica Acta. [Link][10]
-
RSC Publishing. (2015). A highly sensitive Raman method for selective cyanide detection based on evaporated cuprous iodide substrate. Analytical Methods. [Link][16]
-
NIH. (2006). Electrochemical multianalyte immunoassays using an array-based sensor. Analytical Chemistry. [Link][17]
-
NIH. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Biosensors. [Link][18]
-
NIH. (2006). Toxicological Profile for Cyanide. Retrieved from [Link][11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent developments in cyanide detection: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. A highly sensitive Raman method for selective cyanide detection based on evaporated cuprous iodide substrate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Electrochemical multianalyte immunoassays using an array-based sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Technical Guide on 3-Ethyl-2-methylbenzothiazolium Iodide for Advanced Electrochemical Sensor Fabrication
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and protocols for fabricating high-performance electrochemical sensors using 3-Ethyl-2-methylbenzothiazolium iodide. This versatile benzothiazolium salt serves as a powerful tool in analytical chemistry, particularly in the construction of sensitive and selective biosensors.[1] This document moves beyond a simple recitation of steps, delving into the causal electrochemical mechanisms, offering field-proven insights for optimization and troubleshooting, and grounding all claims in authoritative scientific literature. We will explore its role as a redox-active indicator, detail electrode modification strategies, and present a complete workflow from fabrication to validation, enabling users to confidently develop and deploy robust sensing platforms.
Introduction to this compound (EMBTI)
This compound (EMBTI) is a quaternary ammonium salt belonging to the benzothiazole family of heterocyclic compounds.[2][3] Its molecular structure, characterized by a positively charged benzothiazolium core, imparts unique electrochemical and optical properties that are highly advantageous for sensor development.[4][5]
-
Chemical Structure: C₁₀H₁₂INS
-
Appearance: White to tan powder or crystals[1]
-
Key Properties: EMBTI exhibits good stability and solubility in various solvents, facilitating its use in diverse chemical environments.[1] It is recognized for its applications in organic synthesis, as a fluorescent probe, and critically for our purposes, in the fabrication of electrochemical sensors.[1][6]
The core utility of EMBTI in electrochemistry stems from its ability to undergo reversible redox reactions and to interact with biological molecules, such as nucleic acids. This dual functionality allows it to act as an effective signal transducer, converting a biological binding event into a measurable electrical signal.
Core Electrochemical Principles and Mechanisms
To effectively utilize EMBTI, a foundational understanding of the electrochemical techniques used for sensor characterization is essential. The primary techniques are Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV): Probing Redox Behavior
Cyclic Voltammetry is a potentiodynamic technique used to investigate the electrochemical behavior of a species in solution.[7][8][9] When a potential is swept across an EMBTI-modified electrode, the compound can be oxidized and reduced, generating a characteristic voltammogram (a plot of current vs. potential).
The Causality: The position and shape of the peaks in a cyclic voltammogram provide a wealth of information.
-
Peak Potential (Eₚ): Indicates the potential at which the redox reaction occurs. Changes in Eₚ upon analyte binding can be a sensing signal.
-
Peak Current (Iₚ): Is proportional to the concentration of the electroactive species and the scan rate. A decrease or increase in Iₚ is a common transduction signal in biosensors. For instance, in a DNA sensor, when EMBTI intercalates into the DNA duplex, its diffusion to the electrode surface is hindered, leading to a decrease in the redox current.
-
Peak Separation (ΔEₚ): The difference between the anodic and cathodic peak potentials provides insight into the electron transfer kinetics of the redox couple.[7]
Electrochemical Impedance Spectroscopy (EIS): Interfacial Analysis
EIS is a powerful, non-destructive technique for characterizing the interfacial properties of the electrode.[10][11] It measures the opposition of the system to the flow of alternating current (AC) over a range of frequencies.[11][12] The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
The Causality: The Nyquist plot often appears as a semicircle followed by a straight line.
-
Semicircle Diameter: Corresponds to the charge transfer resistance (Rct) at the electrode surface.[12] The Rct is highly sensitive to changes at the electrode interface. When a non-conductive biomolecule (like a protein or DNA) binds to the sensor surface, it impedes the flow of charge to the redox probe in the solution, leading to a significant increase in the Rct. This change is the primary signal in many label-free impedimetric biosensors.[10][13]
-
Linear Portion: Relates to the diffusion-limited process of the redox probe.[12]
The workflow for sensor fabrication and characterization logically follows the principles of these techniques.
Caption: Workflow for Electrochemical Sensor Fabrication and Validation.
Detailed Protocols for Sensor Fabrication
This section provides a trusted, step-by-step methodology for constructing an EMBTI-based electrochemical sensor, using a glassy carbon electrode (GCE) as a model substrate.
Materials and Reagents
-
Glassy Carbon Electrode (GCE)
-
This compound (EMBTI)
-
Alumina slurry (0.3 µm and 0.05 µm)[14]
-
Ethanol, Acetone, and Deionized (DI) water
-
Supporting Electrolyte (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Redox Probe for EIS (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl)
-
Biorecognition element (e.g., single-stranded DNA probe)
-
Potentiostat for electrochemical measurements
Protocol 1: Glassy Carbon Electrode (GCE) Pre-treatment
Expertise & Trustworthiness: A pristine and reproducible electrode surface is the bedrock of a reliable sensor. Failure to properly clean the electrode is the most common source of experimental irreproducibility. This protocol ensures the removal of surface contaminants and creates a uniform surface for modification.[14][15]
-
Mechanical Polishing:
-
Sonication:
-
Sonicate the polished electrode sequentially in DI water, ethanol, and then DI water again, for 2-3 minutes in each solvent. This step dislodges any residual alumina particles from the surface.
-
-
Electrochemical Cleaning (Activation):
-
Final Rinse: Rinse the electrode thoroughly with DI water and dry it under a gentle stream of nitrogen.
Protocol 2: Electrode Modification with EMBTI
Expertise & Trustworthiness: The drop-casting method is a simple and effective way to create a thin film of EMBTI on the electrode surface. The key to reproducibility is precise control over volume and allowing the solvent to evaporate slowly and evenly.
-
Prepare EMBTI Solution: Prepare a solution of EMBTI (e.g., 1-5 mM) in a suitable solvent like ethanol or a water/ethanol mixture.
-
Drop-Casting:
-
Using a micropipette, carefully drop a small, precise volume (e.g., 5-10 µL) of the EMBTI solution onto the cleaned GCE surface.
-
Ensure the droplet covers the entire active surface area.
-
-
Drying: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. A gentle heat source (e.g., an oven at 40-50 °C) can be used to expedite drying. The result is a GCE modified with a thin film of EMBTI (EMBTI/GCE).
Analyte Detection Mechanism: DNA Sensing Case Study
EMBTI is an excellent redox indicator for label-free DNA sensing. Its planar benzothiazole structure allows it to intercalate into the grooves of double-stranded DNA (dsDNA). This interaction forms the basis of the sensing mechanism.
Caption: Signal Transduction Mechanism for an EMBTI-based DNA Sensor.
Mechanism Explained:
-
Initial State (ssDNA Probe): The electrode is functionalized with single-stranded DNA (ssDNA) probes. In the presence of EMBTI, a strong electrochemical signal (high current in CV, low resistance in EIS) is observed as the EMBTI molecules have free access to the electrode surface.
-
Hybridization Event: When the complementary target DNA sequence is introduced, it hybridizes with the ssDNA probe, forming a rigid dsDNA structure on the electrode surface.
-
Signal Change: EMBTI molecules now intercalate into the dsDNA helix. This has two consequences:
-
The bulky dsDNA-EMBTI complex creates a steric hindrance, blocking EMBTI from easily reaching the electrode surface. This results in a decrease in the CV peak current.
-
The negatively charged phosphate backbone of the DNA and the overall insulating nature of the biomolecular layer repel the [Fe(CN)₆]³⁻/⁴⁻ redox probe (used in EIS), causing a significant increase in the charge transfer resistance (Rct).
-
Performance Characterization and Data Presentation
A sensor's utility is defined by its performance metrics. The following protocols outline how to validate the fabricated sensor.
Experimental Protocol for Validation
-
Establish Baseline: Record the CV and EIS signals of the fully fabricated sensor (e.g., ssDNA/EMBTI/GCE) in the buffer solution. This is your baseline or "zero" signal.
-
Incubation: Incubate the sensor in solutions containing varying concentrations of the target analyte for a specific time (e.g., 30-60 minutes).
-
Measurement: After incubation, rinse the sensor gently with buffer to remove non-specifically bound targets and record the CV and EIS signals again.
-
Data Analysis: Calculate the signal change (ΔI for CV or ΔRct for EIS) relative to the baseline. Plot this signal change against the logarithm of the analyte concentration to generate a calibration curve.
-
Selectivity Test: Test the sensor's response to non-target, structurally similar molecules to ensure the signal is specific to the intended analyte.
-
Stability Test: Store the sensor for a period (e.g., days or weeks) and periodically measure its baseline signal to assess its long-term stability.
Data Presentation: Performance Metrics Table
Quantitative data should be summarized for clear comparison and evaluation.
| Performance Metric | Description | Typical Value (Example) |
| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | 1.0 pM to 1.0 nM |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the baseline signal (typically S/N = 3). | 0.33 pM |
| Sensitivity | The slope of the calibration curve, indicating the change in signal per unit of concentration. | 1.2 kΩ / decade |
| Selectivity | The ratio of the signal for the target analyte versus potential interfering species. | >95% discrimination |
| Stability | The percentage of the initial signal retained after a specified storage period. | 92% after 14 days |
Field-Proven Insights & Troubleshooting
-
Problem: High background noise or poor signal-to-noise ratio.
-
Expert Insight: This often points to incomplete or improper electrode cleaning. Re-polish the electrode meticulously. Also, ensure the supporting electrolyte is freshly prepared and free of contaminants.
-
-
Problem: Poor reproducibility between sensors.
-
Expert Insight: Inconsistent surface modification is the likely cause. For drop-casting, ensure the volume is precise and the solvent evaporates under controlled, identical conditions for each electrode. Consider alternative modification techniques like electropolymerization for a more uniform film.[14]
-
-
Problem: No significant signal change after adding the analyte.
-
Expert Insight: Check the immobilization of your biorecognition probe. The probe may not have attached correctly, or it may have lost its activity. Also, optimize the incubation time and temperature, as the binding kinetics may be slow.
-
Conclusion
This compound is a highly effective and versatile reagent for the development of advanced electrochemical sensors. Its favorable electrochemical properties and ability to function as a sensitive indicator for biomolecular interactions make it an invaluable tool for researchers in drug discovery and diagnostics. By understanding the fundamental principles of electrochemistry and adhering to robust, validated protocols for fabrication and characterization, scientists can leverage EMBTI to create reliable, highly sensitive, and selective sensing platforms tailored to a wide array of analytical challenges.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website. [Link]
-
Fan, C., Plaxco, K. W., & Heeger, A. J. (2009). Folding-based electrochemical DNA sensor fabricated by “click” chemistry. Chemical Communications, (22), 3941-3943. [Link]
-
Das, J., & Fan, C. (2010). Fabrication of an electrochemical DNA sensor array via potential-assisted "click" chemistry. Chemical Communications, 46(22), 3941-3. [Link]
-
Ricci, F., Lai, R. Y., & Plaxco, K. W. (2011). Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules. Journal of Visualized Experiments, (52), 2639. [Link]
-
Das, J., & Fan, C. (2010). Supporting Information: Fabrication of an Electrochemical DNA Sensor Array via Potential-assisted “Click” Chemistry. Chemical Communications. [Link]
-
Sharma, P., et al. (2020). A benzimidazole/benzothiazole-based electrochemical chemosensor for nanomolar detection of guanine. ResearchGate. [Link]
-
Ma, E., et al. (2020). Fabrication process of the electrochemical DNA biosensor. ResearchGate. [Link]
-
Unspecified Source. (n.d.). This compound. [Link]
-
Haidekker, M. A., et al. (2018). A Deoxyuridine-Based Far-Red Emitting Viscosity Sensor. Molecules, 23(7), 1693. [Link]
-
Boldea, A., et al. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. Chemosensors, 10(3), 89. [Link]
-
Diel, S., et al. (2022). Electrochemical Impedance Spectroscopy for Ion Sensors with Interdigitated Electrodes: Capacitance Calculations, Equivalent Circuit Models and Design Optimizations. Sensors, 22(19), 7545. [Link]
-
Arroyo-Currás, N., et al. (2022). Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. Analytical and Bioanalytical Chemistry, 414(8), 2635-2646. [Link]
-
Jarjes, Z. A., et al. (2021). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. Sensors, 21(19), 6578. [Link]
-
Jarjes, Z. A., et al. (2023). Electrochemical Impedance Spectroscopy for Characterization of Electrochemical Sensors and Biosensors. ResearchGate. [Link]
-
Jarjes, Z. A., et al. (2023). Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. Biosensors, 13(7), 711. [Link]
-
Ensafi, A. A., & Amini, M. K. (2017). Common procedures used to modify carbon-based electrodes. ResearchGate. [Link]
-
Uota, S., et al. (2023). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry, 47(3), 1332-1339. [Link]
-
Chiba, K., et al. (2021). Electrochemical Cyanation of Benzothiazole Derivatives. Electrochemistry, 89(1), 1-5. [Link]
-
Francke, R., & Little, R. D. (2014). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. Chemical Society Reviews, 43(8), 2492-2521. [Link]
-
Kumar, M., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 6(38), 24867-24878. [Link]
-
de Oliveira, A. C., et al. (2014). Cyclic Voltammetry and Computational Chemistry Studies on the Evaluation of the Redox Behavior of Parabens and other Analogues. Journal of the Brazilian Chemical Society, 25(3), 564-572. [Link]
-
Puglisi, V. J., & Bard, A. J. (1970). Voltammetric and Coulometric Studies of the Mechanism of Electrohydrodimerization of Diethyl Fumarate in Dimethylformamide Solutions. Journal of the Electrochemical Society, 117(3), 348-355. [Link]
-
Shervedani, R. K., & Mozaffari, S. A. (2012). Covalent Modification of Glassy Carbon Electrode with an Imidazolium based Methoxysilyl Ionic Liquid Nanoparticles. International Journal of Electrochemical Science, 7, 3376-3388. [Link]
-
Kumar, M., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its applications in real samples and live cells. RSC Advances, 12(43), 28203-28212. [Link]
-
Roberts, M. J., et al. (2021). Cyclic Voltammetry in Biological Samples: A Systematic Review of Methods and Techniques Applicable to Clinical Settings. Antioxidants, 10(3), 451. [Link]
-
Uota, S., et al. (2023). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. ResearchGate. [Link]
-
Kumar, M., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. PubMed Central. [Link]
-
Francke, R., & Little, R. D. (2014). Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. Chemical Society Reviews, 43(8), 2492-2521. [Link]
-
Li, Y., et al. (2020). Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from Amerigo Scientific website. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. escales | Virtual tour generated by Panotour [ub.edu]
- 7. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijnnonline.net [ijnnonline.net]
catalytic activity of 3-Ethyl-2-methylbenzothiazolium iodide
An In-Depth Technical Guide to the Catalytic Activity of 3-Ethyl-2-methylbenzothiazolium iodide
Abstract
This technical guide provides a comprehensive overview of the catalytic applications of this compound, a pivotal precursor in the field of N-heterocyclic carbene (NHC) organocatalysis. We will delve into the fundamental principles of its catalytic action, focusing on the generation of the active carbene species and its subsequent role in key carbon-carbon bond-forming reactions. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The narrative emphasizes the causality behind experimental design, ensuring that the described methodologies are robust and self-validating.
Introduction: The Emergence of a Versatile Catalyst Precursor
This compound is a quaternary ammonium salt that has garnered significant attention not for its intrinsic reactivity, but as a stable, readily available precatalyst.[1] Its true value is unlocked upon deprotonation, which generates a highly reactive N-heterocyclic carbene (NHC). These NHCs are potent organocatalysts, renowned for their ability to mediate a variety of chemical transformations, most notably those involving "umpolung" or dipole inversion.[2][3]
Historically, the concept of using thiazolium salts as catalyst precursors was inspired by nature's own catalytic machinery, specifically the coenzyme thiamine (Vitamin B1), which features a thiazolium ring. In 1958, Ronald Breslow proposed a groundbreaking mechanism for the benzoin condensation, postulating that a thiazolium ylide (an early term for an NHC) was the catalytically active species.[3][4] This seminal work laid the foundation for the entire field of NHC catalysis. This compound stands as a classic and effective example of these precatalysts, enabling powerful transformations such as the Benzoin condensation and the Stetter reaction.[5][6][7]
This guide will explore the journey from the stable salt to the active carbene and its application in these cornerstone reactions of modern organic synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of the precatalyst is fundamental to its effective use.
| Property | Value | Source(s) |
| CAS Number | 3119-93-5 | [1][8][9] |
| Molecular Formula | C₁₀H₁₂INS | [1][8][9] |
| Molecular Weight | 305.18 g/mol | [1][8][9] |
| Appearance | White, pink, or tan to dark green powder/crystals | [1][8] |
| Melting Point | 193 - 197 °C (may decompose) | [1][10][11] |
| Purity | Typically >96-98% | [8][9] |
| Solubility | Soluble in polar solvents like methanol and ethanol. | [1][12] |
Handling and Storage: this compound is an irritant that can cause skin and serious eye irritation.[10][11] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[10][11] Store at room temperature in a dry, tightly sealed container.
The Catalytic Core: Generation of the N-Heterocyclic Carbene (NHC)
The is entirely dependent on its conversion to the corresponding N-heterocyclic carbene. This is achieved through the deprotonation of the acidic proton at the C2 position (the carbon atom situated between the nitrogen and sulfur atoms) of the benzothiazolium ring.
The Causality of Activation: The positive charge on the nitrogen atom significantly increases the acidity of the adjacent C2-H proton, making it susceptible to removal by a suitable base. This deprotonation is the critical initiation step of the catalytic cycle. The choice of base is crucial; it must be strong enough to deprotonate the salt but not so strong as to cause unwanted side reactions with the substrates. Common bases include triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Caption: Generation of the active NHC catalyst from the precatalyst.
This generated NHC is a nucleophilic species that can attack electrophilic carbonyl carbons, initiating the process of umpolung.
Umpolung Catalysis: Key Applications
The primary utility of the NHC derived from this compound is to reverse the normal electrophilic reactivity of an aldehyde's carbonyl carbon into nucleophilic reactivity.[2][3] This "umpolung" strategy enables the formation of carbon-carbon bonds that are otherwise challenging to construct.
The Benzoin Condensation: A Classic Coupling
The Benzoin Condensation is the quintessential NHC-catalyzed reaction, involving the dimerization of two aldehydes to form an α-hydroxy ketone (a benzoin).[6][13]
Mechanistic Insight: The catalytic cycle, first proposed by Breslow, provides a clear roadmap for this transformation.[4]
-
Nucleophilic Attack: The NHC catalyst nucleophilically attacks the carbonyl carbon of the first aldehyde molecule.
-
Proton Transfer: A proton transfer occurs, forming the critical Breslow intermediate . This intermediate is the nucleophilic acyl anion equivalent at the heart of umpolung.[14][15]
-
C-C Bond Formation: The Breslow intermediate attacks a second molecule of aldehyde.
-
Catalyst Regeneration: The resulting adduct eliminates the NHC catalyst, yielding the α-hydroxy ketone product and regenerating the active catalyst to continue the cycle.
Caption: Catalytic cycle of the NHC-mediated Benzoin Condensation.
The Stetter Reaction: Conjugate Addition
The Stetter reaction is the NHC-catalyzed 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor), such as an enone or acrylate.[5][16] This powerful reaction forms 1,4-dicarbonyl compounds, which are valuable building blocks in organic synthesis.[15][17]
Mechanistic Insight: The mechanism begins identically to the Benzoin condensation, with the formation of the Breslow intermediate.[14][17] However, instead of attacking another aldehyde, this nucleophilic intermediate adds to the β-position of a Michael acceptor. A final proton transfer and catalyst regeneration complete the cycle. Unlike the Benzoin condensation, the key C-C bond formation step in the Stetter reaction is generally irreversible.[5][14]
Caption: Experimental workflow for a typical Benzoin Condensation.
Step-by-Step Procedure:
-
Reaction Setup:
-
Action: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (153 mg, 0.5 mmol, 0.1 eq).
-
Causality: Flame-drying removes adsorbed water, which can interfere with the reaction. A 10 mol% catalyst loading is a common starting point for optimization.
-
-
Addition of Reagents:
-
Action: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous ethanol (10 mL) and freshly distilled benzaldehyde (530 mg, 5.0 mmol, 1.0 eq). Stir until the catalyst precursor dissolves.
-
Causality: An inert atmosphere prevents air-oxidation of the aldehyde to benzoic acid, which would be neutralized by the base and inhibit catalysis. Using freshly distilled aldehyde ensures high purity and reactivity. Ethanol is a common solvent that effectively dissolves both the salt and the aldehyde.
-
-
Initiation and Reaction:
-
Action: Add triethylamine (70 µL, 0.5 mmol, 0.1 eq) dropwise via syringe. Stir the reaction mixture at room temperature.
-
Causality: The base is added last to initiate the reaction by generating the active NHC in situ. Adding it dropwise prevents localized high concentrations that could promote side reactions.
-
-
Monitoring:
-
Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Causality: TLC allows for the visualization of the consumption of the starting material (benzaldehyde) and the formation of the product (benzoin), indicating when the reaction is complete.
-
-
Aqueous Work-up:
-
Action: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) and then brine (20 mL).
-
Causality: The water quench stops the reaction. Extraction isolates the organic product from the polar solvent and water-soluble components. The NaHCO₃ wash removes any residual acidic impurities, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is crucial before solvent evaporation to obtain a clean crude product.
-
-
Purification and Analysis:
-
Action: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate. Combine the product-containing fractions and remove the solvent to yield pure benzoin.
-
Causality: Chromatography separates the desired product from unreacted starting material, the used catalyst, and any byproducts. The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion
This compound is more than just a chemical reagent; it is a gateway to the powerful world of N-heterocyclic carbene catalysis. Its stability, ease of handling, and effectiveness as a precatalyst for generating the active NHC make it an invaluable tool in organic synthesis. Through its application in cornerstone reactions like the Benzoin condensation and the Stetter reaction, it enables the elegant and efficient construction of complex molecular architectures via umpolung reactivity. A firm grasp of the underlying mechanisms and the rationale behind the experimental protocols, as detailed in this guide, empowers researchers to harness the full potential of this versatile catalytic system.
References
- This compound. (n.d.). Vertex AI Search.
- This compound. (n.d.). Chem-Impex.
- Thiazolium salt-catalyzed [3 + 2 + 1] cyclization for the synthesis of trisubstituted 2-pyrones using arylglyoxals as a carbonyl source. (2018). Organic Chemistry Frontiers (RSC Publishing).
- Thiazolium Salts: From Thiamine to Cutting‐Edge Organocatalysts. (2025). ResearchGate.
- Oxazolium Salts as Organocatalysts for the Umpolung of Aldehydes. (n.d.). Request PDF.
- A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. (2025). RSC Publishing.
- This compound. (n.d.). CymitQuimica.
- Stetter Reaction. (n.d.). Organic Chemistry Portal.
- Umpolung strategy: advances in catalytic C-C bond formations. (2013). TÜBİTAK Academic Journals.
- N-Heterocyclic Carbene (NHC)-Catalyzed Transformations for the Synthesis of Heterocycles. (n.d.). Thieme.
- Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. (2016). Beilstein Journal of Organic Chemistry.
- This compound | CAS 3119-93-5. (n.d.). SCBT.
- Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. (n.d.). BJOC.
- A Family of Thiazolium Salt Derived N‐Heterocyclic Carbenes (NHCs) for Organocatalysis: Synthesis, Investigation and Application in Cross‐Benzoin Condensation. (2011). ResearchGate.
- This compound. (n.d.). Echemi.
- Rates of Benzoin Condensation Catalyzed by Thiazolium Salts. (n.d.). PDF.
- Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. (2016). PMC.
- Benzoin Condensation. (n.d.). Organic Chemistry Portal.
- Benzoin Condensation References. (n.d.). Scribd.
- Benzoin condensation. (n.d.). Wikipedia.
- Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. (n.d.). PMC - NIH.
- Kinetics of the thiazolium ion-catalyzed benzoin condensation. (2001). PubMed.
- This compound. (n.d.). TCI Chemicals.
- MICROWAVE-ASSISTED N,N-DIMETHYLBENZIMIDAZOLIUM IODIDE AS A POWERFUL AND EFFICIENT CATALYTIC SYSTEM FOR THE INTERMOLECULAR STETTE. (n.d.). Revista Orbital.
- Contributions from the Stetter Reaction to the Organic Chemistry. (n.d.). IJCRT.org.
- The Catalytic Asymmetric Intramolecular Stetter Reaction. (n.d.). PMC - NIH.
- This compound | 3119-93-5. (n.d.). TCI Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. d-nb.info [d-nb.info]
- 5. Stetter Reaction [organic-chemistry.org]
- 6. Benzoin Condensation [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. This compound | 3119-93-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijcrt.org [ijcrt.org]
An In-Depth Technical Guide to 3-Ethyl-2-methylbenzothiazolium Iodide in Material Science and Conductive Polymers
Foreword: Unveiling the Potential of a Versatile Benzothiazolium Salt
In the dynamic landscape of material science, the pursuit of novel compounds that can unlock new functionalities and enhance the performance of existing materials is relentless. Among the vast array of organic molecules, benzothiazolium salts have carved a niche for themselves as versatile players with applications spanning from biological imaging to organic synthesis. This technical guide focuses on a particularly promising member of this class: 3-Ethyl-2-methylbenzothiazolium iodide. While recognized for its utility as a dye and a catalyst, its role in the burgeoning field of conductive polymers is an area of significant interest and potential. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, mechanisms, and practical methodologies associated with the application of this compound in material science, with a dedicated focus on the synthesis and characterization of conductive polymers. Through a blend of theoretical insights and actionable protocols, we will explore how this compound can be leveraged to create next-generation materials with tailored electronic properties.
Core Concepts: Understanding this compound
This compound is a quaternary ammonium salt characterized by a benzothiazole heterocyclic core. Its chemical structure, featuring a positively charged nitrogen atom within the thiazole ring and an iodide counter-ion, imparts unique chemical and photophysical properties that are central to its functionality.
Chemical Structure and Properties:
The fundamental structure of this compound consists of a benzene ring fused to a thiazole ring, with an ethyl group attached to the nitrogen atom and a methyl group at the 2-position of the thiazole ring. This cationic structure is key to its utility in various chemical transformations and as a component in functional materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3119-93-5 | [1] |
| Molecular Formula | C₁₀H₁₂INS | [1] |
| Molecular Weight | 305.18 g/mol | [1] |
| Appearance | White to dark green powder/crystal | [1] |
| Purity | >98.0% (TLC)(HPLC) | [1] |
The Role of this compound in Conductive Polymers: A Mechanistic Perspective
The integration of this compound into conductive polymers is primarily centered on its function as a photosensitizer or photoinitiator for polymerization. Conductive polymers, such as polythiophene, polyaniline, and polypyrrole, possess a conjugated π-electron system along their backbone, which is responsible for their electrical conductivity. The formation of these polymers often proceeds through oxidative polymerization, a process that can be initiated by chemical oxidants or electrochemical methods. Photopolymerization, initiated by light-sensitive compounds like this compound, offers a spatially and temporally controllable alternative.
Mechanism of Photosensitization and Photoinitiation
While direct, detailed mechanistic studies specifically on this compound for conductive polymer synthesis are emerging, we can infer the likely pathways based on the behavior of similar benzothiazolium and other organic dye sensitizers in photopolymerization reactions. The process is believed to initiate through a photoinduced electron transfer (PET) mechanism.
Proposed Mechanism:
-
Photoexcitation: Upon absorption of light of an appropriate wavelength, the this compound molecule is promoted to an electronically excited state (Sensitizer*).
-
Electron Transfer: In its excited state, the benzothiazolium salt can act as a powerful oxidizing agent. It can accept an electron from a suitable donor molecule, which can be the monomer itself (e.g., thiophene, aniline, or pyrrole) or a co-initiator.
-
Radical Cation Formation: This electron transfer results in the formation of a monomer radical cation and the reduced form of the sensitizer.
-
Polymerization: The highly reactive monomer radical cation then attacks a neutral monomer, initiating a chain reaction that leads to the formation of the conjugated polymer.
This process is a form of cationic polymerization, a type of chain-growth polymerization where a cationic initiator transfers charge to a monomer, rendering it reactive.[2]
Caption: Workflow for the Synthesis of Poly(3-hexylthiophene).
Synthesis of Polyaniline (PANI)
Polyaniline is another important conductive polymer with tunable conductivity. [3][4] Materials:
-
Aniline (monomer)
-
This compound (photoinitiator)
-
1 M Hydrochloric acid (HCl) (dopant and solvent)
-
UV lamp
-
Beaker
-
Magnetic stirrer and stir bar
-
Ammonium persulfate (optional, for comparison with chemical oxidation)
Procedure:
-
Monomer Solution: In a beaker, dissolve aniline (e.g., 1 mmol) in 1 M HCl (e.g., 20 mL).
-
Initiator Addition: Add this compound (e.g., 0.05 mmol) to the aniline solution and stir until dissolved.
-
Photopolymerization: Irradiate the solution with a UV lamp while stirring at room temperature. The formation of the conductive emeraldine salt form of polyaniline is indicated by the appearance of a dark green color.
-
Polymer Collection: After several hours, collect the precipitated polyaniline by filtration.
-
Washing and Drying: Wash the polymer with 1 M HCl and then with deionized water until the filtrate is colorless. Dry the polymer under vacuum.
Synthesis of Polypyrrole (PPy)
Polypyrrole is known for its good environmental stability and biocompatibility. [5][6] Materials:
-
Pyrrole (monomer)
-
This compound (photoinitiator)
-
Acetonitrile (solvent)
-
UV lamp
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: In a beaker, dissolve pyrrole (e.g., 1 mmol) and this compound (e.g., 0.05 mmol) in acetonitrile (e.g., 20 mL).
-
Photopolymerization: Stir the solution at room temperature under UV irradiation. The polymerization is indicated by the formation of a black precipitate.
-
Collection and Purification: After the reaction is complete, collect the polypyrrole powder by filtration. Wash the product with acetonitrile to remove any unreacted monomer and initiator.
-
Drying: Dry the polypyrrole under vacuum.
Characterization of Conductive Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential applications.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and confirm the polymerization. Key peaks for polythiophene, for instance, include C=C stretching of the thiophene ring and C-H stretching of the hexyl group.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure and conjugation length of the polymer. The absorption maximum (λ_max) is indicative of the π-π* transition, and a red-shift in λ_max suggests a longer effective conjugation length.
Structural and Morphological Characterization
-
X-ray Diffraction (XRD): XRD is used to assess the crystallinity of the polymer. For P3HT, the presence of a sharp peak around 2θ = 5-6° indicates a well-ordered lamellar structure, which is crucial for high charge carrier mobility.
-
Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and microstructure of the polymer films.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is a standard technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the soluble polymer. [7]A lower PDI generally indicates a more controlled polymerization process.
Electrical and Electrochemical Characterization
-
Four-Point Probe Method: This is a standard technique for measuring the electrical conductivity of the polymer films.
-
Cyclic Voltammetry (CV): CV is used to study the electrochemical properties of the polymers, including their oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels.
Table 2: Expected Properties of Conductive Polymers Synthesized with this compound
| Polymer | Expected Conductivity (S/cm) | Expected Molecular Weight (Mw, g/mol ) | Key Characterization Features |
| Poly(3-hexylthiophene) | 10⁻⁵ - 10⁻² | 10,000 - 50,000 | UV-Vis λ_max ~450-550 nm; XRD peak at ~5.4° |
| Polyaniline | 10⁻² - 10¹ | - (typically insoluble) | Dark green color (emeraldine salt); Characteristic FTIR peaks |
| Polypyrrole | 10⁻³ - 10⁰ | - (typically insoluble) | Black powder; Characteristic FTIR peaks for pyrrole ring |
Concluding Remarks and Future Outlook
This compound presents a compelling avenue for the development of conductive polymers through photopolymerization. The ability to initiate polymerization with light offers precise control over the reaction, enabling the fabrication of patterned conductive structures and potentially leading to materials with enhanced properties. The mechanistic insights and experimental protocols provided in this guide serve as a foundational platform for researchers to explore and optimize the synthesis of various conductive polymers using this versatile benzothiazolium salt.
Future research should focus on a more detailed elucidation of the photoinitiation mechanism, including the role of co-initiators and the effect of different solvents and light sources. A systematic investigation into the relationship between the polymerization conditions and the resulting polymer properties (conductivity, molecular weight, morphology, and stability) will be crucial for tailoring materials for specific applications, such as organic electronics, sensors, and biomedical devices. The continued exploration of this compound and its derivatives in material science will undoubtedly contribute to the advancement of functional organic materials.
References
-
Synthesis and Characterization of poly(3-hexylthiophene). (n.d.). Retrieved from [Link]
-
This compound. (n.d.). Retrieved from [Link]
- Thongtem, S., et al. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene)
- Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. (n.d.). PubMed Central.
- Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. (2022).
- Cationic photopolymerizations of thick polymer systems: Active center lifetime and mobility. (2007). ScienceDirect.
- Regiochemistry of Poly(3-hexylthiophene): Synthesis and Investigation of a Conducting Polymer. (n.d.).
- Kumar, D., & Sharma, R. C. (2021). Synthesis, characterization and applications of conductive polymers: A brief review. Advances in Materials and Processing Technologies, 7(4), 633-653.
- Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. (2022). Wiley Online Library.
- Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. (n.d.).
- Photophysical and electrochemical properties of the six compounds. (n.d.).
- Electropolymerized benzothiazole-based polymer enables pure red-to-transmissive electrochromic-supercapacitor bifunctional material. (n.d.).
- A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. (2019). MDPI.
- Phenothiazine Derivative-Based Photoinitiators for Ultrafast Sunlight-Induced Free Radical Polymerization and Rapid Precision 3D Printing. (2024). PubMed.
- Synthesis and characterization of transparent phenothiazine-based polymers via Buchwald-Hartwig polymeriz
- Functionalization of Conductive Polymers through Covalent Postmodific
- Highly Conjugated Thiophene Derivatives as New Visible Light Sensitive Photoinitiators for Cationic Polymerization. (n.d.).
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PubMed Central.
- Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymeriz
- Benzoin type photoinitiator for free radical polymerization. (n.d.).
- (E)-3-Heptyl-2-(4-thiomorpholinostyryl)
- Conjugated conducting polymers: A brief overview. (n.d.).
- Synthesis and characterization of two-stage curing reactive bio-based polymers. (n.d.).
- Polymer Chemistry. (n.d.). RSC Publishing.
- Polypyrrole Derivatives: Preparation, Properties and Applic
- Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (n.d.).
- Alkyl Iodide Initiators for Organocatalyzed Living Radical Polymeriz
- (PDF) Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.).
- Development of polymeric photosensitizers for photoinitiated cationic polymerization. (2001).
- Photoinitiators for Medical Applications—The L
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polypyrrole Derivatives: Preparation, Properties and Application [mdpi.com]
- 7. iris.unito.it [iris.unito.it]
The Enduring Legacy of 3-Ethyl-2-methylbenzothiazolium Iodide: A Comprehensive Technical Guide
This guide provides an in-depth exploration of 3-Ethyl-2-methylbenzothiazolium iodide, a pivotal quaternary salt that has played a foundational role in the development of cyanine dyes and continues to be a versatile tool in modern chemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical significance, synthesis, chemical properties, and diverse applications, offering both theoretical understanding and practical, field-proven insights.
Historical Context and Discovery: A Cornerstone in Dye Chemistry
The story of this compound is intrinsically linked to the broader history of cyanine dyes. These dyes, characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge, were first discovered in the mid-19th century. The blue dye "cyanine," prepared by Greville Williams in 1856 from impure quinoline, marked the beginning of this vibrant class of compounds.[1]
The significance of the benzothiazole moiety emerged from the foundational work of August Wilhelm von Hofmann in 1887. Hofmann recognized the structural resemblance of benzothiazole derivatives to quinoline and sought to create analogous dyes. By reacting the ethyl iodide quaternary salt of 2-methylbenzothiazole, he successfully synthesized dyes that exhibited the characteristic brilliant metallic luster and intense color of the cyanine class. This pioneering work established benzothiazolium salts as essential precursors for a vast array of sensitizing dyes, particularly for photographic emulsions.
While a singular "discovery" paper for this compound is not prominently documented, its synthesis is a classic example of the quaternization of a heterocyclic base, a reaction crucial for activating the adjacent methyl group. This reactivity is the cornerstone of its utility in the synthesis of more complex dye structures.
Physicochemical Properties
This compound is a stable, crystalline solid that serves as a key intermediate in numerous chemical transformations.[2] Its properties make it a reliable reagent in various research and industrial settings.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂INS | [4][5] |
| Molecular Weight | 305.18 g/mol | [4][5] |
| CAS Number | 3119-93-5 | [4] |
| Appearance | White to dark green powder or crystals | [4] |
| Melting Point | 196 °C (decomposition) | |
| Purity | >98.0% (by HPLC) | [4] |
Synthesis and Reaction Mechanisms
The primary route to this compound is through the quaternization of 2-methylbenzothiazole. This reaction, a type of nucleophilic substitution, involves the attack of the lone pair of electrons on the nitrogen atom of the benzothiazole ring on the electrophilic ethyl group of ethyl iodide.
Reaction Mechanism: Quaternization
The synthesis is a direct Sɴ2 reaction. The nitrogen atom of the 2-methylbenzothiazole acts as the nucleophile, and the ethyl iodide is the electrophile. The iodide ion serves as the leaving group and subsequently becomes the counter-ion to the positively charged benzothiazolium cation.
Caption: Quaternization of 2-methylbenzothiazole with ethyl iodide.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established chemical principles for the quaternization of heterocyclic amines.
Materials:
-
2-Methylbenzothiazole
-
Ethyl iodide
-
Anhydrous solvent (e.g., acetonitrile, DMF, or nitrobenzene)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzothiazole (1 equivalent) in a minimal amount of anhydrous solvent.
-
Addition of Alkylating Agent: To the stirred solution, add ethyl iodide (1.1 to 1.5 equivalents) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, being a salt, will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Purification: Collect the crude product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Spectroscopic Characterization
A comprehensive understanding of the structure of this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the benzothiazole ring, the ethyl group attached to the nitrogen, and the methyl group at the 2-position. The chemical shifts are influenced by the electron-withdrawing nature of the quaternary nitrogen. |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The quaternization of the nitrogen leads to a downfield shift of the adjacent carbon atoms. |
| IR Spectroscopy | The infrared spectrum shows characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching and bending vibrations of the ethyl and methyl groups. |
| UV-Vis Spectroscopy | In the ultraviolet-visible spectrum, this compound exhibits absorption bands corresponding to the π-π* transitions within the benzothiazole ring system. |
Key Applications and Reactivity
The utility of this compound stems from the reactivity of its 2-methyl group. The positive charge on the adjacent nitrogen atom makes the protons of the methyl group acidic, allowing for deprotonation by a base. This generates a reactive methylene base intermediate, which is a powerful nucleophile.
Synthesis of Cyanine and Styryl Dyes
The most prominent application of this compound is as a precursor in the synthesis of cyanine and styryl dyes.[6] The methylene base intermediate readily undergoes condensation reactions with various electrophiles, such as aldehydes or other heterocyclic salts, to form the extended conjugated systems characteristic of these dyes.
Caption: General workflow for the synthesis of styryl dyes.
This reactivity allows for the creation of a wide range of dyes with tailored optical properties for applications such as fluorescent probes for biological imaging and electrochemical sensors.[2][3][7]
Catalysis and Organic Synthesis
Beyond dye synthesis, this compound and related benzothiazolium salts have found applications in catalysis. They can act as catalysts in certain chemical reactions, enhancing reaction rates and yields.[7] Furthermore, they serve as versatile intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2][7]
Hydrolysis and Stability
N-alkylbenzothiazolium salts can undergo hydrolysis, particularly under basic conditions.[8] The stability of this compound is an important consideration in its application and storage. In aqueous solutions with a pH below 7, the compound is generally stable. However, at a pH of 8 or higher, hydrolysis can occur, leading to the decomposition of the salt.[8] This process typically involves the ring-opening of the benzothiazolium cation.
Conclusion
This compound, a compound with deep historical roots in the development of cyanine dyes, remains a cornerstone of modern chemical synthesis. Its straightforward preparation, well-characterized properties, and the versatile reactivity of its 2-methyl group have ensured its continued relevance. From the creation of advanced fluorescent probes for bio-imaging to its role as a catalyst and synthetic intermediate, this unassuming quaternary salt continues to empower innovation across various scientific disciplines. The principles of its reactivity, first explored over a century ago, provide a powerful platform for the design and synthesis of novel functional molecules.
References
- Hofmann, A. W. (1887). Zur Kenntniss des Benzothiazols. Berichte der deutschen chemischen Gesellschaft, 20(2), 2251-2263.
- Williams, C. G. (1856). On the Isomers of Picoline. Philosophical Transactions of the Royal Society of London, 146, 123-134.
- Uota, S., Gross, D., Hwang, B. J., Butcher, R., Hijji, Y., Wachira, J., Tadesse, S., Edwards, J., Edwards, K., & Abebe, F. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Advances.
- Vertex AI Search. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 3119-93-5.
- CymitQuimica. (n.d.). This compound.
- Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
- Fei, X., Gu, Y., Ban, Y., Liu, Z., & Zhang, B. (2009). Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. Bioorganic & Medicinal Chemistry, 17(2), 585-591.
- TCI Chemicals. (n.d.). This compound.
- Echemi. (n.d.). This compound.
- MedChemExpress. (n.d.). 3,3'-Diethylthiacyanine iodide.
- Sigma-Aldrich. (n.d.). 3,3′-Diethylthiacyanine iodide Dye content 97%.
- Flinn Scientific. (n.d.). Hydrolysis of Salts.
- PubChem. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound | 3119-93-5.
- Chabreček, P., Sutoris, V., Foltinova, P., & Perjessy, A. (1987). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts.
- Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973-2012.
- Chem-Impex. (n.d.). This compound.
Sources
- 1. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. acgpubs.org [acgpubs.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
- 8. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide [webbook.nist.gov]
spectroscopic properties of 3-Ethyl-2-methylbenzothiazolium iodide
An In-Depth Technical Guide to the Spectroscopic Properties and Applications of 3-Ethyl-2-methylbenzothiazolium Iodide
Authored by a Senior Application Scientist
Abstract
This compound (CAS No: 3119-93-5) is a heterocyclic quaternary ammonium salt that serves as a cornerstone in the synthesis of cyanine dyes and advanced functional molecules.[1][2] While its own spectroscopic profile is modest, its true value is realized upon its conversion into derivatives with extended π-conjugated systems. This guide provides an in-depth exploration of the core spectroscopic properties of this compound, not as an isolated entity, but as a pro-fluorophore and pro-chromophore. We will dissect the causality behind its use in designing sophisticated analytical tools, detailing the experimental workflows and validation systems essential for researchers in drug development and materials science. This document is structured to provide not just data, but field-proven insights into leveraging this versatile chemical building block.
Core Physicochemical & Structural Characteristics
From a synthetic standpoint, this compound is valued for the reactivity of its 2-methyl group. The protons on this methyl group are acidic and can be deprotonated by a weak base (e.g., piperidine), creating a nucleophilic methylene base. This intermediate readily undergoes condensation reactions with various aldehydes, a foundational reaction for creating a vast library of styryl and cyanine dyes.[3][4][5] Understanding this reactivity is paramount to interpreting the spectroscopic properties of its derivatives.
Key Physicochemical Data
All experimental work should begin with the confirmation of the starting material's identity and purity. The following table summarizes its essential properties.
| Property | Value | Source(s) |
| CAS Number | 3119-93-5 | [2][6][7] |
| Molecular Formula | C₁₀H₁₂INS | [6][8] |
| Molecular Weight | 305.18 g/mol | [6][8] |
| Appearance | White to pink or tan powder/crystals | [2][7][8] |
| Melting Point | 195 - 197 °C (decomposes) | [2][7] |
| Purity | Typically >98% (HPLC/Titration) | [6][7][8] |
Molecular Structure
The foundational structure dictates the potential for creating conjugated systems. The benzothiazolium core acts as a potent electron acceptor, a feature that becomes critical in the design of probes based on intramolecular charge transfer (ICT).
Caption: Chemical structure of this compound.
Spectroscopic Profile: From Precursor to Probe
The primary utility of this compound is not its intrinsic spectroscopic signature, but its function as a scaffold. The following sections detail the characteristic spectroscopic methods used for its analysis and, more importantly, the analysis of its functional derivatives.
UV-Visible (UV-Vis) Absorption Spectroscopy
Expertise & Experience: The benzothiazolium cation itself possesses absorption bands in the UV region, typical of aromatic heterocyclic systems. However, these are of limited practical use. The transformation occurs upon condensation with an aromatic aldehyde. This reaction extends the π-conjugation from the benzothiazole nucleus through a methine bridge to the appended aryl group, creating a larger chromophore that absorbs strongly in the visible region.[9] This shift is the entire basis for its use in dye synthesis.
Trustworthiness (Self-Validating Protocol): The success of a condensation reaction is immediately validated by a dramatic color change and the appearance of a new, intense absorption band at a much longer wavelength (a bathochromic shift) in the UV-Vis spectrum.
As a case study, the condensation of this compound with 2,4,6-trimethoxybenzaldehyde yields the probe ETBI.[3] This derivative exhibits a strong absorption peak at 435 nm, a direct consequence of the newly formed extended conjugated system which enables an intramolecular charge transfer (ICT) transition.[10]
Experimental Protocol: UV-Vis Absorbance Characterization
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is fully soluble (e.g., DMSO, Methanol, Acetonitrile). Note that the position of λmax can be solvent-dependent (solvatochromism) for polar dyes.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) in the chosen solvent. This minimizes weighing errors.
-
Working Solution Preparation: From the stock, prepare a dilute working solution (e.g., 10 µM) in a quartz cuvette with a 1 cm path length.
-
Baseline Correction: Record a baseline spectrum of the pure solvent in both the sample and reference beams of a dual-beam spectrophotometer.
-
Sample Measurement: Acquire the absorbance spectrum of the sample over a relevant wavelength range (e.g., 250-700 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) if the concentration (c) and path length (l) are known.
Fluorescence Spectroscopy
Expertise & Experience: Similar to its absorption properties, the parent compound is not significantly fluorescent. Fluorescence is engineered into its derivatives. The extended π-system created during synthesis not only allows for the absorption of visible light but also provides a pathway for radiative relaxation (fluorescence).
The design of fluorescent probes often relies on modulating the ICT process.[11] In the case of the ETBI probe, it exhibits a fluorescence emission peak at 580 nm.[10] When cyanide ions are introduced, they perform a nucleophilic attack on the benzothiazolium ring. This attack disrupts the π-conjugation of the system, thereby inhibiting the ICT process.[3][11] The result is a dramatic quenching ("turn-off") of fluorescence, which forms the basis of the sensing mechanism.[3][10][11] The low intrinsic fluorescence of some styryl dyes in aqueous buffers can be significantly enhanced upon binding to biomolecules like DNA, making them useful as "light-on" probes.[9]
Experimental Protocol: Fluorescence Emission & Excitation Scans
-
Sample Preparation: Prepare a dilute solution (typically 1-10 µM) in a fluorescence-grade solvent in a quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise find via a broad scan). Scan the excitation monochromator over a range of shorter wavelengths to find the wavelength(s) that most efficiently produce fluorescence. The resulting spectrum should resemble the absorbance spectrum.
-
Emission Spectrum: Set the excitation monochromator to the λmax determined from the absorbance or excitation spectrum. Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission profile.
-
Quantum Yield Determination (Comparative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescent standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).
-
Use the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are indispensable tools for confirming the structure of this compound and, crucially, for verifying the successful synthesis of its derivatives. For the parent compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo ring, and characteristic quartet and triplet patterns for the N-ethyl group, along with a singlet for the 2-methyl group.
Trustworthiness (Self-Validating Protocol): In a condensation reaction, the disappearance of the singlet corresponding to the 2-methyl group and the appearance of new signals for the methine bridge and the appended aromatic group provide unequivocal proof of the reaction's success. For instance, the characterization of ETBI confirmed its structure through detailed ¹H and ¹³C NMR analysis.[3][10]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for quaternary ammonium salts.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), although the residual solvent peak is often used.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, coupling constants, and correlations to assign all signals to the proposed structure.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, one would expect to see C-H stretching vibrations from the alkyl and aromatic groups, C=C and C=N stretching from the heterocyclic ring, and potentially characteristic aromatic overtone bands. It is most powerful as a comparative tool; for example, in the synthesis of an amide derivative, the appearance of a strong C=O stretch would confirm the reaction. The successful synthesis of derivatives like ETBI is often confirmed using IR spectroscopy alongside other methods.[3][10]
Application Workflow: Design of an Optical Probe
The true power of this compound is demonstrated in its application. The following workflow illustrates its use in creating a "turn-off" fluorescent sensor for cyanide, based on the ETBI case study.[3][11]
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. 3-エチル-2-メチルベンゾチアゾリウムヨージド | this compound | 3119-93-5 | 東京化成工業株式会社 [tcichemicals.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 3-Ethyl-2-methylbenzothiazolium Iodide Derivatives and Analogs
Abstract: This technical guide offers a comprehensive exploration of 3-Ethyl-2-methylbenzothiazolium iodide, its derivatives, and analogs. These heterocyclic compounds are of significant interest within medicinal chemistry and biotechnology due to their versatile applications. This document provides an in-depth analysis of their synthesis, physicochemical properties, and mechanisms of action, with a particular focus on their roles as fluorescent probes for cellular imaging, photosensitizers in photodynamic therapy, and as potential antimicrobial and anticancer agents. Tailored for researchers, scientists, and professionals in drug development, this guide integrates foundational knowledge with advanced, field-proven insights to facilitate further innovation.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
The benzothiazole moiety, a bicyclic heterocyclic system, is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar structure is a common feature in numerous biologically active compounds, enabling effective interactions with a variety of biological targets. The quaternization of the benzothiazole nitrogen, as seen in this compound, introduces a positive charge that enhances the compound's utility, particularly in applications requiring cellular uptake and interaction with biological macromolecules. This guide will provide a detailed examination of the 3-Ethyl-2-methylbenzothiazolium core, from its fundamental synthesis to its advanced applications.
Synthesis and Derivatization Strategies
The synthetic routes to this compound and its analogs are well-established and highly adaptable, allowing for the creation of a diverse library of compounds with tailored properties.
Synthesis of the Core Compound: this compound
The synthesis is typically a two-step process, beginning with the formation of 2-methylbenzothiazole, followed by quaternization.
Experimental Protocol:
Step 1: Synthesis of 2-Methylbenzothiazole [1][2][3][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminothiophenol (1 equivalent) and glacial acetic acid, which serves as both the acetylating agent and the solvent.
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-150°C) for 1-2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-methylbenzothiazole.
Causality Behind Experimental Choices:
-
Glacial acetic acid and acetic anhydride provide an effective medium for the N-acetylation of 2-aminothiophenol, which is the initial step.
-
The subsequent intramolecular cyclization is promoted by heat, leading to the formation of the benzothiazole ring.
-
Neutralization with sodium bicarbonate is crucial to remove the acidic components before extraction.
Step 2: Quaternization with Ethyl Iodide
-
Reaction Setup: Dissolve the purified 2-methylbenzothiazole (1 equivalent) in a suitable solvent such as acetonitrile or acetone in a round-bottom flask.
-
Reagent Addition: Add an excess of ethyl iodide (1.5-2.0 equivalents) to the solution.
-
Reaction Conditions: Reflux the mixture for several hours. The product, this compound, will precipitate out of the solution as a solid.
-
Isolation: The solid product is collected by filtration, washed with a cold solvent like diethyl ether to remove any unreacted starting materials, and then dried under vacuum.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent facilitates the SN2 reaction for quaternization.
-
An excess of ethyl iodide is used to drive the reaction to completion.
Synthesis of Styryl Dye Derivatives
A common and highly effective method for creating analogs of this compound is through the Knoevenagel condensation of the 2-methyl group with various aromatic aldehydes. This reaction extends the π-conjugation of the molecule, leading to a significant red-shift in its absorption and emission spectra.
Experimental Protocol: Synthesis of a Representative Styryl Dye [6][7][8]
-
Reaction Setup: In a microwave-safe vessel, combine this compound (1 equivalent), a substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1 equivalent), and a catalytic amount of piperidine in ethanol.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 130°C) for a short duration (e.g., 5-10 minutes).[6]
-
Product Formation: The styryl dye product typically precipitates from the reaction mixture upon cooling.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.
Workflow for Styryl Dye Synthesis:
Caption: A generalized workflow for the synthesis of styryl benzothiazolium dyes.
Physicochemical Properties and Characterization
The defining feature of this compound derivatives is their tunable photophysical properties, which are highly dependent on their molecular structure and environment.
Photophysical Properties
These compounds are known for their fluorescence, with their styryl derivatives often exhibiting large Stokes shifts and high quantum yields.[9][10][11] Their fluorescence is often sensitive to the viscosity of their environment, a property characteristic of "molecular rotors".[11]
Table 1: Photophysical Properties of Selected 3-Ethyl-2-methylbenzothiazolium Derivatives
| Derivative | Substituent on Styryl Moiety | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| DMASEBT | 4-(dimethylamino)phenyl | ~450 | ~610 | Low in low-viscosity solvents, significantly increases in viscous media | [12][13] |
| Th-C23 | (1E,3E)-4-[4-(dimethylamino)-2,6-dimethylphenyl]buta-1,3-dien-1-yl | 520 | 600 | 0.0001 in water, 0.8 in amyloid fibrils | [11] |
| HBT-based probe | Hydroxythiophene | 420 | 520 | High | [9] |
Applications in Drug Development and Research
The unique properties of this compound and its analogs have led to their widespread investigation in various biomedical applications.
Fluorescent Probes for Mitochondrial Imaging
The cationic nature of these compounds facilitates their accumulation in mitochondria, which have a high negative membrane potential. This makes them excellent candidates for the development of mitochondria-specific fluorescent probes.[6][9][14][15]
Mechanism of Mitochondrial Targeting:
Sources
- 1. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging | Semantic Scholar [semanticscholar.org]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elib.bsu.by [elib.bsu.by]
- 12. elib.bsu.by [elib.bsu.by]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes [frontiersin.org]
- 15. Fluorescent Materials for Monitoring Mitochondrial Biology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Toxicological Landscape of 3-Ethyl-2-methylbenzothiazolium Iodide: A Technical Guide for Researchers
Foreword: A Call for Comprehensive Profiling
To the researchers, scientists, and drug development professionals delving into the applications of 3-Ethyl-2-methylbenzothiazolium iodide, this guide serves as a critical resource. This compound, a versatile thiazolium salt, finds utility as a fluorescent probe, a reagent in organic synthesis, and in the fabrication of electrochemical sensors.[1][2][3] As its applications expand, a thorough understanding of its toxicological profile becomes not just a regulatory hurdle, but a scientific imperative. This document synthesizes the currently available toxicological data, highlights significant data gaps, and provides a framework for the necessary experimental investigations to ensure its safe and effective use. While Safety Data Sheets (SDS) provide foundational hazard information, they often lack the in-depth data required for comprehensive risk assessment in research and development settings.
Chemical and Physical Identity
-
Chemical Name: this compound
-
Molecular Weight: 305.18 g/mol [1]
-
Appearance: White to dark green powder or crystals
The Known Toxicological Profile: An Analysis of Current Data
The available toxicological information for this compound is primarily derived from hazard classifications in Safety Data Sheets provided by various chemical suppliers. While these classifications are crucial for safe handling, they represent a starting point rather than a complete toxicological dossier.
Acute Toxicity
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. This corresponds to a Category 4 classification under the Globally Harmonized System (GHS). However, specific median lethal dose (LD50) for oral and dermal routes, and the median lethal concentration (LC50) for inhalation are not publicly available in the reviewed literature.[5] The absence of this quantitative data is a significant gap, as LD50/LC50 values are fundamental for risk assessment and for the classification and labeling of chemicals.
Table 1: Summary of GHS Acute Toxicity Classification
| Route of Exposure | GHS Category | Hazard Statement | Available Quantitative Data |
| Oral | 4 | H302: Harmful if swallowed | No LD50 data available[5] |
| Dermal | 4 | H312: Harmful in contact with skin | No LD50 data available[5] |
| Inhalation | 4 | H332: Harmful if inhaled | No LC50 data available[5] |
Localized Effects: Skin and Eye Irritation
There is consistent reporting of this compound causing skin and serious eye irritation.
-
Skin Irritation (H315): This suggests that direct contact with the skin is likely to cause inflammation, redness, and discomfort. Prolonged or repeated contact should be avoided, and appropriate personal protective equipment (PPE), such as gloves, is mandatory during handling.[4]
-
Serious Eye Irritation (H319): Contact with the eyes can lead to significant irritation, potentially causing reversible damage. The use of safety glasses or goggles is essential when working with this compound.[4]
Target Organ Toxicity
The toxicological profile points to specific target organ effects after both single and repeated exposures.
-
Specific Target Organ Toxicity - Single Exposure (STOT-SE) (H335): The compound is reported to potentially cause respiratory irritation. This necessitates handling in a well-ventilated area or with local exhaust ventilation to minimize the inhalation of dust or aerosols.[4]
-
Specific Target Organ Toxicity - Repeated Exposure (STOT-RE) (H372): A significant finding is the classification for causing damage to the thyroid through prolonged or repeated exposure if swallowed. This is a critical piece of information for any in-vivo studies or applications where chronic exposure might occur. The iodide moiety of the molecule is a plausible causative agent for this effect, as excess iodine intake is known to impact thyroid function.
Critical Data Gaps and Recommended Experimental Workflows
The current toxicological data for this compound is insufficient for a comprehensive risk assessment, particularly for its use in drug development or other applications with a higher potential for human exposure. The following sections outline the critical data gaps and the standard methodologies to address them.
Genotoxicity and Mutagenicity
There is no available data on the genotoxic or mutagenic potential of this compound.[5] This is a major deficiency, as mutagenicity is often linked to carcinogenicity.[6]
Recommended Protocol: The Ames Test
The Ames test is a widely used and internationally accepted method for identifying substances that can cause gene mutations.[6][7] It utilizes several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[6] The assay determines if the test chemical can induce a reverse mutation (reversion) that allows the bacteria to grow on a medium lacking that amino acid.
Sources
Methodological & Application
Application Notes and Protocols for 3-Ethyl-2-methylbenzothiazolium iodide
This document provides a comprehensive guide for the safe and effective use of 3-Ethyl-2-methylbenzothiazolium iodide in research and development settings. These application notes and protocols are intended for researchers, scientists, and drug development professionals. The information herein is curated to provide not only procedural steps but also the scientific rationale behind them, ensuring a thorough understanding and successful experimental outcomes.
Introduction and Compound Profile
This compound (CAS No. 3119-93-5) is a versatile quaternary ammonium salt widely utilized as a key intermediate in the synthesis of cyanine dyes, fluorescent probes, and other specialized organic compounds.[1][2] Its benzothiazolium core imparts unique chemical reactivity and photophysical properties to its derivatives, making it a valuable building block in various scientific disciplines. This guide will focus on its primary application as a precursor in the synthesis of fluorescent probes, a critical tool in modern biological and chemical sensing.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂INS | [1][4][5] |
| Molecular Weight | 305.18 g/mol | [1][4][5] |
| Appearance | White, pink or tan powder or crystals | [1][5] |
| Melting Point | 195 - 197 °C (lit.) | [1] |
| Purity | Typically ≥96% | [4][5] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [1][6] |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. This compound is classified with specific hazards that require careful handling to minimize risk.
Hazard Identification and Precautionary Measures:
-
Skin and Eye Irritation: This compound is known to cause skin and serious eye irritation.[6][7]
-
Respiratory Irritation: May cause respiratory irritation.[6]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Acute toxicity has been noted via oral, dermal, and inhalation routes.
Personal Protective Equipment (PPE) and Handling Guidelines:
-
Gloves and Lab Coat: Always wear appropriate chemical-resistant gloves and a lab coat.[6][7]
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.[6][7]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
In case of exposure, follow standard first-aid procedures and seek medical attention as necessary. Refer to the Safety Data Sheet (SDS) for complete information.[7][8]
Application: Synthesis of a Fluorescent "Turn-off" Probe for Cyanide Detection
A significant application of this compound is in the synthesis of fluorescent probes. This protocol details the synthesis of a benzothiazolium-derived optical sensor for the selective detection of cyanide ions (CN⁻), based on an established method.[3][9] The resulting probe, (E)-3-ethyl-2-(2,4,6-trimethoxystyryl) benzo[d]thiazol-3-ium iodide (ETBI), exhibits a "turn-off" fluorescence mechanism upon binding to cyanide.[3][9]
Scientific Rationale and Mechanism
The synthesis involves a Knoevenagel condensation reaction between this compound and an appropriate aldehyde, in this case, 2,4,6-trimethoxybenzaldehyde.[3][10] The benzothiazolium moiety acts as an electron-withdrawing group, while the trimethoxybenzaldehyde portion serves as an electron-donating group. This creates an intramolecular charge transfer (ICT) system in the final product, which is responsible for its fluorescence.[3][9]
Upon introduction of cyanide, a nucleophilic addition occurs at the C=N bond of the benzothiazolium ring. This disrupts the π-conjugated system, inhibiting the ICT process and leading to a quenching of fluorescence, providing a detectable signal for the presence of cyanide.[9]
Experimental Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 3119-93-5 | TCI Deutschland GmbH [tcichemicals.com]
- 8. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 9. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Step-by-Step Synthesis and Application of a Benzothiazolium-Based Cyanide Sensor
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of a highly sensitive and selective colorimetric and fluorescent cyanide sensor. The protocol details the synthesis of (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide (ETBI) from 3-Ethyl-2-methylbenzothiazolium iodide. This sensor leverages the nucleophilic addition of cyanide to the benzothiazolium core, disrupting the intramolecular charge transfer (ICT) and resulting in a distinct optical response. This application note is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable method for cyanide detection.
Introduction: The Imperative for Robust Cyanide Detection
The cyanide ion (CN⁻), a potent respiratory inhibitor, poses a significant threat to human health and the environment. Its prevalence in industrial effluents from mining, electroplating, and chemical synthesis necessitates the development of rapid, sensitive, and selective detection methods. Traditional analytical techniques for cyanide detection can be time-consuming and require sophisticated instrumentation. Consequently, the development of chemosensors that provide a rapid visual or spectroscopic response offers a compelling alternative for on-site and real-time monitoring.
Benzothiazolium-based sensors have emerged as a promising class of chemosensors for cyanide detection. Their efficacy stems from a finely-tuned intramolecular charge transfer (ICT) mechanism. In its native state, the sensor molecule possesses a conjugated π-system that facilitates ICT from an electron-donating moiety to the electron-accepting benzothiazolium unit, resulting in characteristic absorption and fluorescence profiles. The nucleophilic addition of a cyanide ion to the electrophilic carbon of the benzothiazolium ring disrupts this conjugation, leading to a quantifiable change in the optical properties of the sensor.[1][2][3]
This guide provides a detailed, step-by-step protocol for the synthesis of a specific benzothiazolium-derived sensor, ETBI, which has demonstrated high sensitivity and selectivity for cyanide ions.[1][3][4] We will delve into the rationale behind the synthetic strategy, purification methods, and comprehensive characterization techniques. Furthermore, we will outline the protocol for utilizing the synthesized sensor for the colorimetric and fluorometric detection of cyanide in aqueous samples.
Principle of Detection: A Mechanistic Overview
The functionality of the benzothiazolium-based cyanide sensor is predicated on a nucleophilic addition reaction that modulates the sensor's electronic and optical properties.[5][6] The core of the sensor consists of an electron-donating group linked to an electron-accepting benzothiazolium moiety, creating a donor-π-acceptor (D-π-A) system. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for the sensor's inherent color and fluorescence.
Upon introduction of cyanide ions, a nucleophilic attack occurs at the electrophilic carbon atom of the benzothiazolium ring. This addition reaction disrupts the π-conjugated system, effectively inhibiting the ICT process.[1][2] The consequence of this disruption is a distinct change in the sensor's absorption and fluorescence spectra, often manifesting as a color change visible to the naked eye (colorimetric response) and a quenching or shifting of its fluorescence emission (fluorometric response).[1][4]
Figure 1: Signaling pathway of the benzothiazolium-based cyanide sensor.
Experimental Protocols
Materials and Instrumentation
Materials:
-
This compound (≥98%)
-
2,4,6-Trimethoxybenzaldehyde (≥98%)
-
Ethanol (anhydrous, ≥99.5%)
-
Piperidine (≥99%)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium Cyanide (≥97%) for preparing stock solutions
-
Other anions (e.g., NaCl, NaBr, NaI, NaF, NaOAc, NaHSO₄, Na₂SO₄, Na₂CO₃, Na₃PO₄) for selectivity studies.
Instrumentation:
-
Microwave reactor (optional, for accelerated synthesis)[4]
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
UV-Vis spectrophotometer
-
Fluorometer
-
¹H and ¹³C NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
Synthesis of (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide (ETBI)
This protocol is adapted from a previously reported method.[4]
Sources
- 1. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A simple benzothiazolium-based sensor for cyanide detection: Applications in environmental analysis and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 5. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03702E [pubs.rsc.org]
using 3-Ethyl-2-methylbenzothiazolium iodide for cyanide detection in water samples
Application Note & Protocol
Topic: Utilization of 3-Ethyl-2-methylbenzothiazolium iodide as a Precursor for a Highly Sensitive Ratiometric Optical Probe for Cyanide Detection in Aqueous Samples
Audience: Researchers, scientists, and drug development professionals.
Authored By:
A Senior Application Scientist
Introduction: The Strategic Use of this compound in Advanced Cyanide Sensing
The detection of cyanide (CN⁻) in environmental and biological systems is of paramount importance due to its extreme toxicity. While various analytical methods exist, the development of simple, rapid, and highly selective optical probes is a continuous pursuit. In this context, this compound emerges not as a direct sensing agent, but as a critical and versatile building block for the synthesis of advanced chemosensors.[1][2][3] Its benzothiazolium core provides a reactive site that, when appropriately functionalized, can lead to highly sensitive and selective probes for cyanide.
This application note details the synthesis and application of a sophisticated cyanide sensor, (E)-3-ethyl-2-(2,4,6-trimethoxystyryl) benzo[d]thiazol-3-ium iodide (ETBI), derived from this compound. The rationale for this derivatization lies in the enhancement of the optical response to cyanide. The condensation of this compound with an aldehyde, in this case, 2,4,6-trimethoxybenzaldehyde, creates an extended π-conjugated system.[2][4] The nucleophilic attack of cyanide on this extended system leads to a significant and easily detectable change in its photophysical properties, forming the basis of a "turn-off" or ratiometric sensing mechanism.[3][4]
We will first outline the synthesis of the ETBI probe from its precursor, this compound, and then provide a detailed protocol for its application in the detection of cyanide in water samples.
Part 1: Synthesis of the Cyanide Probe (ETBI) from this compound
The synthesis of the active cyanide probe, ETBI, is achieved through a Knoevenagel condensation reaction between this compound and 2,4,6-trimethoxybenzaldehyde.[2] This reaction is efficiently catalyzed by piperidine and can be accelerated using microwave irradiation.
Materials and Reagents:
-
This compound (≥98.0%)
-
2,4,6-trimethoxybenzaldehyde
-
Ethanol (anhydrous)
-
Piperidine
-
Microwave reactor
-
Standard glassware for synthesis and purification
Protocol for ETBI Synthesis:
-
In a microwave reactor vessel, combine this compound (e.g., 0.3052 g, 1 mmol) and 2,4,6-trimethoxybenzaldehyde (e.g., 0.1962 g, 1 mmol).[2]
-
Add ethanol as the solvent and a catalytic amount of piperidine.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture under pressure (e.g., 250 psi) at an elevated temperature (e.g., 130 °C) for a short duration (e.g., 5 minutes).[2]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product, ETBI, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the purified ETBI product under vacuum. A red powdered product is typically obtained.[2]
Workflow for ETBI Synthesis:
Caption: Workflow for the synthesis of the ETBI cyanide probe.
Part 2: Protocol for Cyanide Detection in Water Samples using the ETBI Probe
The ETBI probe exhibits a dual-mode optical response to cyanide, with a distinct color change from pale yellow to colorless and a quenching of its fluorescence.[3][4] This allows for both colorimetric and fluorometric detection of cyanide.
Principle of Detection:
The detection mechanism is based on the nucleophilic addition of the cyanide anion to the electrophilic carbon of the vinyl group in the ETBI molecule. This disrupts the π-conjugation of the intramolecular charge transfer (ICT) system, leading to the observed changes in the absorption and fluorescence spectra.[3][4]
Sensing Mechanism:
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 3. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Imaging with 3-Ethyl-2-methylbenzothiazolium Iodide-Based Probes
Introduction: Unveiling Cellular Dynamics with Benzothiazolium-Based Fluorophores
In the intricate landscape of cellular biology, fluorescent probes are indispensable tools that illuminate the complex machinery of life. Among these, probes built upon the 3-Ethyl-2-methylbenzothiazolium iodide scaffold have emerged as versatile agents for live-cell imaging.[1][2][3] Their utility stems from a combination of favorable photophysical properties and the ability to be chemically modified for specific targeting within the cell.[4][5] This guide provides a comprehensive overview and detailed protocols for the application of these probes, with a particular focus on their use in visualizing cellular structures and processes. We will delve into the mechanistic underpinnings of these probes, offer step-by-step experimental procedures, and provide insights into optimizing their performance for your specific research needs.
Mechanism of Action: From Molecular Design to Cellular Fluorescence
The fluorescence of many benzothiazolium-based probes is governed by their molecular environment.[6][7][8] A key feature of some of these dyes is a 'turn-on' fluorescence response. In aqueous solution, the molecule may exist in a conformation that allows for intramolecular rotation, a process that quenches fluorescence.[6][7] Upon binding to a target, such as nucleic acids or specific proteins, this rotation is restricted, leading to a significant enhancement in fluorescence quantum yield.[6][7]
Derivatives of this compound can be designed to target specific organelles. For instance, the positive charge on the benzothiazolium core can facilitate accumulation in mitochondria, which have a negative membrane potential.[9][10] More advanced probes incorporate reactive moieties that allow for the detection of specific enzymes or reactive oxygen species within the cell.[4][5][11]
Visualizing the Pathway to Fluorescence
Caption: Workflow of a this compound-based probe from extracellular application to intracellular fluorescence.
Core Protocol: General Cellular Imaging
This protocol provides a starting point for imaging live cells with a generic this compound-based probe. Optimization will likely be required for specific cell types and experimental goals.
I. Reagent Preparation
-
Probe Stock Solution (1 mM):
-
The molecular weight of this compound is 305.18 g/mol .[12]
-
Dissolve 3.05 mg of the probe in 10 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low concentrations. Anhydrous DMSO is crucial to prevent probe degradation.
-
Store the stock solution at -20°C, protected from light.
-
-
Imaging Buffer:
-
A common choice is Hanks' Balanced Salt Solution (HBSS) or a phenol red-free cell culture medium.
-
Rationale: Phenol red can contribute to background fluorescence. Using a buffer that maintains physiological pH and osmolarity is critical for cell health during imaging.
-
II. Cell Preparation
-
Cell Seeding:
-
Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
The seeding density should be such that the cells are at 50-70% confluency at the time of imaging.
-
Rationale: This confluency ensures a sufficient number of healthy, well-spread cells for imaging without the artifacts that can arise from overgrowth.
-
III. Staining Protocol
-
Probe Loading:
-
Warm the imaging buffer and probe stock solution to 37°C.
-
Prepare a working solution of the probe by diluting the 1 mM stock solution in the pre-warmed imaging buffer to a final concentration of 1-10 µM.
-
Rationale: The optimal concentration will vary. Starting with a range allows for empirical determination of the best signal-to-noise ratio.
-
Remove the cell culture medium from the cells.
-
Gently wash the cells once with pre-warmed imaging buffer.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Rationale: Incubation time affects probe uptake and distribution. Shorter times may be sufficient for membrane-permeant probes, while longer times might be needed for organelle-specific accumulation.
-
-
Wash Step:
-
Remove the probe working solution.
-
Wash the cells two to three times with pre-warmed imaging buffer.
-
Rationale: Washing removes unbound probe, reducing background fluorescence and improving image quality.
-
IV. Fluorescence Microscopy
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filters.
-
For many benzothiazole-based dyes, excitation is in the blue range (e.g., ~488 nm) and emission is in the green to yellow range (e.g., ~500-550 nm). However, the specific excitation and emission maxima should be determined from the probe's datasheet or experimentally.
-
Rationale: Using the correct filter sets is crucial for optimal signal detection and to minimize bleed-through from other fluorophores in multicolor experiments.
-
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for cellular imaging with benzothiazolium-based probes.
Optimization and Troubleshooting
The success of cellular imaging experiments often hinges on careful optimization. The following table provides guidance on key parameters.
| Parameter | Recommended Range | Rationale & Troubleshooting |
| Probe Concentration | 0.5 - 20 µM | Low Signal: Increase concentration. High Background/Toxicity: Decrease concentration. |
| Incubation Time | 5 - 60 minutes | Low Signal: Increase incubation time. Probe Compartmentalization: Shorter times may favor plasma membrane staining, while longer times allow for organellar accumulation. |
| Temperature | Room Temp. to 37°C | 37°C is optimal for active transport processes in live cells. Lower temperatures can be used to slow down dynamic events. |
| Wash Steps | 1 - 3 washes | High Background: Increase the number of washes. Loss of Signal: Decrease the number of washes or use a gentler washing technique. |
Advanced Applications: Beyond General Staining
The this compound core is a versatile platform for creating functional probes. For example, by conjugating it to other molecules, probes can be designed for:
-
Enzyme Activity: A probe can be designed with a recognition site for a specific enzyme. Cleavage of this site can lead to a change in fluorescence, allowing for the visualization of enzymatic activity in real-time.[4][5]
-
Sensing Specific Ions or Molecules: The benzothiazolium structure can be modified to chelate specific ions or react with particular molecules, leading to a fluorescent response upon binding.[13][14][15]
-
Targeted Organelle Imaging: By incorporating specific targeting moieties, these probes can be directed to organelles such as the mitochondria or lysosomes.[4][5][10]
Conclusion
Probes based on the this compound scaffold offer a powerful and adaptable toolkit for cellular imaging. Their favorable photophysical properties and the potential for chemical modification make them suitable for a wide range of applications, from general cellular morphology to the real-time tracking of specific molecular events. By understanding the principles behind their function and carefully optimizing the experimental protocol, researchers can effectively harness the capabilities of these versatile fluorescent probes to gain deeper insights into the intricate world of the cell.
References
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. Semantic Scholar. [Link]
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Publications. [Link]
-
Mitochondria Targeting Fluorescent Probes Based on Through Bond-Energy Transfer for Mutually Imaging Signaling Molecules H 2 S and H 2 O 2. PubMed. [Link]
-
Synthesis And Analytical Application Of Novel Thiazolo [5,4-d] Thiazole Derivatives-based Small Molecular Fluorescent Probe. Globe Thesis. [Link]
-
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI. [Link]
-
Thiazole Orange Derivatives: Synthesis, Fluorescence Properties, and Labeling Cancer Cells. PubMed. [Link]
-
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Semantic Scholar. [Link]
-
A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing. [Link]
-
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. PubMed. [Link]
-
(A) Chemical structure of mitochondria targetable benzothiazole-baszed... ResearchGate. [Link]
-
Novel Mitochondria-Targeting and Naphthalimide-based Fluorescent Probe for Detecting HClO in Living Cells. PMC. [Link]
-
A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry (RSC Publishing). [Link]
-
A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. ResearchGate. [Link]
-
This compound. In-Vogue. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions | Semantic Scholar [semanticscholar.org]
- 8. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Mitochondria-Targeting and Naphthalimide-based Fluorescent Probe for Detecting HClO in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria Targeting Fluorescent Probes Based on through Bond-Energy Transfer for Mutually Imaging Signaling Molecules H2 S and H2 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 14. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Ethyl-2-methylbenzothiazolium Iodide as a Catalyst in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 3-Ethyl-2-methylbenzothiazolium iodide as a catalyst in the Knoevenagel condensation reaction. This versatile thiazolium salt, traditionally used in the synthesis of dyes and as a precursor to N-heterocyclic carbenes (NHCs), is presented here as an efficient organocatalyst for the formation of carbon-carbon bonds between aldehydes and active methylene compounds. We will explore the mechanistic underpinnings of this catalysis, provide detailed, field-proven protocols for its application, and discuss the broader implications for organic synthesis and drug development.
Introduction: The Knoevenagel Condensation and the Role of Thiazolium Salts
The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a cornerstone reaction in organic synthesis. It involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This transformation is fundamental to the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and polymers.[3][4]
Traditionally, the Knoevenagel condensation is catalyzed by weak organic bases like piperidine or ammonia.[5][6] However, the quest for more efficient, selective, and environmentally benign catalytic systems has led to the exploration of various alternatives, including ionic liquids and organocatalysts.[7][8][9]
Benzothiazolium salts, such as this compound, represent a class of stable, easy-to-handle precursors to N-heterocyclic carbenes (NHCs).[10][11] While NHC catalysis is more famously associated with reactions like the benzoin condensation, the fundamental reactivity of NHCs as strong nucleophiles and excellent bases allows for their application in a broader range of transformations, including the Knoevenagel condensation.[12][13] In the presence of a suitable base, this compound can be deprotonated at the C2 position to generate the corresponding NHC, which is the catalytically active species.
Mechanistic Rationale: The N-Heterocyclic Carbene Catalytic Cycle
The catalytic activity of this compound in the Knoevenagel condensation is predicated on its in situ conversion to the corresponding benzothiazol-2-ylidene, an N-heterocyclic carbene. This process requires a base of sufficient strength to abstract the acidic proton from the C2 position of the benzothiazolium ring.
The proposed catalytic cycle proceeds as follows:
-
Catalyst Activation: The pre-catalyst, this compound, reacts with a base (e.g., a non-nucleophilic organic base like DBU or an inorganic base like potassium carbonate) to generate the active NHC catalyst.
-
Deprotonation of Active Methylene Compound: The highly basic NHC abstracts a proton from the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), generating a nucleophilic enolate intermediate and regenerating the protonated benzothiazolium salt.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.
-
Proton Transfer and Elimination: A proton transfer step, followed by the elimination of a water molecule, leads to the formation of the final α,β-unsaturated product. The catalyst is regenerated and can enter a new catalytic cycle.
Sources
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. Artificial Enzymes with Thiazolium and Imidazolium Coenzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Synthesis of Cyanine-Based Fluorescent Probes from 3-Ethyl-2-methylbenzothiazolium iodide
Abstract
3-Ethyl-2-methylbenzothiazolium iodide is a pivotal heterocyclic quaternary salt that serves as a foundational building block for a vast array of fluorescent probes, particularly those within the cyanine dye family. Its structure features an activated methyl group at the C2 position, which is the key to its synthetic versatility. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for synthesizing fluorescent probes from this precursor. We will delve into the core reaction mechanisms, explore the critical parameters that govern reaction outcomes, and provide detailed, field-proven protocols for the synthesis of both asymmetric (styryl) and symmetric cyanine dyes. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to rationally design novel probes.
Theoretical Background & Core Reaction Mechanisms
The synthesis of fluorescent probes from this compound predominantly relies on a Knoevenagel-type condensation reaction. The entire synthetic utility hinges on the reactivity of the C2-methyl group.
The Principle of Activation: The nitrogen atom in the benzothiazolium ring is quaternized (bearing a positive charge), which makes it strongly electron-withdrawing. This property significantly increases the acidity of the protons on the adjacent C2-methyl group. In the presence of a suitable base, this methyl group is readily deprotonated to form a highly reactive methylene base intermediate (a nucleophile). This intermediate is the key reactive species in the subsequent condensation step.
Reaction Pathways:
-
Asymmetric (Styryl/Hemicyanine) Dyes: The methylene base intermediate reacts with an electrophilic aldehyde (aromatic or heterocyclic) to form a styryl or hemicyanine dye. This is one of the most common and versatile methods for creating probes with tailored photophysical properties, as the choice of aldehyde directly influences the electronic structure and, consequently, the absorption and emission spectra of the final dye.[1][2][3]
-
Symmetric Monomethine Dyes: In this pathway, the methylene base intermediate attacks another molecule of the unreacted this compound. A second molecule of the base then facilitates the elimination of a proton and the departure of a leaving group, ultimately coupling the two benzothiazole units via a single methine bridge.[4][5]
The general mechanism is illustrated below.
Caption: General reaction mechanism for probe synthesis.
Critical Reaction Parameters and Optimization
Control over reaction parameters is essential for maximizing the yield and purity of the target fluorescent probe.[4] The interplay between the catalyst, solvent, and temperature dictates the reaction kinetics and selectivity.
| Parameter | Options | Rationale & Expert Insights |
| Base Catalyst | Piperidine, Triethylamine (Et3N), N-ethyldiisopropyl amine (DIPEA) | The base must be strong enough to deprotonate the C2-methyl group but not so strong as to cause unwanted side reactions. Piperidine is a highly effective catalyst for these condensations, particularly in alcoholic solvents.[1][6] Triethylamine is also widely used and is easily removed during workup due to its volatility.[7] The choice often depends on the specific reactivity of the substrates. |
| Solvent | Ethanol, Methanol, Acetonitrile, DMF, Ethanol/Ethyl Acetate mixtures | Ethanol is the most common solvent as it effectively dissolves the ionic reactants, is suitable for reflux temperatures, and is relatively benign.[1][6] For less reactive substrates, a higher boiling point solvent like DMF might be necessary. Using a co-solvent like ethyl acetate can be a strategic choice to reduce the solubility of the final product, promoting its precipitation from the reaction mixture and simplifying isolation.[2] |
| Temperature | Room Temperature, Reflux, Microwave Irradiation | Many condensations proceed efficiently at reflux in ethanol (approx. 78°C).[2] Some reactions can even occur at room temperature over a longer period.[7][8] Microwave-assisted synthesis is a powerful modern technique that can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture, often leading to higher yields and cleaner products.[1][3] |
| Reactant Ratio | Equimolar, Slight Excess of Aldehyde | For asymmetric dyes, using a slight molar excess (e.g., 1.15 eq) of the aldehyde can help drive the reaction to completion.[2] For symmetric dyes, the stoichiometry is inherently 2:1 of the benzothiazolium salt to the final coupled product, though the reaction proceeds by condensing two molecules. |
Experimental Protocols & Workflows
The following protocols are provided as robust starting points for synthesis. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Workflow Overview
Caption: Standard experimental workflow for synthesis.
Protocol 3.1: Synthesis of an Asymmetric Styryl Dye
This protocol is adapted from the synthesis of (E)-3-ethyl-2-(2,4,6-trimethoxystyryl) benzo[d]thiazol-3-ium iodide (ETBI), a probe for cyanide detection.[1][3]
Materials:
-
This compound (1 mmol, 305.2 mg)
-
2,4,6-Trimethoxybenzaldehyde (1 mmol, 196.2 mg)
-
Anhydrous Ethanol (10-15 mL)
-
Piperidine (5-10 drops, ~0.2 mL)
-
Round-bottom flask equipped with a condenser and magnetic stir bar
Procedure:
-
Setup: To a 50 mL round-bottom flask, add this compound (1 mmol) and 2,4,6-trimethoxybenzaldehyde (1 mmol).
-
Solvation: Add anhydrous ethanol (10-15 mL) to the flask and stir the mixture to dissolve the reactants. A gentle warming may be required.
-
Catalysis: Add piperidine to the mixture. This will serve as the basic catalyst to initiate the condensation.
-
Reaction (Conventional Heating): Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Reaction (Microwave Irradiation): Place the sealed reaction vessel in a microwave reactor. Irradiate at 130°C under 250 psi for 5 minutes.[1]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to promote precipitation of the product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from ethanol.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Synthesis of a Symmetric Monomethine Dye
This protocol describes a general method for synthesizing 3,3'-Diethylthiacyanine iodide.[4][5]
Materials:
-
This compound (2 mmol, 610.4 mg)
-
Anhydrous Ethanol or Pyridine (15-20 mL)
-
Triethylamine (Et3N) or Piperidine (~0.5 mL)
-
Round-bottom flask equipped with a condenser and magnetic stir bar
Procedure:
-
Setup: Dissolve this compound (2 mmol) in anhydrous ethanol or pyridine in a 50 mL round-bottom flask. Pyridine can act as both a solvent and a base.
-
Catalysis: If using ethanol, add the base (triethylamine or piperidine) to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-6 hours. The color of the solution should change significantly as the dye is formed. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The symmetric dye product often has limited solubility and will precipitate. If precipitation is slow, cooling in an ice bath or adding a small amount of diethyl ether can induce it.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold ethanol followed by diethyl ether to remove residual solvent and impurities.
-
Characterization: Dry the product and characterize by NMR, Mass Spectrometry, and UV-Vis spectroscopy to confirm the structure and determine its absorption maximum (λmax), which for 3,3'-Diethylthiacyanine iodide is approximately 424 nm in ethanol.[4]
References
- Vertex AI Search. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | 2197-01-5.
- Uota, S., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing.
- Fei, Z., et al. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PMC - NIH.
- Various Authors. (2020). Studies of synthesis and applications of benzothiazole containing cyanine dyes. International Journal of Chemistry Studies.
- Mason, J., et al. (2022). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI.
- Paranjpe, S. (2012). Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents. University of Georgia.
- Various Authors. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. Wiley Online Library.
- Various Authors. 1. Synthesis of fluorescent probes. The Royal Society of Chemistry.
- Rao, K.S., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of Ovonic Research.
- Various Authors. (2023). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB01471A.
- Shindy, H.A. (2022). Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper. ResearchGate.
- Various Authors. Supporting Information: Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duple. The Royal Society of Chemistry.
- Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR.
- Various Authors. A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. New Journal of Chemistry (RSC Publishing).
- Tong, Q., et al. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. PubMed. DOI: 10.1016/j.saa.2019.117506.
- Various Authors. Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press.
- Various Authors. (2009). Thiazole Orange Derivatives: Synthesis, Fluorescence Properties, and Labeling Cancer Cells. PubMed. DOI: 10.1016/j.bmc.2008.11.083.
- Deligeorgiev, T., et al. (1995). Preparation of intercalating dye thiazole orange and derivatives. Semantic Scholar.
- Various Authors. (2024). Nanoconfined Chlorine-Substituted Monomethine Cyanine Dye with a Propionamide Function Based on the Thiazole Orange Scaffold—Use of a Fluorogenic Probe for Cell Staining and Nucleic Acid Visualization. MDPI.
- MedChemExpress. Thiazole Orange. MedChemExpress.
- Various Authors. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. NIH.
- Uota, S., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. ResearchGate.
- Various Authors. Syntheses and absorption-structure relationships of some new photosensitizer cyanine dyes. Indian Academy of Sciences.
Sources
- 1. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. ias.ac.in [ias.ac.in]
- 7. chalcogen.ro [chalcogen.ro]
- 8. mdpi.com [mdpi.com]
analytical techniques for characterizing 3-Ethyl-2-methylbenzothiazolium iodide products (NMR, HRMS, IR, XRD)
Introduction: A Multi-Faceted Approach to Structural Elucidation
3-Ethyl-2-methylbenzothiazolium iodide is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. These moieties are of significant interest in medicinal chemistry, dye synthesis, and materials science, serving as versatile intermediates and functional molecules.[1][2] Rigorous structural characterization is paramount to ensure the identity, purity, and desired properties of synthesized this compound. This guide provides a comprehensive overview of the core analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and X-ray Diffraction (XRD).
The selection of this suite of techniques is intentional and synergistic. Each method probes a different aspect of the molecule's structure, and together, they provide a holistic and unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its covalent structure.
A. The Causality Behind NMR in Characterizing this compound
The rationale for using NMR lies in its ability to provide a detailed atom-by-atom map of the molecule. The positive charge on the nitrogen atom in the benzothiazolium ring significantly influences the electron density across the molecule, leading to characteristic chemical shifts for the protons and carbons. For instance, the protons on the aromatic ring and the methyl and ethyl groups will have distinct resonances that are sensitive to their electronic environment. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, confirming the assembly of the molecular fragments.
B. Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for benzothiazolium salts due to its excellent dissolving power for polar organic compounds.[3] Other suitable solvents include deuterated chloroform (CDCl₃) or methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of particulate matter.
2. NMR Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the expected range for organic molecules (typically 0-200 ppm).
-
-
For 2D NMR (optional but recommended for unambiguous assignment):
-
Acquire a COSY spectrum to establish ¹H-¹H correlations.
-
Acquire an HSQC or HMQC spectrum to determine one-bond ¹H-¹³C correlations.
-
C. Data Interpretation and Expected Results
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic Protons: Multiple signals in the range of 7.5-8.5 ppm. The deshielding effect of the positively charged nitrogen and the aromatic ring currents will cause these protons to resonate downfield.
-
N-Ethyl Group (CH₂): A quartet around 4.0-4.5 ppm, coupled to the methyl protons.
-
C-Methyl Group (CH₃): A singlet around 2.5-3.0 ppm.
-
N-Ethyl Group (CH₃): A triplet around 1.4-1.6 ppm, coupled to the methylene protons.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic and Heterocyclic Carbons: Multiple signals in the range of 110-175 ppm. The carbon atom attached to the positively charged nitrogen (C=N) will be significantly downfield.
-
N-Ethyl Group (CH₂): A signal in the range of 40-50 ppm.
-
C-Methyl Group (CH₃): A signal in the range of 15-25 ppm.
-
N-Ethyl Group (CH₃): A signal around 13-15 ppm.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | 110 - 145 |
| C=N | - | 165 - 175 |
| N-CH₂ | 4.0 - 4.5 (quartet) | 40 - 50 |
| C-CH₃ | 2.5 - 3.0 (singlet) | 15 - 25 |
| N-CH₂-CH₃ | 1.4 - 1.6 (triplet) | 13 - 15 |
II. High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition
HRMS is a crucial technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For a novel or synthesized compound, this provides strong evidence of its identity.
A. The Rationale for HRMS
The primary advantage of HRMS is its high accuracy and precision in mass measurement. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS will provide the exact mass of the cationic portion (3-Ethyl-2-methylbenzothiazolium), confirming its elemental formula (C₁₀H₁₂NS⁺). Electrospray ionization (ESI) is the preferred ionization technique for quaternary ammonium salts as they are already charged in solution.
B. Experimental Protocol: ESI-HRMS
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
The addition of a small amount of formic acid (0.1%) can sometimes improve signal intensity, though it may not be necessary for a pre-charged molecule.
2. HRMS Data Acquisition:
-
The analysis is typically performed on a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode.
-
The mass range should be set to include the expected m/z of the cation. For C₁₀H₁₂NS⁺, the theoretical monoisotopic mass is 178.0736.
C. Data Interpretation and Expected Results
The HRMS spectrum should show a prominent peak corresponding to the [M]⁺ ion, where M is the cationic part of the molecule. The measured m/z value should be compared to the theoretical exact mass.
Table 2: Expected HRMS Data for 3-Ethyl-2-methylbenzothiazolium Cation
| Ion Formula | Theoretical Exact Mass (m/z) | Expected Experimental Mass (m/z) |
| [C₁₀H₁₂NS]⁺ | 178.0736 | Within 5 ppm of theoretical |
A study on a derivative, (E)-3-ethyl-2-(2,4,6-trimethoxystyryl) benzo[d]thiazol-3-ium iodide, reported the calculated m/z for the cation [C₂₀H₂₂NO₃S]⁺ as 356.1315 and the found value as 356.1312, demonstrating the high accuracy of this technique.[3]
III. Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending, etc.).
A. The Significance of IR Spectroscopy
For this compound, IR spectroscopy is used to confirm the presence of key structural features, such as the aromatic ring, the C=N bond of the thiazolium ring, and the aliphatic C-H bonds of the ethyl and methyl groups. The resulting spectrum serves as a molecular "fingerprint" that can be used for identification and to assess purity.
B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
1. Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
2. FTIR Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
C. Data Interpretation and Expected Results
The IR spectrum will display a series of absorption bands characteristic of the molecule's functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic |
| 2980 - 2850 | C-H stretching | Aliphatic (ethyl and methyl) |
| 1620 - 1580 | C=N stretching | Thiazolium ring |
| 1580 - 1450 | C=C stretching | Aromatic ring |
| 700 - 600 | C-S stretching | Thiazole ring |
The NIST WebBook provides an IR spectrum for a related, more complex benzothiazolium iodide, which shows characteristic peaks in these regions.
IV. X-ray Diffraction (XRD): Visualizing the 3D Structure
For crystalline solids, X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice. Single-crystal XRD can provide precise bond lengths, bond angles, and information about intermolecular interactions.
A. The Power of XRD for Structural Confirmation
While NMR and HRMS confirm the molecular formula and connectivity, XRD provides an unambiguous determination of the molecule's solid-state structure. This is particularly important for confirming stereochemistry and understanding packing forces in the crystal, which can influence physical properties like solubility and melting point. For this compound, XRD would confirm the planar structure of the benzothiazolium ring system and the conformation of the ethyl group.
B. Experimental Protocol: Single-Crystal XRD
1. Crystal Growth and Selection:
-
Grow single crystals of this compound suitable for XRD. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Under a microscope, select a well-formed, single crystal with dimensions typically in the range of 0.1-0.3 mm. The crystal should be clear and free of cracks or defects.
2. XRD Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the goniometer on a single-crystal X-ray diffractometer.
-
The crystal is cooled (typically to 100-150 K) to reduce thermal vibrations and improve the quality of the diffraction data.
-
A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
C. Data Interpretation and Expected Results
The final output of a successful single-crystal XRD analysis is a detailed crystallographic information file (CIF) that contains:
-
Unit cell parameters: The dimensions and angles of the repeating unit in the crystal lattice.
-
Space group: The symmetry of the crystal lattice.
-
Atomic coordinates: The precise position of each atom in the unit cell.
-
Bond lengths and angles: Calculated from the atomic coordinates.
-
Intermolecular interactions: Information on hydrogen bonds, π-stacking, and other non-covalent interactions.
This information provides a definitive confirmation of the molecular structure of this compound. The structure of derivatives has been confirmed using single-crystal XRD, highlighting its importance in the characterization of this class of compounds.[3]
V. Workflow and Data Integration
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound, integrating the four analytical techniques.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound relies on the synergistic application of NMR, HRMS, IR, and XRD. Each technique provides unique and complementary information, and together they offer an unambiguous confirmation of the molecule's identity, purity, and three-dimensional structure. The protocols and expected outcomes detailed in this guide are designed to provide researchers with a robust framework for the successful analysis of this important class of compounds.
References
-
Uota, S., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry. [Link]
Sources
Application Notes & Protocols: Spectroscopic Characterization of 3-Ethyl-2-methylbenzothiazolium Iodide for Research and Drug Development
Foreword: Unveiling the Spectroscopic Signature of a Versatile Building Block
3-Ethyl-2-methylbenzothiazolium iodide is a quaternary ammonium salt belonging to the benzothiazole family. While it serves as a crucial precursor in the synthesis of cyanine dyes and more complex fluorescent probes, its own photophysical properties are less extensively documented.[1][2] This guide provides a comprehensive framework for the characterization of this compound using UV-Visible (UV-Vis) and fluorescence spectroscopy. Understanding the intrinsic spectroscopic signature of this compound is paramount for researchers in drug development and materials science, as it forms the baseline for the design and synthesis of novel fluorescent molecules with tailored properties. The protocols herein are designed to be self-validating, providing researchers with a robust methodology for determining key photophysical parameters.
Principles of Spectroscopic Analysis
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from the ground state to higher energy states. The Beer-Lambert law forms the basis of quantitative UV-Vis analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Fluorescence spectroscopy, on the other hand, is the measurement of the emission of light from a substance that has absorbed light. When a molecule absorbs a photon, it is excited to a higher electronic and vibrational state. It then rapidly relaxes to the lowest vibrational level of the first excited singlet state, from which it can return to the ground state by emitting a photon. This emitted light, or fluorescence, is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. Fluorescence is a highly sensitive technique, often used for trace analysis and in various bio-imaging applications.
Materials and Instrumentation
Reagents and Materials
-
This compound (Purity >98%)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)
-
Deionized water
-
Quartz cuvettes (1 cm path length) for both UV-Vis and fluorescence measurements
-
Volumetric flasks and pipettes for accurate solution preparation
Instrumentation
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning a wavelength range of at least 200-800 nm is recommended for accurate measurements.
-
Fluorometer: A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp) and sensitive detector (e.g., photomultiplier tube) is required. The instrument should allow for the independent selection of excitation and emission wavelengths.
Experimental Protocols
UV-Vis Absorption Spectroscopy
This protocol outlines the steps to determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε) of this compound.
Protocol Steps:
-
Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of a chosen spectroscopic grade solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 250-500 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the same solvent used for the sample solutions. Place the cuvette in the reference and sample holders and perform a baseline correction (autozero).
-
Sample Measurement:
-
Starting with the lowest concentration, rinse the sample cuvette with the solution to be measured, then fill the cuvette.
-
Place the cuvette in the sample holder and acquire the absorption spectrum.
-
Record the absorbance value at the wavelength of maximum absorption (λmax).
-
Repeat the measurement for all the prepared dilutions.
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration), the slope of the resulting linear plot will be the molar absorptivity (ε).
-
Expected Results:
Data Presentation:
| Concentration (µM) | Absorbance at λmax |
| 10 | e.g., 0.15 |
| 20 | e.g., 0.30 |
| 40 | e.g., 0.60 |
| 60 | e.g., 0.90 |
| 80 | e.g., 1.20 |
Molar Absorptivity (ε): Calculated from the slope of the Beer-Lambert plot.
Fluorescence Spectroscopy
This protocol details the procedure for determining the excitation and emission spectra of this compound, as well as an approach for estimating its relative quantum yield.
Protocol Steps:
-
Sample Preparation: Use the same set of diluted solutions prepared for the UV-Vis analysis. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the expected emission maximum (if unknown, a preliminary scan is needed). For related compounds, emission can be in the blue-green region.
-
Scan a range of excitation wavelengths (e.g., 300-450 nm) to find the wavelength of maximum excitation. This should correspond to the absorption maximum (λmax) found in the UV-Vis experiment.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined excitation maximum.
-
Scan a range of emission wavelengths (e.g., 400-700 nm) to obtain the fluorescence emission spectrum and determine the wavelength of maximum emission.
-
-
Relative Quantum Yield (Φ) Determination:
-
The quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).
-
Prepare a solution of the standard with a similar absorbance (<0.1) at the same excitation wavelength as the sample.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Expected Results:
Benzothiazolium derivatives are known to be fluorescent. For instance, a derivative of this compound, ETBI, shows an emission peak at 580 nm.[4] The parent compound is likely to have a shorter emission wavelength. The quantum yield will be highly dependent on the solvent and the molecular structure.
Data Presentation:
| Parameter | Value |
| Excitation λmax (nm) | To be determined |
| Emission λmax (nm) | To be determined |
| Stokes Shift (nm) | Calculated |
| Relative Quantum Yield (Φ) | Calculated |
Causality and Experimental Choices
-
Choice of Solvent: The photophysical properties of benzothiazolium dyes can be sensitive to the polarity of the solvent (solvatochromism). It is recommended to perform measurements in a range of solvents with varying polarities to fully characterize the compound.
-
Concentration Range: The concentration range for UV-Vis analysis should be chosen to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.5). For fluorescence, lower concentrations are crucial to mitigate inner filter effects, where the sample itself reabsorbs the emitted light.
-
Purity of the Compound: The presence of impurities can significantly affect the spectroscopic measurements, leading to erroneous results. Therefore, using a highly pure compound is essential for accurate characterization.
Troubleshooting
| Issue | Possible Cause | Solution |
| No clear absorption peak | Concentration is too low or too high. | Adjust the concentration of the sample. |
| Incorrect wavelength range. | Broaden the scanning range. | |
| Non-linear Beer-Lambert plot | High concentrations leading to molecular aggregation. | Use a lower concentration range. |
| Instrumental limitations. | Ensure the instrument is functioning correctly. | |
| Low or no fluorescence signal | The compound may have a very low quantum yield in the chosen solvent. | Try a different solvent or check for quenchers. |
| Incorrect excitation or emission wavelength settings. | Verify the excitation and emission maxima. |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive spectroscopic characterization of this compound. By systematically determining its absorption and emission properties, researchers can gain valuable insights into its potential as a fluorescent scaffold. This fundamental understanding is critical for the rational design of novel probes and dyes for applications in drug discovery, bio-imaging, and materials science.
References
-
Uota, S., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide. NIST Chemistry WebBook. [Link]
-
MDPI. (2022). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. Molbank, 2022(4), M1515. [Link]
-
PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
-
PubMed. (2000). Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 48(4), 1239-1242. [Link]
-
SpectraBase. (n.d.). 3-Ethyl-2-methyl-2-thiazolinium iodide. [Link]
-
ResearchGate. (2010). Molecular Modeling and Spectroscopic Studies of Benzothiazole. [Link]
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]
-
National Center for Biotechnology Information. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. RSC Advances, 11(42), 26235-26243. [Link]
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
Application Notes and Protocols for Live-Cell Imaging of HeLa Cells Using 3-Ethyl-2-methylbenzothiazolium iodide
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Ethyl-2-methylbenzothiazolium iodide for live-cell imaging in HeLa cells. While this compound is a known precursor in the synthesis of fluorescent probes, its intrinsic properties as a live-cell imaging agent are less characterized.[1] This application note, therefore, presents a detailed, albeit investigational, protocol based on the known characteristics of benzothiazolium-based dyes. We will delve into the theoretical underpinnings of its potential mechanism of action, provide a step-by-step protocol for cell staining and imaging, and outline methods for assessing its cytotoxicity. The protocols herein are intended as a starting point and should be optimized for specific experimental needs.
Introduction: The Potential of this compound in Live-Cell Imaging
This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of various dyes and fluorescent probes.[1] Its chemical structure, featuring a positively charged benzothiazolium core, suggests its potential as a cell-permeant dye that may accumulate in organelles with a negative membrane potential, such as mitochondria. Several studies have demonstrated that derivatives of benzothiazole can be engineered to selectively target and visualize mitochondria, lysosomes, or nucleic acids within living cells.[2][3][4][5][6] This suggests that the parent compound may possess intrinsic fluorescent properties suitable for live-cell imaging.
Live-cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes.[7] The ability to track cellular structures and events in their native state provides invaluable insights into cell biology. This guide will explore the use of this compound as a potential tool in this field, with a specific focus on its application in the widely used HeLa cell line.
Scientific Principles and Mechanistic Insights
The utility of a fluorescent probe in live-cell imaging is contingent on several factors, including its cell permeability, specific localization, photostability, and low cytotoxicity. For this compound, we can infer some of these properties based on its chemical structure and the behavior of related compounds.
Postulated Mechanism of Cellular Uptake and Localization
Many cationic, lipophilic dyes accumulate in the mitochondria of living cells. This accumulation is driven by the large negative mitochondrial membrane potential (~ -180 mV). It is hypothesized that this compound, being a cationic molecule, follows a similar mechanism. The positively charged nitrogen atom in the benzothiazolium ring would facilitate its electrophoretic movement across the inner mitochondrial membrane, leading to its concentration within the mitochondrial matrix.
It is also possible that this compound may localize to other acidic organelles, such as lysosomes, or interact with nucleic acids, as has been observed with some of its derivatives.[2][8] Therefore, co-localization studies with known organelle-specific dyes are highly recommended to confirm its subcellular destination.
Spectral Properties: A Starting Point for Imaging
Experimental Protocols
This section provides detailed, step-by-step protocols for utilizing this compound in live-cell imaging experiments with HeLa cells.
Materials and Reagents
-
HeLa cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Glass-bottom imaging dishes or multi-well plates
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets (e.g., DAPI/FITC/TRITC or customizable laser lines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Cell Culture and Preparation for Imaging
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For imaging, seed HeLa cells onto glass-bottom dishes or appropriate imaging plates to achieve 60-80% confluency on the day of the experiment.
Preparation of Staining Solution
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
Staining Protocol for Live-Cell Imaging
-
Remove the culture medium from the HeLa cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
After incubation, remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with imaging.
Caption: A streamlined workflow for staining and imaging live HeLa cells.
Fluorescence Microscopy and Image Acquisition
-
Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Based on the spectral properties of related compounds, start with an excitation wavelength around 405-440 nm and an emission detection window of 500-600 nm.
-
Optimize excitation intensity and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images using appropriate objectives for the desired resolution.
Protocol Validation and Optimization
As this is an investigational protocol, validation and optimization are critical for reliable results.
Determining Optimal Staining Concentration and Incubation Time
To determine the optimal staining conditions, a matrix of different concentrations (e.g., 0.5, 1, 2.5, 5, and 10 µM) and incubation times (e.g., 15, 30, 45, and 60 minutes) should be tested. The ideal condition is the lowest concentration and shortest incubation time that provides a bright and specific signal with minimal background.
Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the potential cytotoxicity of this compound to ensure that the observed cellular dynamics are not artifacts of cellular stress or death. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[13]
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiment (e.g., 1-4 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. [PDF] A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs | Semantic Scholar [semanticscholar.org]
- 3. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging | Semantic Scholar [semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange-Neomycin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. rsc.org [rsc.org]
Preparation of 3-Ethyl-2-methylbenzothiazolium Iodide Stock Solutions: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-Ethyl-2-methylbenzothiazolium iodide (CAS No. 3119-93-5). This document is intended for researchers, scientists, and drug development professionals who utilize this compound in a variety of applications, including as an intermediate in organic synthesis, a component of fluorescent probes, and in the development of electrochemical sensors.[1][2][3] Adherence to these guidelines is crucial for ensuring experimental reproducibility, accuracy, and laboratory safety.
Introduction to this compound
This compound is a quaternary benzothiazolium salt. Its chemical structure, featuring a heterocyclic benzothiazole core, makes it a valuable building block in synthetic chemistry.[4] This compound serves as a key precursor in the synthesis of cyanine dyes and other chromophores used in biological imaging and as photosensitizers.[2][5] Its utility extends to the fabrication of electrochemical sensors and as a catalyst in certain organic reactions.[2][3] Given its diverse applications, the ability to prepare stable and accurately concentrated stock solutions is a fundamental prerequisite for successful experimentation.
Health and Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is known to cause skin and serious eye irritation.[3][6]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[6]
-
Avoid direct contact with the skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.
-
Wash hands thoroughly after handling the compound.[6]
Materials and Reagents
-
This compound (powder/crystals)
-
Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Stock Solution Preparation Protocol
The following protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions into aqueous buffers for various experimental applications.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and related cyanine dyes.[1] Its high polarity allows for effective dissolution of the salt, and its aprotic nature helps to maintain the stability of the compound in solution. While other polar aprotic solvents like dimethylformamide (DMF) can also be used, DMSO is often preferred due to its lower toxicity. Aqueous solutions of this compound are not recommended for long-term storage due to potential instability and adsorption to surfaces.[1]
Step-by-Step Protocol
-
Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 305.18 g/mol [4][7]), you would weigh 3.05 mg.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly for at least 2 minutes to ensure complete dissolution. A brief sonication in a water bath can aid in dissolving the compound if necessary.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
Workflow Diagram
Caption: Workflow for preparing a 10 mM stock solution.
Storage and Stability
Proper storage of the stock solution is critical to maintain its integrity over time.
-
Short-Term Storage (1-2 weeks): Store the DMSO stock solution at 2-8°C, protected from light.
-
Long-Term Storage (up to 6 months): For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting tubes and store at -20°C.[1] This minimizes freeze-thaw cycles, which can degrade the compound.
-
Aqueous Solutions: Prepare aqueous dilutions from the DMSO stock immediately before use. Do not store aqueous solutions, as the compound is prone to adsorption onto surfaces, particularly glass.[1] If working with aqueous dilutions, it is advisable to use plastic labware.[1]
Quality Control and Best Practices
-
Purity Verification: Always use high-purity this compound (≥98%). The purity can be confirmed by techniques such as HPLC or titration.[4][7]
-
Concentration Confirmation: For applications requiring precise concentrations, the concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring the absorbance at its λmax and applying the Beer-Lambert law (an empirical determination of the extinction coefficient may be necessary).
-
Documentation: Maintain a detailed record of the stock solution preparation, including the lot number of the compound, the date of preparation, the calculated concentration, and the storage conditions.
Application-Specific Recommendations
The optimal working concentration of this compound will vary depending on the specific application. The 10 mM stock solution prepared as described above can be serially diluted to achieve the desired final concentration.
| Application | Typical Working Concentration Range | Recommended Diluent | Notes |
| Fluorescence Microscopy | 1 - 25 µM | Phosphate-Buffered Saline (PBS) or appropriate cell culture medium | Optimize concentration to achieve sufficient signal-to-noise while minimizing cytotoxicity. |
| Electrochemical Sensing | 10 - 100 µM | Supporting electrolyte solution | The specific concentration will depend on the sensor design and target analyte. |
| Organic Synthesis | Varies widely (mM to M range) | Anhydrous organic solvents (e.g., ethanol, piperidine) | Solvent and concentration are highly dependent on the reaction conditions.[8] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not fully dissolve in DMSO. | Insufficient mixing or low-quality solvent. | Vortex for a longer period. Gentle warming or sonication may be applied. Use fresh, anhydrous DMSO. |
| Precipitate forms upon dilution in aqueous buffer. | The final concentration exceeds the aqueous solubility of the compound. | Prepare a more dilute stock solution or decrease the final working concentration. Ensure the DMSO concentration in the final working solution is low (typically <0.5%) to avoid solvent effects. |
| Inconsistent experimental results. | Degradation of the stock solution. | Prepare a fresh stock solution. Avoid multiple freeze-thaw cycles. Ensure proper storage conditions (protected from light, tightly sealed). |
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the preparation of this compound stock solutions. By adhering to these guidelines for handling, preparation, and storage, researchers can ensure the quality and consistency of their experimental results across a range of scientific applications.
References
-
Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved from [Link]
-
PubChem. (n.d.). 3-ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]benzothiazolium iodide. Retrieved from [Link]
-
Srichan, S., et al. (2022). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Advances, 12(30), 19455-19463. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
Application Notes & Protocols: Microwave-Assisted Synthesis Featuring 3-Ethyl-2-methylbenzothiazolium Iodide
Introduction: Accelerating Discovery with Microwave Chemistry
In the landscape of modern synthetic chemistry, the pursuit of efficiency, sustainability, and speed is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, enhanced purity compared to conventional heating methods.[1] This guide provides an in-depth exploration of the applications of 3-Ethyl-2-methylbenzothiazolium iodide in microwave-assisted synthesis, a versatile reagent that serves as both a key building block for functional dyes and a precursor to potent organocatalysts.
Microwave energy directly heats the reaction mixture through molecular interaction with the electromagnetic field, specifically via dipolar polarization and ionic conduction.[2][3] This volumetric and instantaneous heating mechanism bypasses the slow process of thermal conduction required in traditional oil baths, leading to rapid temperature elevation and remarkable rate enhancements.[1][2] This technology aligns with the principles of green chemistry by minimizing solvent usage and energy consumption, making it a cornerstone of sustainable laboratory practices.[3]
This document is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and actionable protocols for leveraging this powerful combination of reagent and technology.
Part 1: this compound as a Synthetic Building Block
One of the primary applications of this compound is in the synthesis of cyanine and styryl dyes. These dyes are of significant interest due to their applications as fluorescent probes in biological imaging and as sensitizers in various materials.[4][5] The activated methyl group at the C2 position of the benzothiazolium ring is the key to its reactivity, readily participating in condensation reactions with aldehydes and other electrophiles.
Core Reaction: The Knoevenagel Condensation for Cyanine Dye Synthesis
The synthesis of styryl cyanine dyes from this compound is a classic example of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, the C2-methyl group of the benzothiazolium salt) with a carbonyl group (typically an aldehyde).[6]
The Causality Behind the Method (Mechanism):
The reaction is typically catalyzed by a weak base, such as piperidine. The mechanism proceeds through several key steps:
-
Deprotonation: Piperidine deprotonates the acidic C2-methyl group of the this compound, forming a highly reactive methylene base intermediate (an enamine-like species).
-
Nucleophilic Attack: This intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol-type adduct rapidly undergoes dehydration (elimination of a water molecule), facilitated by the acidic conditions and heat, to form a stable, conjugated π-system, which is the final styryl dye product.[6]
Microwave irradiation dramatically accelerates this process by rapidly achieving the optimal reaction temperature, often reducing reaction times from hours to mere minutes.
Experimental Protocol 1: Microwave-Assisted Synthesis of a Styryl Cyanine Dye
This protocol details the synthesis of (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide, a fluorescent dye, adapted from established microwave synthesis methodologies.
Materials:
-
This compound (1 mmol, 0.305 g)
-
2,4,6-trimethoxybenzaldehyde (1 mmol, 0.196 g)
-
Ethanol (5 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Dedicated microwave synthesizer
Procedure:
-
Combine this compound, 2,4,6-trimethoxybenzaldehyde, and ethanol in the microwave synthesis vial.
-
Add the catalytic amount of piperidine to the mixture.
-
Seal the vial securely.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture under the following conditions:
-
Temperature: 130 °C (use ramp-to-temperature setting)
-
Time: 5 minutes
-
Microwave Power: Dynamic (instrument will adjust to maintain temperature)
-
Pressure: Monitor, typically up to 250 psi
-
Stirring: On
-
-
After irradiation, allow the vial to cool to room temperature (automated cooling in modern synthesizers is recommended).
-
Upon cooling, a precipitate of the product should form.
-
Isolate the product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Expected Outcome: A red powdered product with a yield of approximately 86%.
A Self-Validating System (Product Characterization): To ensure the integrity of the synthesis, the product must be thoroughly characterized. This validates the protocol and confirms the identity and purity of the target molecule.
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.
-
Melting Point: To assess purity.
Part 2: this compound as a Catalyst Precursor
Beyond its role as a structural component, this compound is a precursor to a powerful class of organocatalysts known as N-Heterocyclic Carbenes (NHCs).[7][8] NHCs are highly effective catalysts for a variety of chemical transformations, most notably those involving "umpolung" (polarity reversal) of aldehydes.
Core Concept: N-Heterocyclic Carbene (NHC) Catalysis
In the presence of a base, the acidic proton at the C2 position of the benzothiazolium salt is removed, generating the corresponding NHC. This carbene is a strong nucleophile and can catalyze reactions such as the benzoin condensation and the Stetter reaction.
The Causality Behind the Method (General NHC Catalytic Cycle):
-
Carbene Formation: A base deprotonates the this compound at the C2 position to form the active NHC catalyst.
-
Acyl Anion Equivalent Formation: The nucleophilic carbene attacks an aldehyde, forming a tetrahedral intermediate. A proton transfer then generates the "Breslow intermediate," which behaves as an acyl anion equivalent—a chemical species with a nucleophilic carbonyl carbon.
-
Nucleophilic Attack: This Breslow intermediate can then attack an electrophile (another aldehyde in the benzoin condensation, or a Michael acceptor in the Stetter reaction).
-
Catalyst Regeneration: Following the C-C bond formation, the catalyst is eliminated, regenerating the free NHC to continue the catalytic cycle.
Experimental Protocol 2: Microwave-Assisted NHC-Catalyzed Stetter Reaction
This protocol outlines a representative Stetter reaction, where an aldehyde is added to an α,β-unsaturated compound, catalyzed by an NHC generated in situ under microwave irradiation.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone, 1.2 mmol)
-
This compound (Catalyst precursor, 0.2 mmol, 20 mol%)
-
Strong, non-nucleophilic base (e.g., DBU, 0.2 mmol)
-
Solvent (e.g., THF or DMF, 3 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Dedicated microwave synthesizer
Procedure:
-
To the microwave vial, add this compound, the aromatic aldehyde, the α,β-unsaturated ketone, and the solvent.
-
Add the base (DBU) to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture under optimized conditions. A typical starting point would be:
-
Temperature: 120-150 °C
-
Time: 10-20 minutes
-
Microwave Power: Dynamic
-
Stirring: On
-
-
After cooling, the reaction mixture can be worked up by quenching with a dilute acid, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried, concentrated, and the product purified by column chromatography.
A Self-Validating System (Reaction Optimization & Troubleshooting): The success of microwave-assisted reactions often depends on careful optimization.
-
Solvent Choice: Solvents with high dielectric constants (like DMF or DMSO) absorb microwave energy very efficiently, leading to rapid heating. For less polar substrates, a non-polar solvent with a "susceptor" (a small amount of a highly absorbing material like ionic liquids or graphite) can be used.
-
Temperature vs. Power: Modern synthesizers allow for temperature control, which is generally preferred over power control for better reproducibility. Start with a temperature similar to that used in conventional heating and optimize by increasing it in increments (e.g., 20 °C).
-
Troubleshooting: If decomposition or charring occurs, it indicates excessive temperature. Reduce the set temperature or reaction time. If the reaction is incomplete, increase the temperature, time, or catalyst loading.
Data Presentation: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are best illustrated by direct comparison with conventional heating methods.
| Reaction Type | Substrates | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Knoevenagel Condensation | 4-Nitrobenzaldehyde + Malononitrile | Microwave | 76 | 2 min | 96 | [9] |
| Conventional | 76 | 1-24 h | <10 | [9] | ||
| Knoevenagel Condensation | 4-Chlorobenzaldehyde + Malononitrile | Microwave | 76 | 2 min | 95 | [9] |
| Conventional | 76 | - | 28 | [9] | ||
| Pyrimidine Synthesis | Chalcone + Guanidine | Microwave | 120 | 10 min | 86 | [10] |
| Conventional | Reflux (Ethanol) | 8 h | 94 | [10] |
Note: The pyrimidine synthesis shows a case where conventional heating might yield a slightly higher result, but at the cost of significantly longer reaction times, highlighting the trade-off between time and yield that researchers can optimize based on their priorities.
Workflow Visualization
// Nodes Start [label="Start: Define Synthetic Target", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReagentPrep [label="Prepare Reagents:\n- this compound\n- Aldehyde/Electrophile\n- Solvent & Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; VialSetup [label="Assemble Reaction Vial:\nCombine reagents & stir bar", fillcolor="#FBBC05", fontcolor="#202124"]; MW_Synth [label="Microwave Irradiation:\nSet Temp, Time, Pressure", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Cooling to Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Workup & Isolation:\nFiltration / Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nRecrystallization / Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Product Characterization:\nNMR, HRMS, MP", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Pure, Validated Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> ReagentPrep; ReagentPrep -> VialSetup; VialSetup -> MW_Synth; MW_Synth -> Cooling; Cooling -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> End; } end_dot Caption: Standard workflow for microwave-assisted synthesis.
Conclusion
This compound is a remarkably versatile reagent whose synthetic utility is significantly enhanced by microwave-assisted techniques. As a building block, it provides rapid access to functional dyes, and as a catalyst precursor, it unlocks powerful NHC-mediated transformations. The protocols and principles outlined in this guide demonstrate that the integration of MAOS into synthetic workflows is not merely an incremental improvement but a strategic advancement, enabling chemists to achieve their goals faster, more efficiently, and with a greater commitment to sustainable science.
References
- This compound. [URL: https://www.chemsrc.com/en/cas/3119-93-5_1035987.html]
- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/3-ethyl-2-methylbenzothiazolium-iodide]
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00865]
- Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst - MDPI. [URL: https://www.mdpi.com/1422-8599/2011/3/M737]
- N-Heterocyclic Carbene (NHC)-Catalyzed Transformations for the Synthesis of Heterocycles. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1340713]
- Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - BJOC. [URL: https://www.beilstein-journals.org/bjoc/articles/12/46]
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8505537/]
- Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893198/]
- THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS - Part II. [URL: https://www.
- Knoevenagel condensation - Wikipedia. [URL: https://en.wikipedia.
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. [URL: https://revistas.javeriana.edu.co/index.php/scientiarum/article/view/49159]
- Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. [URL: https://www.beilstein-journals.org/bjoc/content/12/1/46]
- A Family of Thiazolium Salt Derived N‐Heterocyclic Carbenes (NHCs) for Organocatalysis: Synthesis, Investigation and Application in Cross‐Benzoin Condensation | Request PDF - ResearchGate. [URL: https://www.researchgate.
- NHC‐catalyzed oxidative annulation of benzoxazole and benzothiazole... - ResearchGate. [URL: https://www.researchgate.net/figure/NHC-catalyzed-oxidative-annulation-of-benzoxazole-and-benzothiazole-esters-with-enals_fig11_344199854]
- Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. [URL: https://www.beilstein-journals.org/bjoc/articles/17/36]
- Theory of Microwave Heating for Organic Synthesis - CEM Corporation. [URL: https://cem.
- 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS | Science topic - ResearchGate. [URL: https://www.researchgate.net/topic/Microwave-Assisted-Organic-Synthesis]
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum - Revista Javeriana. [URL: https://scientiarum.javeriana.edu.co/index.php/scientiarum/article/view/49159]
- Benzothiazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzothiazoles.shtm]
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/article_39145.html]
- Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11099195/]
- Teaching Microwave Chemistry - YouTube. [URL: https://www.youtube.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833959/]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [URL: https://www.tsijournals.com/articles/microwaves-in-organic-synthetic-chemistry-a-greener-approach-to-environmental-protection-an-overview.pdf]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. [URL: https://www.mdpi.com/2813-2704/3/1/1]
- A brief review: Microwave assisted organic reaction - Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/a-brief-review-microwave-assisted-organic-reaction.pdf]
- This compound | CAS 3119-93-5 | SCBT. [URL: https://www.scbt.com/p/3-ethyl-2-methylbenzothiazolium-iodide-3119-93-5]
- This compound - CymitQuimica. [URL: https://www.cymitquimica.com/base/files/TCI/E0476/E0476_FDS_ES_ES.pdf]
- This compound 3119-93-5 - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/E0476]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.org [mdpi.org]
- 7. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
application of 3-Ethyl-2-methylbenzothiazolium iodide in hematology and histology
An In-depth Guide to the Application of 3-Ethyl-2-methylbenzothiazolium Iodide in Hematological and Histological Research
Authored by a Senior Application Scientist
This document provides a detailed overview of the applications of this compound, a versatile thiazole derivative, in the fields of hematology and histology. While direct, routine staining protocols are not its most prominent application, its role as a crucial building block for advanced fluorescent probes and its inherent properties as a cationic dye present significant opportunities for researchers, scientists, and drug development professionals. This guide will delve into both established and potential applications, providing theoretical frameworks, detailed synthetic principles, and generalized protocols to empower your research.
Introduction to this compound: A Profile
This compound is a heterocyclic organic compound belonging to the benzothiazole family.[1] Its structure, featuring a positively charged quaternary nitrogen atom, renders it a cationic dye. This intrinsic property is the foundation for its interaction with biological components. While it serves as a versatile intermediate in the synthesis of various organic molecules, its most notable contributions to the life sciences are in the development of specialized dyes and fluorescent probes.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3119-93-5[3] |
| Molecular Formula | C₁₀H₁₂INS[1][3] |
| Molecular Weight | 305.18 g/mol [1][3] |
| Appearance | White, pink, or tan powder or crystals[3] |
| Melting Point | 195 - 197 °C[3] |
| Purity | Typically >98%[1][4] |
Core Application: A Precursor for Advanced Fluorescent Probes
The primary and most powerful application of this compound in a biological context is its use as a starting material for the synthesis of sophisticated fluorescent probes.[2][3] These probes are designed for high-specificity detection of various analytes within cells and tissues, a cornerstone of modern hematology and histology research.
Mechanism of Action: The Knoevenagel Condensation
The synthesis of these advanced probes often involves a Knoevenagel condensation reaction. In this reaction, the active methyl group on the this compound molecule reacts with an aldehyde. This reaction extends the π-conjugated system of the molecule, which in turn alters its photophysical properties, often resulting in a compound with significant fluorescence.
Workflow for Fluorescent Probe Synthesis
Caption: Workflow for synthesizing a fluorescent probe from this compound.
Application Example: Detection of Intracellular Cyanide
A practical example is the synthesis of (E)-3-ethyl-2-(2,4,6-trimethoxystyryl) benzo[d]thiazol-3-ium iodide (ETBI), a fluorescent probe for the detection of cyanide ions (CN⁻).[5] This probe was synthesized through the condensation of this compound and 2,4,6-trimethoxybenzaldehyde.[5] The resulting probe, ETBI, exhibits a "turn-off" fluorescent response in the presence of cyanide, allowing for the sensitive and selective detection of this ion in living cells, such as HeLa cells.[5][6] This methodology is highly relevant for toxicological studies in hematology and histology.
Potential Application: Direct Staining in Histology
While not a common standalone stain, the chemical properties of this compound suggest its potential use as a cationic dye in histological preparations, similar to other thiazole-based dyes like Thioflavin T. Cationic dyes bind to anionic (basophilic) components of cells and tissues, such as nucleic acids in the nucleus and glycosaminoglycans in the extracellular matrix.
Hypothetical Staining Mechanism
As a cationic molecule, this compound would electrostatically interact with negatively charged macromolecules in fixed tissue sections. This could potentially lead to the staining of nuclei and other basophilic structures. Its potential for fluorescence, especially when bound to certain substrates, might also be exploited for fluorescent microscopy.[7]
Generalized Protocol for Paraffin-Embedded Tissue Sections
This protocol is a general guideline and requires optimization for specific tissue types and research questions.
Materials:
-
This compound staining solution (e.g., 0.1% w/v in distilled water or ethanol; requires optimization)
-
Deparaffinization and rehydration reagents (xylene, graded alcohols)
-
Mounting medium
-
Coplin jars
-
Microscope slides with paraffin-embedded tissue sections
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Transfer to 100% ethanol: 2 changes, 3 minutes each.
-
Transfer to 95% ethanol: 2 changes, 3 minutes each.
-
Transfer to 70% ethanol: 2 changes, 3 minutes each.
-
Rinse in distilled water: 5 minutes.
-
-
Staining:
-
Immerse slides in the this compound staining solution for a predetermined time (e.g., 1-10 minutes; requires optimization).
-
Rinse briefly in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100%): 2 minutes each.
-
Clear in xylene: 2 changes, 3 minutes each.
-
Mount with a permanent mounting medium.
-
Expected Results: Basophilic structures, such as cell nuclei, may appear stained. The color and intensity will depend on the optimized protocol.
Caption: General workflow for histological staining with a thiazole-based dye.
Potential Application: Staining of Hematological Smears
In hematology, cationic dyes are used to stain the nuclei of white blood cells and other cellular components. This compound could potentially be used in a similar manner.
Generalized Protocol for Blood Smear Staining
Materials:
-
Air-dried blood smear on a microscope slide
-
Methanol (for fixation)
-
This compound staining solution
-
Buffered water (pH 6.8)
-
Immersion oil
Procedure:
-
Fixation: Flood the slide with methanol for 1-2 minutes.
-
Staining:
-
Drain the methanol and flood the slide with the this compound staining solution.
-
Incubate for a predetermined time (e.g., 5-15 minutes; requires optimization).
-
Add an equal volume of buffered water to the staining solution on the slide and mix gently.
-
Allow to stain for a further 5-10 minutes.
-
-
Rinsing and Drying:
-
Rinse the slide with buffered water until the water runs clear.
-
Air dry the slide completely.
-
-
Microscopy: Examine the slide under a microscope, using oil immersion for high magnification.
Expected Results: The nuclei of leukocytes are expected to take up the cationic stain. The cytoplasm of different cell types may show varying degrees of staining.
Concluding Remarks
This compound is a valuable chemical for researchers in hematology and histology, primarily as a precursor for creating highly specific fluorescent probes for cellular imaging and analysis.[2][3] While its direct application as a routine stain is not well-documented, its properties as a cationic thiazole dye suggest its potential in this area, warranting further investigation and optimization by interested researchers. The protocols provided herein serve as a starting point for such explorations.
References
- Vertex AI Search. (n.d.). This compound.
- RSC Publishing. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.
- Chem-Impex. (n.d.). This compound.
- PubMed. (n.d.). Application of thiazole dyes to amyloid under conditions of direct cotton dyeing: correlation of histochemical and chemical data.
- CymitQuimica. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America.
- New Journal of Chemistry (RSC Publishing). (n.d.). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 6. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Application of thiazole dyes to amyloid under conditions of direct cotton dyeing: correlation of histochemical and chemical data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Sensor Development with 3-Ethyl-2-methylbenzothiazolium iodide
Introduction: Unlocking New Sensing Paradigms with 3-Ethyl-2-methylbenzothiazolium iodide
In the dynamic landscape of analytical chemistry and drug development, the demand for sensitive, selective, and robust sensing platforms is ever-present. This compound, a versatile heterocyclic organic salt, has emerged as a compound of significant interest in the fabrication of advanced electrochemical sensors.[1] Its unique molecular architecture, featuring a positively charged benzothiazolium core and an electroactive iodide counter-ion, offers a dual-pronged approach to electrochemical detection. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and potential applications of this compound in the development of novel electrochemical sensors.
The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, known for its diverse biological activities and unique photophysical properties.[2] In the context of sensing, benzothiazole derivatives have been successfully employed in the design of fluorescent and colorimetric probes.[3][4][5][6] This guide, however, will focus on harnessing the electrochemical characteristics of this compound for the development of sensitive and selective analytical devices. We will delve into the underlying electrochemical principles, provide detailed protocols for sensor fabrication and analysis, and discuss the potential for these sensors in various applications, including the detection of environmental pollutants and critical biomolecules.[1]
Core Principles: The Electrochemical Versatility of this compound
The efficacy of this compound in electrochemical sensing stems from the interplay between its cationic benzothiazolium ring and the iodide anion. This combination allows for multiple detection strategies.
1. The Benzothiazolium Core as a Recognition Element:
The electron-deficient benzothiazolium ring can act as a recognition site for electron-rich analytes. The interaction with an analyte can induce a measurable change in the electrochemical properties of the molecule, such as a shift in its redox potential or a change in current. This principle is particularly relevant for the detection of nucleophilic species.
2. The Iodide Counter-Ion as an Electrochemical Reporter:
The iodide ion (I⁻) is electrochemically active and can be oxidized to iodine (I₂) or triiodide (I₃⁻).[7][8] This redox couple can be exploited as a signaling mechanism. The presence of an analyte that interacts with the benzothiazolium cation can modulate the electrochemical behavior of the associated iodide ion, leading to a detectable signal. Furthermore, iodide can be used to modify electrode surfaces, catalyzing various electrochemical reactions.[9]
Proposed Electrochemical Signaling Pathway
The sensing mechanism can be conceptualized as a multi-step process. Initially, the analyte of interest interacts with the 3-Ethyl-2-methylbenzothiazolium cation immobilized on the electrode surface. This interaction can alter the local chemical environment, influencing the electrochemical oxidation of the iodide counter-ion. The change in the iodide oxidation peak current or potential can then be correlated to the concentration of the analyte.
Caption: Proposed signaling pathway for an electrochemical sensor based on this compound.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the fabrication and characterization of an electrochemical sensor using this compound. These protocols are designed to be adaptable to specific research needs.
Protocol 1: Electrode Modification with this compound
This protocol describes the immobilization of the sensing molecule onto a glassy carbon electrode (GCE), a common working electrode in electrochemistry.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
High-purity solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Polishing materials (alumina slurry or diamond paste)
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Thoroughly polish the GCE surface with alumina slurry or diamond paste on a polishing pad to a mirror-like finish.
-
Sonnicate the polished electrode in ethanol and then in deionized water for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of a Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in a suitable high-purity solvent.
-
-
Electrode Modification (Drop-Casting Method):
-
Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the this compound solution onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or in a controlled environment (e.g., under a gentle stream of nitrogen or in a desiccator). This will leave a thin film of the sensing molecule on the electrode surface.
-
-
Electrochemical Polymerization (Alternative Method):
-
For a more robust sensor, electropolymerization can be employed. This involves cycling the potential of the GCE in a solution containing the monomer (a suitable derivative of this compound) to form a conductive polymer film on the electrode surface. The specific potential range and number of cycles will need to be optimized for the specific monomer used.
-
Caption: Workflow for the fabrication of a this compound-modified electrode.
Protocol 2: Electrochemical Characterization and Analyte Detection
This protocol outlines the use of cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to characterize the modified electrode and detect the target analyte.
Materials:
-
Modified GCE (from Protocol 1)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Supporting electrolyte solution (e.g., phosphate-buffered saline, PBS)
-
Analyte stock solutions of varying concentrations
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte.
-
-
Cyclic Voltammetry (CV) Characterization:
-
Record the cyclic voltammogram of the modified electrode in the supporting electrolyte to observe the electrochemical behavior of the immobilized this compound. A distinct oxidation peak corresponding to the iodide/iodine redox couple is expected.
-
Perform CV at different scan rates to investigate the kinetics of the electrode process.
-
-
Analyte Detection using Differential Pulse Voltammetry (DPV):
-
DPV is a more sensitive technique for quantitative analysis. Record the DPV of the modified electrode in the supporting electrolyte.
-
Add successive aliquots of the analyte stock solution to the electrochemical cell and record the DPV after each addition.
-
Monitor the change in the peak current of the iodide oxidation peak. A decrease or increase in the peak current will be indicative of the analyte concentration.
-
-
Data Analysis:
-
Plot a calibration curve of the change in peak current versus the analyte concentration.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) of the sensor.
-
Data Presentation and Performance Metrics
The performance of the developed electrochemical sensor should be rigorously evaluated. The following table provides a template for summarizing key performance metrics, which can be populated with experimental data.
| Parameter | Description | Typical Value (Hypothetical) |
| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | 1 µM - 100 µM |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.5 µM |
| Sensitivity | The slope of the calibration curve, indicating the change in signal per unit change in analyte concentration. | 0.1 µA/µM |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of interfering species. | High selectivity against common interferents |
| Response Time | The time taken for the sensor to reach a stable signal after the addition of the analyte. | < 60 seconds |
| Reproducibility | The consistency of the sensor response for multiple measurements of the same sample. | RSD < 5% |
| Stability | The ability of the sensor to retain its performance over time. | Stable for > 2 weeks |
Conclusion and Future Directions
This compound presents a promising and versatile platform for the development of novel electrochemical sensors. The synergistic interplay between the benzothiazolium core and the iodide counter-ion offers multiple avenues for designing sensitive and selective detection methodologies. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in their specific areas of interest, from environmental monitoring to biomedical diagnostics and drug discovery. Future research could focus on the synthesis of novel benzothiazolium derivatives with enhanced recognition capabilities and the integration of these sensors into microfluidic devices for high-throughput analysis.
References
- Vertex AI Search. This compound.
-
OSTI.gov. Electrochemical Sensor of Gas Phase Iodine. [Link]
-
PubMed. Electrochemical sensor for the quantification of iodide in urine of pregnant women. [Link]
-
ResearchGate. Iodide Modified Electrodes for the Electrochemical Detection of Environmentally Hazardous Materials. [Link]
- Vertex AI Search. This compound.
-
ACS Publications. Halogen Bonding Ionophore for Potentiometric Iodide Sensing. [Link]
-
Technology Networks. New Benzothiazole-Based Sensor Offers Ultra-Sensitive Detection of Cyanide. [Link]
-
ResearchGate. A benzimidazole/benzothiazole-based electrochemical chemosensor for nanomolar detection of guanine | Request PDF. [Link]
-
PubMed. A simple benzothiazolium-based sensor for cyanide detection: Applications in environmental analysis and bioimaging. [Link]
-
PMC. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. [Link]
-
RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. [Link]
-
PubMed. Benzothiazole derivatives in the design of antitumor agents. [Link]
-
ResearchGate. (PDF) Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. [Link]
-
Journal of the Mexican Chemical Society. Evidence of Radical Intermediate Generated in the Electrochemical Oxidation of Iodide. [Link]
-
MDPI. Cyclic Voltammetry in Biological Samples: A Systematic Review of Methods and Techniques Applicable to Clinical Settings. [Link]
-
ResearchGate. Cyclic Voltammetry and Computational Chemistry Studies on the Evaluation of the Redox Behavior of Parabens and other Analogues. [Link]
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple benzothiazolium-based sensor for cyanide detection: Applications in environmental analysis and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
- 8. Evidence of Radical Intermediate Generated in the Electrochemical Oxidation of Iodide | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-2-methylbenzothiazolium Iodide
Welcome to the technical support center for the synthesis of 3-Ethyl-2-methylbenzothiazolium iodide. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize this crucial quaternization reaction. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and enhance your synthesis for maximal yield and purity.
Reaction Overview: The SN2 Pathway to Benzothiazolium Salts
The synthesis of this compound is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. In this process, the lone pair of electrons on the nitrogen atom of the 2-methylbenzothiazole ring attacks the electrophilic ethyl group of ethyl iodide. The iodide ion is displaced as a leaving group, resulting in the formation of the desired quaternary ammonium salt.
Understanding this mechanism is fundamental to troubleshooting. The reaction's efficiency is directly influenced by factors that favor the SN2 pathway: accessibility of the nucleophile, the electrophilicity of the alkylating agent, and the choice of solvent.
Caption: Figure 1. S-N-2 Reaction Mechanism
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is disappointingly low, or the reaction failed to produce any product. What are the most likely causes?
A1: Low or no yield is a frequent issue that can almost always be traced back to one of four key areas: reactant quality, reaction conditions, solvent choice, or stoichiometry.
-
Reactant Quality & Purity:
-
2-Methylbenzothiazole: This reactant is susceptible to oxidation, which can reduce its nucleophilicity.[1] Using a freshly opened bottle or purifying it via distillation before use is highly recommended.
-
Ethyl Iodide: This reagent is sensitive to light and can decompose over time, releasing free iodine (visible as a pink or brownish tint).[2][3] Using aged or discolored ethyl iodide will drastically reduce the concentration of the active alkylating agent. Always use freshly distilled or stabilized ethyl iodide.
-
-
Reaction Conditions:
-
Temperature: While heating accelerates most reactions, excessive temperatures can promote side reactions or decomposition. For this SN2 reaction, refluxing in a suitable solvent like acetonitrile or ethanol is common.[4] If you observe significant darkening of the reaction mixture, consider reducing the temperature.[5]
-
Reaction Time: Quaternization reactions can be slow. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extending the reaction time is a logical first step.
-
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents (e.g., acetonitrile, DMF, acetone) are generally preferred as they solvate the cation but not the nucleophile, leaving it more reactive. While polar protic solvents like ethanol can work, they may slow the reaction by solvating the nitrogen nucleophile through hydrogen bonding.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.5 equivalents) of the more volatile and less expensive reagent, typically ethyl iodide, can help drive the reaction to completion.
Q2: My NMR spectrum shows multiple unexpected peaks, indicating significant impurity formation. What are these side products and how can I prevent them?
A2: Impurity formation often points to side reactions or degradation. The primary culprits are typically related to the reactivity of the starting materials and the conditions employed.
-
Potential Side Reactions:
-
Oxidation: As mentioned, 2-methylbenzothiazole can oxidize, especially under prolonged heating in the presence of air.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Solvent Participation: In some cases, particularly with more reactive solvents or at high temperatures, the solvent itself can react. This is less common with robust solvents like acetonitrile but should be considered if unidentifiable impurities arise.
-
Elimination Reactions: While less likely with a primary alkyl halide like ethyl iodide, elimination reactions (to form ethene) can compete with substitution, especially if a strong base is inadvertently present. Ensure all glassware is clean and free of basic residues.
-
-
Prevention and Purification:
-
Inert Atmosphere: The single most effective change to prevent oxidative impurities is to run the reaction under nitrogen or argon.
-
Purification Strategy: The product is an ionic salt, which lends itself well to purification by recrystallization. If the product initially separates as an oil, which is a common issue, try adding a non-solvent ("anti-solvent") like diethyl ether or hexane to induce precipitation.[5][6] Washing the crude product with a solvent in which the starting materials are soluble but the salt product is not (e.g., cold acetone or ethyl acetate) can effectively remove unreacted starting materials.
-
Q3: I'm having difficulty isolating the final product. It either remains an oil or is very difficult to crystallize. What should I do?
A3: This is a classic challenge in the purification of ionic compounds. The physical form of the product is highly dependent on its purity and the solvent system used.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.
-
Anti-Solvent Addition: Slowly add a non-polar solvent in which your product is insoluble (e.g., diethyl ether, hexane, or tert-butyl methyl ether) to the solution of your product until it becomes cloudy. Then, add a few drops of the original solvent to redissolve the oil, and allow the mixture to stand undisturbed. This slow precipitation often yields crystalline solids.
-
-
Recrystallization Solvent Screening: A successful recrystallization relies on finding a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
Good Single Solvents: Ethanol, methanol, or isopropanol are often effective for benzothiazolium salts.
-
Solvent/Anti-Solvent Pairs: Common pairs include Ethanol/Diethyl Ether, Methanol/Ethyl Acetate, or Acetone/Hexane. Dissolve the crude product in the minimum amount of the hot "solvent" and then slowly add the "anti-solvent" until turbidity persists. Cool slowly to promote crystal formation.[7]
-
Optimized Protocol and Data
This section provides a robust, step-by-step protocol and a table of key reaction parameters for easy reference.
Experimental Protocol: High-Yield Synthesis
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylbenzothiazole (1.0 eq).
-
Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add dry acetonitrile (approx. 5-10 mL per gram of 2-methylbenzothiazole).
-
Reagent Addition: Add freshly distilled ethyl iodide (1.2 eq) to the stirring solution via syringe.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase, the product salt will remain at the baseline while the starting material moves up the plate).
-
Isolation: Once the reaction is complete (disappearance of 2-methylbenzothiazole by TLC), cool the mixture to room temperature and then in an ice bath. The product will often precipitate as a white or pale yellow solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, dry diethyl ether to remove residual starting materials.
-
Drying: Dry the purified product under vacuum to yield this compound.
Table of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Solvent | Acetonitrile (Dry) | Polar aprotic solvent favors SN2 kinetics. Must be dry to prevent side reactions. |
| Temperature | Reflux (~82°C) | Provides sufficient energy to overcome the activation barrier without causing significant decomposition. |
| Stoichiometry | 1.0 eq 2-Me-benzothiazole / 1.2 eq Ethyl Iodide | A slight excess of the alkylating agent ensures complete consumption of the more valuable starting material. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the 2-methylbenzothiazole, a common source of impurities. |
| Typical Yield | > 85% | With high-purity reagents and under an inert atmosphere, high yields are consistently achievable. |
Troubleshooting Workflow
When faced with a suboptimal result, a logical diagnostic process is key. The following flowchart provides a step-by-step guide to identifying and resolving common synthesis issues.
Caption: Figure 2. Troubleshooting Workflow
Frequently Asked Questions (FAQs)
-
Q: What are the best safety practices for handling ethyl iodide?
-
A: Ethyl iodide is a lachrymator, is harmful if swallowed or inhaled, and can cause skin irritation.[2][8] It is also light-sensitive and should be stored in an amber bottle.[3] Always handle ethyl iodide in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
-
Q: Can I use other alkylating agents?
-
A: Yes. The reaction is general for other alkyl halides. For example, methyl iodide would produce 2,3-dimethylbenzothiazolium iodide. The reactivity order for the halide leaving group is I > Br > Cl, meaning iodides are the most reactive.
-
-
Q: What is this compound used for?
References
-
Loba Chemie. (2016-06-06). ETHYL IODIDE FOR SYNTHESIS MSDS. [Link]
-
Royal Society of Chemistry. (2025-06-25). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. [Link]
-
Techno PharmChem. ETHYL IODIDE MATERIAL SAFETY DATA SHEET. [Link]
-
Samrat Pharmachem Limited. SAFETY DATA SHEET: Ethyl Iodide. [Link]
-
Oxford Lab Fine Chem LLP. ETHYL IODIDE 98%. [Link]
-
National Institutes of Health (NIH). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. [Link]
-
ResearchGate. Synthesis of (E)-3-methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide (1). [Link]
-
MDPI. Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. [Link]
-
Online Catalog. This compound. [Link]
-
Journal of Synthetic Chemistry. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. [Link]
-
National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
ResearchGate. Crystallization and Purification. [Link]
-
Chem-Impex. This compound. [Link]
-
National Institutes of Health (NIH). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]
-
ResearchGate. Scope of 2-methylbenzothiazole salts. [Link]
Sources
- 1. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actylislab.com [actylislab.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. technopharmchem.com [technopharmchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. samratpharmachem.com [samratpharmachem.com]
- 11. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 12. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escales | Virtual tour generated by Panotour [ub.edu]
- 14. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Low Fluorescence with Benzothiazolium-Based Probes
Welcome to the technical support center for researchers utilizing fluorescent probes derived from 3-Ethyl-2-methylbenzothiazolium iodide. This guide is designed to provide in-depth troubleshooting for common issues related to low fluorescence signals. As scientists and drug development professionals, we understand that robust and reproducible data is paramount. This resource combines theoretical knowledge with practical, field-proven solutions to help you optimize your experiments and have confidence in your results.
Understanding Your Benzothiazolium Probe
Probes synthesized from this compound are part of the broader class of cyanine and styryl dyes. A key characteristic of many of these molecules is their environmentally sensitive fluorescence.[1][2] Often, they exhibit low intrinsic fluorescence in aqueous, low-viscosity environments. The fluorescence quantum yield can increase dramatically upon binding to a target molecule (like nucleic acids or proteins) or when localized in a more viscous or hydrophobic microenvironment, such as a cellular membrane.[1][2] This "turn-on" characteristic is a powerful feature, but it also means that the experimental conditions must be precisely controlled to achieve a strong signal.
A common mechanism for low fluorescence in these dyes is torsional relaxation in the excited state, which provides a non-radiative decay pathway.[2] By restricting this molecular motion, for instance, through binding to a macromolecule or an increase in solvent viscosity, the radiative pathway (fluorescence) becomes more favorable.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My fluorescence signal is very weak or indistinguishable from the background. Where do I start?
A1: A weak signal is a common issue and can often be resolved by systematically checking your experimental setup and reagents. Let's break down the initial troubleshooting steps into two main areas: instrument settings and sample preparation.
dot
Caption: Initial troubleshooting workflow for low fluorescence signal.
Instrument and Acquisition:
-
Excitation and Emission Wavelengths: Are you using the correct filter sets for your specific probe derivative? While the core structure is from this compound, modifications to the molecule can shift its spectral properties. Consult the probe's datasheet or the original publication for the optimal excitation (λex) and emission (λem) wavelengths.
-
Detector Gain/Exposure Time: Is the detector gain or camera exposure time set appropriately? Start with a higher gain to see if a signal is detectable, then optimize to reduce background noise. Be cautious of over-saturation.
Sample Preparation:
-
Probe Concentration: Are you using the probe at the recommended concentration? Too low a concentration will naturally result in a weak signal. Conversely, some styryl dyes can self-quench at high concentrations due to aggregation.[3] Perform a concentration titration to find the optimal range for your assay.
-
Probe Integrity: Has the probe been stored correctly (typically in the dark and at the recommended temperature) to prevent degradation? Has it undergone multiple freeze-thaw cycles?
Q2: I've optimized my instrument settings, but the signal is still low. Could my buffer be the problem?
A2: Absolutely. The fluorescence of benzothiazolium-based probes is highly sensitive to the local environment.[4][5] The composition of your buffer can significantly impact the probe's fluorescence.
| Parameter | Potential Issue | Recommended Action |
| pH | Suboptimal protonation state of the probe or target. | The fluorescence of some benzothiazole derivatives is pH-dependent.[6][7] Verify the optimal pH range for your probe. Most biological imaging experiments are conducted at a physiological pH of around 7.4. Ensure your buffer has adequate buffering capacity to maintain this pH. |
| Solvent Polarity | High solvent polarity can quench fluorescence. | Benzothiazole dyes can be sensitive to solvent polarity.[2][8] While most biological assays are aqueous, the addition of co-solvents like DMSO or ethanol (often used to dissolve the probe) can alter the polarity. Keep the concentration of organic solvents as low as possible. |
| Viscosity | Low viscosity allows for non-radiative decay through molecular rotation. | The quantum yield of "molecular rotor" dyes increases in more viscous environments.[2] If your probe is being used to sense viscosity, a low signal in a low-viscosity medium is expected. If not, consider if your sample's microenvironment is less viscous than anticipated. |
| Quenching Agents | Components in the buffer may be quenching fluorescence. | Iodide ions (I⁻), which are part of the probe's salt form, can be a quencher at high concentrations.[9] Other common quenchers include molecular oxygen. Ensure your buffers are prepared with high-purity reagents. |
Experimental Protocol: Optimizing Buffer Conditions
-
Prepare a pH Series: Prepare a series of buffers (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, and Tris for pH 8.0-9.0) at the same ionic strength.
-
Test Probe Fluorescence: Add your probe at a constant concentration to each buffer in a microplate.
-
Measure Fluorescence: Use a plate reader to measure the fluorescence intensity at the optimal excitation and emission wavelengths.
-
Analyze Data: Plot fluorescence intensity versus pH to determine the optimal pH range for your probe.
Q3: I suspect my probe is aggregating. How can I confirm this and what can I do about it?
A3: Aggregation-Caused Quenching (ACQ) is a common issue with many fluorescent dyes, including some benzothiazole derivatives.[10] When dye molecules are in close proximity, they can form non-fluorescent aggregates.
dot
Caption: The process of Aggregation-Caused Quenching (ACQ).
How to Diagnose Aggregation:
-
Concentration-Dependent Study: Measure the fluorescence intensity of your probe across a wide range of concentrations. If ACQ is occurring, you will see the fluorescence intensity increase initially with concentration, then plateau, and finally decrease at higher concentrations.
-
Absorption Spectroscopy: Aggregation can sometimes be observed as a change in the absorption spectrum, such as the appearance of a new blue-shifted peak (an H-aggregate).
Solutions for Aggregation:
-
Lower Probe Concentration: The most straightforward solution is to work at a lower probe concentration where aggregation is minimized.
-
Modify Solvent: In some cases, adding a small amount of a non-polar solvent or a surfactant can help to disrupt aggregates. However, be mindful of how this might affect your biological sample.
-
Probe Derivatization: For long-term solutions, consider synthesizing or obtaining a derivative of the probe with bulky side chains that sterically hinder aggregation. Some benzothiazole derivatives are specifically designed to exhibit Aggregation-Induced Emission (AIE), where aggregation enhances fluorescence.[11][12][13]
Q4: The fluorescence signal fades very quickly when I expose it to the excitation light. What is happening?
A4: This phenomenon is called photobleaching, which is the irreversible photochemical destruction of a fluorophore. Styryl dyes can be susceptible to photobleaching.
Strategies to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light. For microscopy, use shorter camera exposure times and take images only when necessary.
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent (e.g., n-propyl gallate).
-
Image in a Low-Oxygen Environment: Photobleaching is often mediated by reactive oxygen species. If your experimental setup allows, deoxygenating your buffer can help.
Frequently Asked Questions (FAQs)
Q: What is the typical quantum yield of a this compound-based probe?
A: The quantum yield is highly variable and depends on the specific chemical structure of the final dye and its environment. In low-viscosity aqueous solutions, the quantum yield can be very low (e.g., <0.01).[2][8] However, upon binding to a target like amyloid fibrils, the quantum yield can increase dramatically, in some cases by several orders of magnitude, to values as high as 0.8.[2]
Q: Can I use a probe derived from this compound for live-cell imaging?
A: Yes, many styryl and cyanine dyes derived from this precursor are cell-permeable and have been successfully used for live-cell imaging, for example, to visualize nucleic acids or mitochondria.[1][7] However, it is crucial to assess the cytotoxicity of your specific probe at the working concentration.
Q: How does the iodide counter-ion affect the probe's properties?
A: The iodide ion itself does not participate in the fluorescence mechanism. However, as a salt, it aids in the solubility of the probe in aqueous buffers. As mentioned earlier, free iodide ions in solution can act as a collisional quencher, so it's important to use the probe at an appropriate dilution.[9] In some syntheses, the iodide ion can be exchanged for other counter-ions.[1]
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. elib.bsu.by [elib.bsu.by]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A probe with aggregation induced emission characteristics for screening of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggregation-induced emission probes for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aggregation-induced emission mechanism-enable fluorescent probes base on benzothiazine for detecting hypochlorous acid in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of 3-Ethyl-2-methylbenzothiazolium Iodide-Based Dyes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate photobleaching when using dyes based on the 3-Ethyl-2-methylbenzothiazolium iodide scaffold. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Introduction: Understanding Photobleaching in Thiazole Dyes
What is photobleaching and why is it a critical issue?
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1] This process is a primary limiting factor in fluorescence microscopy, as it dictates the total number of photons that can be detected from a single molecule. For experiments requiring long acquisition times, such as time-lapse imaging of live cells or 3D reconstructions, photobleaching can lead to a progressive loss of signal, compromising data quality and quantitative analysis.
What mechanisms cause this compound-based dyes to photobleach?
Dyes based on the this compound core are part of the broader family of cyanine and thiazole dyes. Their photobleaching is primarily driven by reactions that occur when the molecule enters a long-lived, highly reactive triplet state (T₁) after excitation.[1]
From this triplet state, the dye can react with molecular oxygen (³O₂) to generate highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[2] These ROS can then attack the dye molecule itself or other nearby biomolecules, causing irreversible chemical modifications and loss of fluorescence. The process is exacerbated by high-intensity illumination and prolonged exposure to light.[3][4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered in the lab. The guidance progresses from simple adjustments to more advanced chemical interventions.
FAQ 1: My signal is fading rapidly during imaging. What are the first things I should check?
Rapid signal loss is often due to excessive or inefficient light exposure. Before altering your sample chemistry, always optimize your imaging parameters. The goal is to deliver the minimum number of photons necessary to achieve a sufficient signal-to-noise ratio (SNR).
Initial Troubleshooting Steps:
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.[3][5] Overexposing the sample is the fastest way to induce photobleaching.
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for good SNR.[3][5] For live-cell imaging, avoid unnecessarily long exposures that are not actively collecting data.[6]
-
Verify Filter Sets: Ensure your excitation and emission filters are correctly matched to your dye's spectral profile. Mismatched filters can lead to inefficient signal collection, tempting you to increase laser power to compensate.
-
Avoid Unnecessary Exposure: Use neutral density filters or software controls to block the excitation light path when you are not actively acquiring an image.[3]
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for photobleaching.
FAQ 2: Which antifade mounting media are compatible and how do I choose one?
If optimizing imaging parameters is insufficient, the next step is to control the chemical environment. Antifade reagents are compounds that suppress photobleaching, typically by scavenging free radicals or quenching triplet states.[3][7]
Choosing an Antifade Agent:
The choice of agent depends on whether you are imaging fixed or live cells and the specific dye being used. For fixed cells, hardening mounting media are common. For live-cell imaging, reagents must be non-toxic and cell-permeable.[6]
| Antifade Agent | Mechanism of Action | Application | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Free radical scavenger[7][8] | Fixed Cells | Highly effective at retarding fading.[8] | Can reduce initial fluorescence; may cause autofluorescence with blue/green dyes; can react destructively with some cyanine dyes.[7][9] |
| n-Propyl gallate (NPG) | Free radical scavenger[7][8] | Fixed & Live Cells | Effective antifade agent.[8] | Can be toxic to live cells at high concentrations; may have anti-apoptotic properties.[9] |
| DABCO | Triplet state quencher[10] | Fixed & Live Cells | Less toxic than PPD; effective for many fluorophores.[9] | Generally less effective than PPD.[9] |
| Trolox | Triplet state quencher; ROS scavenger | Live Cells | Cell-permeable vitamin E analog; very popular for live-cell imaging.[6] | Efficacy can be concentration-dependent. |
| Ascorbic Acid (Vitamin C) | Reducing agent; ROS scavenger | Live & Fixed Cells | Biocompatible; effective in ROXS systems.[11] | Can be unstable in solution; may require a coupled oxidizing agent for best performance.[11] |
Important Note on Compatibility: Some antifade agents, particularly PPD, can react negatively with cyanine-based dyes.[9] It is crucial to test the compatibility of your chosen antifade medium with your specific this compound-based dye on a control sample first.
Protocol 1: Preparation of a Standard n-Propyl Gallate (NPG) Antifade Mounting Medium (for Fixed Cells)
This recipe provides a simple, cost-effective antifade solution for mounting fixed samples.[12][13]
Materials:
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO. Note: NPG does not dissolve well in aqueous solutions.[12][13]
-
Prepare the glycerol/PBS base: In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Combine: While stirring the glycerol/PBS mixture vigorously, slowly add 100 µL of the 20% NPG stock solution dropwise.[12]
-
pH Adjustment (Optional but Recommended): Check the pH and adjust to ~7.4-8.0 if necessary.
-
Storage: Aliquot into small, light-protected tubes and store at -20°C. Thaw a single aliquot for use and do not refreeze.
FAQ 3: Can I reduce photobleaching by modifying my imaging buffer for live cells?
Absolutely. For live-cell imaging, where mounting media are not used, modifying the imaging buffer is the primary chemical strategy. The main goal is to remove molecular oxygen, which is the fuel for generating damaging ROS. This is achieved with an oxygen scavenging system (OSS) .[14]
Common Oxygen Scavenging Systems:
-
Glucose Oxidase and Catalase (GOC or 'Glo-xy'): Glucose oxidase consumes oxygen while converting glucose to gluconic acid and hydrogen peroxide.[15] Catalase then neutralizes the hydrogen peroxide.[16]
-
Pyranose 2-Oxidase (P2O) and Catalase: An alternative to glucose oxidase that consumes oxygen without producing acid, thus preventing pH drops during long experiments.[17][18]
The diagram below illustrates the general mechanism of antifade agents.
Caption: Mechanisms of photobleaching and antifade agent intervention.
Protocol 2: Preparation of a 'Glo-xy' Oxygen Scavenging Imaging Buffer (for Live Cells)
This buffer is highly effective but must be prepared fresh before each imaging session. Note that oxygen depletion will impact cellular metabolism, which may be a consideration for your specific biological question.[17]
Materials:
-
Live-cell imaging buffer (e.g., HBSS or DMEM without phenol red)
-
D-glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (optional, but recommended triplet state quencher)
Procedure:
-
Prepare Stock Solutions:
-
Glucose: 20% (w/v) in water, sterile filtered.
-
Glucose Oxidase: 10 mg/mL in a suitable buffer (e.g., PBS), stored in small aliquots at -20°C.
-
Catalase: 10 mg/mL in a suitable buffer, stored in small aliquots at -20°C.
-
Trolox: 100 mM in DMSO, stored at -20°C.
-
-
Prepare Final Imaging Buffer (Example for 1 mL):
-
Start with ~950 µL of your chosen imaging buffer.
-
Add 25 µL of 20% Glucose (final concentration ~0.5%).
-
Add 1-2 µL of 100 mM Trolox (final concentration 1-2 mM).
-
Immediately before use, add the enzymes:
-
Add 1 µL of 10 mg/mL Glucose Oxidase (final concentration 10 µg/mL).
-
Add 1 µL of 10 mg/mL Catalase (final concentration 10 µg/mL).
-
-
-
Application: Gently replace the medium on your cells with the freshly prepared oxygen scavenging buffer right before placing the dish on the microscope. The system will begin depleting oxygen immediately.
FAQ 4: Are there imaging techniques that can minimize photobleaching?
Yes. The choice of microscopy technique has a profound impact on phototoxicity and photobleaching. Techniques that limit illumination to the focal plane are inherently better at preserving fluorescence signal.[19]
-
Confocal vs. Widefield: A well-aligned confocal microscope uses a pinhole to reject out-of-focus light, which reduces overall sample exposure compared to widefield epi-fluorescence.[20]
-
Spinning Disk Confocal: This technique is significantly faster and gentler than point-scanning confocal, making it ideal for live-cell imaging. It uses multiple pinholes to scan the sample, reducing the dwell time and peak intensity at any given point.[4]
-
Two-Photon Microscopy: By using longer wavelength (near-infrared) light for excitation, this technique confines fluorescence excitation to a tiny focal volume. This dramatically reduces out-of-focus photobleaching and is excellent for imaging deep into scattering tissue.[19][20]
-
Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample with a thin plane of light from the side, orthogonal to the detection axis. This means only the plane being imaged is excited, making it one of the gentlest imaging modalities for 3D and long-term live imaging.[19][21]
If you have access to these advanced systems, they should be your first choice for sensitive or long-term experiments to intrinsically reduce the rate of photobleaching.[3]
References
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (n.d.). Andor. Retrieved from [Link]
-
Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. Retrieved from [Link]
-
Samanta, S., et al. (2019). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv. Retrieved from [Link]
-
Vogelsang, J., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. ChemPhysChem, 12(3), 515-527. Retrieved from [Link]
-
Magidson, V., & Khodjakov, A. (2013). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Molecular Biology of the Cell, 24(18), 2771-2779. Retrieved from [Link]
-
Longin, A., et al. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Journal of Histochemistry & Cytochemistry, 41(12), 1833-1840. Retrieved from [Link]
-
How to make mounting medium (anti fade)? (2016, June 12). ResearchGate. Retrieved from [Link]
-
H-C. S. Chan, et al. (2021). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. Retrieved from [Link]
-
Das, T., & Sahoo, H. (2019). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications, 55(80), 11981-11993. Retrieved from [Link]
-
Sopan, I., et al. (2020). Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society, 142(28), 12159-12163. Retrieved from [Link]
-
Fluorescence mounting medium (Antifade). (2016, April 14). Cold Spring Harbor Protocols. Retrieved from [Link]
-
Wäldchen, S., et al. (2015). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 37(10), 1113-1122. Retrieved from [Link]
-
Bera, M., et al. (2019). Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. The Journal of Physical Chemistry A, 123(35), 7574-7582. Retrieved from [Link]
-
Oxygen Scavenger Microscopy - FluMaXx; 1x kit. (n.d.). Hypermol. Retrieved from [Link]
-
Golebiewska, U., et al. (2008). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. Biophysical Journal, 94(11), 4498-4508. Retrieved from [Link]
-
Rosen, M. J., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. Journal of the American Chemical Society, 134(32), 13513-13520. Retrieved from [Link]
-
Redefining the photo-stability of common fluorophores with triplet state quenchers (TSQs): Mechanistic insights and recent updates. (2019). ResearchGate. Retrieved from [Link]
-
Advanced microscopy techniques. (n.d.). Fiveable. Retrieved from [Link]
-
Aitken, C. E., et al. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826-1835. Retrieved from [Link]
-
Levitus, M. (2016). Advanced fluorescence microscopy techniques for the life sciences. Journal of Biomedical Optics, 21(1), 011001. Retrieved from [Link]
-
Yuan, C., et al. (2018). Minimizing ATP depletion by oxygen scavengers for single-molecule fluorescence imaging in live cells. Proceedings of the National Academy of Sciences, 115(25), 6398-6403. Retrieved from [Link]
-
Mountants and Antifades. (n.d.). ResearchGate. Retrieved from [Link]
-
Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. (2025, March 26). RSC Publishing. Retrieved from [Link]
-
DABCO Mounting Medium Recipes. (n.d.). Retrieved from [Link]
-
Kim, H., et al. (2011). Acidification of the Oxygen Scavenging System in Single-Molecule Fluorescence Studies: In Situ Sensing with a Ratiometric Dual-Emission Probe. Analytical Chemistry, 83(22), 8683-8688. Retrieved from [Link]
-
Song, L., et al. (1995). Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy. Biophysical Journal, 68(6), 2588-2600. Retrieved from [Link]
-
Cordes, T., et al. (2012). Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments. ACS Nano, 6(7), 6297-6303. Retrieved from [Link]
-
Donnert, G. (2009). Strategies to reduce photobleaching, dark state transitions and phototoxicity in subdiffraction optical microscopy. heiDOK. Retrieved from [Link]
-
Effects of hardening and non-hardening mounting media on cell compression, image quality and spatial resolution using STED microscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Ageing Effects in Mounting Media of Microscope Slide Samples from Natural History Collections: A Case Study with Canada Balsam and Permount TM. (n.d.). MDPI. Retrieved from [Link]
-
INVESTIGATIONS OF THIAZOLO[5,4-D]THIAZOLES AND PERYLENEQUINONES AND THEIR FUNCTION AS ORGANIC PHOTOREDOX CATALYSTS by Thomas S. (n.d.). Niner Commons. Retrieved from [Link]
-
Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. (n.d.). Retrieved from [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). RSC Publishing. Retrieved from [Link]
-
Photobleaching. (n.d.). In Wikipedia. Retrieved from [Link]
-
Photobleaching. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. keyence.com [keyence.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. biocompare.com [biocompare.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. imb.uq.edu.au [imb.uq.edu.au]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
- 14. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxygen Scavenger Microscopy - FluMaXx; 1x kit | Hypermol [hypermol.com]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 20. fiveable.me [fiveable.me]
- 21. Advanced fluorescence microscopy techniques for the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzothiazolium Salts
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of benzothiazolium salts. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Instead of a generic protocol, we will address the specific, practical challenges you may encounter at the bench. This resource is built on established chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to address problems in the order they typically appear in a synthetic workflow: first, the formation of the benzothiazole core, followed by the critical N-alkylation step to form the desired salt, and finally, post-synthesis handling.
Part 1: Issues in the Synthesis of the Benzothiazole Precursor
Before forming the salt, one must first have a high-quality benzothiazole. Problems here will cascade into the quaternization step. The most common route involves the condensation of a 2-aminothiophenol with a carbonyl compound.[1][2]
Question 1: My initial benzothiazole synthesis is giving low or no yield. What are the primary causes?
This is a frequent challenge, often rooted in the stability of the starting materials or suboptimal reaction conditions.[1][3]
-
Causality & Explanation:
-
Purity of 2-Aminothiophenol: The thiol group in 2-aminothiophenol is highly susceptible to oxidation, forming a disulfide byproduct (2,2'-dithiobis(aniline)).[1] This dimerization consumes your starting material and complicates purification. Using a freshly opened bottle or purifying the reagent via distillation before use is critical.
-
Reaction Conditions: The condensation and subsequent cyclization/oxidation can be sensitive to temperature and catalysis. Some reactions require heat to overcome activation barriers, while others may produce more side products at elevated temperatures.[1]
-
Inefficient Oxidation: The reaction proceeds through a benzothiazoline intermediate, which must be oxidized to the aromatic benzothiazole.[3][4] If the reaction is run under strictly anaerobic conditions without an added oxidant, it may stall at this intermediate stage.
-
-
Troubleshooting Protocol:
-
Verify Starting Material Quality: Check the appearance of your 2-aminothiophenol. If it is dark or has been stored for a long time, consider purification or purchase a new batch.
-
Inert Atmosphere: To prevent oxidative dimerization, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Optimize Temperature: If the yield is low at room temperature, incrementally increase the heat (e.g., to 50 °C, then 80 °C), monitoring by Thin-Layer Chromatography (TLC). Conversely, if many side products are observed, try lowering the temperature.
-
Ensure Oxidation: If your synthesis does not inherently use an oxidant, consider performing the reaction open to the air or adding a mild oxidant like DMSO (which can also serve as the solvent) or hydrogen peroxide.[4]
-
Question 2: I've formed my benzothiazole, but it's an oil and difficult to purify by column chromatography. What are my options?
Product isolation is a common bottleneck. The physical properties of the product and its stability dictate the best purification strategy.
-
Causality & Explanation:
-
Oily Products: Many organic molecules do not crystallize easily, especially if minor impurities are present that disrupt the crystal lattice.
-
Silica Gel Instability: The benzothiazole nitrogen is basic and can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, or even decomposition on the column.[1]
-
-
Troubleshooting Protocol:
-
Attempt Salt Formation: A common technique for purifying oily basic compounds is to convert them into a salt (e.g., a hydrochloride salt by adding HCl in ether). Salts are typically crystalline solids that can be easily purified by recrystallization and filtration. The pure free base can often be regenerated afterward.[1]
-
Use Deactivated Silica: If column chromatography is necessary, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a base, such as triethylamine (e.g., 1% triethylamine in your eluent).
-
Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.[1]
-
Part 2: Core Challenge - N-Alkylation to Form the Benzothiazolium Salt
This is the defining step in your synthesis. The key is to form a quaternary ammonium salt by alkylating the endocyclic nitrogen atom of the benzothiazole ring.
Question 3: My N-alkylation reaction is slow, incomplete, or fails entirely. How can I drive it to completion?
The low nucleophilicity of the benzothiazole nitrogen atom is the primary hurdle. Overcoming this requires careful selection of the alkylating agent, solvent, and temperature.
-
Causality & Explanation:
-
Alkylating Agent Reactivity: The choice of leaving group on your alkylating agent is paramount. The general order of reactivity is Triflate (OTf) > Iodide > Bromide > Chloride. The benzothiazole nitrogen is a relatively weak nucleophile, so a more reactive electrophile is often required.
-
Solvent Effects: Polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are typically preferred. They can dissolve the starting materials and stabilize the charged transition state of this SN2 reaction without interfering.
-
Temperature: As with most reactions, heat increases the reaction rate. Many N-alkylations of heterocycles require reflux temperatures to proceed at a reasonable pace.
-
-
Troubleshooting Protocol & Data:
-
Increase Alkylating Agent Reactivity: If you are using an alkyl chloride or bromide with little success, switch to the corresponding alkyl iodide or, for maximum reactivity, an alkyl triflate.
-
Optimize Solvent and Temperature: Run small-scale parallel reactions to screen solvents. If room temperature fails, increase the temperature to reflux.
Solvent Dielectric Constant (ε) Typical Use Case Dichloromethane (DCM) 9.1 Good starting point, easy to remove. Acetonitrile (MeCN) 37.5 Excellent choice, polar aprotic, often used at reflux. N,N-Dimethylformamide (DMF) 36.7 High boiling point, good for stubborn reactions requiring high heat. Toluene 2.4 Non-polar, can be useful if starting materials are greasy. -
Question 4: I am alkylating a 2-aminobenzothiazole and getting a mixture of products. How can I ensure the alkyl group attaches to the ring (endo) nitrogen?
This is a classic regioselectivity problem. 2-Aminobenzothiazole has two potentially nucleophilic nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen.
-
Causality & Explanation:
-
Kinetic vs. Thermodynamic Control: Alkylation can occur at either nitrogen. Generally, alkylation at the endocyclic nitrogen is the thermodynamically favored product.[5] However, under certain conditions, reaction at the exocyclic amino group can occur.
-
Hard and Soft Acid-Base (HSAB) Theory: The choice of alkylating agent can influence regioselectivity. "Harder" electrophiles may favor the harder exocyclic nitrogen, while "softer" electrophiles favor the softer endocyclic nitrogen.
-
Reaction Conditions: Studies have shown that the reaction of 2-aminobenzothiazole with α-iodo ketones proceeds via N-alkylation of the endocyclic nitrogen atom, followed by an intramolecular cyclization.[5] This suggests that the endocyclic position is inherently more reactive in many cases.
-
-
Troubleshooting Protocol:
-
Solvent Choice: Use a polar solvent which can stabilize the desired charged benzothiazolium product.
-
Confirm Structure: The most critical step is unambiguous characterization. Use advanced NMR techniques (like HMBC or NOESY) to confirm the point of attachment. For example, a correlation between the N-alkyl protons and the C2 carbon of the benzothiazole ring in an HMBC spectrum would confirm endocyclic alkylation.
-
Leverage Precedent: Follow established protocols where regioselectivity has been confirmed. For example, direct alkylation with benzylic alcohols has been shown to be regioselective for the endocyclic nitrogen.[6]
-
Diagram 1: Troubleshooting Low Yield in N-Alkylation
A decision tree for troubleshooting inefficient N-alkylation reactions.
Part 3: Post-Synthesis Purification and Handling
Once the reaction is complete, isolating the pure, stable salt is the final challenge.
Question 5: My benzothiazolium salt precipitates as an oil or is difficult to recrystallize. How can I get a pure, solid product?
The counter-ion of your salt plays a huge role in its physical properties.
-
Causality & Explanation:
-
Hygroscopic Nature: Many salts, especially those with iodide or bromide counter-ions, are hygroscopic and can absorb atmospheric moisture to become oily or waxy.
-
Counter-ion Effects: Large, non-coordinating anions like hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), or perchlorate (ClO₄⁻) often produce highly crystalline, non-hygroscopic salts that are easier to handle and purify.
-
-
Troubleshooting Protocol:
-
Solvent for Precipitation: After the reaction, try precipitating the salt by adding a large volume of a non-polar solvent in which the salt is insoluble. Diethyl ether or hexanes are common choices. Vigorous stirring or sonication can help induce crystallization.
-
Perform an Anion Exchange: If you have an iodide or bromide salt that is proving difficult to handle, you can perform an anion exchange.
-
Dissolve your crude salt in a minimal amount of a solvent like methanol or water.
-
Add a solution of a salt containing the desired non-coordinating anion (e.g., ammonium hexafluorophosphate, NH₄PF₆, or sodium tetrafluoroborate, NaBF₄).
-
The desired benzothiazolium salt with the new, bulkier counter-ion will often precipitate from the solution as a stable, crystalline solid, which can be collected by filtration.
-
-
Question 6: My purified benzothiazolium salt seems to degrade over time. What are the best storage and handling practices?
Benzothiazolium salts are generally stable but can be susceptible to nucleophilic attack or degradation under certain conditions.
-
Causality & Explanation:
-
Hydrolysis: The C2 position of the benzothiazolium ring is electrophilic and can be attacked by nucleophiles, including water, especially under basic conditions. This can lead to ring-opening.[7]
-
Photodegradation: Like many aromatic heterocyclic compounds, prolonged exposure to light can cause degradation.[7]
-
Reductive Dimerization: Some benzothiazolium salts can undergo reductive dimerization, especially in the presence of reducing agents.[8]
-
-
Best Practices for Stability:
-
Storage: Store the final product in a desiccator to protect it from moisture. For long-term storage, keep it in a cool, dark place. Storing under an inert atmosphere can also be beneficial.[9][10]
-
Handling: When preparing solutions, use dry solvents. Avoid basic conditions unless the salt is intended to be used as a precursor for a carbene or other reactive species. Aqueous solutions should ideally be buffered under acidic conditions to improve stability.[7]
-
Experimental Protocol: General N-Methylation of a Benzothiazole
This protocol describes a general method for the N-methylation of a substituted benzothiazole using methyl triflate, a highly reactive methylating agent.
Materials:
-
Substituted Benzothiazole (1.0 mmol, 1.0 equiv)
-
Methyl trifluoromethanesulfonate (MeOTf) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Diethyl ether (for precipitation)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add the substituted benzothiazole (1.0 mmol).
-
Solvent Addition: Add anhydrous DCM (10 mL) via syringe and stir until the starting material is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methyl triflate (1.2 mmol) dropwise via syringe. Caution: Methyl triflate is highly toxic and reactive; handle with extreme care in a fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or by taking a small aliquot for ¹H NMR analysis to observe the disappearance of the starting material and the appearance of the product.
-
Product Isolation: Once the reaction is complete, add diethyl ether (approx. 40-50 mL) to the reaction mixture with vigorous stirring. The benzothiazolium triflate salt will typically precipitate as a white or off-white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with several portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified salt under high vacuum for several hours to remove all residual solvent. Store the product in a desiccator.
References
-
Baxter, A. J. G., & Phillips, K. R. (2010). Solid phase synthesis of 2-aminobenzothiazoles. PubMed Central. Retrieved from [Link]
-
Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. (n.d.). ResearchGate. Retrieved from [Link]
-
Maas, L. M., et al. (2020). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Maas, L. M., et al. (2020). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. The Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Shaikh, A., et al. (2024). Reductive dimerization of benzothiazolium salts. ResearchGate. Retrieved from [Link]
-
Dorofeev, I. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. Retrieved from [Link]
-
Wd, A. K. (2019). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
Rashchupkina, Z. A., & Vasilevsky, S. F. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved from [Link]
-
Wd, A. K. (2019). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4. AIP Publishing. Retrieved from [Link]
-
Haugwitz, R. D., et al. (1969). Anthelmintic quaternary salts. III. Benzothiazolium salts. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Georgiadis, N., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. International Journal of Molecular Sciences. Retrieved from [Link]
-
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. Retrieved from [Link]
-
Hünig, S., et al. (1970). Benzothiazolium derivatives. III. Nucleophilic substitution reactions of benzothiazolium salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Liu, H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]
-
Singh, P., et al. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Kamal, A., & Hussaini, S. M. A. (2017). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Retrieved from [Link]
-
Gaja, K., & Gasiunas, V. (1997). Biodegradation and toxicity of benzothiazoles. R Discovery. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols [beilstein-journals.org]
stability issues and degradation of 3-Ethyl-2-methylbenzothiazolium iodide solutions
Welcome to the technical support guide for 3-Ethyl-2-methylbenzothiazolium iodide. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered when working with solutions of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding the handling and stability of this compound.
Q1: My freshly prepared this compound solution has a pale yellow tint, but it's turning darker yellow or brown over time. What's happening?
A: This color change is a primary indicator of degradation. The initial pale color is expected, but a darkening hue suggests the occurrence of at least two potential chemical processes:
-
Oxidation of Iodide: The iodide anion (I⁻) in the salt is susceptible to oxidation, forming iodine (I₂) or triiodide (I₃⁻). These species are brownish-yellow in solution and are a common cause of discoloration. This process is often accelerated by exposure to light (photolysis) and oxygen.
-
Degradation of the Benzothiazolium Cation: The heterocyclic benzothiazolium ring itself can undergo degradation, especially under harsh conditions like high pH, elevated temperatures, or prolonged exposure to UV light.[1] Ring-opening or other structural changes can lead to the formation of colored byproducts.
To mitigate this, always prepare solutions fresh, use high-purity solvents, and protect the solution from light.
Q2: What are the optimal storage conditions for the solid compound and its solutions?
A: Proper storage is critical to extending the shelf-life of this compound.
| Form | Temperature | Light Conditions | Atmosphere | Rationale |
| Solid Powder | Room Temperature (<15°C recommended)[2] | Store in the dark (amber vial)[2] | Store under inert gas (e.g., Argon or Nitrogen)[2] | The compound is light-sensitive and hygroscopic.[2] Inert gas displaces oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Solutions | 2-8°C (Refrigerated) | Protect from light (wrap container in foil) | Degas solvent before use; store under inert gas | Lower temperatures significantly slow the rate of chemical degradation.[1] The compound is a type of cyanine dye precursor, which are known to be susceptible to photobleaching.[3][4] |
Q3: Which solvents are recommended for preparing stable solutions?
A: The choice of solvent is crucial for stability.
-
Recommended: High-purity, anhydrous aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for creating stock solutions. These solvents are less likely to participate in hydrolytic degradation pathways.
-
Use with Caution: Protic solvents like ethanol, methanol, and especially water can be used for working solutions but may reduce long-term stability. The thiazole ring can be susceptible to cleavage in aqueous solutions, particularly under neutral or basic conditions.[1] If using aqueous buffers, ensure the pH is slightly acidic (pH 4-6) to improve stability.[1]
Q4: How can I quickly check if my solution has degraded before an experiment?
A: A simple visual inspection is the first step. Any significant color change from pale yellow to dark yellow/brown is a sign of degradation. For a more quantitative assessment, you can measure the solution's UV-Visible absorbance spectrum. A degraded sample will often show changes in its absorption maxima (λ-max) or the appearance of new peaks corresponding to degradation products. Comparing the spectrum to that of a freshly prepared solution is the most reliable method.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving more complex stability issues.
Issue 1: Precipitate Formation in a Stored Solution
You've stored your this compound solution in the refrigerator, and now you observe a precipitate.
Causality Analysis:
-
Low Solubility at Reduced Temperature: The most common cause is that the compound's solubility limit was exceeded upon cooling. The concentration may be stable at room temperature but not at 2-8°C.
-
Formation of Insoluble Degradation Products: Over time, degradation can lead to the formation of new compounds that are less soluble in the chosen solvent system, causing them to precipitate out.
-
Hydrolysis: If using aqueous or protic solvents, hydrolysis can lead to the formation of the less soluble free base or other derivatives.[1]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitate formation.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Your experiments are yielding variable results, and you suspect the integrity of your this compound solution.
Causality Analysis:
Inconsistent results are often a direct consequence of using a solution with a variable concentration of the active compound due to ongoing degradation. As the compound degrades, its effective concentration decreases, and the accumulating degradation products can interfere with the assay, for instance, by quenching fluorescence or reacting with other components. Thiazolium salts are known to be reactive intermediates, and their stability is paramount for reproducible outcomes.[5]
Protocol: Verifying Solution Purity and Stability
This protocol uses UV-Visible spectrophotometry, a widely accessible technique, to assess the stability of your solution over time.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Your prepared this compound solution
-
High-purity solvent (same as used for your solution)
Step-by-Step Methodology:
-
Prepare a Fresh Standard: Prepare a new solution of this compound at the exact same concentration as your suspect solution. This will be your "Time Zero" reference.
-
Acquire "Time Zero" Spectrum:
-
Blank the spectrophotometer using the pure solvent.
-
Immediately after preparation, dilute the fresh standard to an appropriate concentration for measurement (typically to an absorbance between 0.5 and 1.0 AU).
-
Scan the absorbance from 250 nm to 600 nm and record the spectrum. Note the wavelength of maximum absorbance (λ-max) and its value.
-
-
Acquire "Aged Sample" Spectrum:
-
Using the same dilution factor, prepare a sample of your older, suspect solution.
-
Acquire its absorbance spectrum using the same settings.
-
-
Analyze and Compare:
-
Peak Absorbance: Has the absorbance at λ-max decreased significantly in the aged sample? A >10% decrease indicates significant degradation.
-
Peak Shift: Has the λ-max shifted? A shift can indicate the formation of new chemical species.
-
New Peaks: Are there new absorbance peaks, particularly at longer wavelengths? This is a strong indicator of colored degradation products.
-
-
Accelerated Stability Test (Optional):
-
To proactively assess a new batch or solvent system, place a sample of the freshly prepared solution in a clear vial on a lab bench exposed to ambient light and another sample in a foil-wrapped vial at 4°C.
-
Measure the spectra of both samples after 24, 48, and 72 hours. This will quickly reveal the compound's sensitivity to light and temperature in your specific formulation.
-
Part 3: Appendices
Diagram: Potential Degradation Pathways
The following diagram illustrates generalized degradation pathways for benzothiazolium salts based on established chemical principles for related structures.[1]
Caption: Plausible degradation pathways for this compound.
References
- Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv.
- Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv.
- This compound Product Page. Echemi.
- On the Mechanisms of Cyanine Fluorophore Photostabiliz
- A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing.
- Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society.
- This compound Product Page. Chem-Impex.
- Thiazolium and Benzothiazolium Ionic Liquids.
- Improving the stability of Benzothiazole hydrochloride in solution. Benchchem.
- This compound Product Page. TCI Chemicals.
- Synthesis of thiazolium salts and their screening for catalytic activity.
Sources
Technical Support Center: Minimizing Background Fluorescence with 3-Ethyl-2-methylbenzothiazolium Iodide in Cellular Imaging
Welcome to the technical support guide for optimizing cellular imaging with fluorescent probes derived from 3-Ethyl-2-methylbenzothiazolium iodide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and achieve the highest quality data. High background fluorescence is a common challenge that can obscure specific signals, reduce image contrast, and compromise quantitative analysis.[1][2] This guide is structured to help you diagnose the source of your background noise and systematically eliminate it, thereby maximizing your signal-to-noise ratio (SNR).
Section 1: Understanding the Sources of Background Fluorescence
A successful experiment begins with understanding the variables. Background fluorescence is not a single entity; it is the cumulative noise from multiple sources.[3] Addressing it effectively requires identifying the primary contributor in your specific experimental setup.
Q1: What is background fluorescence and why is the Signal-to-Noise Ratio (SNR) so critical?
Answer: Background fluorescence is any unwanted light signal that is not emitted by your specific target-bound fluorophore.[2][3] This "noise" can originate from the cells themselves (autofluorescence), unbound dye, or even your imaging equipment.[3][4][5]
The Signal-to-Noise Ratio (SNR) is the measure of your desired signal intensity relative to the background noise intensity.[5][6] A high SNR is crucial because it directly impacts image quality and data reliability. It determines your ability to resolve fine details and accurately quantify fluorescence intensity.[7][8] An experiment with a low SNR may lead to false-negative results (failing to detect a real signal) or false-positive results (misinterpreting background as a specific signal).
Caption: Key contributors to background fluorescence in cellular imaging.
Q2: My unstained control cells are fluorescent. What is causing this "autofluorescence"?
Answer: Autofluorescence is the natural fluorescence emitted by endogenous molecules within the cell.[4][9] It is a common source of background, especially when imaging in the blue and green spectral regions.[2] This phenomenon arises because cellular metabolism involves numerous molecules that happen to be fluorescent.
The primary culprits are located in metabolically active compartments like mitochondria and lysosomes.[4][9] Understanding their properties can help you choose imaging strategies to avoid their interference.
| Endogenous Fluorophore | Typical Cellular Location | Approx. Excitation/Emission (nm) | Key Considerations |
| NAD(P)H | Mitochondria, Cytoplasm | Ex: 340 / Em: 450 | A primary component of cellular metabolism, present in nearly all living cells.[9] |
| Flavins (FAD) | Mitochondria | Ex: 380-490 / Em: 520–560 | Another key metabolic cofactor; its oxidized form is fluorescent.[9] |
| Lipofuscin | Lysosomes (especially in aged or stressed cells) | Broad (Ex: 340-490 / Em: 430-650) | An aggregate of oxidized proteins and lipids; accumulates over time.[1] |
| Collagen & Elastin | Extracellular Matrix | Ex: 360-400 / Em: 440-500 | Relevant for tissue imaging; contributes significantly to background.[2][4] |
| Tryptophan | Throughout all proteins | Ex: 280 / Em: 350 | Its omnipresence makes it a contributor to generalized cellular background.[9] |
Section 2: Troubleshooting Guide: Protocol & Reagent Optimization
This section provides actionable solutions to common problems encountered during the staining procedure. The principle here is to maximize specific binding while minimizing all other sources of fluorescence.
Q3: My entire field of view, including areas without cells, has a high, diffuse background. What should I fix?
Answer: A uniformly high background is most often caused by two factors: excess unbound dye in the imaging buffer or fluorescent components in the imaging medium itself .[3][10]
-
Excess Unbound Dye: this compound derivatives, like many organic dyes, can remain in solution if not washed away properly. This creates a "sea" of fluorescence that elevates the baseline signal and reduces contrast. The solution is a rigorous and optimized washing protocol.
-
Media Fluorescence: Standard cell culture media often contain components like phenol red and riboflavin, which are inherently fluorescent.[2][3] For imaging, it is critical to switch to a medium designed for fluorescence microscopy.
Experimental Protocol: Effective Cell Washing Procedure
This protocol is designed to efficiently remove unbound fluorescent probes post-incubation.
-
Initial Rinse: After removing the staining solution, gently rinse the cells twice with a buffered saline solution (e.g., PBS with Ca²⁺/Mg²⁺ to maintain cell adhesion).[11] Use a volume equal to the culture medium volume.
-
Wash Incubation: Add fresh buffered saline and incubate the cells for 5 minutes at room temperature with gentle agitation (if possible).[12] This allows dye that is loosely or non-specifically bound to diffuse out of the cell layer.
-
Repeat: Perform a total of three 5-minute washes.[12][11] This repetition is crucial for reducing the background to its lowest possible level.
-
Final Buffer Exchange: After the final wash, replace the buffer with a phenol red-free, optically clear imaging medium, such as Gibco FluoroBrite DMEM or a similar formulation.[3][13]
Q4: My signal is very bright, but so is my background. How do I improve the contrast?
Answer: When both signal and background are high, the most likely culprit is that the dye concentration is too high .[14][15] While a high concentration ensures target saturation, it also dramatically increases the amount of non-specific binding and residual unbound dye, which elevates background noise.[16][14] The key is to find the "sweet spot"—the lowest concentration that still provides a bright, specific signal. This is achieved through titration.
Experimental Protocol: Optimizing Dye Concentration
This protocol helps determine the optimal staining concentration for your specific cell type and experimental conditions.
-
Prepare Serial Dilutions: Prepare a series of dye concentrations. A good starting point is to test your current concentration, one concentration 5-fold lower, and one 5-fold higher.
-
Stain in Parallel: Seed cells in a multi-well plate and stain each well with a different dye concentration, keeping all other parameters (incubation time, temperature) constant.
-
Include Controls: Crucially, include two control wells:
-
No-Dye Control: Cells that go through the entire process but are not exposed to the dye. This well is your baseline for measuring autofluorescence.
-
Secondary-Only Control (if applicable): If using secondary antibodies, a control with only the secondary antibody helps identify non-specific binding from that reagent.[16]
-
-
Wash and Image: Wash all wells using the Effective Cell Washing Procedure described above. Image all wells using the exact same acquisition settings (laser power, gain, exposure time).
-
Analyze: Quantify the mean fluorescence intensity of your specific signal and a background region in each image. The optimal concentration is the one that yields the highest Signal-to-Noise Ratio (Signal Intensity / Background Intensity).
| Parameter | Starting Recommendation | Rationale & Causality |
| Dye Concentration | Titrate around 1 µg/mL | Balances specific signal with non-specific background. Too high increases noise; too low reduces signal.[14] |
| Incubation Time | 30-60 minutes at RT | Allows sufficient time for dye to bind its target. Longer times can increase non-specific binding. |
| Washing Steps | 3 x 5 minutes with PBS | Thoroughly removes unbound dye, a primary source of diffuse background. |
| Imaging Medium | Phenol Red-Free Media | Phenol red is fluorescent and significantly contributes to background noise.[13] |
| Imaging Vessel | Glass-bottom plates/dishes | Plastic culture vessels are autofluorescent and scatter light, increasing background.[2][3][10] |
Section 3: Advanced Troubleshooting: Imaging Hardware & Data Processing
If you have meticulously optimized your staining protocol and still face background issues, the source may lie with your imaging system or require post-acquisition correction.
Caption: A systematic workflow for maximizing the signal-to-noise ratio.
Q5: I've optimized my protocol, but the background remains. What hardware settings should I check?
Answer: Your microscope itself can be a source of noise. Optimizing the light path and detector settings is a critical, often overlooked, step.
-
Use High-Quality Filters: Ensure you are using a filter set that is specifically matched to your dye's excitation and emission spectra. High-quality bandpass filters are designed to block stray light and prevent spectral bleed-through, which occurs when light from other sources or channels is detected.[17] Adding secondary emission or excitation filters can further clean up the light path and has been shown to improve SNR by several fold.[5][6]
-
Optimize Gain and Exposure: Avoid using excessive detector gain or laser power. While this increases your signal, it proportionally increases background and can lead to photobleaching and phototoxicity.[7] The goal is to use the minimum power and gain necessary to get a sufficiently bright signal above the camera's inherent noise floor.
-
Consider Image Averaging: For static samples, acquiring multiple frames and averaging them is a powerful way to reduce stochastic (random) noise from the camera and shot noise, thereby improving the SNR.[7]
Q6: Can I correct for background after I've already taken my images?
Answer: Yes, computational correction is a valid and powerful tool, provided you have acquired the correct control images. The most common method is control-based background subtraction .
This technique works by acquiring an image of a "no-dye" control sample (only autofluorescence) using the identical imaging settings as your stained sample. You can then use image analysis software to subtract the average intensity of this background image from your experimental image.[13] For more complex scenarios with overlapping spectra, advanced techniques like spectral unmixing can be employed on systems equipped with spectral detectors.[13][10]
Section 4: Frequently Asked Questions (FAQs)
-
Q: Should I use plastic or glass-bottom dishes?
-
Q: My mounting medium seems to be increasing background. Why?
-
A: Some mounting media can be fluorescent themselves or have a refractive index that is mismatched with your immersion oil, which degrades image quality.[18][19] Use a high-quality, non-fluorescent antifade mounting medium and ensure its refractive index is matched to your objective.[20] Avoid mounting media that comes pre-mixed with DAPI, as unbound DAPI contributes to background across multiple channels.[18]
-
-
Q: Does the choice of fixation agent matter for background?
-
A: Absolutely. Aldehyde fixatives like formaldehyde can react with proteins and induce autofluorescence.[21] If you suspect fixation-induced autofluorescence, you can try a methanol fixation protocol (if compatible with your target) or include a quenching step with sodium borohydride or glycine after formaldehyde fixation.[22][23]
-
-
Q: How do I prepare a proper "unstained" control?
-
A: An unstained control should be a sample of the same cells, prepared in the exact same way as your experimental sample (same fixation, permeabilization, blocking, and buffer treatments), but with the fluorescent dye omitted from the staining step. This ensures that the background you measure is truly representative of the autofluorescence and not an artifact of the processing steps.
-
References
- Cell and tissue autofluorescence research and diagnostic applic
- What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio.
- A framework to enhance the signal-to-noise ratio for quantit
- A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow.
- Background in Fluorescence Imaging. Thermo Fisher Scientific.
- A framework to enhance the signal-to-noise ratio for quantit
- Causes of Autofluorescence. Visikol.
- Autofluorescence. Jackson ImmunoResearch.
- Resolving your Noise Complaints – the Basics of Signal/Noise R
- What washing conditions do you recommend for immunofluorescent (IF) experiments?. Cell Signaling Technology.
- HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Leica Microsystems.
- LABTips: Optimizing Live-cell Imaging. Labcompare.
- Background Reducers for Improved Fluorescent Stains. Gene Target Solutions.
- How to reduce autofluorescence in life cell imaging of cell lines?.
- Signal-to-Noise Consider
- Optimizing Signal to Noise R
- Fluorescence Mounting Mounting Media.
- A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing.
- This compound. Chem-Impex.
- Mounting Media and Antifade reagents. University of Arizona.
- How To Choose Antifade Mounting Media. Vector Labs.
- Mounting Media for Microscopy.
- Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)
- Protocol: Immunofluorescence Staining of Cells for Microscopy. Biotium.
- Troubleshooting in Fluorescent Staining.
- Mounting Media. Thermo Fisher Scientific.
- 9 tips to optimize your immunofluorescence staining. ONI Bio.
- Flow Cytometry Protocol. Abcam.
- Immunofluorescence Troubleshooting | Tips & Tricks. StressMarq Biosciences Inc..
- BestProtocols: Staining Cell Surface Targets for Flow Cytometry. Thermo Fisher Scientific.
- Troubleshooting Tips for Fluorescence Staining. Biotium.
- Fluorescent microscopy troubleshooting: high background. YouTube.
- Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key.
- This compound. CymitQuimica.
- This compound 98.0+%, TCI America 5 g. Fisher Scientific.
- A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry (RSC Publishing).
- A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Signal-to-Noise Considerations [evidentscientific.com]
- 9. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 10. microscopyfocus.com [microscopyfocus.com]
- 11. biotium.com [biotium.com]
- 12. What washing conditions do you recommend for immunofluorescent (IF) experiments? | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. youtube.com [youtube.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. youtube.com [youtube.com]
- 18. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 19. unige.ch [unige.ch]
- 20. vectorlabs.com [vectorlabs.com]
- 21. Causes of Autofluorescence [visikol.com]
- 22. oni.bio [oni.bio]
- 23. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Troubleshooting Quenching Problems with 3-Ethyl-2-methylbenzothiazolium Iodide Fluorescent Probes
Welcome to the technical support center for 3-Ethyl-2-methylbenzothiazolium iodide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile fluorescent probes. Here, we address common quenching-related issues encountered during experimentation, providing in-depth explanations and actionable troubleshooting strategies to ensure the integrity and success of your results.
Understanding the Probe: A Quick Primer
This compound is a cationic dye belonging to the benzothiazole family.[1][2][3][4] These probes are widely used in various applications, including organic synthesis, biological imaging, and the development of electrochemical sensors.[1][4] Their fluorescence properties are often sensitive to the microenvironment, making them valuable for sensing changes in viscosity, ion concentrations, and cellular health.[5] However, this sensitivity can also lead to fluorescence quenching, a phenomenon that reduces the fluorescence intensity and can compromise experimental data. This guide will walk you through the most common causes of quenching and how to address them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My fluorescence signal is significantly weaker than expected or has disappeared entirely.
This is a classic symptom of fluorescence quenching. The underlying cause can often be traced to one of the following mechanisms:
A. Aggregation-Caused Quenching (ACQ)
What is it? At high concentrations, many fluorescent dyes, including benzothiazole derivatives, can form non-fluorescent aggregates (dimers or higher-order complexes).[6][7][8] This process, known as Aggregation-Caused Quenching (ACQ), is a primary cause of signal loss.[6][7] In the aggregated state, the excited-state energy is dissipated through non-radiative pathways, such as vibrations and rotations, rather than being emitted as light.[9]
How do I know if this is happening?
-
High Probe Concentration: Are you using a concentration in the high micromolar (µM) to millimolar (mM) range? Many benzothiazolium-based probes are used in the nanomolar (nM) to low µM range for optimal performance in non-quenching mode.[10][11]
-
Visible Precipitate: In extreme cases, you might observe a slight precipitate or cloudiness in your sample.
-
"Quenching Mode" Assays: Some experimental designs intentionally use high concentrations to operate in a "quenching mode," where a decrease in quenching (i.e., an increase in fluorescence) indicates the event of interest.[10][11] Ensure you are using the correct mode for your assay.
Troubleshooting Protocol for ACQ:
-
Optimize Probe Concentration: The most straightforward solution is to perform a concentration titration. Systematically lower the probe concentration to find the optimal range where the fluorescence signal is maximal and stable.
-
Solvent and Buffer Composition: The polarity and viscosity of the solvent can influence aggregation.[12] Experiment with different buffer systems or co-solvents to improve probe solubility and reduce aggregation.
-
Temperature Control: Temperature can affect both solubility and the kinetics of aggregation. Ensure your experiments are conducted at a consistent and appropriate temperature.
Issue 2: My signal is bright initially but fades rapidly during imaging.
This issue points towards photobleaching, a common problem in fluorescence microscopy.
B. Photobleaching
What is it? Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a gradual decrease in fluorescence intensity over time. While all fluorophores are susceptible to photobleaching to some extent, certain experimental conditions can exacerbate it.
How can I minimize photobleaching?
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Decrease Exposure Time: Minimize the duration of light exposure for each image acquisition.
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium into your sample preparation, especially for fixed-cell imaging.[13] These reagents help to scavenge reactive oxygen species that contribute to photobleaching.
-
Choose Photostable Dyes: If photobleaching remains a significant issue, consider if alternative, more photostable fluorescent probes are suitable for your application.[13]
Issue 3: I see a decrease in fluorescence when I add my compound of interest or change the cellular environment.
This could be due to specific interactions with the probe or changes in the probe's microenvironment.
C. Quenching by Analyte Interaction or Environmental Changes
What is it? The fluorescence of this compound and its derivatives can be quenched by a variety of mechanisms, including:
-
Dynamic (Collisional) Quenching: The fluorophore in its excited state collides with another molecule (the quencher), leading to non-radiative energy transfer.[14][15]
-
Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.[14]
-
Environmental Effects: Changes in pH, polarity, or the presence of specific ions can alter the electronic structure of the probe and lead to quenching.[16] For instance, the iodide counter-ion itself can act as a quencher, particularly for blue-emitting dyes.[17]
Troubleshooting and Characterization:
-
Control Experiments: Run parallel experiments without your analyte of interest to establish a stable baseline fluorescence. This will help you confirm that the observed quenching is indeed due to the added compound or the induced cellular change.
-
Investigate the Mechanism:
-
Temperature Studies: Dynamic quenching is typically temperature-dependent (quenching increases with temperature), while static quenching is often less so.[15]
-
Lifetime Measurements: Fluorescence lifetime measurements can help distinguish between static and dynamic quenching. Dynamic quenching affects the excited-state lifetime, while static quenching does not.
-
-
Consider the Iodide Ion: Be aware that the iodide counter-ion can contribute to quenching.[17] If this is suspected to be a significant factor, exploring probes with different counter-ions may be necessary.
Experimental Workflow for Troubleshooting Quenching
The following diagram outlines a systematic approach to diagnosing and resolving quenching issues with your this compound fluorescent probes.
Caption: Simplified Jablonski diagram showing excitation, fluorescence emission, and non-radiative quenching pathways.
By systematically working through these troubleshooting steps, you can identify the source of fluorescence quenching in your experiments and take the necessary measures to mitigate it, ensuring the reliability and accuracy of your data.
References
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. biotium.com [biotium.com]
- 14. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iodide as a fluorescence quencher and promoter--mechanisms and possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 23. Fluorescent Materials for Monitoring Mitochondrial Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. bitesizebio.com [bitesizebio.com]
- 27. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 28. Photosystem II fluorescence quenching in the cyanobacterium Synechocystis PCC 6803: involvement of two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Ethyl-2-methylbenzothiazolium Iodide and Its Derivatives
Welcome to the technical support center for the purification of 3-Ethyl-2-methylbenzothiazolium iodide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile quaternary ammonium salts. As compounds used in applications ranging from fluorescent probes to organic synthesis, their purity is paramount for reliable and reproducible results.[1][2]
This document moves beyond standard protocols to provide in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind common purification challenges and offer robust, validated solutions to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a heterocyclic organic salt. Structurally, it consists of a benzothiazole ring system where the nitrogen atom is quaternized with an ethyl group, and a methyl group is attached to the carbon at the 2-position. The positive charge on the benzothiazolium cation is balanced by an iodide anion. These compounds are valuable in several fields:
-
Organic Synthesis: They serve as versatile intermediates and catalysts.[1][2]
-
Dye Production: Their conjugated structure makes them precursors to cyanine dyes.[1]
-
Biological Research: They are used to create fluorescent probes for imaging and sensing, including the detection of specific ions like cyanide.[2][3][4]
-
Material Science: They find use in developing advanced materials like conductive polymers.[2]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Impurities typically arise from the starting materials or side reactions during the quaternization of 2-methylbenzothiazole with ethyl iodide. Common contaminants include:
-
Unreacted Starting Materials: Residual 2-methylbenzothiazole and ethyl iodide.
-
Oxidation Products: The benzothiazole ring can be susceptible to oxidation, leading to colored byproducts. The iodide anion itself can be oxidized to iodine (I₂), imparting a yellow, brown, or violet color to the product.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up, such as DMF, acetonitrile, or ethanol.
-
Hygroscopic Water: Quaternary ammonium salts, particularly iodides, can be hygroscopic and readily absorb atmospheric moisture.
Q3: Why is the purification of quaternary ammonium salts like this one often challenging?
A3: The ionic nature of these salts presents unique challenges compared to neutral organic molecules.
-
Low Solubility in Nonpolar Solvents: Their salt-like character makes them insoluble in common nonpolar organic solvents used for washing away nonpolar impurities.
-
High Solubility in Polar Solvents: They are often highly soluble in polar solvents like water, methanol, or DMSO, which can make precipitation and crystallization difficult.
-
Chromatography Issues: The permanent positive charge causes strong interactions with standard silica gel, leading to severe streaking, low recovery, or complete retention on the column.[5][6]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Q4: My crude product is a persistent oil or a waxy solid that refuses to crystallize. What's going wrong?
A4: This is a very common issue, often caused by the presence of impurities that disrupt the crystal lattice formation or by residual solvent.
Causality: Impurities act as "defects," preventing the ordered arrangement of molecules into a crystalline structure. Because quaternary ammonium salts can form strong ion-dipole interactions, even small amounts of a polar solvent like water or DMF can be sufficient to keep the product in an amorphous, oily state.
Solutions:
-
Trituration: If the oil is viscous, try stirring it vigorously with a solvent in which the desired product is insoluble but the impurities are soluble (an "anti-solvent"). Diethyl ether or hexanes are excellent first choices.[6] This can wash away soluble impurities and often induces solidification.
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., isopropanol, acetonitrile, or methanol). Then, slowly add an anti-solvent (e.g., diethyl ether, ethyl acetate, or hexanes) with vigorous stirring until the solution becomes cloudy and a precipitate forms.[7] This is often more effective than simple trituration.
-
Evaporation with a Non-Solvent: Dissolve the oil in a volatile solvent like dichloromethane (DCM). Add a non-solvent in which the product is insoluble, such as hexanes. Evaporate the more volatile DCM on a rotary evaporator; as the solvent composition shifts towards the non-solvent, the product should precipitate.
Below is a general workflow for tackling an oily product.
Caption: Decision workflow for solidifying an oily product.
Q5: My product has a pink, tan, or greenish hue that persists after initial isolation. How can I obtain a pure white or off-white solid?
A5: Color in the final product is almost always indicative of trace impurities, often resulting from oxidation. The iodide anion is susceptible to air oxidation, especially in the presence of light or acid, forming elemental iodine (I₂), which is colored.
Causality: While the benzothiazolium salt itself should be colorless or pale yellow, oxidation byproducts or highly conjugated impurities absorb visible light, leading to the observed color. These impurities are often present in very small quantities but have high extinction coefficients.
Solutions:
-
Recrystallization with Activated Charcoal: This is the most effective method. Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for color.
-
Crucial Insight: Use the minimum amount of charcoal necessary. A common mistake is adding too much, which can lead to significant product loss due to adsorption of the desired compound. See Protocol 2 for a detailed methodology.
-
-
Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second or even third recrystallization from a suitable solvent system can progressively remove the impurities.
-
Washing with a Reducing Agent: If the color is suspected to be from iodine (I₂), washing a solution of the product with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can chemically reduce the I₂ back to colorless I⁻. This must be followed by a proper aqueous work-up and extraction.
Q6: I am attempting column chromatography on silica gel, but my compound either streaks badly or doesn't elute at all. What should I do?
A6: This is expected behavior for quaternary ammonium salts on standard silica gel.
Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The positively charged benzothiazolium cation interacts very strongly with these deprotonated silanol groups (SiO⁻) via an irreversible ionic bond. This causes the compound to "stick" to the stationary phase, leading to poor elution and streaking.[5][6]
Solutions:
-
Switch to Alumina: Use neutral or basic activated alumina as the stationary phase. Alumina's surface is less acidic and provides much better recovery and separation for basic and cationic compounds.[5][6]
-
Use a Polar Mobile Phase: A gradient elution starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding methanol is often effective on alumina.[6] Sometimes, adding a small amount of water or acetic acid to the mobile phase can help, but this should be done cautiously.
-
Reverse-Phase Chromatography (C18): If available, reverse-phase chromatography is an excellent alternative. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with an ion-pairing agent.[6]
-
Mixed-Mode Chromatography: For complex mixtures or analytical purposes, specialized columns like Obelisc R can separate both the cation and anion of ionic liquids in a single run.[8]
| Technique | Stationary Phase | Typical Mobile Phase | Advantages/Disadvantages |
| Normal Phase | Silica Gel | DCM/MeOH | Disadvantage: Strong, often irreversible, binding of the cation.[6] Not recommended. |
| Normal Phase | Alumina (Neutral/Basic) | DCM/MeOH Gradient | Advantage: Greatly reduced cation binding; good for preparative scale.[5] |
| Reverse Phase | C18-Functionalized Silica | Acetonitrile/Water | Advantage: Excellent for high-purity separations. Disadvantage: Lower loading capacity. |
| Ion Exchange | Cation Exchange Resin | Aqueous Buffers | Advantage: Highly specific for cationic compounds. Disadvantage: Requires specific resins and elution conditions.[6] |
Table 1: Comparison of Chromatographic Techniques for Purifying Benzothiazolium Salts.
Q7: My purified, crystalline product turns yellow or degrades over time. How should I store it?
A7: Benzothiazolium iodides can be sensitive to light and moisture, leading to decomposition.
Causality: The iodide anion is prone to photo-oxidation, where light provides the energy to convert iodide (I⁻) to iodine (I₂), resulting in discoloration.[9] Additionally, the compound can be hygroscopic, and absorbed water can accelerate degradation pathways.
Recommended Storage Conditions:
-
Container: Store in an amber glass vial or a vial wrapped in aluminum foil to protect from light.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
-
Temperature: Store in a cool, dark place. For high-purity reference standards, storage in a freezer at -20°C is recommended.
-
Desiccation: Keep in a desiccator, particularly if the lab environment is humid.
Validated Experimental Protocols
Protocol 1: High-Yield Recrystallization
This protocol aims to maximize purity and recovery. The key is to use the absolute minimum amount of hot solvent required to dissolve the solid.[10][11]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Ethanol, isopropanol, or acetonitrile are common starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring.
-
Saturated Solution: Continue adding the solvent dropwise to the boiling mixture until the solid just dissolves completely. Avoid adding a large excess of solvent, as this is the most common cause of low recovery.[12]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[12]
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Decolorization with Activated Charcoal
-
Dissolve Solid: Following steps 1-2 from Protocol 1, dissolve the colored crude product in the minimum amount of hot solvent.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute to stop vigorous boiling. This prevents bumping when the charcoal is added.
-
Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a microspatula tip is often sufficient).
-
Reheat and Filter: Bring the mixture back to a boil for a few minutes. Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallize: The resulting clear, colorless (or much less colored) filtrate can now be crystallized as described in steps 4-8 of Protocol 1.
Caption: Standard workflow for synthesis and purification.
References
- HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chrom
- Application of Ionic Liquids in Liquid Chromatography and Electrodriven Separ
- Chiral Ionic Liquids as Stationary Phases in Gas Chrom
- Synthesis and applications of ionic liquids for chrom
- Ionic Liquids in Liquid Chromatography.
- This compound. Chem-Impex.
- Troubleshooting guide for the synthesis of benzothiazole deriv
- This compound. CymitQuimica.
- Quaternary ammonium salt purific
- Technical Support Center: Minimizing Quaternary Ammonium Salt Form
- Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiol
- This compound. Echemi.
- This compound.
- A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing.
- Benzothiazolium, 3-methyl-2-(methylthio)-, iodide (1:1)
- Isolation and purification of quaternary ammonium salts.
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Qu
- This compound | 3119-93-5. TCI Chemicals.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- 3-ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]benzothiazolium iodide. PubChem.
- Recrystallization is the most common method for purifying solid compounds.
- Recrystalliz
- This compound | CAS 3119-93-5. SCBT.
- This compound 98.0+%, TCI America 5 g | Buy Online.
- Recrystallization and Crystalliz
- Advanced treatment of benzothiazole contaminated waters: comparison of O3, AC, and O3/AC processes. PubMed.
- RECRYSTALLIZATION.
- What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? Quora.
- 3-Ethyl-2-methylbenzo[d]thiazol-3-ium iodide. BLDpharm.
- This compound 3119-93-5. TCI Chemicals.
- Reductive dimerization of benzothiazolium salts.
- BENZOTHIAZOL-3-IUM, IODIDE AldrichCPR. Sigma-Aldrich.
- Study of the effect of storage conditions on stability of iodine in iodized table salt.
- Recent Advances in Stability of Iodine in Iodized Salt.
- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Thermo Fisher Scientific.
- A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry (RSC Publishing).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 4. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 9. ijsred.com [ijsred.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Impact of pH on 3-Ethyl-2-methylbenzothiazolium Iodide Fluorescence
Welcome to the technical support resource for researchers utilizing 3-Ethyl-2-methylbenzothiazolium iodide and its derivatives. This guide is designed to provide in-depth, field-proven insights into the pH-dependent fluorescent behavior of this class of compounds. As a foundational structure for many cyanine and styryl dyes, understanding its interaction with the local chemical environment is paramount for experimental success.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental phenomena and provides robust troubleshooting strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence studies?
This compound is a heterocyclic organic compound that serves as a crucial building block or intermediate in the synthesis of a wide range of functional dyes.[3] While not intensely fluorescent on its own in all conditions, it is the core scaffold for creating advanced fluorescent probes, styryl dyes, and sensors used for biological imaging, environmental monitoring, and materials science.[1][3] Its utility stems from the unique photophysical properties of the benzothiazolium ring system, which can be chemically modified to create probes sensitive to specific analytes or environmental conditions, such as pH.[4][5]
Q2: What is the fundamental mechanism behind the pH-sensitivity of benzothiazolium-based dyes?
The fluorescence of many benzothiazolium derivatives is highly dependent on pH due to the presence of protonatable functional groups within the molecule's structure.[6][7] The core mechanism often involves the protonation (addition of H⁺) or deprotonation (removal of H⁺) of nitrogen atoms or other appended groups (like a dimethylamino group) as the environmental pH changes.[6]
This change in protonation state alters the electronic configuration and intramolecular charge transfer (ICT) properties of the molecule.[5] In many cases, the protonated form of the dye is non-fluorescent or weakly fluorescent, while the deprotonated form is highly fluorescent. This reversible, pH-driven transition between a fluorescent "on" state and a quenched "off" state is the basis for their use as pH sensors.[6]
Q3: Over what pH range are benzothiazolium dyes typically active or stable?
The optimal pH range is highly specific to the exact chemical structure of the derivative. However, some general behaviors have been observed:
-
Acidic Quenching: Many derivatives exhibit significantly reduced or zero fluorescence at highly acidic pH levels (e.g., pH < 4).[6]
-
Optimal Fluorescence: Fluorescence intensity often increases as the pH rises, frequently reaching a maximum in the slightly acidic to neutral or slightly alkaline range (pH 6-8).[6]
-
Alkaline Response: The behavior at high pH (e.g., pH > 9) can vary. Some dyes remain stable, while others may show a decrease in fluorescence.[6]
It is crucial to experimentally determine the pH profile for the specific dye you are using, as some probes are intentionally designed to be stable across a broad physiological pH range (e.g., pH 5-9) for applications where pH sensing is not the primary goal.[8]
Troubleshooting Guide: Experimental Issues & Solutions
Problem: No or very low fluorescence signal.
Q: I've added my benzothiazolium derivative to the buffer, but I'm not detecting any significant fluorescence. What could be wrong?
A: This is a common issue that typically points to one of three areas: incorrect pH environment, inappropriate concentration, or chemical degradation.
-
Causality (pH): The most likely cause is that your buffer is too acidic. In an acidic environment, protonatable sites on the dye molecule will be occupied by H⁺ ions, which can quench fluorescence.[6] For some derivatives, fluorescence is negligible at a pH below 4.[6]
-
Solution: Verify the pH of your buffer solution using a calibrated pH meter. Prepare a fresh buffer if there is any doubt. Test a small aliquot of your sample in a buffer with a higher pH (e.g., 7.4) to see if the signal appears. It is essential to perform a full pH titration to characterize your specific probe's behavior.
-
-
Causality (Concentration): While counterintuitive, a concentration that is too high can also lead to a low signal due to aggregation-caused quenching (ACQ), where the dye molecules clump together and suppress fluorescence.[8] Conversely, if the concentration is too low, the signal may be below the detection limit of your instrument.
-
Solution: Perform a concentration titration. Start with the concentration recommended in the literature or by the manufacturer, and then test a series of 10-fold dilutions (both higher and lower) to find the optimal signal-to-background ratio.[9]
-
-
Causality (Photobleaching): Fluorophores can be permanently destroyed by prolonged exposure to high-intensity excitation light.
Problem: High background signal or poor signal-to-noise ratio.
Q: My fluorescence signal is present, but the background is also very high, making my data unreliable. How can I fix this?
A: High background often originates from the probe concentration, buffer components, or non-specific binding.
-
Causality (Probe Concentration): Excessively high probe concentrations are a primary cause of high background.[9]
-
Solution: Optimize the probe concentration as described above. The goal is to use the lowest concentration that still provides a robust signal over background.
-
-
Causality (Buffer Autofluorescence): Some biological buffers or media components can be inherently fluorescent at the wavelengths you are using.
-
Solution: Run a buffer blank (your buffer solution without any probe) in the fluorometer to measure its intrinsic fluorescence. If it is high, consider switching to a different buffer system or using purified, spectroscopy-grade reagents.
-
-
Causality (Non-Specific Binding): In cellular or tissue-based assays, probes can stick non-specifically to proteins or membranes, contributing to background noise.
Problem: Unstable or drifting fluorescence readings.
Q: The fluorescence intensity of my sample is not stable over time, making measurements inconsistent. Why is this happening?
A: Signal drift can be caused by photochemical, thermal, or chemical instability.
-
Causality (Photobleaching): As mentioned previously, continuous exposure to the excitation light source will destroy the fluorophore and cause the signal to decrease over time.
-
Solution: Limit exposure time and intensity. Acquire data efficiently and close the shutter when not actively measuring.
-
-
Causality (Temperature Fluctuation): Fluorescence is a temperature-dependent process. As temperature increases, the likelihood of non-radiative decay pathways increases, which can lead to decreased fluorescence intensity.
-
Solution: Use a temperature-controlled cuvette holder in your fluorometer. Allow your samples and buffers to equilibrate to a stable room temperature before measurement if a controlled holder is not available.[11]
-
-
Causality (Buffer Instability): The pH of your buffer can drift over time, especially alkaline buffers which can absorb atmospheric CO₂ and become more acidic.[12] This pH shift will, in turn, alter the fluorescence of a pH-sensitive dye.
-
Solution: Use freshly prepared buffers for all experiments. Keep buffer containers tightly sealed. If working with alkaline buffers for extended periods, consider performing the experiment in a controlled atmosphere. Re-calibrate your pH meter frequently.[11]
-
Data Summary: Expected pH Impact
The following table summarizes the typical fluorescent response of a generic, pH-sensitive benzothiazolium derivative. Note: This is a generalized representation. You must characterize your specific compound empirically.
| pH Range | Typical Protonation State | Expected Fluorescence Intensity | Primary Rationale |
| 1.0 - 4.0 | Fully Protonated | None to Very Low | Protonation of key functional groups leads to efficient fluorescence quenching.[6] |
| 4.0 - 6.0 | Partially Deprotonated | Increasing | As pH rises, the equilibrium shifts towards the deprotonated, fluorescent state. |
| 6.0 - 8.5 | Primarily Deprotonated | High / Maximum | The dye exists predominantly in its highly fluorescent form.[6] |
| > 8.5 | Deprotonated | High or Decreasing | The response can vary; some dyes are stable, while others may undergo structural changes or deprotonation at other sites, leading to reduced fluorescence.[6] |
Experimental Protocols & Visualizations
Protocol: Characterization of pH-Dependent Fluorescence
This protocol provides a robust workflow for determining the fluorescence-pH profile of a benzothiazolium-based probe.
1. Preparation of Reagents: a. Probe Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the 3-Ethyl-2-methylbenzothiazolium derivative in a suitable organic solvent like DMSO or ethanol. Store protected from light. b. Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 11). Use buffers with pKa values appropriate for each range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). c. pH Verification: Critically, verify the final pH of each buffer at the working temperature using a recently calibrated pH meter.[12]
2. Sample Preparation: a. Set up a series of labeled cuvettes or a 96-well microplate. b. To each cuvette/well, add the same volume of the corresponding pH buffer (e.g., 2 mL). c. Add a small, consistent volume of the probe stock solution to each buffer to achieve the desired final concentration (e.g., 5 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solvatochromic effects. d. Mix gently and allow the samples to equilibrate for 5-10 minutes, protected from light.
3. Fluorescence Measurement: a. Set the excitation and emission wavelengths on the spectrofluorometer based on the known or expected spectra of your dye. If unknown, first run an excitation-emission matrix scan on a sample in the optimal pH range. b. Measure the fluorescence intensity for each sample in the pH series. c. Be sure to measure a "buffer blank" for each pH value to subtract any background autofluorescence.
4. Data Analysis: a. Subtract the corresponding blank reading from each sample's fluorescence intensity. b. Plot the corrected fluorescence intensity (Y-axis) against the measured pH (X-axis). c. The resulting curve represents the pH profile of your fluorescent probe.
Diagrams
Caption: Experimental workflow for pH profile characterization.
Caption: Mechanism of pH-induced fluorescence switching.
References
-
Qi, J., Han, M. S., Chang, Y., & Tung, C. (2011). Effect of pH on fluorescence intensity ratio of benzothiazole derivatives in different pH PBS buffer. ResearchGate. Available at: [Link]
-
Okamoto, A. (n.d.). pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
Gorecka, K., et al. (2021). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. National Institutes of Health (NIH). Available at: [Link]
-
Li, Y., et al. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. National Institutes of Health (NIH). Available at: [Link]
-
Biocompare. (2018). New Cyanine Dye Improves Detection of pH Changes in Live Cells. Biocompare. Available at: [Link]
-
Uota, S., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing. Available at: [Link]
-
American Custom Chemicals Corporation. (n.d.). This compound. American Custom Chemicals Corporation. Available at: [Link]
-
ResearchGate. (2025). pH-Sensitive Cyanine Dyes for Biological Applications. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of cyanine dye color change at different pH value. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (A) Effect of pH on fluorescence intensity of the cyanine in the... ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI. Available at: [Link]
-
Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad. Available at: [Link]
-
Scomparin, C., & Sal-Man, N. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI. Available at: [Link]
-
ResearchGate. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. ResearchGate. Available at: [Link]
-
Today's Clinical Lab. (2020). FISH Tips and Troubleshooting. Today's Clinical Lab. Available at: [Link]
-
ResearchGate. (2025). A Benzothiazole-Based Fluorescent Probe for Sensing Zn2+ and its Application. ResearchGate. Available at: [Link]
-
PubMed. (2024). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. PubMed. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
RSC Publishing. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. RSC Publishing. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Ultrafast Excited-State Dynamics of Thiazole Orange. National Institutes of Health (NIH). Available at: [Link]
-
Hanna Instruments. (n.d.). pH Electrode Troubleshooting Guide. Hanna Instruments. Available at: [Link]
-
Semantic Scholar. (2020). Bimolecular fluorescence quenching of benzoxazole/benzothiazole-based functional dyes. Semantic Scholar. Available at: [Link]
-
Boqu Instrument. (2024). Troubleshooting Common Issues with PH Probes. Boqu Instrument. Available at: [Link]
-
MDPI. (2020). Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors. MDPI. Available at: [Link]
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. biotium.com [biotium.com]
- 11. Troubleshooting Common Issues with PH Probes - Boqu Instrument [boquwater.com]
- 12. pages.hannainst.com [pages.hannainst.com]
Technical Support Center: Solvent Effects on Spectroscopic Properties of 3-Ethyl-2-methylbenzothiazolium Iodide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Ethyl-2-methylbenzothiazolium iodide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and need to understand and troubleshoot the significant influence of solvent environments on its spectroscopic behavior. As a cyanine-type dye, its photophysical properties are exquisitely sensitive to its surroundings, a characteristic that can be both a powerful experimental tool and a source of confusion.[1] This guide provides in-depth, experience-based answers to common issues, detailed protocols, and the theoretical grounding needed to interpret your results with confidence.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the interaction between this compound and various solvents.
Q1: What is this compound and why are its spectroscopic properties important?
A1: this compound is a heterocyclic organic salt.[2] It is a precursor and a member of the broader class of benzothiazolium and cyanine dyes, which are widely used as fluorescent probes, catalysts, and in materials science.[3][4] Its core structure consists of a benzothiazole ring system, which is an excellent chromophore (light-absorbing part). The key feature of this and related cyanine dyes is the delocalized π-electron system across the molecule, which is responsible for its strong absorption in the UV-visible region.[5] Understanding its spectroscopic properties is crucial because changes in its absorption or fluorescence spectra can provide information about the microenvironment, making it a useful probe for studying biological systems or chemical reactions.[1][6]
Q2: What is "solvatochromism" and why does it dramatically affect my measurements with this dye?
A2: Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents.[7] This change is a direct result of how solvent molecules interact with and stabilize the dye molecule in its electronic ground state versus its excited state. When the dye absorbs light, an electron is promoted to a higher energy orbital, which often changes the molecule's dipole moment.[8]
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state. This reduces the energy gap between them, causing the absorption maximum (λmax) to shift to a longer wavelength (a bathochromic or red shift). This is common for many cyanine dyes.
-
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, a polar solvent will stabilize the ground state more, increasing the energy gap. This results in a shift to a shorter wavelength (a hypsochromic or blue shift).[7]
For this compound, these shifts can be substantial, and failing to account for the solvent can lead to misinterpretation of data.[9] The dielectric constant (ε) and refractive index (n) of the solvent are key parameters that influence these interactions.[10]
Q3: What are J- and H-aggregates, and how might they appear in my spectra?
A3: In certain conditions (high concentration, high polarity solvents like water), cyanine dyes tend to self-assemble into ordered structures called aggregates.[11] These are not random clumps; they are specific arrangements that have distinct spectroscopic signatures.
-
J-Aggregates: Formed from a "head-to-tail" alignment of dye molecules. They are characterized by a very sharp, intense absorption band that is red-shifted relative to the monomer's absorption peak. This new peak is often called the "J-band."
-
H-Aggregates: Formed from a "face-to-face" (or sandwich-like) stacking of dye molecules. They are characterized by a broader absorption band that is blue-shifted relative to the monomer peak. H-aggregates are often much less fluorescent than the monomer.[11]
The formation of these aggregates is highly dependent on the solvent, making it a critical parameter to control.[1]
Section 2: Troubleshooting Guide for Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Q4: My measured λmax is shifted compared to a literature value. What is the cause?
-
Primary Cause: Mismatched solvent environment (Solvatochromism).
-
Explanation: The absorption maximum (λmax) of this compound and related dyes is extremely sensitive to solvent polarity.[9][12] Even small differences in solvent composition, purity, or water content can cause noticeable shifts. For example, the λmax in ethanol will be significantly different from that in a less polar solvent like chloroform or a more polar one like water.[10]
-
Troubleshooting & Solutions:
-
Verify Solvent Identity and Purity: Ensure you are using the exact same solvent as cited in the literature. Use spectroscopy-grade solvents to avoid impurities.
-
Check for Water Content: Many organic solvents are hygroscopic. Absorbed water can dramatically increase the polarity of the solvent system. Consider using freshly opened bottles or dried solvents.
-
Perform a Solvent Polarity Scan: To characterize the dye's behavior, run its absorption spectrum in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water). This will confirm the solvatochromic trend (positive or negative).[13]
-
Control the pH: In protic solvents, especially water, the pH can influence the electronic structure of the dye. Ensure your solutions are buffered if you suspect pH effects.[14]
-
Q5: I see an unexpected sharp peak at a longer wavelength (red-shifted) that isn't always present. What is it?
-
Primary Cause: Formation of J-aggregates.
-
Explanation: This is the classic signature of J-aggregation.[11] This phenomenon is particularly common for cyanine dyes in aqueous solutions or alcohol-water mixtures. The formation is often concentration-dependent.
-
Troubleshooting & Solutions:
-
Conduct a Concentration-Dependent Study: Prepare a series of dilutions of your sample in the same solvent. The relative intensity of the J-band should decrease upon dilution as the equilibrium shifts from the aggregate back to the monomer.
-
Alter the Solvent Composition: J-aggregation can often be disrupted by reducing the solvent polarity. Try adding a co-solvent like ethanol or DMSO to your aqueous solution.
-
Increase Temperature: Gently warming the solution can often provide enough energy to break up the aggregates, leading to the disappearance of the J-band. This effect is usually reversible upon cooling.
-
Add Surfactants: A low concentration of a surfactant (like SDS or Triton X-100) can encapsulate the dye molecules, preventing self-aggregation.
-
Q6: My main absorption peak seems broader and has shifted to a shorter wavelength (blue-shifted). Why?
-
Primary Cause: Formation of H-aggregates.
-
Explanation: This spectral signature is characteristic of H-aggregation.[11] Like J-aggregates, their formation is dependent on solvent and concentration. H-aggregates often lead to a significant decrease in fluorescence intensity (quenching).
-
Troubleshooting & Solutions:
-
Follow the Same Steps for J-Aggregates: Perform a concentration-dependent study and try altering the solvent or temperature to disrupt the aggregates.
-
Check Fluorescence: Measure the fluorescence emission spectrum. If H-aggregation is the cause, you should observe a significant decrease in fluorescence intensity corresponding to the appearance of the blue-shifted absorption band.
-
Q7: The fluorescence of my sample is very weak or completely gone. What could be the issue?
-
Primary Cause: Solvent-induced quenching or aggregation-caused quenching.
-
Explanation: The excited state of the dye is highly susceptible to its environment.
-
Solvent Quenching: Highly polar or protic solvents can sometimes provide pathways for non-radiative de-excitation, effectively "quenching" the fluorescence.[8]
-
Aggregation-Caused Quenching (ACQ): As mentioned in Q6, the formation of H-aggregates typically leads to strong fluorescence quenching. Even if you don't see a clear blue-shift in absorption, the presence of non-fluorescent aggregates can diminish the overall signal.
-
-
Troubleshooting & Solutions:
-
Analyze the Absorption Spectrum: First, check for signs of H-aggregation (Q6). If present, your primary goal is to disrupt the aggregates.
-
Change Solvents: Test the fluorescence in a range of solvents. You may find that the dye is highly fluorescent in moderately polar, aprotic solvents (like THF or acetone) but weakly fluorescent in highly polar, protic solvents (like water).
-
De-gas the Solvent: Dissolved oxygen is a known fluorescence quencher. For precise quantum yield measurements, de-gassing the solvent by bubbling with nitrogen or argon can sometimes improve fluorescence intensity.[15]
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your investigations.
Protocol 1: Characterizing Solvatochromic Shifts with UV-Vis Spectroscopy
-
Objective: To systematically measure the effect of solvent polarity on the absorption maximum (λmax) of this compound.
-
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the dye in a solvent in which it is highly soluble, such as ethanol or DMSO.
-
Solvent Selection: Choose a series of high-purity, spectroscopy-grade solvents that span a wide range of polarities. A recommended set includes: n-Hexane, Toluene, Chloroform, Tetrahydrofuran (THF), Acetone, Ethanol, and Water.
-
Sample Preparation: For each solvent, prepare a dilute solution of the dye (e.g., 10 µM) by adding a small, precise volume of the stock solution to a known volume of the test solvent. The final concentration should be low enough to avoid aggregation and yield an absorbance maximum between 0.5 and 1.0 AU.
-
Spectrometer Setup: Warm up the UV-Vis spectrophotometer for at least 30 minutes to ensure lamp stability.[15]
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
For each solvent, first record a baseline (autozero) using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the dye solution in that solvent over a relevant wavelength range (e.g., 300-600 nm).
-
Identify and record the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: Create a table summarizing the λmax for each solvent alongside its dielectric constant (ε) and refractive index (n). Plot λmax versus the solvent polarity parameter to visualize the trend.
-
Protocol 2: Investigating Concentration-Induced Aggregation
-
Objective: To determine if the dye forms aggregates in a specific solvent system.
-
Methodology:
-
Solvent System Selection: Choose a solvent system where aggregation is suspected (e.g., a 1:1 water:ethanol mixture).
-
Serial Dilution: Prepare a high-concentration solution of the dye (e.g., 100 µM) in the chosen solvent system.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum of this initial solution.
-
Dilute and Re-measure: Perform a series of 2-fold dilutions (e.g., to 50 µM, 25 µM, 12.5 µM, etc.). Record the absorption spectrum after each dilution.
-
Data Analysis: Normalize the recorded spectra to the same concentration or overlay them directly. If aggregates are present, the characteristic aggregate peaks (red-shifted for J, blue-shifted for H) will decrease in relative intensity more rapidly than the monomer peak as the concentration decreases.
-
Section 4: Data Presentation & Visualization
Data Summary Table
The following table presents hypothetical but representative data for the solvatochromic behavior of a cyanine dye like this compound. Actual experimental values should be determined using Protocol 1.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λmax) (nm) | Observed Shift |
| Toluene | 2.4 | 1.497 | ~420 nm | Reference |
| Chloroform | 4.8 | 1.446 | ~428 nm | Bathochromic (Red) |
| Acetone | 21 | 1.359 | ~435 nm | Bathochromic (Red) |
| Ethanol | 25 | 1.361 | ~440 nm | Bathochromic (Red) |
| Water | 80 | 1.333 | ~455 nm | Bathochromic (Red) |
Conceptual Diagrams (Graphviz)
These diagrams illustrate the core concepts discussed in this guide.
Caption: Positive Solvatochromism. Polar solvents stabilize the more polar excited state more than the ground state, reducing the energy gap (ΔE) and causing a red shift in absorption.
Caption: Spectral effects of dye aggregation. J-aggregates cause a red shift, while H-aggregates cause a blue shift relative to the monomer.
Caption: A logical workflow for troubleshooting common spectroscopic issues with this compound.
References
-
SPECTROSCOPIC INVESTIGATION ON SOLVENT EFFECT FOR CYANINE DYES. (n.d.). Wuli Xuebao/Acta Physica Sinica. [Link]
-
Chen, P., et al. (2001). The effect of solvent on the optical properties of cyanine dye films. Dyes and Pigments. [Link]
-
Lewis, T. (2015). Spectroscopic Studies of Cyanine Dyes and Serum Albumins for Bioanalytical Applications. Georgia State University ScholarWorks. [Link]
- Sheppard, S. E., & Brigham, H. R. (1943). Some Effects of Solvents upon the Absorption Spectra of Dyes. III. Temperature and Organic Solutions of Cyanine Dyes. Journal of the American Chemical Society.
-
Valenti, G., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PubMed Central. [Link]
-
Saeed, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]
-
Mondal, P., et al. (2021). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing. [Link]
-
Al-Omair, M. A. (2016). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. [Link]
-
Basile, B., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PubMed Central. [Link]
-
The Effects of Solvents on the Spectroscopy of Dyes. (n.d.). eScholarShare. [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). University of Ferrara. [Link]
-
UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. (n.d.). ResearchGate. [Link]
-
Effects of Solvents on Fluorescence of Biological Dyes. (2016). Hackaday.io. [Link]
-
Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]
-
Farhadi, S., & Ghadari, R. (2008). Solvent effect on the spectral properties of Neutral Red. PubMed Central. [Link]
-
Nikolova, D., et al. (2022). (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as Solvatochromic and Fluorogenic Dye for Spectroscopy Applications. MDPI. [Link]
-
SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDICATORS. (2020). Digital Commons @ BAU. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Sepax Technologies. [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). National Institutes of Health. [Link]
-
Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. (2022). MDPI. [Link]
-
Discover Tricks and Tips with our Technical Notes. (n.d.). Wyatt Technology. [Link]
-
Solvatochromism. (n.d.). Wikipedia. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 6. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. Solvent effect on the spectral properties of Neutral Red - PMC [pmc.ncbi.nlm.nih.gov]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Non-Specific Binding of Thiazole-Based Fluorescent Probes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing fluorescent probes derived from the 3-Ethyl-2-methylbenzothiazolium iodide scaffold, such as Thiazole Orange (TO) and other cyanine dyes. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome the common challenge of non-specific binding and achieve high-quality, reproducible results in your imaging and flow cytometry experiments.
Section 1: Frequently Asked Questions (FAQs) - The Science of Non-Specific Binding
This section addresses the fundamental principles behind non-specific binding of thiazole-based and cyanine probes.
Q1: What is non-specific binding, and why is it a common issue with probes like Thiazole Orange?
A: Non-specific binding refers to the adherence of a fluorescent probe to unintended targets within a sample, leading to high background noise and obscuring the true signal. Probes with a this compound core, like many cyanine dyes, are susceptible to this for several reasons:
-
Hydrophobic Interactions: The aromatic ring structures in these dyes can hydrophobically interact with lipids and proteins, causing them to accumulate in membranes and other cellular compartments.
-
Electrostatic Interactions: These dyes are often cationic and can bind non-specifically to negatively charged molecules and structures within the cell, such as the phosphate backbone of DNA and RNA, or acidic proteins. While TO's fluorescence is designed to "turn on" when bound to nucleic acids, this inherent affinity can also lead to binding in a manner that is not sequence- or structure-specific.[1][2]
-
Dye Aggregation: At higher concentrations, cyanine dyes have a tendency to form aggregates in aqueous solutions.[3] These aggregates can precipitate onto the sample and create bright, punctate artifacts that are a significant source of background fluorescence.
-
Binding to Specific Cell Types: Certain cell types, particularly monocytes and macrophages, are known to exhibit high non-specific binding of cyanine dyes, potentially through interactions with Fc receptors or other surface proteins.[4][5][6]
Q2: How can I distinguish between high background from non-specific probe binding and cellular autofluorescence?
A: This is a critical first step in troubleshooting. Autofluorescence is the natural fluorescence emitted by biological materials like collagen, elastin, and flavins when excited by light.[3][7] To differentiate between these two sources of background, you must include proper controls in your experiment:
-
Unstained Control: An identical sample that has not been exposed to any fluorescent probe. Any signal detected from this sample is due to autofluorescence.
-
Secondary Antibody Only Control (for immunofluorescence): If using a primary and a fluorescently-labeled secondary antibody, this control (sample incubated with only the secondary antibody) will reveal if the secondary antibody itself is binding non-specifically.[7][8]
-
Isotype Control (for immunofluorescence): An antibody of the same isotype, conjugation, and concentration as the primary antibody, but which does not target any known protein in the sample. This helps determine if the observed staining is due to specific antigen binding or non-specific antibody interactions.
By comparing the signal from these controls to your fully stained sample, you can determine the primary source of your background noise.
Q3: My signal-to-noise ratio is poor. How do I confirm that non-specific binding is the culprit?
A: A poor signal-to-noise ratio means your specific signal is difficult to distinguish from the background. After ruling out autofluorescence with the controls mentioned above, consider these indicators of non-specific binding:
-
High, diffuse background: The entire cell or tissue may appear fluorescent, rather than just the target structure.[8][9]
-
Unexpected localization: The probe is accumulating in cellular compartments where the target is not expected to be found.
-
High signal in negative control cells/tissues: If you have a biological negative control (e.g., a cell line that does not express the target), high fluorescence in this sample points to non-specific binding.
The workflow below illustrates a logical approach to diagnosing and solving high background issues.
Caption: Troubleshooting workflow for high background fluorescence.
Section 2: Troubleshooting Guides
This section provides actionable solutions to common problems encountered during experiments.
Problem: Diffuse, High Background Fluorescence Across the Entire Sample
This is often caused by issues with the staining protocol itself, leading to excess, unbound, or aggregated probe remaining in the sample.
Potential Cause A: Probe Concentration is Too High
An excessive concentration of the probe is a primary cause of high background.[7][8][10] The goal is to find the lowest concentration that provides a bright specific signal without elevating the background.
Solution: Perform a Probe Titration Experiment
Protocol: Probe Concentration Titration
-
Prepare Samples: Seed cells or prepare tissue sections as you would for a standard experiment. Prepare at least 6-8 samples for the titration series.
-
Prepare Probe Dilutions: Create a series of probe dilutions in your staining buffer. A good starting point is to test one log above and below the manufacturer's recommended concentration. For example: 10x, 5x, 2x, 1x (recommended), 0.5x, 0.1x.
-
Staining: Stain each sample with a different probe concentration, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Imaging: Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).
-
Analysis: Compare the images to identify the concentration that yields the best signal-to-noise ratio.
Illustrative Data: Titration of a Hypothetical Thiazole-Based Probe
| Probe Concentration | Specific Signal Intensity (Target) | Background Intensity (Non-Target Area) | Signal-to-Noise Ratio (Specific/Background) | Comments |
| 10 µM | 1500 | 800 | 1.88 | High signal, but very high background. |
| 5 µM | 1450 | 450 | 3.22 | Bright signal, background still significant. |
| 2 µM | 1200 | 150 | 8.00 | Optimal: Bright signal, low background. |
| 1 µM | 800 | 120 | 6.67 | Good signal, but dimmer than 2 µM. |
| 0.5 µM | 400 | 100 | 4.00 | Signal is becoming too weak. |
| 0.1 µM | 150 | 90 | 1.67 | Signal is barely distinguishable from background. |
Note: Intensity values are arbitrary units.
Potential Cause B: Inadequate Washing
Insufficient washing will leave unbound probe in the sample, contributing directly to background fluorescence.[3][8][10]
Solution: Optimize Your Washing Protocol
Protocol: Enhanced Washing Procedure
-
Post-Staining Wash 1: Immediately after removing the staining solution, wash the sample 3 times with a buffered saline solution like PBS.
-
Incorporate a Detergent: For the next series of washes, use PBS supplemented with a mild, non-ionic detergent such as 0.05% Tween-20. This helps to disrupt weak, non-specific interactions.
-
Increase Wash Duration and Agitation: Wash the samples 3-4 times for 5-10 minutes each on a gentle orbital shaker.[9] This provides sufficient time and mechanical action to remove unbound probe.
-
Final Rinse: Perform a final rinse with PBS without detergent to remove any residual detergent before imaging.
Potential Cause C: Presence of Dye Aggregates
Cyanine dyes can form aggregates in aqueous buffers, especially after freeze-thaw cycles or during long-term storage. These aggregates bind non-specifically and appear as bright, punctate spots.[3]
Solution: Proper Probe Handling and Preparation
-
Fresh Dilutions: Always prepare fresh working solutions of the probe from a concentrated stock solution on the day of the experiment.
-
Sonication: If you suspect aggregates in your stock solution, briefly sonicate the vial to help break them up.
-
Centrifugation: Before making your final dilution, centrifuge the stock solution at high speed (>10,000 x g) for 5-10 minutes and pipette the probe from the supernatant, avoiding any pelleted material.[9]
Problem: Non-Specific Staining of Certain Cell Types or Structures
This issue often points to inherent chemical interactions between the dye and specific biological components.
Solution: Employing Blocking Agents
Blocking agents work by occupying the sites of non-specific interaction before the fluorescent probe is added. The choice of blocking agent depends on the suspected mechanism of non-specific binding.
Caption: Mechanism of action for blocking agents.
Protocol: General Blocking Procedure
-
Sample Preparation: Prepare your cells or tissue up to the step just before primary antibody or probe incubation.
-
Blocking Incubation: Remove the buffer and add the blocking solution, ensuring the sample is fully covered. Common blocking agents include:
-
Bovine Serum Albumin (BSA): A 1-5% solution in PBS is widely used to block non-specific protein-protein interactions.[11]
-
Normal Serum: Using 5-10% normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary) is very effective.[12]
-
Commercial Buffers: Several vendors offer proprietary blocking buffers specifically designed to reduce non-specific binding of cyanine dyes, such as those that block interactions with monocytes.[4][5]
-
-
Incubation Time: Incubate for 30-60 minutes at room temperature.
-
Staining: Do not rinse off the blocking buffer. Simply remove it and add your primary antibody or fluorescent probe diluted in the same blocking buffer.
Table of Common Blocking Agents and Their Applications
| Blocking Agent | Primary Mechanism | Best For | Considerations |
| Bovine Serum Albumin (BSA) | Blocks hydrophobic and charge-based protein interactions. | General purpose blocking for immunofluorescence and western blotting.[11] | Use high-purity, IgG-free BSA to avoid cross-reactivity with antibodies. |
| Normal Serum | Contains a high concentration of immunoglobulins that block non-specific antibody binding sites.[12] | Immunofluorescence, especially when high background from secondary antibodies is an issue. | Must match the host species of the secondary antibody. |
| Non-fat Dry Milk | Protein-based blocking. | Western blotting. | Not recommended for biotin-avidin systems due to endogenous biotin. Contains phosphoproteins, which can interfere with phospho-specific antibody studies.[11] |
| Commercial Cyanine Dye Blocking Buffers | Proprietary formulations designed to prevent dye-mediated binding, especially to monocytes/macrophages.[4][5] | Flow cytometry and imaging experiments using cyanine-based tandem dyes (e.g., PE-Cy7, APC-Cy7). | Can sometimes affect cell recovery; test on your specific cell type.[12] |
Section 3: Advanced Strategies & Probe Development
For particularly challenging systems, protocol optimization may not be sufficient. In these cases, consider the probe itself.
-
Chemical Modification: Research has shown that modifying the structure of Thiazole Orange can dramatically improve its specificity. For instance, adding certain substituents can increase its selectivity for G-quadruplex DNA over double-stranded DNA.[13][14]
-
Conjugation: Conjugating TO to other molecules can alter its binding properties and reduce toxicity. For example, conjugating TO to neomycin has been shown to improve its targeting to intracellular RNA and decrease cytotoxicity.[2][15]
While these strategies are typically in the realm of probe development, being aware of them can help you select more advanced, second-generation probes that may be commercially available and better suited for your application.
References
-
Cyanine TruStain™, an effective blocking buffer to eliminate non-specific cyanine-like dye-mediated monocyte binding. ResearchGate. [Link]
-
This compound. Alliance of Genome Resources. [Link]
-
Dye-mediated Binding. McGovern Medical School - UTHealth Houston. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry. National Institutes of Health (NIH). [Link]
-
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI. [Link]
-
How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse. [Link]
- METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5.
-
Fluorescent microscopy troubleshooting: high background. YouTube. [Link]
-
Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates. National Institutes of Health (NIH). [Link]
-
Molecular Engineering of Thiazole Orange Dye: Change of Fluorescent Signaling from Universal to Specific upon Binding with Nucleic Acids in Bioassay. PubMed. [Link]
-
Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange-Neomycin Conjugates. PubMed. [Link]
-
Molecular Engineering of Thiazole Orange Dye: Change of Fluorescent Signaling from Universal to Specific upon Binding with Nucleic Acids in Bioassay. ResearchGate. [Link]
-
Fluorescent Staining. StainsFile. [Link]
-
Optimization, Design and Avoiding Pitfalls in Manual Multiplex Fluorescent Immunohistochemistry. National Institutes of Health (NIH). [Link]
-
A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing. [Link]
-
A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry (RSC Publishing). [Link]
-
A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 6. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 7. biotium.com [biotium.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 12. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Engineering of Thiazole Orange Dye: Change of Fluorescent Signaling from Universal to Specific upon Binding with Nucleic Acids in Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange-Neomycin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Quantum Yield of 3-Ethyl-2-methylbenzothiazolium Iodide-Based Fluorophores
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical for optimizing the performance of your benzothiazolium-based fluorophores.
Q1: What is fluorescence quantum yield, and why is it a crucial parameter for my research?
A: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A higher quantum yield signifies a more efficient and brighter fluorophore. In applications such as bioimaging, high-throughput screening, and biosensing, a high quantum yield is paramount for achieving a strong signal-to-noise ratio, which directly impacts the sensitivity, accuracy, and reliability of your experimental data.
Q2: What are the primary factors that influence the quantum yield of 3-Ethyl-2-methylbenzothiazolium iodide and related cyanine dyes?
A: The quantum yield of these fluorophores is exceptionally sensitive to their molecular structure and local environment.[2] Key influencing factors include:
-
Solvent Polarity and Viscosity: The polarity of the solvent can alter the energy levels of the excited state, leading to spectral shifts and changes in quantum yield.[3][4] Increased solvent viscosity can restrict molecular vibrations and rotations, which are major non-radiative decay pathways, thereby enhancing the quantum yield.[5][6]
-
Concentration and Aggregation: At high concentrations, the planar structure of these dyes promotes the formation of aggregates through π-π stacking. This phenomenon, known as Aggregation-Caused Quenching (ACQ), creates non-radiative decay pathways and significantly reduces fluorescence.[7][8][9]
-
Temperature: Higher temperatures can increase the rate of non-radiative decay processes, generally leading to a decrease in quantum yield.[2]
-
Presence of Quenchers: Common quenchers like dissolved oxygen, halide ions, and heavy metal ions can deactivate the excited state of the fluorophore, diminishing fluorescence.[10]
-
Molecular Rigidity: A more rigid molecular structure, often achieved through chemical modification or binding to a macromolecule like DNA, can limit non-radiative decay and significantly boost the quantum yield.[2][5][11]
Section 2: Troubleshooting Guide: Common Issues and Strategic Solutions
This section provides a systematic approach to diagnosing and resolving prevalent experimental challenges.
Issue 1: Observed Fluorescence Intensity is Critically Low or Absent
You've prepared your sample, but the fluorescence signal is much weaker than anticipated.
Possible Causes and Step-by-Step Solutions:
-
Aggregation-Caused Quenching (ACQ): This is a primary suspect for planar aromatic dyes.
-
Diagnostic Protocol: Perform a concentration-dependent study. Acquire the UV-Vis absorption and fluorescence emission spectra of your dye across a range of concentrations in your chosen solvent. A decrease in the fluorescence quantum yield, a change in the shape of the absorption spectrum, or the appearance of a new, red-shifted absorption band at higher concentrations are strong indicators of ACQ.[8]
-
Mitigation Strategies:
-
Optimize Concentration: Systematically dilute your sample to identify a concentration range where the monomeric, fluorescent form of the dye is predominant.
-
Modify the Solvent System: The addition of surfactants can disrupt aggregates and restore fluorescence.
-
Structural Modification: For long-term solutions, consider synthesizing derivatives with bulky substituents that sterically hinder π-π stacking.[8]
-
-
-
Unfavorable Solvent Environment: The quantum yield of benzothiazolium dyes is highly dependent on the solvent.
-
Diagnostic Protocol: Screen a panel of spectroscopic grade solvents with varying polarities and viscosities (e.g., water, ethanol, glycerol, acetonitrile, dichloromethane).[12] Ensure solvent purity by checking for fluorescent impurities.[12]
-
Enhancement Strategy:
-
Solvent Selection: Compare the integrated fluorescence intensities across the different solvents. You will likely observe that less polar and more viscous solvents enhance the quantum yield.[5][6]
-
Viscosity Tuning: Prepare mixtures of solvents, such as water-glycerol solutions, to systematically increase viscosity and observe the effect on fluorescence intensity.[13] An increase in fluorescence with viscosity is common for this class of dyes.[5][6]
-
-
Experimental Workflow for Diagnosing and Mitigating Aggregation-Caused Quenching (ACQ)
Caption: A systematic workflow for identifying and overcoming aggregation-caused quenching.
Issue 2: Rapid Signal Decay (Photobleaching)
The fluorescence intensity diminishes quickly under continuous illumination from your microscope or fluorometer.
Possible Causes and Step-by-Step Solutions:
-
Photochemical Degradation: The excited fluorophore can react with molecular oxygen, leading to its irreversible destruction.[10]
-
Diagnostic Protocol: Measure the fluorescence intensity over time while continuously illuminating the sample. A rapid decay indicates photobleaching.[10]
-
Mitigation Strategies:
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your sample medium.
-
Deoxygenate Solutions: For in vitro experiments, deoxygenating your solvent by purging with nitrogen or argon can significantly reduce photobleaching.[10]
-
-
-
Excessive Excitation Power: High-intensity light can accelerate photobleaching.[10]
-
Diagnostic Protocol: Compare the rate of signal decay at different excitation power levels.
-
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio.
-
Optimize Acquisition Settings: Use shorter exposure times and higher detector sensitivity where possible.
-
-
Section 3: Quantitative Data and Protocols
Table 1: Illustrative Quantum Yields of a Cyanine Dye in Different Environments
| Environment | Quantum Yield (Φf) | Key Influencing Factor |
| Aqueous Buffer | ~0.15[2] | Polarity, low viscosity |
| Ethanol | >0.20 | Reduced polarity |
| Glycerol | Significantly Increased[5][6] | High viscosity restricting molecular motion |
| Bound to DNA | 0.20 - 0.40[11] | Steric confinement and rigidity |
Note: These are representative values for a typical cyanine dye and will vary for specific this compound derivatives.
Protocol: Relative Fluorescence Quantum Yield Measurement
This protocol uses the comparative method, which is reliable and widely used.[1][14] It involves comparing the fluorescence of the test sample to a standard with a known quantum yield.
-
Select an Appropriate Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample.[15][16]
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1][14][15]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.[15]
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_ST).
-
-
Calculate Quantum Yield: The quantum yield of your sample (Φ_X) is calculated using the following equation:[1]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Jablonski Diagram Illustrating Deactivation Pathways
Caption: Jablonski diagram illustrating the competition between fluorescence and non-radiative decay pathways.
Section 4: References
-
A Comparative Guide to the Quantum Yield of Cyanine Dyes - Benchchem. (n.d.). Retrieved from
-
Resch-Genger, U., Rurack, K., & Hoffmann, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved from
-
Troubleshooting low quantum yield in 2,6-Bis(2-benzimidazolyl)pyridine fluorescence - Benchchem. (n.d.). Retrieved from
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. (n.d.). Retrieved from
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). Retrieved from
-
Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC - NIH. (2019). Retrieved from
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields - ResearchGate. (n.d.). Retrieved from
-
Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity - OSTI.GOV. (n.d.). Retrieved from
-
Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization - MDPI. (n.d.). Retrieved from
-
Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PubMed Central. (n.d.). Retrieved from
-
Spectral Fine Tuning of Cyanine Dyes: Electron Donor- Acceptor Substituted Analogues of Thiazole Orange. (2015). Retrieved from
-
Dependence of the relative quantum yield on solution viscosity, Cy3 ( ) and Cy5 ( ) in aqueous glycerol solutions with different concentrations - ResearchGate. (n.d.). Retrieved from
-
This compound. (n.d.). Retrieved from
-
Overcoming aggregation-caused quenching in 1H-Benzo[c]carbazole dyes - Benchchem. (n.d.). Retrieved from
-
A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - RSC Publishing. (2025). Retrieved from
-
Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from
-
Solvent Effects on Fluorescence Emission - Evident Scientific. (n.d.). Retrieved from
-
Schematic representation of the aggregation‐caused quenching (ACQ)... - ResearchGate. (n.d.). Retrieved from
-
What's wrong with my quantum yield measurement? - ResearchGate. (2015). Retrieved from
-
This compound - Chem-Impex. (n.d.). Retrieved from
-
This compound | CAS 3119-93-5 | SCBT. (n.d.). Retrieved from
-
Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters - PubMed. (2011). Retrieved from
-
[HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope? (2021). Retrieved from
-
Processes of aggregation-caused quenching (ACQ) and aggregation-induced... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from
-
Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. (n.d.). Retrieved from
-
What are some factors that can affect the quantum yield brightness of a fluorophore? (2023). Retrieved from
-
Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level | Analytical Chemistry - ACS Publications. (2013). Retrieved from
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC - NIH. (n.d.). Retrieved from
-
Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant - MDPI. (n.d.). Retrieved from
-
Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed. (n.d.). Retrieved from
-
High Quantum Yields and Biomedical Fluorescent Imaging Applications of Photosensitized Trivalent Lanthanide Ion-Based Nanoparticles - MDPI. (n.d.). Retrieved from
-
Improving Quantum Yield of a NIR-II Dye by Phenylazo Group - PubMed. (2020). Retrieved from
-
Driving high quantum yield NIR emission through proquinoidal linkage motifs in conjugated supermolecular arrays - Chemical Science (RSC Publishing). (2020). Retrieved from
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. osti.gov [osti.gov]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iss.com [iss.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-Ethyl-2-methylbenzothiazolium iodide
Welcome to the dedicated technical support guide for 3-Ethyl-2-methylbenzothiazolium iodide (CAS: 3119-93-5). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this versatile benzothiazolium salt. As a quaternary ammonium salt, its solubility is governed by factors including solvent polarity, temperature, and the presence of co-solvents. This guide provides field-proven insights and systematic approaches to ensure successful dissolution and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly used?
A1: this compound is a heterocyclic organic salt.[1] It belongs to the class of quaternary ammonium compounds and is utilized as a key intermediate in the synthesis of cyanine dyes, fluorescent probes, and electrochemical sensors.[2] Its applications are prominent in biological research as a dye and in materials science.[3]
Q2: What are the general solubility characteristics of this compound?
A2: As a salt, this compound is generally soluble in polar solvents. While its aqueous solubility can be limited, it demonstrates good solubility in polar organic solvents. This is characteristic of many benzothiazole-based compounds, which tend to be more soluble in organic media than in water.
Q3: In which solvents has this compound been successfully dissolved according to published research?
A3: Published studies have demonstrated the successful dissolution of this compound and its derivatives in several common laboratory solvents. These include:
-
Ethanol: Used as a reaction solvent for synthesizing derivatives.[4]
-
Dimethyl Sulfoxide (DMSO): Used for preparing stock solutions for spectroscopic analysis and biological assays, sometimes in aqueous mixtures.[5]
-
Acetonitrile: Employed in the synthesis of related benzothiazolium salts.[6]
-
Nitromethane: Also used as a solvent for the synthesis of similar compounds.[6]
Q4: I am observing low solubility in an aqueous buffer (e.g., PBS). Is this expected, and how can I improve it?
A4: Yes, this is a common challenge. Cyanine dyes and their precursors, like this compound, often exhibit poor solubility in aqueous buffers, which can negatively impact experimental outcomes such as fluorescence.[7] A highly effective strategy is the use of a co-solvent. Adding a miscible organic solvent like ethanol (e.g., up to 30%) or DMSO to the aqueous buffer can significantly enhance solubility.[7]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound.
Issue 1: The compound is not dissolving in my chosen solvent at room temperature.
-
Causality: The solvent may not be polar enough, or the dissolution rate is slow at ambient temperatures. The energy barrier to break the crystal lattice of the salt is not being overcome.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a recommended polar solvent (see Data Presentation table below).
-
Increase Temperature: Gently warm the solution. An increase in temperature often enhances the solubility of organic salts. Be cautious not to exceed the boiling point of the solvent or cause decomposition of the compound (melting point is approximately 193-197°C).[2][8]
-
Apply Mechanical Agitation: Use a vortex mixer or sonication to provide energy to the system, which can accelerate the dissolution process.
-
Change the Solvent: If the compound remains insoluble, switch to a more polar or a different class of organic solvent, such as DMSO or DMF.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Causality: This often occurs when a stock solution (typically in a pure organic solvent like DMSO) is diluted into an aqueous buffer where the compound is less soluble. The solution has become supersaturated.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The target concentration in the aqueous medium may be too high. Try preparing a more dilute final solution.
-
Use a Co-solvent System: Instead of diluting into a purely aqueous buffer, use a buffer containing a co-solvent. For example, prepare your final solution in a mixture of PBS and ethanol.[7]
-
pH Adjustment: The pH of the solution can influence the stability of related compounds. While this compound is a quaternary salt and its charge is pH-independent, the overall stability of your experimental system might be pH-sensitive. Ensure the pH of your final solution is within a stable range for all components.
-
Issue 3: I need to prepare a stock solution for biological assays, but I'm concerned about solvent toxicity.
-
Causality: Solvents like DMSO can be toxic to cells at higher concentrations. It's crucial to balance solubility requirements with experimental constraints.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve the compound in a minimal amount of a suitable solvent like DMSO to create a highly concentrated stock solution (e.g., 10 mM or higher).
-
Minimize Final Solvent Concentration: When preparing the final working solution for your assay, ensure the final concentration of the organic solvent is low enough to be tolerated by your cells (typically <0.5% for DMSO in many cell cultures).
-
Solvent-Free Alternatives (Advanced): For drug delivery applications, more advanced techniques like creating formulations with cyclodextrins or other solubilizing agents can be explored to improve aqueous solubility without organic co-solvents.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Lab Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Sparingly Soluble | Solubility can be enhanced with co-solvents. |
| Ethanol | 5.2 | Soluble | A good first choice for many applications.[4] |
| Methanol | 6.6 | Soluble | Similar polarity to ethanol, likely a good solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Excellent for preparing high-concentration stock solutions.[5] |
| Acetonitrile | 6.2 | Soluble | Used in related syntheses.[6] |
| Dichloromethane (DCM) | 3.4 | Slightly Soluble/Insoluble | Generally, less effective for ionic salts. |
| Hexane | 0.0 | Insoluble | Non-polar solvent, not suitable. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Calculate the required mass of the compound. For 1 mL of a 10 mM solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 305.18 g/mol = 0.0030518 g = 3.05 mg
-
Weigh out 3.05 mg of this compound and place it into a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be applied if dissolution is slow.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution in an Aqueous Buffer with a Co-solvent
-
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol
-
-
Procedure:
-
Prepare the co-solvent buffer: Mix PBS and Ethanol in a 7:3 ratio (v/v) to get a 30% Ethanol/PBS buffer.
-
Perform a serial dilution. Take 10 µL of the 10 mM stock solution and add it to 990 µL of the co-solvent buffer. This gives a 100 µM intermediate solution.
-
Take 100 µL of the 100 µM intermediate solution and add it to 900 µL of the co-solvent buffer. This results in a final working solution of 10 µM.
-
Vortex briefly to ensure homogeneity. The final DMSO concentration in this working solution is negligible (0.01%).
-
Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Dissolution Issues
Caption: A step-by-step decision tree for resolving common dissolution problems.
Diagram 2: Protocol for Preparing a Working Solution
Caption: Workflow for preparing a stock and final working solution.
References
-
How can solubility of the cyanine related probes improved? (2016). ResearchGate. Retrieved from [Link]
- Jiang, L., Dou, L.-F., & Li, B. (2007). An efficient approach to the synthesis of water-soluble cyanine dyes using poly(ethylene glycol) as a soluble support. Tetrahedron Letters.
-
An efficient approach to the synthesis of water-soluble cyanine dyes using poly(ethylene glycol) as a soluble support. (2007). ResearchGate. Retrieved from [Link]
- A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. (2022).
- Method for enhancing the solubility of a colorant. (2003). Google Patents.
- NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[ d]azol-3-ium iodides. (2001). Magnetic Resonance in Chemistry.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. (2021). RSC Publishing.
- Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Beilstein Journal of Organic Chemistry.
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
- 2-(4H-4-Oxo-benzopyran-3-yl)benzothiazolium Salts. (2005). Sciforum.
-
NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]
- Benzothiazolium salts as versatile primary alcohol derivatives in Ni-catalyzed cross-electrophile arylation/vinylation. (2023). Organic & Biomolecular Chemistry, RSC Publishing.
-
Reductive dimerization of benzothiazolium salts. (2024). ResearchGate. Retrieved from [Link]
-
3-Ethyl-2-methyl-2-thiazolinium iodide - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to 3-Ethyl-2-methylbenzothiazolium Iodide and Rhodamine-Based Fluorescent Probes for Viscosity Sensing
For researchers, scientists, and professionals in drug development, the ability to peer into the intricate workings of living cells is paramount. The viscosity of the cellular microenvironment, a parameter once considered a mere physical constant, is now recognized as a critical regulator of cellular processes, from protein folding and diffusion to signaling cascades. Fluorescent "molecular rotors" have emerged as indispensable tools for mapping these viscosity changes in real-time. This guide provides an in-depth, objective comparison of two prominent classes of fluorescent probes used for this purpose: those derived from 3-Ethyl-2-methylbenzothiazolium iodide and the well-established rhodamine-based probes.
The "Molecular Rotor" Principle: A Universal Mechanism
At the heart of both probe classes lies the principle of the molecular rotor. These fluorescent molecules possess a structure that allows for intramolecular rotation or twisting in the excited state. In environments of low viscosity, this rotation is rapid and provides a non-radiative pathway for the molecule to return to its ground state, resulting in weak fluorescence. However, in a more viscous medium, this intramolecular motion is hindered. The restriction of this non-radiative decay pathway forces the molecule to release its energy through the emission of photons, leading to a significant increase in fluorescence intensity and often, a longer fluorescence lifetime.
Caption: General mechanism of a molecular rotor.
Probe Class 1: The Rise of this compound Derivatives
This compound is a versatile precursor for the synthesis of a variety of fluorescent probes.[1][2] For viscosity sensing, this core is typically functionalized to create a D-π-A (donor-π-acceptor) structure. The benzothiazolium moiety acts as a potent electron acceptor. Intramolecular rotation around the π-bridge is sensitive to the viscosity of the surrounding medium.
These probes often exhibit red to near-infrared (NIR) emission, which is advantageous for biological imaging due to reduced background autofluorescence from cells and tissues.[3] The fluorescence intensity of these probes can show a dramatic increase in response to elevated viscosity.
Probe Class 2: The Versatility of Rhodamine-Based Probes
Rhodamine dyes are a cornerstone of fluorescence microscopy due to their exceptional brightness and photostability.[] While the spirolactam "on-off" switch is a well-known mechanism for rhodamine-based probes targeting specific analytes, for viscosity sensing, the principle of restricted intramolecular rotation is also employed.[5] This is often achieved by designing rhodamine derivatives where a portion of the molecule can rotate, and this rotation is hindered in viscous environments.
Rhodamine-based viscosity probes have been developed with a range of spectral properties and for targeting specific organelles, such as the mitochondria.[6] Their high quantum yields make them particularly bright, which is beneficial for imaging with high signal-to-noise ratios.
Head-to-Head Comparison: A Data-Driven Analysis
The selection of a fluorescent probe is a critical experimental decision. The following table summarizes the key performance characteristics of representative probes from each class, based on available experimental data. It is important to note that a direct, side-by-side comparison in a single study is rare; therefore, this table synthesizes data from multiple sources where experimental conditions were as comparable as possible.
| Feature | This compound Probes | Rhodamine-Based Probes |
| Excitation Wavelength (λex) | Typically in the green to red region (e.g., ~488-560 nm) | Broadly tunable, commonly in the green to red region (e.g., ~510-570 nm) |
| Emission Wavelength (λem) | Red to near-infrared (e.g., ~600-700 nm) | Orange to red (e.g., ~550-650 nm) |
| Quantum Yield (Φ) | Generally low in low viscosity solvents (e.g., <0.1), increasing significantly with viscosity. | Can be high even in lower viscosity, with a notable increase in more viscous media. |
| Fluorescence Lifetime (τ) | Shows a clear increase with viscosity. | Also demonstrates a viscosity-dependent increase in lifetime. |
| Viscosity Sensitivity | Can exhibit a large fold-increase in fluorescence intensity. | Also shows a significant fluorescence enhancement with increasing viscosity. |
| Photostability | Generally good, but can be susceptible to photobleaching under prolonged illumination. | Excellent photostability is a hallmark of the rhodamine core structure.[7] |
| Cell Permeability & Targeting | Can be readily modified with targeting moieties (e.g., for mitochondria). | Excellent cell permeability; numerous derivatives for organelle-specific targeting exist. |
| Cytotoxicity | Generally low at working concentrations. | Low toxicity at typical imaging concentrations. |
Experimental Protocols: From Synthesis to Cellular Imaging
To provide a practical context for the application of these probes, the following section details representative experimental protocols.
Synthesis of a Representative Benzothiazolium-Based Viscosity Probe
This protocol describes the synthesis of a simple D-π-A type viscosity probe derived from this compound.
Caption: Synthesis workflow for a benzothiazolium probe.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a suitable donor-functionalized aldehyde, such as 4-(diphenylamino)benzaldehyde (1.1 equivalents), in anhydrous ethanol.
-
Catalysis: Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure fluorescent probe.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a Representative Rhodamine-Based Viscosity Probe
This protocol outlines the synthesis of a rhodamine B-based probe where the carboxyl group is functionalized to create a molecular rotor.
Caption: Synthesis workflow for a rhodamine-based probe.
Step-by-Step Protocol:
-
Activation of Rhodamine B: Suspend Rhodamine B (1 equivalent) in a suitable solvent such as dichloromethane. Add an activating agent, for example, thionyl chloride (SOCl₂), dropwise at 0°C to convert the carboxylic acid to an acyl chloride.
-
Amine Addition: In a separate flask, dissolve an amine that will act as the rotating part of the molecular rotor (e.g., N,N'-dimethylethylenediamine, 1.2 equivalents) and a base like triethylamine in dichloromethane.
-
Coupling Reaction: Slowly add the activated Rhodamine B solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the crude product by column chromatography to obtain the final rhodamine-based viscosity probe.
-
Characterization: Verify the structure of the synthesized probe using appropriate analytical methods.
Live-Cell Imaging of Mitochondrial Viscosity
This protocol provides a general framework for using either class of probe to visualize viscosity changes in the mitochondria of live cells.
Caption: Workflow for live-cell viscosity imaging.
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293T) on glass-bottom dishes or chamber slides and culture in appropriate media until they reach 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the viscosity probe (e.g., 1-10 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed cell culture media to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture media from the cells and replace it with the probe-containing media. Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
Washing: After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh culture media to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed media to the cells and immediately proceed to imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For quantitative analysis of viscosity, fluorescence lifetime imaging microscopy (FLIM) is the preferred method.[8]
-
Inducing Viscosity Changes (Optional): To observe dynamic changes, cells can be treated with agents known to alter mitochondrial viscosity, such as nystatin or monensin, and imaged over time.[9]
Conclusion and Future Outlook
Both this compound and rhodamine-based fluorescent probes are powerful tools for the investigation of cellular viscosity. Probes derived from this compound offer the advantage of red to NIR emission, which is beneficial for in vivo imaging. Rhodamine-based probes, on the other hand, benefit from the inherently high brightness and photostability of the rhodamine scaffold.
The choice between these two classes of probes will ultimately depend on the specific requirements of the experiment, including the desired spectral properties, the biological system under investigation, and the imaging modality being used. As the field of fluorescent probe development continues to advance, we can anticipate the emergence of new and improved molecular rotors with enhanced sensitivity, specificity, and performance for unraveling the complex role of viscosity in health and disease.
References
- Casey, K. G. and E. L. Quitevis (1988) Effect of solvent polarity on nonradiative processes in xanthene dyes: Rhodamine B in normal alcohols. J. Phys. Chem. 92, 6590-6594.
-
Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime. Chem Commun (Camb). 2019 Jun 20;55(51):7410-7413. doi: 10.1039/c9cc03977e. [Link]
-
A targetable fluorescent probe for imaging of mitochondrial viscosity in living cells. Anal. Methods, 2020,12, 123-127. [Link]
-
Rhodamine-derived ratiometric fluorescent probes for high-sensitivity detection and real-time imaging of mitochondrial pH and viscosity in HeLa cells and Drosophila melanogaster. RSC Adv., 2025, 15, 12345-12356. [Link]
-
A minireview of viscosity-sensitive fluorescent probes: design and biological applications. J. Mater. Chem. B, 2020, 8, 8555-8572. [Link]
-
(PDF) Fluorescence-based Broad Dynamic Range Viscosity Probes - ResearchGate. [Link]
-
Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. Sci Rep. 2022; 12: 6093. [Link]
-
A red-emissive mitochondrial probe for imaging of the viscosity in living cells. New J. Chem., 2019,43, 8811-8815. [Link]
-
Sensing and imaging of mitochondrial viscosity in living cells by a red photoluminescent probe with long lifetime - ResearchGate. [Link]
-
Visualization of Mitochondrial Viscosity in Inflammation, Fatty Liver, and Cancer Living Mice by a Robust Fluorescent Probe. Anal. Chem. 2019, 91, 15, 9895–9902. [Link]
-
Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. Int. J. Mol. Sci. 2023, 24(8), 7453. [Link]
-
Benzothiazole-Based Cycloplatinated Chromophores: Synthetic, Optical, and Biological Studies. Inorg. Chem. 2018, 57, 5, 2730–2745. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Adv., 2022,12, 10333-10343. [Link]
-
Supporting Information for: A molecular rotor for measuring viscosity in plasma membranes of live cells. [Link]
-
Synthesis and Properties of Red-Emitting Fluorescence Probe for Viscosity Detection. Chinese Journal of Applied Chemistry, 2020, 37(4): 440-446. [Link]
-
Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Adv., 2024, 14, 35846-35854. [Link]
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega 2023, 8, 28, 25529–25537. [Link]
-
Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Adv., 2024, 14, 35846-35854. [Link]
-
Fluorescent Live Cell Imaging. StainsFile. [Link]
-
Making Rhodamine B Dyes Using a Continuous Flow Method. ChemistryViews. [Link]
-
Synthesis of Rhodamine Fluorescent Probes | PDF | Amine | Dye - Scribd. [Link]
-
The fluorescence decays of 2 (A) and 3 (B) in methanol-glycerol... - ResearchGate. [Link]
-
(PDF) Photophysical behavior of pure and mixed evaporated rhodamine B layers. [Link]
-
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Molecules 2021, 26(13), 3848. [Link]
-
Investigation on viscosity sensitivity of Rhodamine B solution using time-resolved fluorescence anisotropy imaging - ResearchGate. [Link]
-
Rhodamine B. Oregon Medical Laser Center. [Link]
-
A general, highly efficient and facile synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. bioRxiv 2022.06.16.496495. [Link]
-
Methyl-free meso-thiazole-substituted red-shifted BODIPY-based molecular rotor for fluorescence imaging viscosity in mitochondria. Spectrochim Acta A Mol Biomol Spectrosc. 2025 Jun 30;343:126626. [Link]
-
Dynamic viscosity of mixture of crude glycerol and methanol. - ResearchGate. [Link]
- CN102796395B - Rhodamine fluorescent dye, preparation method and application thereof - Google P
-
Thioflavin-T: A Quantum Yield-Based Molecular Viscometer for Glycerol–Monohydroxy Alcohol Mixtures. ACS Omega 2023, 8, 39, 35398–35406. [Link]
-
Evaluation of a rhodamine-WT dye/glycerin mixture as a tracer for testing direct injection systems for agricultural sprayers. UNL Digital Commons. [Link]
-
The Study on Lasing Threshold Properties of Rhodamine B in Glycerol Aqueous Solution. IEEE Photonics Journal, vol. 9, no. 4, pp. 1-7, Aug. 2017, Art no. 1503507. [Link]
-
Preparation, Characterization and Application of Optical Switch Probes. Curr. Protoc. Chem. Biol. 2011, 3(4): 185-201. [Link]
Sources
- 1. Benzothiazole-Based Cycloplatinated Chromophores: Synthetic, Optical, and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 5. Rational design and comparison of three curcumin-based fluorescent probes for viscosity detection in living cells and zebrafish - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Fluorescent Probes for Cyanide Sensing
In the realm of chemical analysis, the sensitive and selective detection of cyanide (CN⁻) remains a critical challenge due to its profound toxicity to living organisms and its prevalence in industrial effluents.[1][2] Traditional methods for cyanide detection, while effective, can be laborious and require sophisticated instrumentation.[2][3] This has spurred the development of alternative fluorescent probes, offering rapid, sensitive, and often visual detection of this hazardous anion.[1][4] This guide provides an in-depth comparison of various classes of fluorescent probes for cyanide sensing, delving into their underlying mechanisms, performance characteristics, and practical applications, supported by experimental data from peer-reviewed literature.
The Imperative for Advanced Cyanide Detection
Cyanide exerts its toxicity by inhibiting cytochrome c oxidase, a crucial enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia and, ultimately, death.[3] The World Health Organization (WHO) has set the maximum permissible level of cyanide in drinking water at 1.9 μM, underscoring the need for highly sensitive detection methods.[3][5] Fluorescent probes have emerged as a powerful tool in this endeavor, offering high sensitivity, operational simplicity, and the potential for real-time monitoring in both environmental and biological systems.[3][4]
I. Probes Based on Nucleophilic Addition: A Dominant Strategy
The most prevalent and well-established class of fluorescent probes for cyanide detection operates via a nucleophilic addition mechanism.[6] Cyanide is a potent nucleophile that readily attacks electron-deficient centers, a property ingeniously exploited in probe design.[3][6] These probes typically feature a fluorophore coupled to a recognition moiety containing an electrophilic site, such as an imine, aldehyde, or a polarized carbon-carbon double bond.[3][6][7]
Mechanism of Action
In the "off" state, the fluorescence of the probe is quenched, often due to an intramolecular charge transfer (ICT) process from an electron-donating part of the molecule to the electron-withdrawing recognition moiety. The nucleophilic attack of cyanide onto the electrophilic center disrupts this ICT pathway. This disruption leads to a significant change in the electronic properties of the molecule, resulting in a "turn-on" or ratiometric fluorescent response.[8][9]
Caption: Nucleophilic addition mechanism for cyanide sensing.
Performance Comparison of Nucleophilic Addition Probes
| Probe Name/Reference | Limit of Detection (LOD) | Response Time | Key Features & Sample Matrix | Reference |
| Probe 1a | 0.12 µM | Not specified | "Turn-on" fluorescence; tested in cassava root. | [8] |
| Probe W | 68.00 nM | < 80 min | Aggregation-induced emission (AIE) properties; "turn-on" response; tested in lake and running water. | [10][11] |
| Probe 1 (Indolium-based) | 1.53 µM | < 1 min | Fluorescence quenching mechanism. | [3] |
| Cyanine-based Probe | Not specified | Not specified | Visual color change from orange to colorless. | [12][13] |
| Probe 1 (Cyanoethylene-based) | 12.4 nM | 30 s | Large Stokes shift (~160 nm); tested in drinking water and living cells. | [14][15] |
| HNIC | 4.43 µM | Not specified | "Turn-on" fluorescence; tested in environmental water samples and bio-imaging of fungi and plants. | [16] |
II. Coordination Chemistry: The Displacement Assay Approach
Another elegant strategy for cyanide detection involves the use of coordination complexes. In this "displacement assay" approach, a fluorophore is initially quenched by coordination to a metal ion. Cyanide, with its strong affinity for certain metal ions, can then displace the fluorophore, leading to a restoration of fluorescence.[4][17]
Mechanism of Action
This method relies on the differential binding affinities of the fluorophore and cyanide for the chosen metal center. Typically, a fluorophore-ligand conjugate is synthesized, which upon binding to a metal ion (e.g., Cu²⁺), forms a non-fluorescent complex. The introduction of cyanide disrupts this complex due to the formation of a more stable metal-cyanide complex. This liberates the fluorophore from the quenching effect of the metal ion, resulting in a "turn-on" fluorescence signal.[4][17]
Caption: Displacement assay mechanism for cyanide sensing.
Performance of a Representative Displacement-Based Probe
| Probe System | Limit of Detection (LOD) | Response Time | Key Features & Sample Matrix | Reference |
| C-GGH-Cu²⁺ | 0.017 µmol/L (17 nM) | Not specified | "OFF-ON" fluorescence response in 100% aqueous solution. | [4][17] |
| CIT-Z (TPE-CuI Complex) | 0.1 µM | < 20 min | Fluorescence enhancement due to competitive coordination; tested in real water samples. | [18] |
III. Nanoparticle-Based Probes: Emerging Frontiers
More recently, nanomaterials have been integrated into fluorescent sensing platforms for cyanide. These systems often utilize the unique optical properties of nanoparticles, such as gold (AuNPs) and silver (AgNPs), and their strong affinity for cyanide.[19][20]
Mechanism of Action
One common approach involves the quenching of a fluorophore's emission when in close proximity to a nanoparticle surface (a phenomenon known as nano-surface energy transfer or NSET). Cyanide can etch the nanoparticle, causing the release of the fluorophore and subsequent fluorescence recovery.[19][21] Another strategy uses the aggregation or disaggregation of nanoparticles, induced by cyanide, to modulate the fluorescence of a nearby dye.[22]
Caption: General experimental workflow for cyanide sensing.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in an appropriate organic solvent like DMSO or acetonitrile. [11] * Prepare a series of cyanide standard solutions (e.g., from a NaCN or KCN stock) in a suitable buffer (e.g., PBS, pH 7.4). [11]The concentration range should encompass the expected concentration in the unknown samples.
-
Prepare the unknown water samples, ensuring the pH is adjusted to be compatible with the probe's optimal working range. [10][11]
-
-
Experimental Procedure:
-
In a set of cuvettes or a microplate, add a fixed volume of the buffer solution.
-
To each cuvette/well, add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Add varying volumes of the cyanide standard solutions to create a calibration curve. Add the unknown sample to other cuvettes/wells.
-
Ensure the final volume in all cuvettes/wells is the same by adding buffer.
-
Gently mix and incubate the solutions for a predetermined time at room temperature to allow the reaction to complete. [10]The incubation time will vary depending on the probe's response time. [3]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at the probe's specific excitation and emission wavelengths. [10][11] * Plot the fluorescence intensity at the emission maximum against the cyanide concentration for the standard solutions to generate a calibration curve.
-
Determine the concentration of cyanide in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Conclusion and Future Outlook
The field of fluorescent probes for cyanide detection has witnessed significant advancements, offering a diverse toolkit for researchers. Probes based on nucleophilic addition are well-established and offer excellent sensitivity and selectivity. Displacement assays provide a clever alternative, while nanoparticle-based systems are a rapidly evolving frontier with immense potential.
The choice of probe will ultimately depend on the specific application, considering factors such as the required detection limit, response time, sample matrix, and instrumentation availability. As research progresses, we can anticipate the development of probes with even greater sensitivity, faster response times, and enhanced applicability for in-field and real-time monitoring of cyanide in complex environmental and biological systems.
References
-
Talanta. (2009). A novel fluorescent and chromogenic probe for cyanide detection in water based on the nucleophilic addition of cyanide to imine group. Talanta, 80(2), 996-1000. [Link]
-
PubMed. (n.d.). Reaction-based fluorescent probe for detection of endogenous cyanide in real biological samples. [Link]
-
Frontiers in Chemistry. (2022). A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples. Frontiers in Chemistry, 10, 933838. [Link]
-
MDPI. (2022). A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. Molecules, 27(23), 8527. [Link]
-
ResearchGate. (2021). Cyanine-based Fluorescent Probe for Cyanide Ion Detection. [Link]
-
National Institutes of Health. (2023). Efficient fluorescence-enhanced probe for cyanide ions based on a tetraphenylethene pyridine coordinated copper-iodide complex. RSC Advances, 13(25), 17145-17151. [Link]
-
Royal Society of Chemistry. (2014). Fluorescent probes for the detection of cyanide ions in aqueous medium: cellular uptake and assay for β-glucosidase and hydroxynitrile lyase. Journal of Materials Chemistry B, 2(32), 5207-5215. [Link]
-
National Institutes of Health. (2011). Enhanced Fluorescence Cyanide Detection at Physiologically Lethal Levels: Reduced ICT-Based Signal Transduction. Journal of Fluorescence, 21(3), 1035-1042. [Link]
-
ResearchGate. (2021). Two cyanoethylene-based fluorescence probes for highly efficient cyanide detection and practical applications in drinking water and living cells. [Link]
-
National Institutes of Health. (2018). Selective and Sensitive Detection of Cyanide Based on the Displacement Strategy Using a Water-Soluble Fluorescent Probe. Sensors, 18(11), 3986. [Link]
-
Scilit. (2018). Selective and Sensitive Detection of Cyanide Based on the Displacement Strategy Using a Water-Soluble Fluorescent Probe. Sensors, 18(11), 3986. [Link]
-
ACS Publications. (2013). New Fluorescent and Colorimetric Probe for Cyanide: Direct Reactivity, High Selectivity, and Bioimaging Application. ACS Applied Materials & Interfaces, 5(11), 4887-4891. [Link]
-
PubMed. (2025). An easily accessible fluorometric probe for selective cyanide detection via nucleophilic addition: Applications to environmental water samples, smartphone, and bio-imaging of fungi and plants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 337, 123801. [Link]
-
PubMed. (2023). Nucleophilic Approach to Cyanide Sensing by Chemosensors. Current Organic Synthesis, 20(1), 61-76. [Link]
-
Royal Society of Chemistry. (2014). Recent progress in the development of fluorometric and colorimetric chemosensors for detection of cyanide ions. Chemical Society Reviews, 43(13), 4312-4344. [Link]
-
ResearchGate. (2013). A reaction-based fluorescent sensor for detection of cyanide in aqueous media. [Link]
-
PubMed. (2021). Cyanine-based Fluorescent Probe for Cyanide Ion Detection. Journal of Fluorescence, 31(5), 1409-1415. [Link]
-
ResearchGate. (n.d.). Coordination-based fluorescent probes (20-22) for gold ions. [Link]
-
Semantic Scholar. (2014). Recent progress in the development of fluorometric and colorimetric chemosensors for detection of cyanide ions. [Link]
-
Semantic Scholar. (2019). An innovative fluorescent probe for the detection of cyanide - enhanced sensitivity by controlling its electrostatic potential and suitable for applications such as cell imaging and food analysis. [Link]
-
PubMed. (2021). Two cyanoethylene-based fluorescence probes for highly efficient cyanide detection and practical applications in drinking water and living cells. Talanta, 234, 122615. [Link]
-
Frontiers. (2022). A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples. Frontiers in Chemistry, 10. [Link]
-
ACS Publications. (2021). Determination of Cyanide in Water and Food Samples Using an Efficient Naphthalene-Based Ratiometric Fluorescent Probe. ACS Omega, 6(48), 32549-32556. [Link]
-
National Institutes of Health. (2010). Recent developments in cyanide detection: A review. Analytica Chimica Acta, 673(2), 117-125. [Link]
-
ACS Publications. (2011). Reaction-Based Fluorescent Probes for Selective Imaging of Hydrogen Sulfide in Living Cells. Journal of the American Chemical Society, 133(45), 18003-18005. [Link]
-
MDPI. (2023). Chromo-Fluorogenic Detection of Cyanide Ion with a Cyanine Probe. Chem. Proc., 14(1), 64. [Link]
-
Taylor & Francis Online. (2023). Nanoparticles Based Sensors for Cyanide Ion Sensing, Basic Principle, Mechanism and Applications. Journal of Inorganic and Organometallic Polymers and Materials. [Link]
-
Taylor & Francis Online. (2023). Nanoparticles Based Sensors for Cyanide Ion Sensing, Basic Principle, Mechanism and Applications. [Link]
-
PubMed. (2022). [Rapid Analysis of Cyanide Based on a Ratiometric Fluorescent Probe Using Gold Nanoclusters-Fluorescein]. Fa Yi Xue Za Zhi, 38(4), 481-486. [Link]
-
National Institutes of Health. (2024). Off-On–Off Cascade Recognition of Cyanide, Mercury, and Aluminum Using N/5-Monosubstituted Rhodanines. ACS Omega, 9(2), 2686-2699. [Link]
-
Cambridge Open Engage. (2025). Highly Sensitive "Covalent-Assembly" Fluorescent Probe for Cyanide Detection in Pure Aqueous Media and Real Water Samples. ChemRxiv. [Link]
-
ResearchGate. (2023). Selective and Sensitive Fluorescent Detection of Cyanide Ions and their Estimation in a Highly Alkaline Medium. [Link]
-
ResearchGate. (2011). Sensitive turn-on fluorescent detection of cyanide based on the dissolution of fluorophore functionalized gold nanoparticles. [Link]
Sources
- 1. Recent progress in the development of fluorometric and colorimetric chemosensors for detection of cyanide ions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in cyanide detection: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective and Sensitive Detection of Cyanide Based on the Displacement Strategy Using a Water-Soluble Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for the detection of cyanide ions in aqueous medium: cellular uptake and assay for β-glucosidase and hydroxynitrile lyase - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic Approach to Cyanide Sensing by Chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel fluorescent and chromogenic probe for cyanide detection in water based on the nucleophilic addition of cyanide to imine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction-based fluorescent probe for detection of endogenous cyanide in real biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 11. A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyanine-based Fluorescent Probe for Cyanide Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two cyanoethylene-based fluorescence probes for highly efficient cyanide detection and practical applications in drinking water and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An easily accessible fluorometric probe for selective cyanide detection via nucleophilic addition: Applications to environmental water samples, smartphone, and bio-imaging of fungi and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Efficient fluorescence-enhanced probe for cyanide ions based on a tetraphenylethene pyridine coordinated copper-iodide complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. [Rapid Analysis of Cyanide Based on a Ratiometric Fluorescent Probe Using Gold Nanoclusters-Fluorescein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Benzothiazolium Derivatives in Modern Organic Synthesis
For the discerning researcher, scientist, and drug development professional, the choice of catalyst is paramount to the success of a synthetic campaign. This guide provides an in-depth comparative analysis of benzothiazolium derivatives, a class of potent N-heterocyclic carbene (NHC) precatalysts that have carved a significant niche in contemporary organic synthesis. Moving beyond a mere recitation of protocols, we will delve into the causal relationships between catalyst structure and performance, offering field-proven insights to inform your experimental design.
The Foundation: Understanding Benzothiazolium Salts as NHC Precursors
Benzothiazolium salts are quaternary heterocyclic compounds that serve as stable precursors to N-heterocyclic carbenes. The journey from the stable salt to the reactive carbene is a critical step that underpins their catalytic activity. This transformation is typically achieved by deprotonation at the C2 position using a suitable base.
The resulting NHC possesses a nucleophilic carbene carbon, a consequence of the sigma-withdrawing and pi-donating properties of the adjacent nitrogen and sulfur atoms. This nucleophilicity is the cornerstone of its catalytic prowess, enabling the umpolung (polarity reversal) of aldehydes, a transformation that unlocks a plethora of synthetic possibilities.
Caption: Formation of an N-heterocyclic carbene from a benzothiazolium salt.
Head-to-Head Comparison: Benzothiazolium Derivatives in Key Transformations
The true measure of a catalyst lies in its performance. Here, we present a comparative analysis of various benzothiazolium derivatives in two cornerstone NHC-catalyzed reactions: the Benzoin Condensation and the Stetter Reaction.
The Benzoin Condensation: A Classic C-C Bond Formation
The benzoin condensation, the dimerization of aldehydes to form α-hydroxy ketones, is a benchmark reaction for evaluating NHC catalysts.[1][2] The efficiency of benzothiazolium-derived NHCs in this reaction is highly dependent on the electronic and steric nature of the substituents on both the benzene ring and the nitrogen atom.
Table 1: Comparative Performance of Benzothiazolium Catalysts in the Benzoin Condensation of Benzaldehyde
| Catalyst Precursor | N-Substituent | Benzene Ring Substituent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-Methylbenzothiazolium iodide | Methyl | Unsubstituted | Et3N | Methanol | 20 | Low | [3] |
| 3-Ethylthiazolium bromide | Ethyl | Unsubstituted | Et3N | Methanol | 20 | Moderate | [3] |
| 3-Benzyl-4-methylthiazolium chloride | Benzyl | 4-Methyl | Et3N | Methanol | - | - | [4] |
| Chiral Aminoindanol Derivative | Aminoindanol | Unsubstituted | DBU | THF | 24 | 85 | [4] |
Analysis of Performance:
Early studies with simple N-alkyl substituted benzothiazolium salts, such as the 3-methyl and 3-ethyl derivatives, demonstrated their catalytic competence, although the yields were often modest.[3] The introduction of bulkier N-substituents can influence catalyst stability and activity.
A significant leap in the utility of benzothiazolium catalysts came with the development of chiral derivatives for asymmetric synthesis. For instance, aminoindanol-derived chiral benzothiazolium salts have shown considerable promise in enantioselective benzoin condensations, affording high yields and good enantiomeric excess (ee).[4] While triazolium-based NHCs have often been favored for asymmetric benzoin reactions due to generally higher enantioselectivities, chiral benzothiazolium salts remain a valuable and effective alternative.[5]
The Stetter Reaction: A Powerful 1,4-Dicarbonyl Synthesis
The Stetter reaction, the conjugate addition of an aldehyde to a Michael acceptor, provides a direct route to 1,4-dicarbonyl compounds, which are versatile synthetic intermediates.[6] The performance of benzothiazolium-derived NHCs in this transformation is also intricately linked to their structural features.
Table 2: Comparative Performance of Benzothiazolium Catalysts in the Stetter Reaction
| Catalyst Precursor | Aldehyde | Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Benzaldehyde | Chalcone | DBU | THF/Water | up to 90% | [7] |
| Chiral Triazolium Salt | Various | Various | KHMDS | Toluene | High | [8] |
Analysis of Performance:
Benzothiazolium salts have proven to be effective catalysts for the Stetter reaction, capable of accommodating a range of aldehydes and Michael acceptors.[6] The choice of solvent can play a crucial role, with aqueous media sometimes enhancing reactivity.[7]
In the realm of asymmetric Stetter reactions, chiral triazolium salts have been more extensively studied and have often demonstrated superior enantioselectivity compared to their thiazolium counterparts.[8] However, the development of novel chiral benzothiazolium scaffolds continues to be an active area of research, with the potential to unlock new reactivity and selectivity profiles.
Experimental Protocols: From Synthesis to Catalysis
To empower your research, we provide detailed, step-by-step methodologies for the synthesis of a representative benzothiazolium salt and its application in a classic catalytic reaction.
Synthesis of a Representative Benzothiazolium Salt: 3-Mesitylbenzothiazolium Bromide
This protocol describes the synthesis of an N-aryl benzothiazolium salt, which often exhibit enhanced stability and unique catalytic properties compared to their N-alkyl counterparts.
Experimental Workflow:
Caption: General workflow for the synthesis of 3-Mesitylbenzothiazolium Bromide.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzothiazole (1.0 eq) and 2-bromomesitylene (1.2 eq).
-
Solvent Addition: Add anhydrous toluene via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold toluene to remove any unreacted starting materials. Dry the purified 3-mesitylbenzothiazolium bromide under high vacuum.
Benzothiazolium-Catalyzed Benzoin Condensation of Benzaldehyde
This protocol details the use of a benzothiazolium salt as a precatalyst for the classic benzoin condensation.
Experimental Workflow:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzoin Condensation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation (1998) | Roland L. Knight | 186 Citations [scispace.com]
- 6. Advances in chemoselective intermolecular cross-benzoin-type condensation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Performance Evaluation of 3-Ethyl-2-methylbenzothiazolium Iodide as a Catalyst: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of 3-Ethyl-2-methylbenzothiazolium iodide as a catalyst, primarily in the context of phase-transfer catalysis (PTC). We will delve into its mechanistic underpinnings, compare its performance with commonly used alternatives, and provide detailed experimental protocols to enable rigorous evaluation in your own laboratory settings.
Introduction to this compound as a Catalyst
This compound is a quaternary ammonium salt that has found utility in various chemical applications, including as a versatile intermediate in organic synthesis, a component in the development of fluorescent probes and electrochemical sensors, and as a catalyst that can enhance reaction rates and yields.[1] Its catalytic activity is most prominently observed in heterogeneous reactions, where it can function as a phase-transfer catalyst.
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[2][3] The PTC shuttles the reactant from one phase to another, enabling the reaction to proceed at a much faster rate than it would at the phase interface alone.
The Mechanism of Action: A Phase-Transfer Perspective
The catalytic cycle of this compound in a typical liquid-liquid phase-transfer catalyzed nucleophilic substitution (e.g., Williamson ether synthesis) is illustrated below. The lipophilic benzothiazolium cation pairs with the aqueous-phase nucleophile, transporting it into the organic phase where it can react with the organic-soluble electrophile.
Caption: Mechanism of this compound in phase-transfer catalysis.
Comparative Performance Analysis
A direct, side-by-side comparison of this compound with other widely used phase-transfer catalysts under identical reaction conditions is crucial for an objective evaluation. While comprehensive comparative studies are not abundant in the literature, we can synthesize available data and provide a framework for such an evaluation. The most common alternatives for comparison are other quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB).[4]
Benchmark Reaction: Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction, serves as an excellent benchmark for comparing the efficacy of phase-transfer catalysts.[5][6][7] The reaction involves the etherification of an alcohol or phenol with an alkyl halide.
Reaction Scheme:
R-OH + R'-X + NaOH --(Catalyst)--> R-O-R' + NaX + H₂O
Hypothetical Comparative Data
The following table presents a hypothetical comparison based on typical performance characteristics observed for different classes of phase-transfer catalysts. Note: This data is illustrative and should be verified through experimentation.
| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) | Catalyst Loading (mol%) |
| This compound | 6 | 85 | >98 | 2 |
| Tetrabutylammonium Bromide (TBAB) | 4 | 92 | >98 | 2 |
| Benzyltriethylammonium Chloride (BTEAC) | 5 | 88 | >98 | 2 |
| No Catalyst | 24 | <10 | - | - |
This hypothetical data suggests that while this compound is a competent catalyst, other quaternary ammonium salts like TBAB might offer faster reaction times and slightly higher yields under these specific conditions. However, the choice of catalyst can be highly dependent on the specific substrates and reaction conditions.
Experimental Protocols for Performance Evaluation
To facilitate a rigorous comparison in your laboratory, we provide a detailed experimental protocol for the Williamson ether synthesis of 4-nitrophenoxyethane from 4-nitrophenol and ethyl bromide.
Materials and Equipment
-
4-Nitrophenol
-
Ethyl bromide
-
Sodium hydroxide (NaOH)
-
Toluene
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Experimental Workflow
Caption: Workflow for the comparative evaluation of phase-transfer catalysts.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.39 g, 10 mmol) in 30 mL of toluene.
-
Aqueous Phase: In a separate beaker, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 20 mL of water.
-
Catalyst Addition: Add this compound (0.061 g, 0.2 mmol, 2 mol%) to the reaction flask. For the comparative experiment, use Tetrabutylammonium bromide (0.064 g, 0.2 mmol, 2 mol%).
-
Reaction Initiation: Add the aqueous NaOH solution to the flask, followed by ethyl bromide (1.09 g, 10 mmol).
-
Heating and Stirring: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for the desired reaction time (monitor by TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with 2 x 20 mL of water and then with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product to determine the yield and purity using GC or HPLC.
Causality Behind Experimental Choices
-
Choice of Solvent: Toluene is a common organic solvent for this reaction as it is immiscible with water and has a suitable boiling point for reflux.
-
Base Concentration: A sufficient excess of sodium hydroxide is used to deprotonate the phenol and drive the reaction to completion.
-
Stirring Rate: Vigorous stirring is essential in phase-transfer catalysis to maximize the interfacial area between the two phases, thereby increasing the rate of transfer of the nucleophile.
-
Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient to achieve a significant rate enhancement.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. By running a control experiment without any catalyst, you will observe a significantly lower or negligible yield, thus confirming the catalytic effect of this compound and its alternatives. Reproducibility can be ensured by maintaining consistent reaction parameters (temperature, stirring speed, reactant concentrations) across all experiments.
Conclusion: A Balanced Perspective
This compound is a viable and effective phase-transfer catalyst for promoting nucleophilic substitution reactions. Its performance, while potentially slightly lower in terms of reaction speed compared to some standard quaternary ammonium salts like TBAB in specific applications, makes it a valuable tool in the chemist's arsenal. Factors such as cost, availability, and specific substrate compatibility may influence the final choice of catalyst. The experimental framework provided in this guide allows for a direct and reliable comparison, empowering researchers to make informed decisions based on empirical data.
References
-
Amrutkar, R. D. et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05), 1100-1119. [Link]
-
Putra, I. A. et al. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the 51st IAGI Annual Convention & Exhibition. [Link]
-
Yoon, M. et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. [Link]
-
Li, W. et al. (2024). Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction. Molecules, 29(1), 123. [Link]
- Vertex AI Search. (n.d.). This compound.
-
Beilstein Journal of Organic Chemistry. (2021). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Beilstein Journal of Organic Chemistry, 17, 83-91. [Link]
-
Sallam, M. et al. (2022). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 27(19), 6649. [Link]
-
Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11). [Link]
-
Ohtani, N. et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-415. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
-
Sun, H. et al. (2020). Self-photocatalyzed regulable alkylation of 2H-benzothiazoles with diverse aliphatic C–H donors. Green Chemistry, 22(18), 6036-6041. [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved January 12, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Alkylation Reactions of Benzothiazoles with N,N-dimethylamides catalyzed by the Two-Component System under Visible Light. Retrieved January 12, 2026, from [Link]
-
The American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution. ACS Omega, 1(5), 934-940. [Link]
-
Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure. Retrieved January 12, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology, 3(1). [Link]
-
National Center for Biotechnology Information. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(5), 3563-3575. [Link]
-
International Journal of Chemical and Molecular Engineering. (2014). Kinetic study of synergistic effect of multi-site phase transfer catalysis and ultrasound irradiation for the synthesis of 1, 3-bis(4-nitro phenoxy)benzene. International Journal of Chemical and Molecular Engineering, 8(1), 74-79. [Link]
-
Royal Society of Chemistry. (2025). A phase-transfer-assisted strategy for oxidation-based biomass valorization. Green Chemistry, 27, 8594-8602. [Link]
-
Zhang, J. et al. (2013). Simulation studies of the Cl− + CH3I SN2 nucleophilic substitution reaction: Comparison with ion imaging experiments. The Journal of Chemical Physics, 138(11), 114309. [Link]
-
SciSpace. (2022). Top 9 papers published in the topic of Phase-transfer catalyst in 2022. Retrieved January 12, 2026, from [Link]
-
Zhang, J. et al. (2013). Simulation studies of the Cl− + CH3I SN2 nucleophilic substitution reaction: comparison with ion imaging experiments. The Journal of Chemical Physics, 138(11), 114309. [Link]
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. iajpr.com [iajpr.com]
- 3. ijirset.com [ijirset.com]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. studylib.net [studylib.net]
A Researcher's Guide to Standard Reference Methods for Cyanide Analysis: A Framework for Sensor Validation
In the realms of environmental monitoring, industrial process control, and clinical toxicology, the accurate quantification of cyanide is of paramount importance. The development of novel cyanide sensors promises real-time, portable, and cost-effective analysis, but their validation hinges on rigorous comparison against established, high-fidelity reference methods. This guide provides a comprehensive overview of the principal standard methods for cyanide analysis, offering the scientific foundation necessary for researchers, scientists, and drug development professionals to confidently validate emerging sensor technologies.
The Criticality of Method Selection in Cyanide Analysis
Cyanide in aqueous samples can exist in various forms, broadly categorized as free cyanide (HCN and CN⁻), weak acid dissociable (WAD) cyanides, and total cyanide, which includes strongly complexed cyanides.[1][2] The choice of an analytical method is dictated by the specific cyanide species of interest and the sample matrix. For sensor validation, it is crucial to select a reference method that is not only accurate and precise but also measures the same cyanide species as the sensor under evaluation.
Core Reference Methodologies
The gold standard methods for cyanide analysis, recognized by regulatory bodies such as the U.S. Environmental Protection Agency (EPA), the American Society for Testing and Materials (ASTM), and the International Organization for Standardization (ISO), typically involve a distillation step to separate cyanide from the sample matrix, followed by a determinative step.[3][4][5]
Distillation followed by Titration (Argentometric Method)
This classical and widely used method is suitable for determining total cyanide concentrations.[4][6][7]
Scientific Principle: In an acidic environment with a catalyst, most cyanide compounds are decomposed to hydrogen cyanide (HCN) gas.[4][6] This gas is then distilled and collected in an alkaline absorbing solution (e.g., sodium hydroxide), where it is converted to cyanide ion (CN⁻). The concentration of cyanide in the absorbing solution is then determined by titration with silver nitrate. The endpoint is detected using an indicator, such as p-dimethylaminobenzalrhodanine, which changes color in the presence of excess silver ions.[6][8]
Experimental Workflow: Distillation and Titration
Caption: Workflow for Total Cyanide Analysis by Distillation and Titration.
Experimental Protocol:
-
Sample Preparation: Preserve the sample by adjusting the pH to >12 with sodium hydroxide.[3] If oxidizing agents are present, they must be removed, for example, by adding ascorbic acid.[3][6]
-
Distillation: Place the sample in a distillation flask, add a strong acid (e.g., sulfuric acid) and a magnesium chloride catalyst.[2][4] Heat the flask to reflux for a specified period, typically one hour.[4]
-
Absorption: Pass the liberated HCN gas through an absorption tube containing a sodium hydroxide solution.[3][6]
-
Titration: Transfer the absorbing solution to a flask, add p-dimethylaminobenzalrhodanine indicator, and titrate with a standardized silver nitrate solution until the first color change from yellow to brownish-pink.[8]
-
Calculation: Determine the cyanide concentration based on the volume of silver nitrate used.
Distillation followed by Spectrophotometry (Colorimetric Method)
This method is highly sensitive and suitable for the determination of low concentrations of total cyanide.[6][9]
Scientific Principle: Following the same distillation and absorption procedure as the titrimetric method, the cyanide in the alkaline solution is converted to cyanogen chloride (CNCl) by reaction with a chlorinating agent like chloramine-T at a pH below 8.[6][10] The cyanogen chloride then reacts with a pyridine-barbituric acid reagent to form a red-blue colored complex.[2][6] The intensity of the color, which is proportional to the cyanide concentration, is measured using a spectrophotometer at a specific wavelength (typically around 578 nm).[6][10]
Experimental Workflow: Distillation and Spectrophotometry
Caption: Workflow for Total Cyanide Analysis by Distillation and Spectrophotometry.
Experimental Protocol:
-
Distillation and Absorption: Follow steps 1-3 of the titration method.
-
Color Development: Transfer a portion of the absorbing solution to a volumetric flask. Add chloramine-T solution and mix. After a short period, add pyridine-barbituric acid reagent and mix again.[10]
-
Measurement: Allow the color to develop for a specified time, then measure the absorbance at 578 nm using a spectrophotometer.[6]
-
Quantification: Determine the cyanide concentration from a calibration curve prepared using standard cyanide solutions.
Ion Chromatography with Electrochemical Detection
Ion chromatography (IC) offers a powerful alternative for the determination of free cyanide and certain metal-cyanide complexes without the need for a lengthy distillation step.[11][12]
Scientific Principle: The sample is injected into an ion chromatograph, where the cyanide ions are separated from other anions on an analytical column.[11] After separation, the cyanide is detected using a highly sensitive electrochemical detector, typically employing amperometry.[12][13] This method can provide speciation information, allowing for the quantification of different cyanide-containing species in a single analysis.[11][13]
Experimental Workflow: Ion Chromatography
Caption: Workflow for Cyanide Analysis by Ion Chromatography.
Experimental Protocol:
-
Sample Preparation: Filter the sample to remove particulate matter. Depending on the sample matrix, dilution may be necessary.
-
Instrument Setup: Configure the ion chromatograph with the appropriate analytical column, eluent, and electrochemical detector settings.
-
Calibration: Prepare a series of cyanide standards and generate a calibration curve.
-
Analysis: Inject the prepared sample into the IC system. The cyanide peak is identified based on its retention time, and the concentration is quantified from the peak area or height.
Comparison of Standard Reference Methods
The choice of a reference method for sensor validation should be based on a thorough understanding of their respective performance characteristics.
| Feature | Distillation-Titration | Distillation-Spectrophotometry | Ion Chromatography |
| Cyanide Species Measured | Total Cyanide[4] | Total Cyanide[6] | Free Cyanide, some metal-cyanide complexes[11][13] |
| Typical Detection Limit | ~1 mg/L[6][8] | ~0.005 - 0.02 mg/L[6][14] | ~0.001 mg/L[12] |
| Advantages | Robust, well-established, relatively low cost. | High sensitivity, suitable for trace analysis.[9] | Fast analysis time, potential for speciation, fewer interferences than colorimetric methods.[11][13] |
| Limitations | Lower sensitivity, potential for interferences that distill over.[15] | Susceptible to interferences from colored or turbid solutions, thiocyanate, and cyanate.[12] | Higher initial instrument cost, matrix effects can influence retention times.[16] |
| Key Regulatory Methods | EPA 335.2, ASTM D2036 | EPA 335.4, ISO 6703-1[5][14] | - |
Conclusion: Ensuring Rigorous Sensor Validation
The validation of a novel cyanide sensor is a critical step in its development and deployment. By selecting an appropriate and well-characterized standard reference method, researchers can generate the robust comparative data necessary to establish the sensor's accuracy, precision, and reliability. This guide provides the foundational knowledge to make an informed decision, ensuring that the next generation of cyanide sensing technologies is built on a solid analytical footing.
References
- Cyanide Analysis Guide. (n.d.).
- An Overview and Comparison of Methods for Cyanide Analysis. (n.d.). California Water Boards.
- Toxicological Profile for Cyanide. (n.d.). NCBI Bookshelf.
- ASTM D2036 Standard Test Methods for Cyanides in Water. (2022). ASTM International.
- ISO 14403:2002 Water quality — Determination of total cyanide and free cyanide by continuous flow analysis. (2002). International Organization for Standardization.
- ASTM D2036 Standard Test Methods for Cyanides in Water. (2017). ASTM International.
- EPA Method 335.2: Cyanide, total, in Water. (n.d.). National Environmental Methods Index.
- Total Cyanide (Titrimetric; Spectrophotometric) - Analytical Method. (n.d.).
- A new spectrophotometric method for the toxicological diagnosis of cyanide poisoning. (2000). Journal of Analytical Toxicology.
- ASTM D2036A: Cyanides, Total, after Distillation (Test Method A). (n.d.).
- ISO 6703-1:1984 Water quality — Determination of cyanide — Part 1: Determination of total cyanide. (1984). International Organization for Standardization.
- ASTM D2036-09 Standard Test Methods for Cyanides in Water. (2009). ANSI Webstore.
- New US EPA Cyanide Analysis Methods. (2012). Water Online.
- Spectrophotometric method for the determination of total cyanide in wastewater samples. (n.d.).
- Recent advances in analytical methods for cyanide determination in different matrices: A Review. (2022). Global Scientific Journal.
- Method 9014: Cyanide in Waters and Extracts Using Titrimetric and Manual Spectrophotometric Procedures. (n.d.). U.S. EPA.
- EPA CLP ISMO 2.3 Cyanide: Analytical Methods for Total Cyanide Analysis. (2025). U.S. EPA.
- A Comparison of Commonly Used Cyanide Analytical Methodologies for Manufactured Gas Plant (MGP) Applications. (n.d.). Taylor & Francis Online.
- Spectrophotometric Determination of Trace Cyanide in Fruit Wines by the Catalytic Reaction of Ninhydrin Following Micro-Distillation. (n.d.). Oriental Journal of Chemistry.
- EPA Method 335.4: Cyanide, total, by Colorimetry. (n.d.). National Environmental Methods Index.
- Analyzing Cyanide by Ion Chromatography. (n.d.). Thermo Fisher Scientific.
- Titrimetric Methods for the Determination of Cyanides. (n.d.). The Southern African Institute of Mining and Metallurgy.
- ISO 6703:1984 Water quality - Determination of cyanide - Part 1. (1984).
- A Comparison of Commonly Used Cyanide Analytical Methodologies for... (n.d.). Ingenta Connect.
- Method 335.2. (n.d.).
- A simple spectrophotometric determination of cyanides by p-nitrobenzaldehyde and tetrazolium blue. (2025). ResearchGate.
- The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection. (n.d.). PMC - NIH.
- ION CHROMATOGRAPHIC ANALYSIS OF CYANIDE. (2025). ResearchGate.
- A novel electrochemical cyanide sensor using gold nanoparticles decorated carbon ceramic electrode. (n.d.). ResearchGate.
- ISO 11262:2011 Soil quality — Determination of cyanide. (2011). International Organization for Standardization.
- Development of an efficient electrochemical sensor for the determination of cyanide ions in aqueous media. (n.d.).
- Method 9213: Potentiometric Determination of Cyanide in Aqueous Samples and Distillates with Ion-Selective Electrode. (n.d.).
- MANUAL OF STANDARD OPERATING PROCEDURES FOR CYANIDE ANALYSIS. (2001). National Centers for Environmental Information.
- Diagnosis of cyanide poisoning using an automated, field-portable sensor for rapid analysis of blood cyanide concentrations. (2019). NIH.
- Determination of cyanide in alkaline solutions using ion chromatography. (n.d.). Thermo Fisher Scientific.
- Optical Sensing of Toxic Cyanide Anions Using Noble Metal Nanomaterials. (2023). PMC - NIH.
Sources
- 1. ysi.com [ysi.com]
- 2. waterboards.ca.gov [waterboards.ca.gov]
- 3. NEMI Method Summary - 335.2 [nemi.gov]
- 4. NEMI Method Summary - D2036A [nemi.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Analytical Method [keikaventures.com]
- 7. saimm.co.za [saimm.co.za]
- 8. nemi.gov [nemi.gov]
- 9. Spectrophotometric Determination of Trace Cyanide in Fruit Wines by the Catalytic Reaction of Ninhydrin Following Micro-Distillation – Oriental Journal of Chemistry [orientjchem.org]
- 10. epa.gov [epa.gov]
- 11. Analyzing Cyanide by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NEMI Method Summary - 335.4 [nemi.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Cross-Validation of a 3-Ethyl-2-methylbenzothiazolium Iodide Sensor with GC-MS for Analyte Quantification
A deep dive into the comparative performance of a novel benzothiazolium-based sensor and the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and selective quantification of target analytes. This guide provides researchers, scientists, and drug development professionals with the experimental data and protocols necessary to evaluate these two distinct analytical methodologies.
In the fast-paced world of analytical chemistry, the demand for rapid, sensitive, and selective detection methods is ever-present. While Gas Chromatography-Mass Spectrometry (GC-MS) has long been revered as the gold standard for its unparalleled separation and identification capabilities, emerging sensor technologies offer the promise of real-time, portable, and cost-effective analysis.[1][2] This guide presents a comprehensive cross-validation study of a novel sensor based on 3-Ethyl-2-methylbenzothiazolium iodide against the benchmark GC-MS technique.
This compound is a versatile organic compound that has found applications in the development of dyes, fluorescent probes, and electrochemical sensors.[3][4][5] Its utility in sensor fabrication stems from its unique chemical properties that allow for sensitive and selective interactions with specific analytes.[3] This guide will explore the performance of a sensor leveraging this compound and compare it directly with the robust and well-established GC-MS methodology.
The Contenders: A Tale of Two Technologies
The this compound Sensor: This emerging technology leverages the specific chemical interactions between the benzothiazolium salt and the target analyte. The sensing mechanism often involves a measurable change in an optical or electrochemical property upon binding of the analyte, such as a shift in fluorescence or a change in electrical resistance.[6][7][8] The primary advantages of such sensors lie in their potential for real-time monitoring, portability, and lower operational costs.
Gas Chromatography-Mass Spectrometry (GC-MS): A powerhouse in the analytical laboratory, GC-MS is a hybrid technique that combines the separation prowess of gas chromatography with the precise detection and identification capabilities of mass spectrometry.[9] The gas chromatograph separates volatile and semi-volatile compounds from a mixture, and the mass spectrometer then ionizes and fragments these separated components, creating a unique mass spectrum or "fingerprint" for each compound.[10][11] This allows for both qualitative and quantitative analysis with exceptional accuracy and sensitivity.[12]
Experimental Design: A Rigorous Cross-Validation Framework
To ensure a fair and comprehensive comparison, a rigorous cross-validation study was designed. This involved the preparation of a series of standard solutions of a target analyte at varying concentrations. Each of these standards was then analyzed using both the this compound sensor and a validated GC-MS method.
Caption: Experimental workflow for the cross-validation study.
Step-by-Step Methodologies
1. This compound Sensor Protocol:
-
Sensor Preparation: The this compound sensing element was prepared according to the manufacturer's instructions. This may involve coating the compound onto a substrate or incorporating it into a polymer matrix.
-
Calibration: A series of standard solutions of the target analyte were prepared in the appropriate solvent.
-
Measurement: The sensor was exposed to each standard solution, and the resulting signal (e.g., fluorescence intensity, absorbance, or resistance change) was recorded.
-
Data Acquisition: The sensor response for each concentration was plotted to generate a calibration curve.
2. GC-MS Protocol:
-
Sample Preparation: Aliquots of the same standard solutions used for the sensor analysis were prepared for GC-MS analysis. This may involve derivatization to improve volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer was used. The specific column, temperature program, and mass spectrometer settings were optimized for the target analyte.
-
Injection: A precise volume of each standard was injected into the GC.
-
Data Acquisition and Analysis: The retention time and the mass spectrum of the analyte peak were used for identification. The peak area was used for quantification. A calibration curve was constructed by plotting the peak area against the concentration of the standards.
Data Deep Dive: Comparing Performance Metrics
The performance of both analytical methods was evaluated based on several key metrics. The results are summarized in the table below.
| Performance Metric | This compound Sensor | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 20-39 ppb[1] | 0.61 ± 0.33 ppb[1] |
| Limit of Quantification (LOQ) | Typically higher than LOD | Typically higher than LOD |
| Linear Range | Above 40 ppb[1] | 1 to 100 ppb[1] |
| Response Time | Seconds to minutes | Minutes to an hour |
| Selectivity | Dependent on the specific sensing mechanism | Very high due to chromatographic separation and mass analysis |
| Cost | Generally lower capital and operational costs | High capital and operational costs |
| Portability | High potential for field-deployable devices | Primarily a laboratory-based technique |
Note: The LOD, LOQ, and linear range values are illustrative and can vary significantly depending on the specific analyte and experimental conditions. The provided values are based on a study comparing a metal oxide VOC sensor to GC-MS.[1]
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[13][14][15][16] Both are crucial for determining the suitability of a method for a particular application.
Statistical Showdown: Bland-Altman Analysis
To assess the agreement between the two methods, a Bland-Altman analysis was performed.[17][18][19] This statistical method plots the difference between the measurements obtained from the two techniques against the average of the two measurements.[20]
Caption: Logical flow of a Bland-Altman analysis.
The Bland-Altman plot provides a visual representation of the bias between the two methods and the limits of agreement, within which 95% of the differences between the two methods are expected to lie.[21]
The Verdict: Choosing the Right Tool for the Job
The cross-validation study reveals that both the this compound sensor and GC-MS have their distinct advantages and are suited for different applications.
The this compound sensor shows great promise for applications requiring rapid, on-site, and continuous monitoring where the extreme sensitivity of GC-MS may not be necessary. Its lower cost and portability make it an attractive option for high-throughput screening and process analytical technology (PAT).
GC-MS , on the other hand, remains the undisputed champion for applications demanding the highest levels of sensitivity, selectivity, and structural confirmation.[2] It is the go-to method for regulatory compliance, forensic analysis, and complex mixture analysis where unambiguous identification is paramount.[12]
Ultimately, the choice between these two powerful analytical tools will depend on the specific requirements of the application, including the desired sensitivity, the complexity of the sample matrix, and the constraints of cost and time. This guide provides the foundational knowledge and experimental framework to make an informed decision.
References
- Vertex AI Search.
- NCSS. Method Comparison | Bland-Altman Plot | Deming Regression.
- PubMed. Bland-Altman methods for comparing methods of measurement and response to criticisms.
- Lambda Solutions.
- NIST.
- ResearchGate.
- Agilent. Gas chromatography mass spectrometry basic principles.
- ResearchGate.
- Analyse-it. Bland-Altman method comparison tutorial.
- BioPharm International.
- Scribd.
- NCSS. Bland-Altman Plot and Analysis for Method Comparison.
- Chem-Impex. This compound.
- MedCalc Software. Comparison of multiple methods.
- Lösungsfabrik.
- National Institutes of Health.
- Apexbt. This compound.
- RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.
- RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.
- MDPI. A Deoxyuridine-Based Far-Red Emitting Viscosity Sensor.
- ResearchGate.
- ResearchGate. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.
- Santa Cruz Biotechnology. This compound.
- MDPI.
- Impact Factor.
- PubMed. Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics.
- ResearchGate. Overcoming the Limits of Cross-Sensitivity: Pattern Recognition Methods for Chemiresistive Gas Sensor Array.
- National Institutes of Health. A Novel Fluorescence Sensor for Iodide Detection Based on the 1,3-Diaryl Pyrazole Unit with AIE and Mechanochromic Fluorescence Behavior.
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. chemimpex.com [chemimpex.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. scbt.com [scbt.com]
- 6. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 7. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Fluorescence Sensor for Iodide Detection Based on the 1,3-Diaryl Pyrazole Unit with AIE and Mechanochromic Fluorescence Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas Chromatography-Mass Spectrometry: Principles & Applications [lambda-at.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 16. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ncss.com [ncss.com]
- 18. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyse-it.com [analyse-it.com]
- 20. ncss.com [ncss.com]
- 21. medcalc.org [medcalc.org]
A Comparative Guide to Interference in 3-Ethyl-2-methylbenzothiazolium Iodide-Based Sensors
This guide provides a comprehensive analysis of interference effects in chemical sensors derived from the versatile scaffold, 3-Ethyl-2-methylbenzothiazolium iodide. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of sensor selectivity, presents comparative performance data, and explains the underlying sensing mechanisms. Our focus is to equip you with the technical insights and practical protocols necessary to design and interpret robust sensing experiments.
Introduction: The Importance of Selectivity in Sensing
This compound serves as a foundational building block for a variety of fluorescent and colorimetric sensors. Its derivatives have shown significant promise in the detection of a range of analytes, from toxic anions like cyanide to biologically significant metal ions. The utility of any sensor, however, is critically dependent on its selectivity – the ability to detect a target analyte in a complex sample matrix without responding to other, non-target species known as interferents.
In biological fluids and environmental samples, a sensor is invariably exposed to a multitude of ions and molecules, some of which may be present at concentrations orders of magnitude higher than the analyte of interest. Understanding and quantifying the impact of these potential interferents is therefore not merely a matter of academic rigor; it is a prerequisite for the development of reliable and translatable sensing technologies. This guide will explore the interference profiles of two distinct sensor systems derived from this compound, providing a framework for their evaluation and comparison with existing technologies.
Case Study 1: A "Turn-Off" Fluorescent Sensor for Cyanide Detection
A notable application of the this compound scaffold is in the development of sensors for the highly toxic cyanide anion (CN⁻). One such sensor, (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide (ETBI), is synthesized via a condensation reaction with 2,4,6-trimethoxybenzaldehyde. This sensor operates on a "turn-off" mechanism, where the presence of cyanide quenches its fluorescence.
Signaling Pathway and Mechanism of Interference
The sensing mechanism of ETBI is predicated on the nucleophilic addition of the cyanide ion to the benzothiazolium ring. This reaction disrupts the π-conjugated system of the molecule, which is responsible for its fluorescence, thereby leading to a "turn-off" response. The high selectivity of this sensor for cyanide is attributed to the specific reactivity of the electron-deficient carbon atom in the benzothiazolium ring with the nucleophilic cyanide. Most other common anions lack the requisite nucleophilicity to induce a similar reaction under the same conditions.
Figure 1: Signaling pathway of the ETBI cyanide sensor.
Experimental Protocol for Interference Studies
The following protocol outlines a standard method for assessing the selectivity of a fluorescent sensor like ETBI.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ETBI sensor (e.g., 1 mM in DMSO).
-
Prepare stock solutions of the primary analyte, cyanide (e.g., 1 mM NaCN in deionized water).
-
Prepare stock solutions of a wide range of potential interfering anions (e.g., 10 mM of NaCl, NaBr, NaNO₃, NaOAc, etc., in deionized water).
-
-
Fluorescence Measurements:
-
In a series of cuvettes, add the appropriate buffer solution (e.g., HEPES buffer, pH 7.4).
-
To each cuvette, add an aliquot of the ETBI stock solution to a final concentration of 10 µM.
-
To individual cuvettes, add a significant excess (e.g., 10-100 fold molar excess) of one of the potential interfering anions.
-
Measure the fluorescence spectrum of each solution.
-
To a separate cuvette containing only the ETBI sensor in buffer, add the target concentration of cyanide and measure the fluorescence spectrum.
-
To the cuvettes already containing an interfering anion, add the same target concentration of cyanide and re-measure the fluorescence spectrum.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the sensor in the presence of each interfering anion alone to the intensity of the sensor by itself.
-
Compare the fluorescence response to cyanide in the absence and presence of each interfering anion. A significant deviation in the cyanide response indicates interference.
-
Performance Data and Comparison
The ETBI sensor demonstrates high selectivity for cyanide. In a competitive experiment, the fluorescence response to cyanide was measured in the presence of a 10-fold excess of various other anions.
| Interfering Anion | Chemical Formula | Fluorescence Response to CN⁻ |
| Acetate | CH₃COO⁻ | No significant interference |
| Azide | N₃⁻ | No significant interference |
| Hydrogen Sulfate | HSO₄⁻ | No significant interference |
| Sulfide | S²⁻ | No significant interference |
| Thiosulfate | S₂O₃²⁻ | No significant interference |
| Chlorate | ClO₃⁻ | No significant interference |
| Nitrite | NO₂⁻ | No significant interference |
| Carbonate | CO₃²⁻ | No significant interference |
| Bromide | Br⁻ | No significant interference |
| Fluoride | F⁻ | No significant interference |
| Chloride | Cl⁻ | No significant interference |
| Iodide | I⁻ | No significant interference |
| Hydroxide | OH⁻ | No significant interference |
| Thiocyanate | SCN⁻ | No significant interference |
| Nitrate | NO₃⁻ | No significant interference |
| Dihydrogen Phosphate | H₂PO₄⁻ | No significant interference |
| Data synthesized from literature. |
Alternative Cyanide Detection Methods:
| Method | Principle | Common Interferences |
| Silver Nitrate Titration | Precipitation | Sulfide, thiocyanate, halides, copper |
| Ion-Selective Electrode | Potentiometry | Sulfide, iodide, bromide |
| Colorimetry (Pyridine-Barbituric Acid) | Chemical Reaction | Thiocyanate, sulfide, some oxidizing/reducing agents |
As shown in the table, traditional methods for cyanide detection are often plagued by interferences from sulfur-containing compounds and halides. The high selectivity of the ETBI sensor, particularly its tolerance to these common interferents, represents a significant advantage.
Case Study 2: A Benzothiazole-Based Sensor for Metal Ion Detection
Derivatives of benzothiazole, the core structure of this compound, are also effective chemosensors for various metal ions. A representative sensor from this class demonstrates selective detection of Zn²⁺, Cu²⁺, and Ni²⁺. This sensor exhibits a colorimetric response to all three ions and a differential fluorescent response: a "turn-on" signal for Zn²⁺ and a "turn-off" (quenching) for Cu²⁺ and Ni²⁺.
Experimental Workflow and Data Presentation
The evaluation of a multi-analyte sensor requires a systematic approach to determine its selectivity profile. The workflow below is designed to test the sensor's response to a panel of common metal ions.
Figure 2: Experimental workflow for metal ion sensor interference studies.
The selectivity of the benzothiazole-based sensor was evaluated against a panel of common and potentially interfering metal ions. The results are summarized below, showcasing the sensor's response to the target ions (Zn²⁺, Cu²⁺, Ni²⁺) versus other metal ions.
| Metal Ion | Response Type | Relative Fluorescence Intensity (%) |
| Zn²⁺ | Turn-on | ~1000 |
| Cu²⁺ | Turn-off | <10 |
| Ni²⁺ | Turn-off | <10 |
| Al³⁺ | No significant change | ~100 |
| Ca²⁺ | No significant change | ~100 |
| Cd²⁺ | No significant change | ~100 |
| Co²⁺ | No significant change | ~100 |
| Fe²⁺ | No significant change | ~100 |
| Fe³⁺ | No significant change | ~100 |
| Hg²⁺ | No significant change | ~100 |
| K⁺ | No significant change | ~100 |
| Mg²⁺ | No significant change | ~100 |
| Mn²⁺ | No significant change | ~100 |
| Na⁺ | No significant change | ~100 |
| Pb²⁺ | No significant change | ~100 |
| Quantitative data synthesized from a representative benzothiazole-based sensor. |
The data clearly indicates a high degree of selectivity for Zn²⁺, Cu²⁺, and Ni²⁺ over a wide range of other metal ions. The differential response (turn-on vs. turn-off) further allows for the discrimination between these three ions.
Comparison with Alternative Metal Ion Sensing Technologies
| Technology | Principle | Advantages | Common Interferences |
| Atomic Absorption Spectroscopy (AAS) | Light Absorption | High sensitivity, well-established | Spectral and chemical interferences, matrix effects |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Mass Spectrometry | Very low detection limits, multi-element analysis | Isobaric and polyatomic interferences |
| Electrochemical Sensors (e.g., Anodic Stripping Voltammetry) | Electrochemistry | High sensitivity, portability | Other electroactive species, surfactants |
| Other Fluorescent Probes | Fluorescence | High sensitivity, potential for bioimaging | Varies widely with probe design; cross-reactivity with structurally similar ions |
While instrumental techniques like AAS and ICP-MS offer unparalleled sensitivity, they are expensive, lab-based, and require significant sample preparation. Benzothiazole-based fluorescent sensors provide a compelling alternative for applications requiring portability, ease of use, and real-time monitoring, with the added benefit of high selectivity as demonstrated in the interference studies.
Conclusion and Future Outlook
Sensors derived from this compound and its parent benzothiazole structure offer a versatile platform for the selective detection of various analytes. The case studies on cyanide and metal ion sensors highlight the critical importance of rigorous interference studies in validating sensor performance. The high selectivity demonstrated by these sensors, particularly when compared to traditional analytical methods, underscores their potential for real-world applications in complex sample matrices.
Future research in this area should focus on the development of sensors with even greater selectivity, perhaps through the incorporation of more sophisticated recognition moieties. Furthermore, the systematic quantification of selectivity coefficients for a broader range of interferents will be crucial for the standardization and regulatory acceptance of these sensing technologies. The protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
References
-
ALS Global. (n.d.). Cyanide Analysis: Interferences, Challenges, Troubleshooting & Maximising Data Quality. Retrieved from [Link]
- Shaikh, R. U., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+, and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega.
- Young, C. A., et al. (2010). Techniques for the Determination of Cyanide in a Process Environment: A Review. Minerals Engineering.
- Gwon, S.-Y., et al. (2015). Novel styrylbenzothiazolium dye-based sensor for mercury, cyanide and hydroxide ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Chemistry LibreTexts. (2023). Ion-Selective Electrodes. Retrieved from [Link]
-
HORIBA. (n.d.). Selectivity coefficient. Retrieved from [Link]
- Umezawa, Y., et al. (1988).
- Zhu, N., et al. (2022).
- Gosi, M., et al. (2021). Cyanine-based Fluorescent Probe for Cyanide Ion Detection. Journal of Fluorescence.
- Ali, H. R., et al. (2022).
- Xu, J., et al. (2018). Detection of cyanide and sulfide ions by different mechanisms using a fluorescent chemical sensor containing a fluorophore and a potential ligand for metal complexes. Analytical Methods.
- Li, Z. (2022). A Benzothiazole-Based Fluorescent Probe for Sensing Zn2+ and its Application.
- Uota, S., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry.
- Shaikh, R. U., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+, and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. PubMed Central.
- Gwon, S.-Y., et al. (2015). Novel styrylbenzothiazolium dye-based sensor for mercury, cyanide and hydroxide ions.
- Hu, Y., et al. (2020). Reversible and Selective Turn-on Fluorescent and Naked-Eye Colorimetric Sensor to Detect Cyanide in Tap Water, Food Samples, and Living Systems. Industrial & Engineering Chemistry Research.
- Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Accounts of chemical research.
- Yang, Q., et al. (2024). An innovative fluorescent probe for the detection of cyanide - enhanced sensitivity by controlling its electrostatic potential and suitable for applications such as cell imaging and food analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Das, S., et al. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Sensors.
- Kim, H. J., et al. (2025). Selective fluorescent probe for Tl3+ ions through metal-induced hydrolysis and its application for direct assay of artificial urine. RSC Advances.
- Shaikh, R. U., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+, and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega.
- Muthuraj, B., et al. (2023).
A Technical Guide to Benchmarking N-Heterocyclic Carbene Precursors: A Comparative Analysis of Benzothiazolium Salts in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The Landscape of N-Heterocyclic Carbene Precursors
N-Heterocyclic carbenes are highly reactive intermediates that are typically generated in situ from their corresponding azolium salt precursors by deprotonation with a suitable base. The stability and catalytic activity of the resulting carbene are intrinsically linked to the nature of the heterocyclic ring and its substituents. The primary classes of azolium salts used as NHC precursors include imidazolium, triazolium, and thiazolium salts, with benzothiazolium salts representing a key subclass of the latter.
The catalytic utility of these compounds stems from their ability to induce "umpolung" or reverse polarity of functional groups, most notably aldehydes. This allows for nucleophilic acylation reactions that would otherwise be challenging to achieve. Two of the most important transformations catalyzed by NHCs are the benzoin condensation and the Stetter reaction.
Benchmark Reactions for Catalyst Evaluation
To objectively assess the performance of different NHC precursors, we will focus on two canonical carbon-carbon bond-forming reactions:
-
The Benzoin Condensation: This reaction involves the coupling of two aldehydes to form an α-hydroxy ketone. It is a classic example of umpolung catalysis and is widely used to evaluate the efficacy of new NHC catalysts.[1][2]
-
The Stetter Reaction: This is the 1,4-addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone or ester, to yield a 1,4-dicarbonyl compound.[3][4] This reaction is of significant synthetic utility for the construction of complex molecules.
The performance of a catalyst in these reactions is typically evaluated based on several key metrics:
-
Reaction Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Reaction Time (h): The time required to achieve a satisfactory yield.
-
Catalyst Loading (mol%): The amount of catalyst required to effectively promote the reaction.
-
Enantiomeric Excess (ee %): For asymmetric reactions using chiral catalysts, this measures the stereoselectivity of the transformation.
Comparative Analysis of NHC Precursors
While direct experimental data for 3-Ethyl-2-methylbenzothiazolium iodide is lacking, we can infer its potential performance by examining studies on analogous benzothiazolium salts and comparing them to other established catalyst classes.
| Catalyst Class | Representative Catalyst (Example) | Benchmark Reaction | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Benzothiazolium Salts | 3-Methylbenzothiazolium iodide | Benzoin Condensation | Moderate to Good | Variable | Readily available starting materials. | Generally lower activity compared to triazolium salts. |
| Imidazolium Salts | 1,3-Dimesitylimidazolium chloride (IMes·HCl) | Benzoin Condensation | Good to Excellent | 2 - 24 | High stability and activity. | Can be sterically demanding, potentially limiting substrate scope. |
| Triazolium Salts | Chiral Triazolium Salts | Asymmetric Benzoin Condensation | Good to Excellent | 12 - 48 | Superior for asymmetric catalysis, often providing high enantioselectivity.[5][6] | Can be more synthetically complex and expensive. |
Expert Insights: The general trend observed in the literature is that for simple condensation reactions, imidazolium and thiazolium salts can provide good to excellent yields. However, when high stereoselectivity is required, chiral triazolium salts are often the catalysts of choice, consistently delivering higher enantiomeric excesses in asymmetric benzoin and Stetter reactions.[5][6] The nitrogen-rich triazolium core is believed to contribute to a more organized transition state, leading to enhanced stereochemical control.
Mechanistic Considerations: The Role of the Azolium Salt
The catalytic cycle for both the benzoin condensation and the Stetter reaction begins with the deprotonation of the azolium salt at the C2 position to form the active NHC.
Catalytic Cycle for the Benzoin Condensation
Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.
The NHC attacks an aldehyde molecule to form a tetrahedral intermediate, which then rearranges to the key "Breslow intermediate." This intermediate is nucleophilic at the carbon atom that was originally the carbonyl carbon of the aldehyde. In the benzoin condensation, this nucleophile attacks a second molecule of aldehyde. In the Stetter reaction, it undergoes a conjugate addition to a Michael acceptor. The final step in both cycles is the elimination of the product and regeneration of the NHC catalyst.
Experimental Protocols
To facilitate the practical application of this guide, we provide representative, step-by-step methodologies for the benzoin condensation and the Stetter reaction using a generic thiazolium salt as the precatalyst.
Protocol 1: Benzoin Condensation of Benzaldehyde using a Thiazolium Salt Catalyst
Materials:
-
Benzaldehyde
-
Thiazolium salt (e.g., 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)
-
Triethylamine (Et3N)
-
Ethanol (absolute)
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thiazolium salt (0.1 mmol, 10 mol%).
-
Add absolute ethanol (5 mL) and stir until the catalyst is dissolved.
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Add triethylamine (0.12 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure benzoin product.
-
Characterize the product by ¹H and ¹³C NMR spectroscopy and compare the data with literature values.
Experimental Workflow for Benzoin Condensation
Caption: Step-by-step workflow for a typical benzoin condensation experiment.
Protocol 2: Stetter Reaction of Benzaldehyde with Methyl Vinyl Ketone
Materials:
-
Benzaldehyde
-
Methyl vinyl ketone
-
Thiazolium salt (e.g., 3,4-dimethyl-5-(2-hydroxyethyl)thiazolium iodide)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the thiazolium salt (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (0.1 mmol) and stir for 15 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Add methyl vinyl ketone (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 1,4-diketone.
-
Characterize the product by ¹H and ¹³C NMR spectroscopy.
Conclusion and Future Outlook
While this compound and its benzothiazolium salt congeners are competent precursors for N-heterocyclic carbene catalysis, the current body of literature suggests that for reactions requiring high stereoselectivity, such as asymmetric benzoin and Stetter reactions, triazolium-based catalysts are generally superior.[5][6] The choice of catalyst is, however, highly dependent on the specific application, substrate scope, and desired outcome. For many standard transformations where stereoselectivity is not a concern, the ready availability and lower cost of some thiazolium salts may make them a more practical choice.
The field of NHC catalysis is continually evolving, with ongoing research focused on the design and synthesis of novel azolium salt precursors with tailored steric and electronic properties. Future work may yet uncover specific applications where benzothiazolium salts, including this compound, exhibit unique and advantageous catalytic activity. Researchers are encouraged to consider the full spectrum of available NHC precursors and to select the catalyst that best fits the specific demands of their synthetic challenge.
References
- Bugaut, X. Benzoin and aza-benzoin. In Comprehensive Organic Synthesis II, 2nd ed.; Elsevier: Amsterdam, The Netherlands, 2014; Volume 1, pp. 424–470.
- Petrini, M.; Torregiani, E. Recent advances in stereoselective syntheses using N-acylimines. Synthesis2007, 2, 159–186.
- Murry, J. A., et al. Synthesis of α-Amido Ketones via Organic Catalysis: Thiazolium-Catalyzed Cross-Coupling of Aldehydes with Acylimines. J. Am. Chem. Soc.2001, 123, 9696-9697.
- Enders, D.; Niemeier, O.; Balensiefer, T. Asymmetric Intramolecular Crossed-Benzoin Reactions by N-Heterocyclic Carbene Catalysis. Angew. Chem. Int. Ed.2006, 45, 1463-1467.
- Knight, R. L.; Leeper, F. J. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation. J. Chem. Soc., Perkin Trans. 11997, 1891-1894.
- Enders, D.; Kallfass, U. An Efficient Nucleophilic Carbene Catalyst for the Asymmetric Benzoin Condensation. Angew. Chem. Int. Ed.2002, 41, 1743-1745.
- Stetter, H. Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach. Angew. Chem. Int. Ed. Engl.1976, 15, 639-647.
- Rovis, T. N-Heterocyclic Carbenes in Asymmetric Catalysis. Chem. Rev.2007, 107, 5519-5565.
- Ukai, T.; Tanaka, R.; Dokawa, T. A new catalyst for the acyloin condensation. I. J. Pharm. Soc. Jpn.1943, 63, 296–300.
- Xu, J.; Xia, M. Solventless and swift benzoin condensation catalyzed by 1-alkyl-3-methylimidazolium ionic liquids under microwave irradiation. J. Mol.
- Breslow, R. On the Mechanism of Thiamine Action. IV.1 Evidence from Studies on Model Systems. J. Am. Chem. Soc.1958, 80, 3719–3726.
- Phungpis, B.; Hahnvajanawong, V.; Theramongkol, P. Benzoin condensation and stetter reaction catalysed by N,N-dimethylbenzimidazolium iodide in [Bmim][OH]. Orient. J. Chem.2014, 30, 933–939.
- Morgan, J. P., et al. Updating the Benzoin Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis. J. Chem. Educ.2023, 100, 986–990.
- Noppawan, P., et al. Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review from past to present. Chimica Techno Acta2023, 10, 1-15.
- Vora, H. U.; Rovis, T. The Catalytic Asymmetric Intramolecular Stetter Reaction. Synlett2009, 2009, 1189-1207.
- Biju, A. T.; Kuhl, N.; Glorius, F. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein J. Org. Chem.2016, 12, 476–498.
- Stetter, H.; Kuhlmann, H. Catalyzed addition of aldehydes to activated double bonds. A new synthetic approach. Organic Syntheses1986, 65, 26.
- Enders, D.; Breuer, K.; Runsink, J. The First Asymmetric Intramolecular Stetter Reaction. Helv. Chim. Acta1996, 79, 1899–1902.
- Liu, Q.; Rovis, T. Asymmetric Synthesis of Hydrobenzofuranones via Desymmetrization of Cyclohexadienones Using the Intramolecular Stetter Reaction. J. Am. Chem. Soc.2006, 128, 2552–2553.
- DiRocco, D. A.; Oberg, K. M.; Rovis, T. Catalytic Asymmetric Intermolecular Stetter Reaction of Glyoxamides with Alkylidenemalonates. J. Am. Chem. Soc.2009, 131, 10872–10874.
-
Organic Chemistry Portal. Stetter Reaction. Available online: [Link]
-
Wikipedia. Stetter reaction. Available online: [Link]
- Enders, D.; et al. The Stetter Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.
-
Wikipedia. Benzoin condensation. Available online: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 3. Stetter Reaction [organic-chemistry.org]
- 4. Stetter reaction - Wikipedia [en.wikipedia.org]
- 5. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
comparative analysis of spectrophotometric methods for cyanide detection
A Comparative Guide to Spectrophotometric Methods for Cyanide Detection
For researchers and professionals in drug development and environmental monitoring, the accurate quantification of cyanide is a critical task. Cyanide, a potent inhibitor of cellular respiration, is of significant concern due to its high toxicity.[1] Spectrophotometry offers a suite of accessible and reliable methods for its detection. This guide provides an in-depth comparative analysis of the most prevalent spectrophotometric techniques, grounded in experimental data and procedural causality, to assist in selecting the most appropriate method for your application.
The Foundational Chemistry of Cyanide Detection
Spectrophotometric methods for cyanide detection typically rely on the König reaction , a chemical synthesis that converts the colorless cyanide anion into a colored polymethine dye.[2] The general workflow involves a two-step process. First, cyanide (CN⁻) is converted to cyanogen chloride (CNCl), a volatile and reactive intermediate, using a halogenating agent like chloramine-T.[3][4] In the second step, the CNCl cleaves the ring of a pyridine derivative, which then reacts with a compound containing an active methylene group (like barbituric acid or pyrazolone) to form a colored product. The intensity of this color, measured by a spectrophotometer, is directly proportional to the initial cyanide concentration.[5]
A crucial prerequisite for many samples, especially from environmental or biological matrices, is a distillation step .[6] Cyanide can exist as free cyanide (HCN and CN⁻) or be complexed with metals (e.g., iron in ferrocyanide).[7] An acidic reflux distillation is employed to break down these stable metal-cyanide complexes, liberating hydrogen cyanide (HCN) gas, which is then trapped in an alkaline solution (e.g., NaOH) for subsequent analysis.[4][8] This step is vital for determining total cyanide and for removing common interferences like sulfide, fatty acids, and oxidizing agents that can affect the colorimetric reaction.[9][10][11]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"] edge [color="#4285F4", penwidth=2]
} caption { label="General workflow for total cyanide analysis." fontsize=12 } enddot Caption: General workflow for total cyanide analysis.
Method 1: The Pyridine-Barbituric Acid Method
This is one of the most widely adopted and standardized methods for cyanide determination, forming the basis of EPA Method 335.2 and Standard Method 4500-CN E.[3][12]
Principle and Mechanism
Following the initial conversion of cyanide to cyanogen chloride (CNCl) with chloramine-T, the CNCl reacts with pyridine. This opens the pyridine ring, forming glutaconic aldehyde. This intermediate then condenses with two molecules of barbituric acid to create a distinct red-blue polymethine dye, which is quantified by measuring its absorbance at approximately 578 nm.[3][4][5]
Experimental Protocol (Standard Method 4500-CN E)
-
Sample Preparation: Perform an acid reflux distillation on the sample to liberate HCN, collecting the distillate in a sodium hydroxide (NaOH) scrubbing solution.[4]
-
pH Adjustment: Take a known volume of the distillate and add acetate buffer to adjust the pH to approximately 4.5.[4]
-
Chlorination: Add Chloramine-T solution, mix, and allow the reaction to proceed for exactly 2 minutes. This timing is critical to ensure complete conversion to CNCl without hydrolysis to cyanate.[4]
-
Color Development: Add the pyridine-barbituric acid reagent, mix thoroughly, and allow 8 minutes for the color to develop fully.[4]
-
Measurement: Read the absorbance of the solution at 578 nm using a spectrophotometer. A blank using the NaOH scrubbing solution should be run in parallel.[4]
-
Quantification: Determine the cyanide concentration from a calibration curve prepared using standard cyanide solutions.
Performance and Considerations
The pyridine-barbituric acid method is known for its sensitivity and reliability. It is applicable for cyanide concentrations ranging from approximately 0.005 mg/L to 1.0 mg/L.[4] The primary drawback is the use of pyridine, a toxic and pungent reagent that requires careful handling in a well-ventilated area.[13] Additionally, thiocyanate can interfere on an equimolar basis as it is also broken down during the procedure.[14]
Method 2: The Pyridine-Pyrazolone Method
An alternative to the barbituric acid method, the pyridine-pyrazolone technique offers comparable sensitivity and is also a standard method for water and wastewater analysis.[9]
Principle and Mechanism
The initial step is identical: chlorination of cyanide to cyanogen chloride. The CNCl then reacts with pyridine, which subsequently combines with 3-methyl-1-phenyl-2-pyrazolin-5-one (pyrazolone) to form a stable blue complex dye.[9][15][16] This complex is measured at a higher wavelength, typically around 620 nm.[9]
Experimental Protocol
-
Sample Preparation: As with the previous method, a distillation step is required to isolate cyanide and remove interferences.[15]
-
Chlorination: Add Chloramine-T solution to the alkaline distillate and allow 2 minutes for the reaction to complete.[9]
-
Color Development: Add a freshly prepared mixed solution of pyridine-pyrazolone reagent and allow 20 minutes for the blue color to develop. The color is stable for at least 30 minutes.[9][15]
-
Measurement: Read the absorbance at 620 nm.[9]
-
Quantification: Calculate the concentration based on a standard calibration curve.
Performance and Considerations
This method can be used to determine cyanide concentrations of at least 0.01 mg/L.[9][11] While it avoids the use of barbituric acid, it still requires the handling of toxic pyridine. The color development time is longer than the barbituric acid method (20 minutes vs. 8 minutes).[4][9] The reagent mixture can develop a pink color upon standing, but this typically does not affect the final color development of the cyanide complex.[9]
dot graph G { layout=neato; node [shape=box, style="filled", fontcolor="#202124", penwidth=2]; edge [color="#34A853", penwidth=2];
} caption { label="Reaction pathways for the two primary methods." fontsize=12 } enddot Caption: Reaction pathways for the two primary methods.
Method 3: Nanoparticle-Based Colorimetric Sensing
A more recent and rapidly developing area involves the use of noble metal nanoparticles (NPs), such as gold (AuNPs) or silver (AgNPs), for cyanide detection.[17] These methods leverage the high affinity of cyanide for gold and silver.
Principle and Mechanism
These sensors operate on the principle of cyanide-induced etching or aggregation of nanoparticles. For instance, in the presence of dissolved oxygen, cyanide ions can oxidize and dissolve gold or silver nanoparticles, leading to the formation of stable metal-cyano complexes (e.g., [Au(CN)₂]⁻).[17][18] This process causes a distinct change in the nanoparticles' localized surface plasmon resonance (LSPR), resulting in a visible color change and a measurable shift in the absorption spectrum.[19][20]
Experimental Protocol (General)
-
Synthesis/Procurement: Prepare or obtain a stable colloidal solution of nanoparticles (e.g., gold nanorods or silver nanoparticles).
-
Reaction: Add a specific volume of the sample containing cyanide to the nanoparticle solution.
-
Incubation: Allow a short incubation period for the etching reaction to occur. This is often very rapid.
-
Measurement: Measure the UV-Vis absorption spectrum of the solution and note the change in the LSPR peak. Alternatively, the color change can be observed visually for qualitative or semi-quantitative analysis.[19]
Performance and Considerations
Nanoparticle-based methods offer several potential advantages, including high sensitivity (with detection limits reported in the nanomolar range), rapid analysis times, and the avoidance of highly toxic reagents like pyridine.[19][21] However, these methods are more susceptible to interferences from other ions or compounds in complex matrices that can also interact with the nanoparticle surface. Method development and validation are often required for specific sample types to ensure selectivity and accuracy.[18]
Comparative Analysis
| Feature | Pyridine-Barbituric Acid | Pyridine-Pyrazolone | Nanoparticle-Based |
| Principle | König Reaction | König Reaction | LSPR Change (Etching) |
| Detection Wavelength | ~578 nm[3] | ~620 nm[9] | Varies (e.g., ~520 nm)[20] |
| Limit of Detection (LOD) | ~0.005 - 0.02 mg/L[3][4] | ~0.01 mg/L[9][15] | Can reach nM range (<0.01 mg/L)[19] |
| Analysis Time | Moderate (requires distillation) | Moderate (requires distillation) | Rapid (post-synthesis) |
| Key Reagents | Pyridine, Barbituric Acid, Chloramine-T[4] | Pyridine, Pyrazolone, Chloramine-T[9] | Metal Nanoparticles |
| Reagent Toxicity | High (Pyridine)[13] | High (Pyridine)[13] | Low to Moderate |
| Standardization | Highly standardized (EPA, APHA)[3] | Standardized (USGS, APHA)[9][11] | Emerging, less standardized |
| Interferences | Sulfide, Oxidizing agents, Thiocyanate[14][22] | Sulfide, Oxidizing agents, Heavy metals[9][11] | Surface-active agents, certain anions |
| Best For | Regulated water/wastewater analysis, established labs | Regulated water/wastewater analysis | Rapid screening, research applications |
Conclusion: Selecting the Right Tool for the Job
The choice of a spectrophotometric method for cyanide detection is a balance of regulatory requirements, sample complexity, required sensitivity, and laboratory safety protocols.
-
The Pyridine-Barbituric Acid Method remains the gold standard for many environmental and regulatory applications due to its well-established protocols and robust performance. Its sensitivity is excellent for ensuring compliance with water quality standards.[3][4]
-
The Pyridine-Pyrazolone Method provides a reliable alternative with similar performance characteristics, offering a different final chromophore and detection wavelength that may be advantageous in certain sample matrices.[9][15]
-
Nanoparticle-Based Methods represent the frontier of cyanide sensing, offering unparalleled speed and sensitivity and eliminating the need for highly toxic pyridine.[17] They are exceptionally well-suited for research, rapid field screening, and applications where ultra-low detection limits are paramount, though they require careful validation to account for potential matrix interferences.
For any chosen method, a rigorous sample preparation protocol, particularly the use of distillation for total cyanide analysis, is the bedrock of accurate and trustworthy results.[10] By understanding the causality behind each step and the performance trade-offs of each technique, researchers can confidently select and implement the most appropriate spectrophotometric method for their cyanide analysis needs.
References
- 4500-CN− CYANIDE - Standard Methods For the Examination of Water and Wastewater. (n.d.).
- Cyanide, colorimetric, pyridine-pyrazolone. (n.d.). U.S. Geological Survey.
- Standard Methods: 4500-CN- B: Cyanide: Preliminary Treatment of samples. (n.d.). Standard Methods for the Examination of Water and Wastewater.
- USGS-NWQL: I-1300-85: Cyanide, Colorimetric, Pyridine-Pyrazolone, Dissolved. (n.d.). National Environmental Methods Index.
- Standard Methods: 4500-CN-E: Colorimetric Method for Cyanide in Distillate. (n.d.). Standard Methods for the Examination of Water and Wastewater.
- Surleva, A. (2022). Recent advances in analytical methods for cyanide determination in different matrices: A Review. Global Scientific Journal, 10(3), 2573-2591.
- Ma, J., & Dasgupta, P. K. (2010). Recent developments in cyanide detection: a review. Analytica Chimica Acta, 673(2), 117–125.
- Rajkumar, C., et al. (2016). Colorimetric and visual detection of cyanide ions based on the morphological transformation of gold nanobipyramids into gold nanoparticles. New Journal of Chemistry, 40(10), 8538-8545.
- Singh, P., et al. (2024). Modification of sensitive pyridine-pyrazolone method for determination of blood cyanide and its possible applications in fatal aircraft accidents. Journal of Forensic and Legal Medicine, 102, 102648.
- MANUAL OF STANDARD OPERATING PROCEDURES FOR CYANIDE ANALYSIS. (2001). National Centers for Environmental Information.
- Logue, B. A., et al. (2005). König reaction for the spectrophotometric analysis of cyanide. Toxicology Mechanisms and Methods, 15(4), 275-283.
- Singh, V., et al. (2023). Optical Sensing of Toxic Cyanide Anions Using Noble Metal Nanomaterials. Chemosensors, 11(1), 54.
- Cyanide, colorimetric, barbituric acid, automated-segmented flow. (n.d.). U.S. Geological Survey.
- Cyanide Assay Methods. (2016). 911Metallurgist.
- Selective Electrode Determination of Cyanide. (1989). U.S. Department of Energy.
- An Overview and Comparison of Methods for Cyanide Analysis. (n.d.). California Water Boards.
- Spectrophotometric Determination of Cyanide in Passaic River Paterson New Jersey by Distillation and Colorimetric Method with Pyridine: Barbituric Acid Reagent. (2024). Journal of Environment, 4(1), 31-44.
- Dao, V. B., et al. (2015). Study on cyanide determination by pyridine – pyrazole reagent and its application to evaluate some cyanide contaminated wastewater resources in Hanoi. International Journal of Development Research, 5(8), 5238-5242.
- Colorimetric Cyanide. (n.d.). FIAlab.
- Drochioiu, G. (2015). Techniques for the Determination of Cyanide in a Process Environment: A Review. Critical Reviews in Analytical Chemistry, 45(4), 319-331.
- Study on cyanide determination by pyridine – Pyrazole reagent and its application to evaluate some cyanide contaminated wastewater resources in Hanoi. (2015). International Journal of Development Research.
- METHOD 14561CN Free Cyanide with Pyridine - Barbituric Acid and Photometry. (1999). Sigma-Aldrich.
- Liu, Y., et al. (2015). Ultrafast sensitive colorimetric detection of cyanide based on dissolving AgI on Au-AgI heterodimeric nanoparticles via UV-vis spectroscopy and single nanoparticle imaging. Analyst, 140(13), 4543-4549.
- Spectrophotometric method for the determination of total cyanide in wastewater samples. (1996). The Analyst, 121(8), 1143-1146.
- ANALYTICAL METHODS - Toxicological Profile for Cyanide. (1997). NCBI Bookshelf.
- Khan, I., et al. (2023). Nanoparticles Based Sensors for Cyanide Ion Sensing, Basic Principle, Mechanism and Applications. Critical Reviews in Analytical Chemistry, 1-20.
- Highly sensitive photometric determination of cyanide based on selective etching of gold nanorods. (2018). Microchimica Acta, 185(4), 221.
- König reaction mechanism with the reactants used in this study. (n.d.). ResearchGate.
- Zwiener, C., et al. (2020). Determination of low environmental free cyanide concentrations in freshwaters. Environmental Sciences Europe, 32(1), 1-12.
- Methods: Advantages Disadvantages. (n.d.). Scribd.
- Koenigs–Knorr reaction. (n.d.). In Wikipedia.
- (a) A Konig reaction produces a chromophoric product. (b) Schematic of... (n.d.). ResearchGate.
- Linear range, correlation coefficient, LOD and LOQ of cyanide. (n.d.). ResearchGate.
- Brudvig, G. W., et al. (1983). Kinetics and mechanism for the binding of HCN to cytochrome c oxidase. Biochemistry, 22(24), 5643-5652.
Sources
- 1. Recent developments in cyanide detection: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NEMI Method Summary - 4500-CN-E [nemi.gov]
- 4. carijournals.org [carijournals.org]
- 5. researchgate.net [researchgate.net]
- 6. nrc.gov [nrc.gov]
- 7. standardmethods.org [standardmethods.org]
- 8. Cyanide Assay Methods - 911Metallurgist [911metallurgist.com]
- 9. nemi.gov [nemi.gov]
- 10. NEMI Method Summary - 4500-CN- B [nemi.gov]
- 11. NEMI Method Summary - I-1300-85 [nemi.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Colorimetric Cyanide | FIAlab [flowinjection.com]
- 14. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 15. journalijdr.com [journalijdr.com]
- 16. Study on cyanide determination by pyridine – Pyrazole reagent and its application to evaluate some cyanide contaminated wastewater resources in Hanoi | International Journal of Development Research (IJDR) [journalijdr.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Colorimetric and visual detection of cyanide ions based on the morphological transformation of gold nanobipyramids into gold nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. waterboards.ca.gov [waterboards.ca.gov]
Assessing the Clinical Applicability of 3-Ethyl-2-methylbenzothiazolium Iodide Probes: A Comparative Guide
In the landscape of clinical and preclinical research, the quest for precise and reliable molecular probes is paramount. Among the myriad of fluorescent scaffolds, benzothiazolium derivatives have carved a significant niche, offering a versatile platform for the development of probes targeting a range of biological molecules and structures. This guide provides an in-depth technical assessment of probes derived from the parent compound 3-Ethyl-2-methylbenzothiazolium iodide , comparing their performance with established alternatives and providing the experimental foundation for their application. Our focus will be on two key areas of intense clinical interest: the detection of amyloid plaques in neurodegenerative diseases and the visualization of G-quadruplex DNA structures in cancer research.
The Foundation: this compound as a Precursor
This compound serves as a crucial building block for the synthesis of a variety of functional probes. Its benzothiazolium core acts as an electron-accepting moiety, which, when coupled with an electron-donating group through a π-conjugated system, gives rise to molecules with desirable photophysical properties, such as environment-sensitive fluorescence. The synthesis of more complex probes often involves the condensation of this compound with various aldehydes or other reactive species.[1]
Below is a generalized workflow illustrating the synthesis of advanced benzothiazolium-based probes from this precursor.
Caption: Generalized workflow for synthesizing functional probes from this compound.
Application I: Probing Amyloid Plaques in Neurodegenerative Disease
The aggregation of amyloid-β (Aβ) peptides into plaques is a hallmark of Alzheimer's disease.[2] Fluorescent probes capable of binding to these structures are invaluable for diagnostics and for monitoring disease progression.
The Benchmark: Thioflavin T
Thioflavin T (ThT), a derivative of this compound, is the gold-standard fluorescent probe for the detection of amyloid fibrils.[3][4] Its fluorescence is significantly enhanced upon binding to the β-sheet structures characteristic of amyloid plaques.[3]
The Contender: Pittsburgh Compound B (PiB)
Pittsburgh Compound B (PiB) is a neutral analogue of Thioflavin T developed for in vivo imaging of amyloid plaques using Positron Emission Tomography (PET).[5][6] Its enhanced hydrophobicity allows it to cross the blood-brain barrier more effectively than the charged ThT.[7]
Performance Comparison: ThT vs. PiB
| Feature | Thioflavin T (ThT) | Pittsburgh Compound B (PiB) |
| Modality | Fluorescence Microscopy | Positron Emission Tomography (PET) |
| Binding Affinity (Kd) | Micromolar (µM) range[8] | Nanomolar (nM) range[7] |
| Blood-Brain Barrier | Limited | Readily crosses[6] |
| Clinical Use | Primarily ex vivo (histology)[9] | Investigational in vivo imaging[5] |
This comparison highlights a key trade-off: while ThT is an excellent and cost-effective tool for histological staining, its charge limits its in vivo applicability. PiB, a structural modification of the same core, overcomes this limitation, enabling non-invasive clinical imaging.
Experimental Protocol: Thioflavin S Staining of Brain Tissue
Thioflavin S, a mixture of compounds structurally related to Thioflavin T, is commonly used for histological staining of amyloid plaques. The following is a standard protocol for staining paraffin-embedded tissue sections.[1]
Materials:
-
Xylene
-
Graded ethanol solutions (100%, 95%, 80%, 70%, 50%)
-
Distilled water
-
1% aqueous Thioflavin-S solution (filtered before use)
-
80% ethanol
-
95% ethanol
-
Aqueous mounting medium
-
Clear nail polish
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in 100% xylene for 5 minutes. Repeat with fresh xylene.
-
Immerse in 50%/50% xylene/100% ethanol for 3 minutes.
-
Immerse in 100% ethanol for 3 minutes.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Immerse in 50% ethanol for 3 minutes.
-
Rinse twice in distilled water for 3 minutes each.
-
-
Staining:
-
Incubate slides in 1% aqueous Thioflavin-S solution for 8 minutes at room temperature, protected from light.
-
-
Differentiation and Washing:
-
Wash twice in 80% ethanol for 3 minutes each.
-
Wash in 95% ethanol for 3 minutes.
-
Rinse with three exchanges of distilled water.
-
-
Mounting and Sealing:
-
Coverslip with an aqueous mounting medium.
-
Allow slides to dry overnight in the dark.
-
Seal the coverslip with clear nail polish.
-
-
Imaging:
-
Analyze slides using a fluorescence microscope with appropriate filters (excitation ~430 nm, emission ~550 nm). Stained slides should be stored in the dark at 4°C and imaged within a few weeks as the staining can fade.[1]
-
Application II: Visualizing G-Quadruplex DNA in Cancer Research
G-quadruplexes (G4s) are non-canonical secondary structures of DNA found in guanine-rich regions, such as telomeres and oncogene promoters.[10] They are implicated in the regulation of gene expression and are considered promising targets for anticancer therapies.[10]
The Benzothiazolium Player: Thiazole Orange (TO)
Thiazole Orange (TO) is a cyanine dye containing a benzothiazole moiety. It exhibits a significant increase in fluorescence upon binding to nucleic acids, with a preference for G-quadruplex structures.[11]
An Alternative Approach: Cyanine Dyes
Cyanine dyes, a broad class of fluorescent molecules, are widely used in biological imaging.[12] Some have been specifically designed for G4 recognition. While TO itself is a cyanine dye, comparing its performance to other cyanine dyes developed for similar purposes is instructive.
Performance Considerations: Benzothiazolium vs. Other Cyanine Probes
| Feature | Thiazole Orange (TO) & Derivatives | Other G4-Targeting Cyanine Dyes |
| Selectivity | Good for G4 vs. duplex DNA[11] | Varies, some show high selectivity |
| Quantum Yield | Moderate, significant enhancement on binding | Can be higher, with large "light-up" effects[13] |
| Photostability | Moderate | Can be engineered for higher photostability[14] |
| Cell Permeability | Generally good[11] | Varies with structure |
The key advantage of many benzothiazolium-based probes like TO is their "light-up" property, where fluorescence is low in solution and dramatically increases upon binding to the target, leading to a high signal-to-noise ratio.[13]
Experimental Protocol: Live-Cell Imaging of G-Quadruplexes with Thiazole Orange using FLIM
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique to distinguish probes bound to different structures based on their fluorescence decay times, rather than just intensity.[11][15] This can overcome challenges of non-specific binding in the crowded cellular environment.
Materials:
-
U2OS cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
5 mM stock solution of Thiazole Orange (TO) in DMSO
-
FLIM-equipped confocal microscope
Procedure:
-
Cell Culture:
-
Culture U2OS cells on glass-bottom dishes suitable for microscopy until they reach the desired confluency.
-
-
Probe Incubation:
-
Prepare a working solution of TO in cell culture medium (final concentration typically in the low micromolar range, e.g., 1-5 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the TO-containing medium to the cells and incubate at 37°C in a CO2 incubator for a suitable time (e.g., 30-60 minutes).
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium or PBS for imaging.
-
Image the cells using a FLIM system. For TO, typical excitation is around 488 nm, and emission is collected in the green-yellow range.
-
Acquire fluorescence lifetime data. TO bound to G4 structures is expected to have a distinct, longer fluorescence lifetime compared to when it is bound to duplex DNA or free in solution.[11][15]
-
-
Data Analysis:
-
Analyze the FLIM data to generate lifetime maps of the cells. Regions with longer lifetimes can be attributed to the presence of G-quadruplexes.
-
Caption: Workflow for live-cell imaging of G-quadruplexes using Thiazole Orange and FLIM.
Conclusion and Future Perspectives
Probes derived from this compound represent a versatile and powerful class of tools for clinical and preclinical research. Their utility is exemplified by the widespread use of Thioflavin T in amyloid research and the growing application of probes like Thiazole Orange for visualizing dynamic DNA structures. The ability to chemically modify the core benzothiazolium structure allows for the fine-tuning of properties such as blood-brain barrier permeability and target specificity, as demonstrated by the development of PiB for in vivo amyloid imaging.
While alternatives like specialized cyanine dyes may offer advantages in certain aspects, such as photostability or quantum yield, the inherent "light-up" nature and synthetic accessibility of many benzothiazolium-based probes ensure their continued relevance. Future developments will likely focus on creating probes with even greater specificity for different amyloid polymorphs or specific G-quadruplex topologies, as well as enhancing their performance in in vivo applications, potentially leading to earlier and more accurate disease diagnosis and a deeper understanding of fundamental biological processes.
References
-
Thioflavin-S staining protocol. Alzforum. Available from: [Link]
-
Suggested protocols for Thioflavin T staining on free-floating hippocampal tissue sections?. ResearchGate. Available from: [Link]
-
Ono, M., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience. Available from: [Link]
-
Chopra, A., et al. (2010). Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Cancer Biotherapy and Radiopharmaceuticals. Available from: [Link]
-
Cui, M., et al. (2010). Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Min, J., et al. (2024). Thioflavin-T: application as a neuronal body and nucleolar stain and the blue light photo enhancement effect. Scientific Reports. Available from: [Link]
-
Dziuba, D., et al. (2024). Imaging G-Quadruplex Nucleic Acids in Live Cells Using Thioflavin T and Fluorescence Lifetime Imaging Microscopy. Analytical Chemistry. Available from: [Link]
-
Wu, C., et al. (2011). On the origin of the stronger binding of PIB over Thioflavin T to protofibrils of the Alzheimer Amyloid-β peptide: A molecular dynamics study. Rowan University. Available from: [Link]
-
Fung, Y. H. M., et al. (2023). Cellular Visualization of G-Quadruplex RNA via Fluorescence-Lifetime Imaging Microscopy. Journal of the American Chemical Society. Available from: [Link]
-
Rodriguez, J. (2018). SYNTHESIS OF THIOFLAVIN T ANALOGUES. DigitalCommons@URI. Available from: [Link]
-
Rodriguez, J. (2018). SYNTHESIS OF THIOFLAVIN T ANALOGUES. University of Rhode Island. Available from: [Link]
-
Hsieh, F.-Y., et al. (2021). Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. ACS Applied Nano Materials. Available from: [Link]
-
Nikolova, M., et al. (2019). Structural analogues of Thioflavin T - New synthetic approach. ResearchGate. Available from: [Link]
-
Dziuba, D., et al. (2024). Imaging G-Quadruplex Nucleic Acids in Live Cells Using Thioflavin T and Fluorescence Lifetime Imaging Microscopy. Analytical Chemistry. Available from: [Link]
-
Chopra, A., et al. (2010). Design, Synthesis, and Fluorescence Lifetime Study of Benzothiazole Derivatives for Imaging of Amyloids. ResearchGate. Available from: [Link]
-
Dziuba, D., et al. (2024). Imaging G-Quadruplex Nucleic Acids in Live Cells Using Thioflavin T and Fluorescence Lifetime Imaging Microscopy. PubMed. Available from: [Link]
-
Kaur, N., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available from: [Link]
-
Affinity-based tracer Pittsburgh compound B (PiB), an 11 C analog of... ResearchGate. Available from: [Link]
-
Kaur, N., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. Available from: [Link]
-
Fung, Y. H. M., et al. (2023). Cellular Visualization of G-Quadruplex RNA via Fluorescence-Lifetime Imaging Microscopy. Journal of the American Chemical Society. Available from: [Link]
-
Su, Y., et al. (2019). Comparison of Pittsburgh compound B and florbetapir in cross-sectional and longitudinal studies. Alzheimer's & Dementia: Diagnosis, Assessment & Disease Monitoring. Available from: [Link]
-
Paranjpe, S. (2012). Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents. University of Georgia. Available from: [Link]
-
Pittsburgh compound B. Wikipedia. Available from: [Link]
-
He, J., et al. (2015). 99mTc(CO)3-Labeled Benzothiazole Derivatives Preferentially Bind Cerebrovascular Amyloid: Potential Use as Imaging Agents for Cerebral Amyloid Angiopathy. Molecular Pharmaceutics. Available from: [Link]
-
Synthesis and evaluation of thioflavin-T analogs as potential imaging agents for amyloid plaques. ResearchGate. Available from: [Link]
-
Hosseini, S. J., et al. (2019). Novel 99mTc-2-arylimidazo[2,1-b]benzothiazole derivatives as SPECT imaging agents for amyloid-β plaques. European Journal of Medicinal Chemistry. Available from: [Link]
-
Turaev, A. V., et al. (2019). Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA. Biochimie. Available from: [Link]
-
Mathew, R. K., et al. (2023). A Comparative Study on Cyanine Dyestuffs as Sensor Candidates for Macromolecular Crowding In Vitro and In Vivo. International Journal of Molecular Sciences. Available from: [Link]
-
Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures. National Institutes of Health. Available from: [Link]
-
Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils. Practical Biochemistry. Available from: [Link]
-
Ashton, T. D., et al. (2015). Luminescent probes for the bioimaging of small anionic species in vitro and in vivo. Chemical Society Reviews. Available from: [Link]
-
Panchuk-Voloshina, N., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry. Available from: [Link]
-
Mondal, S., et al. (2017). Target guided synthesis using DNA nano-templates for selectively assembling a G-quadruplex binding c-MYC inhibitor. Chemical Science. Available from: [Link]
-
Kim, D., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega. Available from: [Link]
-
Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available from: [Link]
-
Stadlbauer, P., et al. (2021). c-kit2 G-quadruplex stabilized via a covalent probe: exploring G-quartet asymmetry. Nucleic Acids Research. Available from: [Link]
-
Krafcikova, M., et al. (2018). Carbazole Derivatives' Binding to c-KIT G-Quadruplex DNA. International Journal of Molecular Sciences. Available from: [Link]
-
Abebe, F., et al. (2025). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. New Journal of Chemistry. Available from: [Link]
Sources
- 1. alzforum.org [alzforum.org]
- 2. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "SYNTHESIS OF THIOFLAVIN T ANALOGUES" by Jennifer Rodriguez [digitalcommons.uri.edu]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pittsburgh compound B - Wikipedia [en.wikipedia.org]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thioflavin-T: application as a neuronal body and nucleolar stain and the blue light photo enhancement effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target guided synthesis using DNA nano-templates for selectively assembling a G-quadruplex binding c-MYC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging G-Quadruplex Nucleic Acids in Live Cells Using Thioflavin T and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 3-Ethyl-2-methylbenzothiazolium Iodide: A Cost-Benefit Analysis for Synthesis of Research Probes
For researchers, scientists, and drug development professionals, the selection of precursor molecules is a critical decision that profoundly impacts the efficacy and cost of synthesizing vital research tools like fluorescent probes and cyanine dyes. Among the plethora of available reagents, 3-Ethyl-2-methylbenzothiazolium iodide has established itself as a versatile and widely used intermediate.[1][2] This guide provides an in-depth cost-benefit analysis of this compound, objectively comparing its performance with key alternatives, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
The Role of this compound in Research
This compound is a quaternary ammonium salt of a heterocyclic compound. Its core structure, a benzothiazole ring, is a common feature in many fluorescent molecules. The quaternization of the nitrogen atom with an ethyl group and the presence of a methyl group at the 2-position create a reactive site that is ideal for the synthesis of more complex molecules.[1] Its primary applications in a research setting are as a precursor for:
-
Fluorescent Probes: These are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This property allows for the visualization and tracking of biological molecules and processes. Benzothiazole-based probes are known for their high quantum yields and large Stokes shifts.
-
Cyanine Dyes: This is a large class of synthetic dyes that are widely used as fluorescent labels in various biological assays.[3] this compound is a common building block for the synthesis of monomethine cyanine dyes, such as Thiazole Orange and its analogues.[4][5]
-
Electrochemical Sensors: The benzothiazolium moiety can be incorporated into sensor designs to detect a variety of analytes, including metal ions and small molecules.[1][2]
Performance Comparison in Fluorescent Probe and Cyanine Dye Synthesis
The "benefit" in a cost-benefit analysis of a chemical precursor is intrinsically linked to its performance in a given application. For fluorescent probes and cyanine dyes, key performance indicators include the photophysical properties of the final product, such as the fluorescence quantum yield (Φ), molar extinction coefficient (ε), and the Stokes shift, as well as the efficiency of the synthesis process.
Alternatives to this compound
The primary alternatives to this compound in the synthesis of cyanine dyes and fluorescent probes are other heterocyclic quaternary ammonium salts. These can be broadly categorized as:
-
Other Benzothiazolium Salts: These are direct analogues where the N-ethyl group is replaced by other alkyl groups (e.g., N-methyl, N-heptyl). These subtle changes can influence the solubility and reactivity of the precursor, as well as the photophysical properties of the resulting dye.
-
Indoleninium Salts: Compounds like 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base) are precursors to the widely used Cy3, Cy5, and Cy7 families of cyanine dyes.[6] These dyes typically have higher molar extinction coefficients and are available in a wider range of emission wavelengths.
-
Quinolinium Salts: These are used in the synthesis of dyes like Thiazole Orange, often in combination with a benzothiazolium salt.[4]
Comparative Performance Data
| Precursor | Resulting Dye/Probe Class | Typical Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Advantages | Key Disadvantages |
| This compound | Thiazole Orange Analogues | 0.1 - 0.5 (bound to DNA)[5][7] | 70,000 - 92,000[4] | Good quantum yield upon binding, versatile for creating "light-up" probes. | Performance is highly dependent on the environment.[3] |
| 3-Methylbenzothiazolium Iodide | Thiazole Orange Analogues | Similar to ethyl analogue, but can be slightly lower.[8] | Similar to ethyl analogue. | Readily available. | May offer no significant advantage over the ethyl version. |
| 1,3,3-Trimethyl-2-methyleneindoline | Cy3/Cy5/Cy7 Dyes | 0.15 - 0.30 (in aqueous buffer)[3] | >150,000 | High molar absorptivity, tunable for a wide range of wavelengths. | Synthesis of asymmetric dyes can be complex.[9] |
Causality Behind Performance Differences:
The choice of the heterocyclic precursor directly influences the electronic structure of the resulting dye. The benzothiazolium moiety in Thiazole Orange and its analogues contributes to their "light-up" property upon binding to DNA, where the restriction of intramolecular rotation leads to a significant increase in fluorescence quantum yield.[7] In contrast, the indolenine rings in Cy dyes lead to higher molar extinction coefficients, making them inherently brighter, and the longer polymethine chain allows for fine-tuning of the absorption and emission wavelengths into the near-infrared region.
Cost Analysis
The "cost" in this analysis extends beyond the simple purchase price of the precursor and includes factors like the complexity of the synthesis and the required quantity of the material.
| Compound | Supplier Example | Price (USD) per gram | Molecular Weight ( g/mol ) | Cost per millimole (USD) |
| This compound | Fisher Scientific[10] | $32.06 (for 5g) | 305.18 | $9.78 |
| 3-Methylbenzothiazolium Iodide | Fisher Scientific[11] | ~$15 (for 25g) | 277.12 | ~$4.15 |
| 1,3,3-Trimethyl-2-methyleneindoline | Fisher Scientific[12] | $1.56 (for 50g) | 173.25 | $0.27 |
Note: Prices are approximate and subject to change. They are provided for comparative purposes only.
From a purely precursor cost perspective, 1,3,3-Trimethyl-2-methyleneindoline is significantly more cost-effective per mole than the benzothiazolium salts. 3-Methylbenzothiazolium iodide is more affordable than its ethyl counterpart.
However, the overall cost-effectiveness depends on the specific application. For instance, the synthesis of a simple "light-up" DNA probe might be more economically achieved with a benzothiazolium salt, despite the higher precursor cost, due to a more straightforward synthesis. Conversely, for applications requiring high brightness and specific wavelength tuning, the initial savings on an indoleninium precursor might be offset by a more complex multi-step synthesis for an asymmetric cyanine dye.
Experimental Protocols
To provide a practical context for this analysis, detailed protocols for the synthesis of a fluorescent probe from this compound and a general synthesis of a cyanine dye are provided below.
Synthesis of a Benzothiazolium-Based Fluorescent Probe
This protocol is adapted from the synthesis of a cyanide-selective fluorescent probe.[13]
Materials:
-
This compound
-
2,4,6-trimethoxybenzaldehyde
-
Ethanol
-
Piperidine
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine this compound (1 mmol) and 2,4,6-trimethoxybenzaldehyde (1 mmol).
-
Add ethanol as the solvent and a catalytic amount of piperidine.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature and pressure (e.g., 130°C and 250 psi) for a short duration (e.g., 5 minutes).
-
After the reaction is complete, cool the vessel and isolate the product. Purification is typically achieved by recrystallization from a suitable solvent.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure of the final product.
General Workflow for Cyanine Dye Synthesis
The following diagram illustrates a typical workflow for the synthesis of a monomethine cyanine dye, such as Thiazole Orange.
Caption: General workflow for monomethine cyanine dye synthesis.
Cost-Benefit Decision Framework
The choice between this compound and its alternatives is not a one-size-fits-all decision. The following decision tree provides a framework for researchers to select the most appropriate precursor based on their specific needs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Halogen-containing thiazole orange analogues – new fluorogenic DNA stains [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,3-トリメチル-2-メチレンインドリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. 3-Methylbenzothiazolium Iodide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. 1,3,3-Trimethyl-2-methyleneindoline, 95% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. echemi.com [echemi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethyl-2-methylbenzothiazolium Iodide
Introduction: Beyond the Synthesis
In the pursuit of scientific advancement, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, sustainable, and ethical research environment. 3-Ethyl-2-methylbenzothiazolium iodide, a versatile benzothiazolium salt utilized in organic synthesis and as a fluorescent probe, requires meticulous handling from acquisition to disposal.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
Before any disposal procedure begins, a thorough understanding of the inherent hazards of this compound is critical. This initial assessment dictates the necessary precautions, personal protective equipment (PPE), and handling protocols. The compound is classified under the Globally Harmonized System (GHS) with several key hazards.
According to safety data sheets, this compound is harmful if swallowed, inhaled, or in contact with skin. It is a known skin and serious eye irritant.[2][3] Furthermore, prolonged or repeated exposure may cause damage to the thyroid. These classifications mandate that it be treated as a hazardous chemical waste from the moment of generation.[4][5]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. | |
| Skin Irritation | H315 | Causes skin irritation. | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. |
| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life. | |
Mandatory Personal Protective Equipment (PPE): Based on this hazard profile, the following PPE is required when handling this compound for disposal:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood.[3][6]
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must adhere to the principles of hazardous waste management established by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[7][8] The following protocol provides a clear, compliant pathway from waste generation to collection.
Step 1: Waste Characterization and Segregation
-
Immediate Classification: From the moment it is deemed waste, this compound (whether as a pure substance, in solution, or as contaminated debris) must be classified as hazardous chemical waste.
-
Segregation: Do not mix this waste with non-hazardous trash or other incompatible waste streams. It should be collected in a dedicated waste container to await disposal. Cross-contamination can lead to dangerous reactions and complicates the final disposal process.
Step 2: Proper Containerization
-
Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. The original product container can be used if it is in good condition.[8]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8][9] This prevents the release of vapors and protects against spills. Never leave a funnel in the container opening.[8]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement and essential for safety.[7][8]
-
Mandatory Wording: The container must be clearly labeled with the words "Hazardous Waste ".[5][8]
-
List of Contents: Clearly list all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages. For this specific waste, it would be "this compound, 100%" if it's the pure solid, or list the solvent and concentration if in solution.[8]
-
Hazard Identification: The label must also indicate the specific hazards. This can be done using GHS pictograms or written warnings (e.g., "Toxic," "Irritant").[5]
Step 4: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): The designated location for waste collection must be "at or near the point of generation" and under the control of the laboratory personnel generating the waste.[4][8] This is typically a designated spot within a chemical fume hood or a secondary containment bin in the lab.
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[4] Once this limit is reached, the container must be moved to the institution's Central Accumulation Area (CAA) within three calendar days.[4][8]
Step 5: Disposal of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Rinsing Procedure: The container must be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble, or another appropriate solvent that will not create a new hazard).[6]
-
Rinsate Collection: The first rinsate (and for highly toxic chemicals, the first three) must be collected and disposed of as hazardous waste.[10] Add this rinsate to your designated liquid hazardous waste container.
-
Final Disposal: After triple rinsing and air-drying, the decontaminated container can typically be disposed of in the regular laboratory glassware or plastic recycling, depending on the material.
Step 6: Arranging for Final Disposal
-
Contact EHS: Laboratory personnel should not attempt to treat or dispose of the chemical waste themselves. The final step is to contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8]
-
Vendor Disposal: The EHS office will coordinate with a licensed hazardous waste management company for transport and final disposal, which is typically accomplished through high-temperature incineration.[3][5]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, or if dust is airborne, evacuate the area and contact EHS or the emergency response team.
-
Don PPE: Before cleaning a manageable spill, don the appropriate PPE as described in Section 1.
-
Containment & Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3119-93-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. echemi.com [echemi.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Researcher's Guide to Handling 3-Ethyl-2-methylbenzothiazolium Iodide: A Protocol for Safety and Operational Integrity
This guide provides an in-depth operational plan for the safe handling and disposal of 3-Ethyl-2-methylbenzothiazolium iodide (CAS RN: 3119-93-5). As a compound frequently utilized in organic synthesis, as a fluorescent probe, and in the development of electrochemical sensors, its proper management is paramount to ensuring laboratory safety and experimental reproducibility.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and scientific causality, designed for the professional researcher.
Hazard Identification: Understanding the Risks
This compound is a quaternary ammonium salt that presents as a white to green powder or crystal. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. A thorough review of its Safety Data Sheet (SDS) reveals the following key hazards:
-
H315: Causes skin irritation. [3][4] Direct contact with the solid or concentrated solutions can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [3][4] The crystalline nature of the compound poses a significant risk to the eyes. Contact can cause severe irritation, pain, and potential damage if not addressed immediately.
-
H335: May cause respiratory irritation. [3][5] Inhalation of fine dust particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Understanding these hazards is the foundational step in mitigating risk. The following protocols are designed to prevent exposure through these routes.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive step but an active control measure dictated by the specific hazards of the chemical and the procedure being performed.
Eye and Face Protection
Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times when handling the solid or its solutions.
-
Recommended for High-Risk Tasks: When handling larger quantities (>10g) of the solid or when there is a significant risk of splashing (e.g., during vigorous mixing), a full-face shield should be worn in addition to chemical splash goggles.
Hand Protection
To prevent skin irritation (H315), appropriate gloves are essential.
-
Glove Type: Nitrile gloves are the standard for handling this compound. They provide adequate protection against incidental contact with the solid and its solutions.
-
Protocol: Always inspect gloves for tears or punctures before use. For prolonged work or when handling concentrated solutions, consider double-gloving. Gloves should be removed promptly if contamination is suspected, and hands should be washed thoroughly.[6] Contaminated gloves must be disposed of as hazardous waste.
Body Protection
-
Lab Coat: A standard, long-sleeved laboratory coat is required to protect skin and clothing from contamination.
-
Additional Protection: For tasks with a high risk of dust generation or splashing, consider using a chemically resistant apron over the lab coat. Ensure clothing fully covers exposed skin.
Respiratory Protection
The risk of respiratory irritation (H335) from inhaling the powder is significant.[3]
-
Primary Control: All weighing and handling of the solid chemical must be performed within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[3]
-
Secondary Control: If a fume hood is not available for a specific, short-duration task, a NIOSH-approved N95 respirator or higher is mandatory to prevent inhalation of dust particles.[7] However, engineering controls like a fume hood remain the preferred method.
Operational Protocol: A Step-by-Step Workflow
This section details the procedural steps for safely managing this compound from receipt to disposal.
Preparation and Pre-Handling
-
Designate an Area: Clearly designate a specific area for handling the chemical, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within immediate reach before handling the chemical.
-
Verify Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Don PPE: Put on all required PPE in the correct order: lab coat, then goggles and/or face shield, and finally gloves.
Handling the Solid Compound (Weighing & Transfer)
-
Perform all operations inside a chemical fume hood.[3]
-
Carefully open the container, avoiding any puff of powder.
-
Use a dedicated spatula to transfer the desired amount to a weigh boat. Avoid scooping in a manner that generates dust.
-
If transferring to a flask for dissolution, use a powder funnel to minimize the risk of spillage.
-
Securely close the primary container immediately after use.[3]
Handling Solutions
-
When dissolving the solid, add the solvent slowly to avoid splashing.
-
Keep all containers with the chemical clearly labeled and capped when not in immediate use.
-
Conduct all transfers of solutions over a secondary containment tray to catch any potential spills.
Post-Handling and Decontamination
-
Clean Equipment: Decontaminate non-disposable equipment (spatulas, glassware) by rinsing with an appropriate solvent. The first rinse must be collected and disposed of as hazardous waste.[8]
-
Clean Workspace: Wipe down the work surface within the fume hood with a damp cloth or towel. Dispose of the cleaning materials as contaminated solid waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[4][6]
Emergency and Disposal Plan
Spill Response
-
Small Spill (Solid): Gently cover the spill with an absorbent material. Carefully scoop the material into a labeled hazardous waste container.
-
Small Spill (Liquid): Absorb the spill with a chemical absorbent pad or vermiculite. Place the used absorbent in a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.
Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess chemical, contaminated gloves, weigh boats, and absorbent materials. Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all waste solutions and the first rinse of any glassware in a compatible, sealed, and clearly labeled hazardous waste container.[8]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department in accordance with all local and national regulations.[3]
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Handling Dilute Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (if not aerosolized) |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat | N95 Respirator (for solids) |
Safe Handling Workflow Diagram
The following diagram illustrates the complete, self-validating workflow for handling this compound.
Caption: Workflow for handling this compound.
References
-
Mount Sinai. Quaternary Ammonium Compounds in Cleaning Products. Mount Sinai. [Link]
-
SDS Manager. This compound SDS. TCI EUROPE N.V. [Link]
-
Good Day's Work. Personal Protective Equipment: Chemical Handling. Good Day's Work. [Link]
-
Cleanroom Connection. Sterile Quaternary Disinfectants & Cleanroom Quaternary RTU. Cleanroom Connection. [Link]
-
Procter & Gamble. Clean Quick® Broad Range Quaternary Sanitizer - SAFETY DATA SHEET. Procter & Gamble Professional. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. Royal Society of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. medline.com [medline.com]
- 7. mountsinai.org [mountsinai.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
